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Oleandrin

Cat. No.: B7782915
CAS No.: 1315607-79-4
M. Wt: 576.7 g/mol
InChI Key: JLPDBLFIVFSOCC-XYXFTTADSA-N
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Description

Oleandrin is a steroid saponin that consists of oleandrigenin having a 2,6-dideoxy-3-O-methyl-alpha-L-arabino-hexopyranosyl residue attached to the oxygen function at position 3. It is a cardenolide glycoside, a 14beta-hydroxy steroid, a steroid ester and a steroid saponin. It is functionally related to an oleandrigenin.
This compound has been used in trials studying the treatment of Lung Cancer and Chemotherapeutic Agent Toxicity.
This compound has been reported in Daphnis nerii, Nerium oleander, and other organisms with data available.
This compound is a lipid soluble cardiac glycoside with potential antineoplastic activity. Upon administration, this compound specifically binds to and inhibits the alpha3 subunit of the Na/K-ATPase pump in human cancer cells. This may inhibit the phosphorylation of Akt, upregulate MAPK, inhibit NF-kb activation and inhibit FGF-2 export and may downregulate mTOR thereby inhibiting p70S6K and S6 protein expression. All of this may lead to an induction of apoptosis. As cancer cells with relatively higher expression of the alpha3 subunit and with limited expression of the alpha1 subunit are more sensitive to this compound, one may predict the tumor response to treatment with lipid-soluble cardiac glycosides such as this compound based on the tumors Na/K-ATPase pump protein subunit expression. Overexpression of the alpha3 subunit in tumor cells correlates with tumor proliferation.
This compound is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.
This compound is a plant toxin found in Oleander (Nerium oleander). It causes both gastrointestinal and cardiac effects. (L1253)
structure

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H48O9 B7782915 Oleandrin CAS No. 1315607-79-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(3S,5R,8R,9S,10S,13R,14S,16S,17R)-14-hydroxy-3-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate
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InChI

InChI=1S/C32H48O9/c1-17-29(35)24(37-5)14-27(39-17)41-21-8-10-30(3)20(13-21)6-7-23-22(30)9-11-31(4)28(19-12-26(34)38-16-19)25(40-18(2)33)15-32(23,31)36/h12,17,20-25,27-29,35-36H,6-11,13-16H2,1-5H3/t17-,20+,21-,22-,23+,24-,25-,27-,28-,29-,30-,31+,32-/m0/s1
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InChI Key

JLPDBLFIVFSOCC-XYXFTTADSA-N
Source PubChem
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Canonical SMILES

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)OC(=O)C)O)C)C)OC)O
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(C[C@@H]([C@@H]5C6=CC(=O)OC6)OC(=O)C)O)C)C)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C32H48O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

576.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid; [Merck Index] Colorless odorless solid; [IARC]
Record name Oleandrin
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Solubility

Practically insoluble in water, Soluble in alcohol, chloroform
Record name Oleandrin
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Color/Form

Crystals from ethanol, Crystals from dilute methanol

CAS No.

465-16-7, 1315607-79-4
Record name Oleandrin
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Record name Oleandrin
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Record name 16β-acetoxy-3β-(2,6-dideoxy-3-O-methyl-L-arabino-hexopyranosyloxy)-14-hydroxycard-20(22)-enolide
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Record name OLEANDRIN
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Melting Point

250 °C
Record name Oleandrin
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Foundational & Exploratory

Whitepaper: Oleandrin's Mechanism of Action in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Oleandrin, a potent cardiac glycoside extracted from Nerium oleander, has demonstrated significant anticancer activity across a spectrum of malignancies.[1][2][3] Its primary mechanism involves the inhibition of the Na+/K+-ATPase ion pump, a fundamental disruption that triggers a cascade of downstream signaling events. This whitepaper provides a comprehensive technical overview of this compound's multifaceted mechanism of action in cancer cells. It details the core molecular interactions, subsequent modulation of critical signaling pathways such as PI3K/Akt/mTOR and NF-κB, and the resulting induction of apoptosis, autophagy, and cell cycle arrest.[1][4][5] Furthermore, this guide summarizes quantitative efficacy data, outlines key experimental protocols for investigating its effects, and presents visual diagrams of the core pathways and workflows to facilitate a deeper understanding for research and development professionals.

Core Mechanism: Inhibition of the Na+/K+-ATPase Pump

The principal molecular target of this compound, like other cardiac glycosides, is the Na+/K+-ATPase pump, an essential transmembrane protein responsible for maintaining cellular ion homeostasis.[6][7]

  • Binding and Inhibition: this compound binds to the α-subunit of the Na+/K+-ATPase, stabilizing it in the E2-P transition state. This action inhibits the pump's function, preventing the extrusion of Na+ ions from the cell.[8]

  • Increased Intracellular Sodium [Na+]i: The inhibition leads to an accumulation of intracellular sodium.

  • Reversal of Na+/Ca2+ Exchanger (NCX): The elevated [Na+]i alters the electrochemical gradient across the cell membrane, inhibiting the function of the Na+/Ca2+ exchanger, which normally expels calcium from the cell. This results in a significant increase in intracellular calcium concentration [Ca2+]i.[8]

  • Induction of Oxidative Stress: The surge in intracellular Ca2+ can lead to mitochondrial dysfunction and the subsequent generation of reactive oxygen species (ROS), contributing to cellular damage and stress.[9][10]

The sensitivity of cancer cells to this compound is strongly correlated with the expression profile of Na+/K+-ATPase α-subunits. Human cancer cells often exhibit higher expression of the α3 isoform relative to the α1 isoform. A higher α3/α1 ratio is linked to greater sensitivity to this compound-induced growth inhibition and cell death, making this ratio a potential predictive biomarker for therapeutic efficacy.[11][12][13]

This compound This compound NaK_ATPase Na+/K+-ATPase (α-subunit) This compound->NaK_ATPase Inhibits Na_in Increased Intracellular [Na+] NaK_ATPase->Na_in Causes NCX Na+/Ca2+ Exchanger Inhibition Na_in->NCX Inhibits Ca_in Increased Intracellular [Ca2+] NCX->Ca_in Causes Mitochondria Mitochondrial Stress Ca_in->Mitochondria Downstream Downstream Signaling (Apoptosis, etc.) Ca_in->Downstream Trigger ROS Increased ROS (Oxidative Stress) Mitochondria->ROS ROS->Downstream Trigger

Caption: this compound's primary mechanism: Inhibition of Na+/K+-ATPase.

Modulation of Key Signaling Pathways

The initial disruption of ion homeostasis and induction of cellular stress by this compound triggers the modulation of numerous signaling pathways critical for cancer cell survival, proliferation, and metastasis.

Inhibition of Pro-Survival Pathways

This compound effectively suppresses several key pathways that cancer cells rely on for uncontrolled growth and resistance to death signals.

  • PI3K/Akt/mTOR Pathway: This is a central pro-survival pathway often deregulated in cancer. This compound has been shown to inhibit this cascade, reducing the phosphorylation of key components like Akt and the downstream effector p70S6K, thereby attenuating mTOR activity.[1][4][14][15][16]

  • NF-κB Signaling: The nuclear factor kappa B (NF-κB) transcription factor plays a crucial role in inflammation, immunity, and cancer cell survival. This compound suppresses the activation of NF-κB, preventing its translocation to the nucleus and the transcription of anti-apoptotic genes.[8][10][17]

  • STAT-3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT-3) is a transcription factor linked to metastasis and chemoresistance. This compound and its derivative, odoroside A, have been shown to decrease the levels of phosphorylated (active) STAT-3, which in turn reduces the expression of invasion-related molecules like MMP-9, OCT3/4, and β-catenin.[10]

Modulation of Stress and Mitogenic Pathways
  • MAPK Pathway: this compound's impact on the Mitogen-Activated Protein Kinase (MAPK) pathway is complex. It has been reported to suppress the activation of c-Jun N-terminal kinase (JNK) while increasing the phosphorylation of Extracellular signal-regulated kinase (ERK).[1][10][14]

  • Wnt/β-catenin Signaling: This pathway is also targeted by this compound, contributing to its anti-proliferative effects.[4][14]

cluster_0 This compound-Induced Stress cluster_1 Signaling Pathways cluster_2 Cellular Outcomes Ca_ROS Increased [Ca2+] & ROS PI3K_Akt PI3K/Akt/mTOR Ca_ROS->PI3K_Akt Inhibits NFkB NF-κB Ca_ROS->NFkB Inhibits STAT3 p-STAT-3 Ca_ROS->STAT3 Inhibits JNK JNK / AP-1 Ca_ROS->JNK Inhibits Proliferation Decreased Proliferation PI3K_Akt->Proliferation Impacts Survival Decreased Survival NFkB->Survival Impacts Invasion Decreased Invasion STAT3->Invasion Impacts JNK->Survival Impacts

Caption: this compound's inhibition of key pro-survival signaling pathways.

Induction of Cancer Cell Death and Arrest

The culmination of this compound's molecular actions is the potent induction of multiple anti-cancer cellular responses.

Apoptosis (Programmed Cell Death)

This compound is a robust inducer of apoptosis through multiple mechanisms:

  • Mitochondrial (Intrinsic) Pathway: The generation of ROS and Ca2+ overload disrupts the mitochondrial membrane potential. This leads to the release of cytochrome c and the modulation of Bcl-2 family proteins (downregulation of anti-apoptotic Bcl-2 and upregulation of pro-apoptotic Bax), ultimately activating caspase-9 and caspase-3.[18][19]

  • Death Receptor (Extrinsic) Pathway: this compound can promote apoptosis through the upregulation of Fas gene expression, leading to the activation of caspase-8.[8][17]

  • Endoplasmic Reticulum (ER) Stress: In breast cancer cells, this compound activates ER stress, indicated by the increased expression of associated proteins like ATF4 and CHOP, which funnels into the mitochondrial apoptosis pathway.[18][20]

  • Immunogenic Cell Death (ICD): this compound can trigger ICD in breast cancer cells, characterized by the surface exposure of calreticulin (CRT) and the release of damage-associated molecular patterns (DAMPs) like HMGB1 and ATP. This can potentially stimulate an anti-tumor immune response.[21]

Autophagy

This compound can induce autophagy, a cellular self-degradation process.[8][17] In gastric cancer, this autophagy activation appears to be a prerequisite for the induction of apoptosis, as inhibiting autophagy counteracts the apoptotic effect.[22]

Cell Cycle Arrest

This compound can halt the proliferation of cancer cells by inducing cell cycle arrest, with studies reporting arrest in both the G0/G1 and G2/M phases, depending on the cell type and experimental conditions.[9][10][22]

DNA Damage Response

This compound induces a rapid DNA damage response in cancer cells, marked by the formation of nuclear γH2AX (a marker for double-strand breaks) and RPA foci.[9] Critically, it also suppresses the expression of RAD51, a key protein in the homologous recombination (HR) pathway for DNA repair. This inhibition of a crucial repair mechanism may enhance the lethality of the induced DNA damage and sensitize cancer cells to treatment.[9]

Inhibition of Metastasis and Angiogenesis

Beyond inducing cell death, this compound exhibits anti-metastatic and anti-angiogenic properties.

  • Inhibition of FGF-2 Export: this compound inhibits the cellular export of Fibroblast Growth Factor-2 (FGF-2), a potent pro-angiogenic factor.[8][10][23] This action can stifle the formation of new blood vessels required for tumor growth and expansion. PBI-05204, an extract containing this compound, has also been shown to inhibit FGF-2 export.[15][16]

  • Inhibition of Invasion: As mentioned, by inhibiting the STAT-3 pathway, this compound reduces the activity of matrix metalloproteinase-9 (MMP-9), an enzyme crucial for the degradation of the extracellular matrix, thereby inhibiting cancer cell invasion.[10]

Quantitative Data Presentation

The cytotoxic and anti-proliferative effects of this compound have been quantified across numerous cancer cell lines. The IC50 (half-maximal inhibitory concentration) is a standard measure of a compound's potency.

Table 1: IC50 Values of this compound in Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 Value (nM)Exposure TimeCitation(s)
A375Melanoma47 nM48 h
A549Lung Cancer~35 nM (0.02 µg/mL)24 h[9]
MDA-MB-231Breast Cancer (Triple-Negative)72 nM-[10]
MDA-MB-231Breast Cancer (Triple-Negative)24.62 nM-[21]
RT-R-MDA-MB-231Breast Cancer (Radioresistant)183 nM-[10]
MCF7Breast Cancer (ER+)14.5 nM-[21]
PANC-1Pancreatic Cancer5 nM (0.005 µM)24 h[24]
PANC-1Pancreatic Cancer4.7 nM-[13]

Note: IC50 values can vary between studies due to differences in experimental protocols, such as exposure time and assay used.

Table 2: Quantitative Effects on Specific Molecular Targets

Target/ProcessCell LineThis compound ConcentrationEffectCitation(s)
FGF-2 ReleasePC3 (Prostate)0.1 ng/mL (~0.17 nM)45.7% inhibition[23]
FGF-2 ReleaseDU145 (Prostate)0.1 ng/mL (~0.17 nM)49.9% inhibition[23]
InvasionMDA-MB-2311-50 nMSignificant inhibition[10]

Key Experimental Protocols

Reproducing and building upon existing research requires standardized methodologies. Below are outlines for key experiments used to characterize this compound's effects.

Cell Viability/Cytotoxicity Assay (MTT/XTT Assay)
  • Principle: Measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce a tetrazolium salt (MTT or XTT) to a colored formazan product, which is quantifiable by spectrophotometry.

  • Methodology:

    • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treatment: Expose cells to a serial dilution of this compound (and a vehicle control) for a specified duration (e.g., 24, 48, 72 hours).

    • Reagent Addition: Add MTT or XTT solution to each well and incubate for 2-4 hours. For MTT, a solubilizing agent (e.g., DMSO) must be added subsequently.

    • Measurement: Read the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for XTT) using a microplate reader.

    • Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

cluster_workflow Cell Viability Assay Workflow A 1. Seed cells in 96-well plate B 2. Treat with This compound dilutions A->B C 3. Incubate (e.g., 48h) B->C D 4. Add MTT/XTT reagent C->D E 5. Incubate (2-4h) D->E F 6. Read Absorbance (Plate Reader) E->F G 7. Calculate Viability & IC50 Value F->G

Caption: A typical workflow for a cell viability assay.

Apoptosis Detection (Flow Cytometry)
  • Principle: Uses Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis) and Propidium Iodide (PI, a fluorescent dye that enters late apoptotic/necrotic cells with compromised membranes) to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Methodology:

    • Cell Culture & Treatment: Grow cells in 6-well plates and treat with this compound for the desired time.

    • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

    • Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI.

    • Incubation: Incubate in the dark at room temperature for 15 minutes.

    • Analysis: Analyze the stained cells immediately using a flow cytometer. The resulting dot plot will show four distinct cell populations.

Protein Expression Analysis (Western Blotting)
  • Principle: Separates proteins by size using gel electrophoresis, transfers them to a membrane, and detects specific proteins using antibodies.

  • Methodology:

    • Protein Extraction: Lyse this compound-treated and control cells with RIPA buffer containing protease and phosphatase inhibitors.

    • Quantification: Determine protein concentration using a BCA or Bradford assay.

    • Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel to separate them by molecular weight.

    • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Blocking & Antibody Incubation: Block the membrane (e.g., with non-fat milk or BSA) to prevent non-specific binding. Incubate with a primary antibody specific to the target protein (e.g., Bcl-2, p-Akt, RAD51), followed by an HRP-conjugated secondary antibody.

    • Detection: Add a chemiluminescent substrate (ECL) and visualize the protein bands using an imaging system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Conclusion

This compound presents a compelling case as a multifaceted anticancer agent. Its mechanism of action is initiated by the specific inhibition of the Na+/K+-ATPase α3 subunit, an event that triggers a cascade of potent cellular responses. By concurrently inhibiting critical pro-survival pathways (PI3K/Akt, NF-κB), inducing ER stress, promoting DNA damage while suppressing its repair, and activating multiple cell death programs including apoptosis and autophagy, this compound attacks cancer cells on numerous fronts. This polypharmacological profile may account for its broad efficacy and its potential to overcome certain forms of drug resistance. Further research, particularly well-controlled clinical trials, is essential to fully elucidate its therapeutic potential and safety profile for clinical application in oncology.[4][25]

References

A Comprehensive Technical Guide to the Cellular Targets of Oleandrin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the molecular interactions and cellular consequences of oleandrin, a potent cardiac glycoside derived from the Nerium oleander plant. While historically recognized for its cardiotonic effects, recent research has unveiled a complex and multifaceted mechanism of action, positioning this compound as a compound of significant interest for therapeutic development, particularly in oncology. This guide synthesizes current knowledge on its primary and secondary cellular targets, the signaling pathways it modulates, and the experimental methodologies used to elucidate these interactions.

Primary Cellular Target: Na+/K+-ATPase

The principal and most well-characterized cellular target of this compound is the Na+/K+-ATPase, an essential transmembrane protein responsible for maintaining electrochemical gradients across the plasma membrane.[1][2][3] this compound binds to the α-subunit of this pump, inhibiting its ion-transporting function.[2][4] This inhibition leads to an increase in intracellular sodium, which in turn reduces the activity of the sodium-calcium exchanger (NCX), resulting in an accumulation of intracellular calcium.[5] This cascade is the basis for its cardiotoxic effects and is also a critical initiating event for its anticancer activities.[2][5]

1.1 Quantitative Inhibition Data

The inhibitory potency of this compound against Na+/K+-ATPase has been quantified and compared with other cardiac glycosides.

Compound IC50 (µM) for Na+/K+-ATPase Inhibition Reference
This compound0.62[6][7]
Oleandrigenin1.23[6][7]
Ouabain0.22[6][7]
Digoxin2.69[6][7]

1.2 Experimental Protocol: Na+/K+-ATPase Inhibition Assay

The determination of IC50 values for Na+/K+-ATPase inhibition is typically performed using a phosphate-based colorimetric assay.

  • Enzyme Source: Purified Na+/K+-ATPase from a suitable source (e.g., porcine cerebral cortex or commercially available preparations) is used.

  • Reaction Buffer: A buffer containing Tris-HCl, MgCl2, NaCl, and KCl is prepared.

  • ATP Substrate: Adenosine triphosphate (ATP) is used as the substrate for the enzyme.

  • Inhibitor Preparation: Serial dilutions of this compound and other cardiac glycosides are prepared.

  • Assay Procedure:

    • The enzyme is pre-incubated with varying concentrations of the inhibitor.

    • The reaction is initiated by the addition of ATP.

    • The mixture is incubated at 37°C to allow for ATP hydrolysis.

    • The reaction is stopped, and the amount of inorganic phosphate (Pi) released is quantified using a colorimetric reagent (e.g., Malachite Green).

    • Absorbance is measured using a spectrophotometer.

  • Data Analysis: The percentage of enzyme inhibition is calculated for each inhibitor concentration relative to a control without the inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

G This compound's Primary Mechanism of Action This compound This compound NaK_ATPase Na+/K+-ATPase (α-subunit) This compound->NaK_ATPase Inhibits Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in Leads to NCX Na+/Ca2+ Exchanger (Reduced Activity) Na_in->NCX Ca_in ↑ Intracellular Ca2+ NCX->Ca_in Leads to Cellular_Effects Downstream Cellular Effects Ca_in->Cellular_Effects

Caption: this compound inhibits the Na+/K+-ATPase, leading to increased intracellular calcium.

Secondary Targets and Signaling Pathway Modulation

Beyond its primary effect on the sodium pump, this compound influences a multitude of cellular signaling pathways critical for cell survival, proliferation, and stress responses. These interactions are fundamental to its potent anticancer properties.[8][9][10]

2.1 Inhibition of Pro-Survival and Proliferative Pathways

This compound has been shown to suppress several key signaling networks that are often dysregulated in cancer.

  • NF-κB Pathway: this compound blocks the activation of Nuclear Factor kappa B (NF-κB), a transcription factor that plays a crucial role in inflammation, immunity, and cell survival.[5][11][12] It achieves this by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitor of NF-κB.[12]

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. This compound and its derivatives have been shown to inhibit the phosphorylation of Akt and the activity of mTOR, a key downstream effector.[4][9][13]

  • STAT-3 Pathway: this compound can reduce the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT-3), a protein implicated in tumor cell invasion and metastasis.[14][15]

  • Fibroblast Growth Factor-2 (FGF-2) Export: this compound inhibits the non-classical export of FGF-2, a potent mitogen that promotes angiogenesis and tumor growth.[4][5][16] This inhibition is thought to be mediated through its interaction with the Na+/K+-ATPase.[16][17]

2.2 Induction of Apoptotic and Stress Pathways

This compound's cytotoxicity in cancer cells is largely driven by its ability to induce programmed cell death (apoptosis) and other forms of cellular stress.[8][18]

  • Intrinsic Apoptosis: this compound triggers the mitochondrial-mediated apoptotic pathway. This involves the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane, and modulation of Bcl-2 family proteins (decreasing anti-apoptotic Bcl-2 and increasing pro-apoptotic Bax and Bim).[5][19][20] This leads to the activation of executioner caspases like caspase-3.[19]

  • Extrinsic Apoptosis: The compound can also induce apoptosis through the upregulation of Fas gene expression.[5][11]

  • Endoplasmic Reticulum (ER) Stress: this compound activates the ER stress response, evidenced by the increased expression of proteins such as ATF4 and CHOP.[13][20] Prolonged ER stress is a potent trigger for apoptosis.

  • p38 MAPK Pathway: Activation of the p38 mitogen-activated protein kinase (MAPK) signaling pathway contributes to this compound-induced apoptosis.[19]

  • DNA Damage Response: Studies have shown that this compound can cause DNA damage and suppress the expression of Rad51, a critical protein for homologous recombination-based DNA repair, thereby sensitizing cancer cells to damage.[18][21]

  • Autophagy: this compound can induce autophagy, a cellular degradation process. In some contexts, this can be a death-promoting mechanism, contributing to its anticancer effects.[5][22]

G This compound's Impact on Cancer Cell Signaling Pathways cluster_pro_survival Pro-Survival / Proliferation Pathways cluster_pro_death Pro-Death / Stress Pathways PI3K_Akt PI3K/Akt/mTOR Apoptosis Apoptosis & Cell Death PI3K_Akt->Apoptosis NFkB NF-κB NFkB->Apoptosis STAT3 STAT-3 STAT3->Apoptosis FGF2 FGF-2 Export FGF2->Apoptosis Intrinsic_Apoptosis Intrinsic Apoptosis (ROS, Bcl-2/Bax) Intrinsic_Apoptosis->Apoptosis ER_Stress ER Stress ER_Stress->Apoptosis p38_MAPK p38 MAPK p38_MAPK->Apoptosis DNA_Damage DNA Damage Response DNA_Damage->Apoptosis Autophagy Autophagy Autophagy->Apoptosis This compound This compound This compound->PI3K_Akt This compound->NFkB This compound->STAT3 This compound->FGF2 This compound->Intrinsic_Apoptosis This compound->ER_Stress This compound->p38_MAPK This compound->DNA_Damage This compound->Autophagy G Workflow for Western Blot Analysis of this compound's Effects cluster_prep Sample Preparation cluster_gel Electrophoresis & Transfer cluster_detect Detection A 1. Treat Cancer Cells with this compound B 2. Lyse Cells & Extract Proteins A->B C 3. Quantify Protein (e.g., BCA Assay) B->C D 4. Separate Proteins by SDS-PAGE C->D E 5. Transfer Proteins to Membrane (PVDF) D->E F 6. Block Membrane E->F G 7. Incubate with Primary Antibody (e.g., anti-p-Akt, anti-NF-κB) F->G H 8. Incubate with HRP-conjugated Secondary Antibody G->H I 9. Add Chemiluminescent Substrate & Image H->I

References

An In-depth Technical Guide on the Pharmacological Properties of Oleandrin

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Oleandrin is a potent cardiac glycoside isolated from the Nerium oleander plant.[1] Traditionally known for its cardiotonic and toxic properties, recent research has unveiled a broader pharmacological profile, including significant anticancer, antiviral, and neuroprotective activities.[2][3][4] Its primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump, a ubiquitous transmembrane protein essential for cellular ion homeostasis.[1][5] This inhibition triggers a cascade of downstream signaling events, modulating pathways critical in various pathologies. However, this compound's narrow therapeutic window and considerable toxicity present significant challenges for its clinical development.[6][7] This document provides a comprehensive technical overview of the pharmacological properties of this compound, summarizing quantitative data, detailing key experimental protocols, and visualizing its mechanisms and workflows to support further research and development.

Mechanism of Action

Primary Target: Na+/K+-ATPase Inhibition

This compound's principal molecular target is the Na+/K+-ATPase enzyme, also known as the sodium-potassium pump.[1] As a cardiac glycoside, it binds to the pump, causing its inhibition and disrupting the electrochemical gradient across the cell membrane.[1] This leads to an increase in intracellular sodium (Na+) concentration. The elevated intracellular Na+ alters the function of the Na+/Ca2+ exchanger, which begins to operate in reverse, reducing the extrusion of calcium (Ca2+) and leading to an accumulation of intracellular Ca2+.[5] In cardiomyocytes, this increased Ca2+ concentration enhances the force of contraction, which is the basis for its cardiotonic effect.[5][8]

cluster_membrane Cell Membrane pump Na+/K+-ATPase na_in Intracellular Na+ pump->na_in Increases exchanger Na+/Ca2+ Exchanger ca_in Intracellular Ca2+ exchanger->ca_in Increases This compound This compound This compound->pump Inhibits na_in->exchanger Alters Gradient sr Sarcoplasmic Reticulum ca_in->sr Enhances Ca2+ Release contract Increased Cardiac Contractility sr->contract Leads to

Caption: Core mechanism of this compound's cardiotonic effect via Na+/K+-ATPase inhibition.

Modulation of Cellular Signaling Pathways

Beyond its direct impact on ion pumps, this compound's effects are mediated by the modulation of multiple intracellular signaling pathways crucial for cell survival, proliferation, and inflammation. This activity is central to its potential as an anticancer agent.

  • NF-κB, AP-1, and c-Jun NH2-terminal kinase: this compound has been shown to suppress the activation of the transcription factors NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and AP-1 (activator protein-1), which are key regulators of inflammation, immunity, and cell survival.[5][9] This suppression provides a molecular basis for its anti-inflammatory and apoptosis-inducing effects in cancer cells.[9]

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. An extract of N. oleander, PBI-05204, for which this compound is the principal active component, has been shown to inhibit pancreatic tumor proliferation by downregulating the PI3K/Akt and mTOR pathways.[10][11]

  • STAT-3 Pathway: In breast cancer cells, this compound has been found to reduce the levels of phosphorylated STAT-3, a key protein involved in tumor invasion and metastasis.[12]

  • Endoplasmic Reticulum (ER) Stress: In breast cancer models, this compound induces immunogenic cell death (ICD) by triggering ER stress, primarily through the PERK/eIF2α/ATF4/CHOP pathway.[11]

cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes This compound This compound PI3K PI3K/Akt/mTOR This compound->PI3K Inhibits NFkB NF-κB This compound->NFkB Inhibits STAT3 STAT-3 This compound->STAT3 Inhibits ER_Stress ER Stress (PERK) This compound->ER_Stress Induces Proliferation Proliferation PI3K->Proliferation Regulates Apoptosis Apoptosis NFkB->Apoptosis Suppresses Invasion Invasion STAT3->Invasion Promotes ICD Immunogenic Cell Death ER_Stress->ICD Leads to

Caption: Overview of key anticancer signaling pathways modulated by this compound.

Pharmacokinetics (ADME)

This compound is a highly lipid-soluble molecule, which significantly influences its absorption, distribution, metabolism, and excretion (ADME) profile.[6][13] Pharmacokinetic data are primarily derived from animal studies.

Absorption and Distribution

Following oral administration in mice, this compound is absorbed rapidly, with peak plasma concentrations (Cmax) reached in approximately 20 minutes.[14][15] However, its oral bioavailability is relatively low, estimated at around 30% in mice.[14][15] In rats, the oral bioavailability was even lower at 7.0%.[16] this compound's lipophilicity allows it to distribute into various tissues, including the heart, liver, and kidneys.[1][15] Notably, it can cross the blood-brain barrier, a property relevant to its observed neuroprotective effects.[14][15][17]

Metabolism and Excretion

This compound is metabolized in the liver, with a primary metabolite being its aglycone, oleandrigenin.[15] The main route of excretion is via the biliary tract into the feces, which accounts for approximately 66% of an injected dose in mice.[1][15][18] A smaller portion is excreted in the urine.[1][15][18] The elimination half-life after oral administration in mice is approximately 2.3 hours.[14][15][18] The significant biliary excretion suggests the possibility of enterohepatic circulation.[6][13]

admin Oral Administration absorb GI Tract Absorption (Rapid, ~30% Bioavailability) admin->absorb circ Systemic Circulation absorb->circ dist Distribution circ->dist metab Liver Metabolism circ->metab excrete Excretion circ->excrete tissues Tissues (Heart, Liver) dist->tissues bbb Brain (Crosses BBB) dist->bbb oleandrigenin Oleandrigenin metab->oleandrigenin feces Feces (~66%) (Biliary Route) excrete->feces urine Urine (~8%) excrete->urine

Caption: Pharmacokinetic pathway (ADME) of this compound following oral administration.

Table 1: Pharmacokinetic Parameters of this compound
ParameterSpeciesDose & RouteValueReference
Tmax (Time to Cmax)Mouse80 µg/kg (p.o.)20 min[15]
Cmax (Max Concentration)Rat5 mg/kg (p.o.)10.33 ± 1.83 ng/mL[16]
(Elimination Half-life)Mouse40 µg/kg (i.v.)0.4 ± 0.1 h[15]
Mouse80 µg/kg (p.o.)2.3 ± 0.5 h[15]
Rat1 mg/kg (i.v.)1.83 ± 0.21 h[16]
Rat5 mg/kg (p.o.)3.52 ± 0.77 h[16]
AUC₀-∞ (Area Under Curve)Mouse40 µg/kg (i.v.)24.6 ± 11.1 ng·h/mL[14][15]
Mouse80 µg/kg (p.o.)14.4 ± 4.3 ng·h/mL[14][15]
F (Oral Bioavailability)Mouse-~30%[14][15]
Rat-7.0%[16]

Pharmacological Activities

Anticancer Activity

This compound exhibits potent cytotoxic effects across a wide range of human cancer cell lines, including breast, lung, pancreatic, prostate, and glioma.[10][11][19] Its anticancer mechanisms are multifaceted, involving the induction of apoptosis, cell cycle arrest, autophagy, and inhibition of tumor cell invasion.[5][18][19][20] A botanical drug containing this compound, PBI-05204, has undergone Phase I clinical trials for patients with solid tumors.[11][21]

Table 2: In Vitro Anticancer Activity of this compound
Cancer TypeCell LineEffectQuantitative Data (IC₅₀)Reference
Breast CancerMDA-MB-231Inhibition of Invasion-[12]
Breast CancerMCF7, MDA-MB-231Induction of Immunogenic Cell Death-[11]
Lung CancerA549Induction of Cell DeathSignificant at 0.02 µg/mL[22]
Prostate CancerPC-3Induction of Apoptosis-[5]
GliomaMultipleAntiproliferative, Proapoptotic-[23]
Antiviral Activity

This compound has demonstrated significant antiviral activity, particularly against enveloped viruses.[24][25] Notably, it shows potent prophylactic and therapeutic efficacy against SARS-CoV-2 in vitro.[26][27][28] It has also been reported to have activity against HIV.[2][24][25] The proposed mechanism may involve inhibiting the production of infectious progeny virus particles.[24][25]

Table 3: In Vitro Antiviral Activity of this compound against SARS-CoV-2
TreatmentConcentrationEffectCell LineReference
Prophylactic 0.05 µg/mL800-fold reduction in virus productionVero[26][27][28]
0.1 µg/mL>3000-fold reduction in virus productionVero[26][27][28]
Therapeutic 0.05 µg/mL78-fold reduction in viral titerVero[26][28]
0.1 µg/mL>100-fold reduction in viral titerVero[26][28]
EC₅₀ 11.98 ng/mLVirus output at 24h post-infectionVero[26][27][28]
7.07 ng/mLVirus output at 48h post-infectionVero[26][27][28]
Neuroprotective Activity

This compound and the extract PBI-05204 exhibit neuroprotective properties in models of ischemic stroke (oxygen and glucose deprivation).[17][21] This neuroprotection appears to be mediated by Brain-Derived Neurotrophic Factor (BDNF), as this compound treatment upregulates BDNF at both the protein and transcriptional levels.[29][30] The ability of this compound to cross the blood-brain barrier is critical for this activity.[21]

Toxicology

This compound is notoriously toxic, with a very narrow therapeutic index.[1][7] Accidental ingestion of Nerium oleander plant material can be fatal to both humans and animals.[1][14]

  • Mechanism of Toxicity: The toxic effects are a direct extension of its primary mechanism of action—inhibition of Na+/K+-ATPase. Over-inhibition leads to severe cardiac arrhythmias, hyperkalemia (high blood potassium), and neurological disturbances.[3][10]

  • Symptoms: Poisoning symptoms include nausea, vomiting, bloody diarrhea, colic, lethargy, cardiac arrhythmias, and potentially coma and death.[1][10][14]

  • Treatment: Management of this compound poisoning is similar to that for digoxin toxicity and includes supportive care, correction of electrolyte imbalances, and the administration of digoxin-specific Fab antibody fragments (e.g., Digibind), which can neutralize the glycoside.[14]

Table 4: Toxicological Data of this compound
ParameterSpeciesValueReference
Lethal Dose (LD) Animals (estimated)~0.5 mg/kg[1][14]
Toxic Blood Concentration Human (estimated)1 - 2 ng/mL[3]
Fatal Blood Concentration Human (estimated)~20 ng/mL[1][3]
Lethal Ingestion ChildOne oleander leaf[1]

Experimental Protocols

Protocol: In Vitro Antiviral Assay for SARS-CoV-2

This protocol is based on the methodology described in studies evaluating this compound's efficacy against SARS-CoV-2.[26][28]

  • Cell Culture: Vero E6 cells are seeded in 24-well plates and grown to 90-95% confluency.

  • Prophylactic Treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 0.05 µg/mL, 0.1 µg/mL) or a vehicle control for 2 hours prior to infection.

  • Infection: The culture medium is removed, and cells are infected with SARS-CoV-2 at a specified multiplicity of infection (MOI).

  • Therapeutic Treatment: For therapeutic evaluation, this compound is added to the culture medium at various time points after viral infection (e.g., up to 24 hours post-infection).

  • Incubation: Infected cells are incubated for 24 to 48 hours.

  • Quantification of Viral Titer: The supernatant is collected, and the amount of infectious virus is quantified using a plaque assay or TCID₅₀ (50% Tissue Culture Infectious Dose) assay on fresh Vero cell monolayers.

  • Data Analysis: Viral titers from treated groups are compared to the vehicle control to calculate the fold reduction in virus production and determine the EC₅₀ value.

cluster_incubation A 1. Seed Vero E6 Cells in 24-well plates B 2. Pre-treat cells with this compound (Prophylactic Assay) A->B C 3. Infect cells with SARS-CoV-2 B->C E 5. Incubate for 24-48 hours D 4. Add this compound post-infection (Therapeutic Assay) C->D C->E F 6. Collect supernatant E->F G 7. Quantify viral titer via Plaque Assay F->G H 8. Calculate Fold Reduction and EC50 G->H

Caption: Experimental workflow for the in vitro evaluation of this compound's antiviral activity.

Protocol: Pharmacokinetic Study in Rodents

This protocol is a generalized methodology based on studies conducted in mice and rats.[15][16]

  • Animal Model: Male BALB/c mice or Sprague-Dawley rats are used.

  • Administration:

    • Intravenous (i.v.): this compound is dissolved in a suitable vehicle (e.g., DMSO, saline) and administered via tail vein injection at a specific dose (e.g., 40 µg/kg).

    • Oral (p.o.): this compound is administered by oral gavage at a specific dose (e.g., 80 µg/kg).

  • Sample Collection: Blood samples are collected via retro-orbital or tail bleed into heparinized tubes at multiple time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 h) post-administration.

  • Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.

  • Sample Analysis: this compound concentrations in plasma are quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.[3][31][32]

  • Data Analysis: Plasma concentration-time data are analyzed using non-compartmental pharmacokinetic software to determine key parameters like Cmax, Tmax, T½, and AUC. Bioavailability (F) is calculated as (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral).

Protocol: Analytical Detection by LC-MS/MS

This method is the standard for quantifying this compound in complex biological matrices.[3][16][31][32]

  • Sample Preparation:

    • Solid-Phase Extraction (SPE): For tissue homogenates, an initial solvent extraction (e.g., acetonitrile) is followed by a clean-up step using an SPE column (e.g., Florisil) to remove interfering substances.[31]

  • Chromatography: The extracted sample is injected into an Ultra-High-Performance Liquid Chromatography (UHPLC) system equipped with a C18 column. A gradient elution with a mobile phase of acetonitrile and water (often containing formic acid or ammonium acetate) is used to separate this compound from other components.[16]

  • Mass Spectrometry: The column eluent is introduced into a tandem mass spectrometer (MS/MS) using an electrospray ionization (ESI) source in positive ion mode.

  • Quantification: Detection is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions (e.g., m/z 577 → 145 for this compound) are monitored for quantification.[16] The method is validated for linearity, accuracy, precision, and recovery.

Conclusion and Future Directions

This compound is a pharmacologically versatile natural product with a well-defined primary mechanism of action and a diverse range of biological activities. Its potent anticancer and antiviral properties, in particular, warrant further investigation. The main impediment to its clinical translation is its significant cardiotoxicity.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To develop analogues with an improved therapeutic index, separating the desired anticancer/antiviral effects from the cardiotoxic effects.

  • Advanced Drug Delivery Systems: Encapsulating this compound in targeted nanoparticles could enhance its delivery to tumor sites or infected cells, thereby reducing systemic exposure and toxicity.

  • Combination Therapies: Exploring the synergistic effects of this compound with existing chemotherapeutic or antiviral agents may allow for lower, less toxic doses to be used.

  • Further Elucidation of Signaling Pathways: A deeper understanding of how this compound modulates complex pathways like autophagy and immunogenic cell death could reveal new therapeutic applications.

By addressing these challenges, the therapeutic potential of this potent cardiac glycoside may one day be safely harnessed for the treatment of cancer, viral infections, and neurodegenerative diseases.

References

Oleandrin Structure-Activity Relationship Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Molecular Architecture of a Potent Cardiac Glycoside

Oleandrin is a prominent cardiac glycoside naturally occurring in the Nerium oleander plant. Its chemical structure is characterized by a central steroid nucleus, an unsaturated lactone ring at the C17 position, a dideoxy arabinose sugar moiety (L-oleandrose) attached at the C3 position, and an acetoxy group at C16.[1] This intricate arrangement of functional groups is pivotal to its biological activity, which primarily stems from its potent inhibition of the Na+/K+-ATPase pump.[2] This inhibition disrupts cellular ion homeostasis, leading to a cascade of downstream signaling events that underpin its diverse pharmacological effects, including cardiotonic, anticancer, and antiviral properties.[3][4] This guide delves into the structure-activity relationship (SAR) of this compound, providing a comprehensive overview of how modifications to its core structure influence its biological functions.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound is intricately linked to its molecular structure. SAR studies have revealed that specific functional groups are critical for its potent inhibitory effects on Na+/K+-ATPase and its consequent cytotoxic and antiviral activities.

The Steroid Nucleus and its Substituents

The core steroid structure is fundamental for the molecule's activity. Hydroxyl groups on the steroid backbone, particularly at C14, are crucial for binding to Na+/K+-ATPase. The presence of an acetoxy group at the C16 position also appears to be important for significant anticancer activity. For instance, its absence in the analog odoroside A results in reduced toxicity to both normal and breast cancer cells compared to this compound.[5]

The C17-Lactone Ring

The unsaturated lactone ring at the C17 position is an essential pharmacophore for the cardiotonic and cytotoxic activities of cardiac glycosides. Modifications to this ring system generally lead to a significant loss of activity. Studies on other cardiac glycosides like digoxin have shown that alterations in the lactone ring can depotentiate the binding to Na+/K+-ATPase.[6]

The C3-Sugar Moiety

The L-oleandrose sugar at the C3 position plays a significant role in the molecule's solubility, bioavailability, and binding affinity to the Na+/K+-ATPase. While the aglycone, oleandrigenin (which lacks the sugar moiety), still exhibits inhibitory activity against Na+/K+-ATPase, it is less potent than this compound.[7] This suggests that the sugar group contributes to the overall binding energy and interaction with the enzyme. Furthermore, modifications to the sugar, such as the synthesis of this compound-4'-yl ester derivatives, have been shown to influence cytotoxic activity, highlighting the importance of this region for therapeutic potential.[1]

Quantitative Biological Activity Data

The following tables summarize the quantitative data from various studies on the biological activities of this compound and its derivatives.

Table 1: Anticancer Activity of this compound and its Derivatives
CompoundCell LineAssayIC50Reference
This compoundMDA-MB-231 (Breast Cancer)MTT72 nM[5]
This compoundRT-R-MDA-MB-231 (Breast Cancer)MTT183 nM[5]
This compoundEndothelial Cells (ECs)MTT35 nM[5]
This compoundCaCO-2 (Colon Cancer)Proliferation8.25 nM
This compoundA375 (Melanoma)XTT47 nM (48h)
This compoundSW480 (Colon Cancer)MTT0.01-0.05 µM induces 10-25% cell death[8]
This compoundPANC-1 (Pancreatic Cancer)MTT0.005 µM[8]
Odoroside AMDA-MB-231 (Breast Cancer)MTT183 nM[5]
Odoroside AEndothelial Cells (ECs)MTT127 nM[5]
Table 2: Antiviral Activity of this compound
CompoundVirusCell LineAssayEC50Reference
This compoundSARS-CoV-2VeroPlaque Assay11.98 ng/mL (24h)[5][9]
This compoundSARS-CoV-2VeroPlaque Assay7.07 ng/mL (48h)[5][9]
Table 3: Na+/K+-ATPase Inhibition
CompoundSource of EnzymeIC50 (µM)Reference
This compoundNot Specified0.62[6][7]
OleandrigeninNot Specified1.23[6][7]
OuabainNot Specified0.22[6][7]
DigoxinNot Specified2.69[6][7]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this compound research.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is a standard method to assess cell viability and the cytotoxic effects of compounds like this compound.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound or its derivatives dissolved in a suitable solvent (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound or its derivatives in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds). Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking for 5-10 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Na+/K+-ATPase Inhibition Assay

This assay measures the ability of this compound and its analogs to inhibit the activity of the Na+/K+-ATPase enzyme. The principle is to measure the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP by the enzyme.

Materials:

  • Purified Na+/K+-ATPase enzyme preparation

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 20 mM KCl, 4 mM MgCl2)

  • ATP solution

  • This compound or its derivatives

  • Reagents for phosphate detection (e.g., Malachite Green-based reagent)

  • 96-well plates

  • Microplate reader

Procedure:

  • Enzyme Preparation: Prepare a working solution of the Na+/K+-ATPase enzyme in the assay buffer.

  • Compound Incubation: In a 96-well plate, add the desired concentrations of this compound or its derivatives to the wells. Include a positive control (e.g., ouabain) and a negative control (vehicle).

  • Enzyme Addition and Pre-incubation: Add the enzyme solution to each well and pre-incubate for a specified time (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the ATP solution to each well.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow for ATP hydrolysis.

  • Reaction Termination and Phosphate Detection: Stop the reaction and measure the amount of released inorganic phosphate using a colorimetric method, such as the Malachite Green assay, according to the manufacturer's instructions.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., ~620-660 nm for Malachite Green).

  • Data Analysis: Calculate the percentage of Na+/K+-ATPase inhibition for each compound concentration compared to the control. Determine the IC50 value from the dose-response curve.

Western Blot Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins in cells treated with this compound, providing insights into the affected signaling pathways.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA or Bradford)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies specific to the proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK, Bcl-2, Bax, cleaved caspase-3, β-actin)

  • Horseradish peroxidase (HRP)-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with this compound at the desired concentrations and time points. Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST (Tris-buffered saline with 0.1% Tween 20).

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Signaling Pathways and Experimental Workflows

This compound exerts its biological effects by modulating several key intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways and a typical experimental workflow for SAR studies.

Oleandrin_Mechanism_of_Action This compound's Primary Mechanism and Downstream Signaling This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Inhibits PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Directly/Indirectly Modulates MAPK MAPK Pathway (ERK, JNK, p38) This compound->MAPK Directly/Indirectly Modulates NFkB NF-κB Pathway This compound->NFkB Directly/Indirectly Modulates STAT3 STAT3 Pathway This compound->STAT3 Directly/Indirectly Modulates Intra_Na ↑ Intracellular Na+ NaK_ATPase->Intra_Na NCX Na+/Ca2+ Exchanger (Reversed) Intra_Na->NCX Activates Intra_Ca ↑ Intracellular Ca2+ NCX->Intra_Ca Intra_Ca->PI3K_Akt Modulates Intra_Ca->MAPK Modulates Intra_Ca->NFkB Modulates Apoptosis Apoptosis PI3K_Akt->Apoptosis Proliferation ↓ Cell Proliferation PI3K_Akt->Proliferation MAPK->Apoptosis CellCycleArrest Cell Cycle Arrest MAPK->CellCycleArrest MAPK->Proliferation NFkB->Proliferation STAT3->Proliferation Antiviral Antiviral Effects

Caption: this compound's mechanism of action and its impact on downstream signaling pathways.

Oleandrin_SAR_Workflow General Workflow for this compound SAR Studies start Start with This compound Scaffold synthesis Chemical Modification (e.g., esterification, glycosylation changes) start->synthesis purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification in_vitro In Vitro Biological Evaluation purification->in_vitro cytotoxicity Cytotoxicity Assays (e.g., MTT on cancer cell lines) in_vitro->cytotoxicity enzyme_inhibition Enzyme Inhibition Assays (e.g., Na+/K+-ATPase) in_vitro->enzyme_inhibition antiviral_assay Antiviral Assays (e.g., Plaque reduction) in_vitro->antiviral_assay data_analysis Data Analysis (IC50/EC50 Determination) cytotoxicity->data_analysis enzyme_inhibition->data_analysis antiviral_assay->data_analysis sar_analysis SAR Analysis (Correlate structure with activity) data_analysis->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization in_vivo In Vivo Studies (Animal Models) sar_analysis->in_vivo Promising Candidates lead_optimization->synthesis Iterative Design Oleandrin_Apoptosis_Pathway This compound's Influence on Apoptotic Pathways This compound This compound p38_MAPK p38 MAPK Activation This compound->p38_MAPK ER_Stress Endoplasmic Reticulum (ER) Stress (PERK/eIF2α/ATF4/CHOP) This compound->ER_Stress Bcl2_family Modulation of Bcl-2 Family Proteins p38_MAPK->Bcl2_family ER_Stress->Bcl2_family Bcl2 ↓ Bcl-2 (Anti-apoptotic) Bcl2_family->Bcl2 Bax ↑ Bax (Pro-apoptotic) Bcl2_family->Bax Mito Mitochondrial Outer Membrane Permeabilization Bcl2->Mito Bax->Mito Caspase9 ↑ Cleaved Caspase-9 Mito->Caspase9 Cytochrome c release Caspase3 ↑ Cleaved Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

In Vitro Cytotoxic Effects of Oleandrin on Tumor Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro cytotoxic effects of oleandrin, a cardiac glycoside derived from the Nerium oleander plant, on various tumor cell lines. This compound has demonstrated significant anticancer potential by inducing apoptosis, inhibiting cell proliferation, and modulating key signaling pathways.[1][2] This document summarizes quantitative data on its efficacy, details common experimental protocols for its evaluation, and visualizes its mechanisms of action.

Data Presentation: Cytotoxicity of this compound (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound across a range of human cancer cell lines, demonstrating its broad-spectrum cytotoxic activity at nanomolar concentrations.

Cell LineCancer TypeIC50 Value (nM)Citation
MCF7Breast Cancer14.5[3]
MDA-MB-231Breast Cancer24.62[3]
RT-R-MDA-MB-231Radiotherapy-Resistant Breast Cancer72[4]
PANC-1Pancreatic Cancer5[4]
A549Lung Cancer~34.7 (0.02 µg/ml)[5]

Note: IC50 values can vary between studies due to differences in experimental conditions, such as incubation time and assay method.

Experimental Protocols

Standardized protocols are essential for the accurate assessment of this compound's cytotoxic effects. Detailed methodologies for key in vitro assays are provided below.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[6] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, which are then solubilized for spectrophotometric quantification.[6]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a 5% CO2 humidified atmosphere.[7]

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., ranging from nanomolar to micromolar) and include untreated and solvent-only controls. Incubate for a specified period (e.g., 24, 48, or 72 hours).[8]

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.2 - 0.5 mg/ml and incubate for 1-4 hours at 37°C.[8]

  • Formazan Solubilization: Carefully remove the culture medium and add a solubilization solution (e.g., DMSO, isopropanol) to dissolve the formazan crystals.[8]

  • Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm may be used to reduce background noise.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot a dose-response curve to determine the IC50 value.

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

Annexin V/Propidium Iodide (PI) staining is a common flow cytometry-based method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[9] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be bound by fluorochrome-conjugated Annexin V.[9][10] PI, a fluorescent nucleic acid intercalator, is membrane-impermeable and thus only enters cells with compromised membrane integrity, characteristic of late apoptotic and necrotic cells.[9]

Protocol:

  • Cell Treatment: Culture and treat cells with this compound for the desired duration to induce apoptosis.

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use a gentle detachment method to minimize mechanical membrane damage.[10][11]

  • Washing: Wash the cells with cold 1X PBS.[12]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[12]

  • Staining: Add fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and PI to the cell suspension.[12]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[11][12]

  • Analysis: Analyze the stained cells immediately by flow cytometry. The different cell populations are identified as follows:

    • Viable cells: Annexin V-negative and PI-negative.[12]

    • Early apoptotic cells: Annexin V-positive and PI-negative.[12]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[12]

Protein Expression Analysis (Western Blotting)

Western blotting is used to detect specific proteins in a sample and is crucial for investigating the molecular pathways affected by this compound. For instance, researchers use this technique to measure changes in the expression levels of proteins involved in apoptosis (e.g., Bcl-2, Bax, cleaved caspases) and key signaling pathways (e.g., p-p38, p-STAT3, Akt).[13][14]

Protocol:

  • Cell Lysis: After treatment with this compound, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to extract total cellular proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH) to determine relative protein expression levels.

Visualizations: Mechanisms and Workflows

Signaling Pathways

This compound's cytotoxic effects are mediated through the modulation of multiple intracellular signaling pathways.[15] It has been shown to suppress the Wnt/β-catenin and PI3K/Akt/NF-κB pathways while activating stress-activated pathways like p38 MAPK.[1][2][13] The diagram below illustrates the inhibitory effect of this compound on the STAT3 signaling pathway, which is implicated in cell invasion and proliferation.[14]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Dimerization DNA DNA pSTAT3->DNA Translocation This compound This compound This compound->pSTAT3 Inhibition TargetGenes Target Genes (OCT3/4, β-catenin, MMP-9) DNA->TargetGenes Transcription Invasion Cell Invasion & Proliferation TargetGenes->Invasion Promotes

Caption: this compound inhibits the STAT3 signaling pathway.

Experimental Workflow

A typical experimental workflow to assess the in vitro cytotoxicity of this compound involves a series of coordinated assays to measure effects on cell viability, apoptosis, and specific molecular targets.

G cluster_assays Cytotoxicity Assessment start Cancer Cell Culture treatment Treat with this compound (Dose-Response & Time-Course) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis protein Protein Analysis (e.g., Western Blot) treatment->protein ic50 Determine IC50 Value viability->ic50 apoptosis_quant Quantify Apoptotic vs. Necrotic Cells apoptosis->apoptosis_quant pathway_analysis Analyze Protein Expression (e.g., Caspases, Bcl-2) protein->pathway_analysis

Caption: Workflow for in vitro evaluation of this compound.

Logical Relationships in this compound's Mechanism of Action

This compound initiates a cascade of cellular events that culminate in programmed cell death. Its primary action as a cardiac glycoside is the inhibition of the Na+/K+-ATPase pump, which disrupts cellular ion homeostasis and triggers multiple downstream cytotoxic effects.

G This compound This compound pump Inhibition of Na+/K+-ATPase Pump This compound->pump ros ↑ Reactive Oxygen Species (ROS) This compound->ros pathway_mod Signaling Pathway Modulation (NF-κB, MAPK, etc.) This compound->pathway_mod autophagy Autophagy This compound->autophagy Induction ca_influx ↑ Intracellular Ca2+ pump->ca_influx er_stress Endoplasmic Reticulum Stress ca_influx->er_stress mito Mitochondrial Disruption ca_influx->mito ros->mito apoptosis Apoptosis (Caspase Activation) er_stress->apoptosis mito->apoptosis pathway_mod->apoptosis cell_cycle Cell Cycle Arrest pathway_mod->cell_cycle

Caption: this compound's multifaceted mechanism of action.

References

Oleandrin as a Potential Therapeutic Agent for Neurodegenerative Diseases: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oleandrin, a cardiac glycoside extracted from the Nerium oleander plant, has emerged as a compound of significant interest in the field of neurodegenerative disease research. Its multifaceted mechanism of action, which extends beyond its well-characterized inhibition of the Na+/K+-ATPase pump, suggests potential therapeutic applications in conditions such as Alzheimer's disease, Parkinson's disease, and ischemic stroke. This technical guide provides an in-depth overview of the preclinical evidence supporting this compound's neuroprotective effects, its impact on key signaling pathways, and detailed experimental protocols for its investigation. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals exploring the therapeutic potential of this compound and related compounds.

Core Mechanism of Action: Na+/K+-ATPase Inhibition

This compound's primary molecular target is the Na+/K+-ATPase, an essential ion pump responsible for maintaining cellular membrane potential and ion gradients. By binding to this enzyme, this compound disrupts the transport of sodium and potassium ions, leading to an increase in intracellular sodium and subsequently, an increase in intracellular calcium via the Na+/Ca2+ exchanger. This modulation of ion homeostasis is believed to be a key initiator of its downstream effects.

Quantitative Data: Na+/K+-ATPase Inhibition
CompoundIC50 (µM)Source
This compound0.62[1]
Oleandrigenin1.23[1]
Ouabain0.22[1]
Digoxin2.69[1]
Experimental Protocol: Na+/K+-ATPase Activity Assay

This protocol outlines a method to determine the inhibitory effect of this compound on Na+/K+-ATPase activity in neuronal lysates.

Materials:

  • Neuronal cell culture (e.g., SH-SY5Y or primary cortical neurons)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Assay buffer (30 mM Tris-HCl, pH 7.4, 100 mM NaCl, 20 mM KCl, 5 mM MgCl2)

  • ATP solution (2 mM)

  • This compound stock solution (in DMSO)

  • Malachite green reagent for phosphate detection

  • 96-well microplate

  • Incubator (37°C)

  • Microplate reader

Procedure:

  • Prepare Neuronal Lysates:

    • Culture neuronal cells to confluency.

    • Wash cells with ice-cold PBS and lyse using lysis buffer.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the membrane fraction with Na+/K+-ATPase.

    • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • Set up the Reaction:

    • In a 96-well plate, add a standardized amount of neuronal lysate to each well.

    • Add varying concentrations of this compound (or vehicle control) to the wells.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the Reaction:

    • Add ATP solution to each well to start the enzymatic reaction.

    • Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).

  • Stop the Reaction and Measure Phosphate Release:

    • Stop the reaction by adding a stop solution (e.g., trichloroacetic acid).

    • Add malachite green reagent to each well to detect the amount of inorganic phosphate released from ATP hydrolysis.

    • Measure the absorbance at the appropriate wavelength (e.g., 620-660 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of Na+/K+-ATPase inhibition for each this compound concentration compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Inhibits Intracellular_Na ↑ Intracellular Na+ NaK_ATPase->Intracellular_Na Leads to Na_Ca_Exchanger Na+/Ca2+ Exchanger Intracellular_Na->Na_Ca_Exchanger Activates Intracellular_Ca ↑ Intracellular Ca2+ Na_Ca_Exchanger->Intracellular_Ca Results in Downstream_Signaling Downstream Signaling (e.g., BDNF/TrkB, Nrf2) Intracellular_Ca->Downstream_Signaling Initiates

Figure 1: this compound's primary mechanism of action via Na+/K+-ATPase inhibition.

Neuroprotection in Ischemic Stroke Models

Preclinical studies have demonstrated the neuroprotective potential of this compound and the Nerium oleander extract PBI-05204 in models of ischemic stroke, primarily using the oxygen-glucose deprivation (OGD) model. This neuroprotection is significantly mediated through the upregulation of Brain-Derived Neurotrophic Factor (BDNF) and the subsequent activation of its receptor, Tropomyosin receptor kinase B (TrkB).

Quantitative Data: Neuroprotection and BDNF Upregulation
TreatmentModelOutcomeQuantitative ResultSource
PBI-05204 (23 µg/ml)OGD in rat brain slicesNeuroprotectionQuantitative rescue of neurodegeneration
This compoundOGD in rat brain slicesBDNF mRNA InductionTime-dependent increase
PBI-05204OGD in rat brain slicesBDNF Protein LevelsIncreased levels
This compoundUndifferentiated CaCO-2 cellsAnti-proliferative activityIC50 of 8.25 nM[2]
Experimental Protocol: Oxygen-Glucose Deprivation (OGD) in Neuronal Cell Culture

This protocol describes a method for inducing ischemic-like injury in cultured neurons and assessing the neuroprotective effects of this compound.

Materials:

  • Primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y)

  • Normal culture medium

  • Glucose-free DMEM

  • Hypoxia chamber (e.g., with 95% N2, 5% CO2)

  • This compound stock solution

  • Cell viability assay reagents (e.g., MTT, LDH assay kit)

  • Microplate reader

Procedure:

  • Cell Culture:

    • Plate neurons in a 96-well plate and culture until they reach the desired confluency and differentiation state.

  • This compound Pre-treatment (optional):

    • Treat cells with various concentrations of this compound or vehicle control for a specified period before OGD.

  • Oxygen-Glucose Deprivation:

    • Replace the normal culture medium with glucose-free DMEM.

    • Place the plate in a hypoxia chamber and incubate for a duration sufficient to induce significant cell death (e.g., 4-6 hours).

  • Reoxygenation and Treatment:

    • Remove the plate from the hypoxia chamber and replace the glucose-free medium with normal culture medium.

    • If not pre-treated, add different concentrations of this compound or vehicle control to the wells.

    • Incubate the cells for a further 24-48 hours.

  • Assessment of Cell Viability:

    • Perform a cell viability assay (e.g., MTT or LDH assay) according to the manufacturer's instructions.

    • Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the normoxic control.

    • Determine the dose-dependent neuroprotective effect of this compound.

cluster_0 Oxygen-Glucose Deprivation Protocol Start Plate Neuronal Cells OGD Induce OGD (Glucose-free medium + Hypoxia) Start->OGD Reoxygenation Reoxygenation (Normal medium) OGD->Reoxygenation Treatment Add this compound Reoxygenation->Treatment Incubation Incubate 24-48h Treatment->Incubation Viability_Assay Assess Cell Viability (MTT / LDH) Incubation->Viability_Assay End Analyze Data Viability_Assay->End

Figure 2: Experimental workflow for the in vitro oxygen-glucose deprivation model.

Modulation of BDNF/TrkB Signaling

A key neuroprotective mechanism of this compound involves the upregulation of BDNF, a critical neurotrophin for neuronal survival, growth, and plasticity. This compound has been shown to increase both BDNF mRNA and protein levels, leading to the activation of its receptor, TrkB, and downstream pro-survival signaling cascades.

Experimental Protocol: Western Blot Analysis of p-TrkB and BDNF

This protocol details the steps for quantifying the activation of TrkB and the expression of BDNF in this compound-treated neuronal cells.

Materials:

  • Neuronal cell culture

  • This compound

  • Lysis buffer with phosphatase and protease inhibitors

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-TrkB (e.g., Tyr816), anti-TrkB, anti-BDNF, anti-loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Treat neuronal cells with this compound at various concentrations and time points.

    • Lyse the cells with ice-cold lysis buffer.

    • Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on SDS-PAGE gels.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-p-TrkB) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities using image analysis software.

    • Normalize the p-TrkB signal to total TrkB and the BDNF signal to the loading control.

This compound This compound BDNF_mRNA ↑ BDNF mRNA This compound->BDNF_mRNA BDNF_Protein ↑ BDNF Protein BDNF_mRNA->BDNF_Protein BDNF BDNF BDNF_Protein->BDNF Secreted TrkB TrkB Receptor BDNF->TrkB Binds to p_TrkB p-TrkB (Activated) TrkB->p_TrkB Phosphorylation PI3K_Akt PI3K/Akt Pathway p_TrkB->PI3K_Akt MAPK_ERK MAPK/ERK Pathway p_TrkB->MAPK_ERK CREB CREB PI3K_Akt->CREB MAPK_ERK->CREB Neuroprotection Neuroprotection (Neuronal Survival, Growth) CREB->Neuroprotection

Figure 3: this compound-mediated activation of the BDNF/TrkB signaling pathway.

Potential Role in Parkinson's Disease Models

The neuroprotective effects of this compound are also being explored in the context of Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopaminergic neurons and the aggregation of α-synuclein. In vitro studies using rotenone, a complex I inhibitor that mimics Parkinson's pathology, have shown that this compound may offer protection against neuronal cell death.

Experimental Protocol: Rotenone-Induced Neurotoxicity in SH-SY5Y Cells

This protocol provides a framework for inducing Parkinson's-like toxicity in a neuronal cell line and evaluating the protective effects of this compound.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Culture medium (e.g., DMEM/F12 with FBS)

  • Rotenone stock solution (in DMSO)

  • This compound stock solution

  • Reagents for assessing cell viability (e.g., MTT) and apoptosis (e.g., Annexin V/PI staining)

  • Flow cytometer

Procedure:

  • Cell Culture and Differentiation (optional):

    • Culture SH-SY5Y cells in standard conditions. For a more neuron-like phenotype, differentiate the cells using agents like retinoic acid.

  • Treatment:

    • Treat the cells with a neurotoxic concentration of rotenone (e.g., 1-10 µM) in the presence or absence of varying concentrations of this compound for 24-48 hours.

  • Assessment of Cell Viability and Apoptosis:

    • Perform an MTT assay to quantify cell viability.

    • Use Annexin V/PI staining followed by flow cytometry to quantify the percentage of apoptotic and necrotic cells.

  • Data Analysis:

    • Compare the viability and apoptosis rates between rotenone-treated cells with and without this compound to determine its neuroprotective efficacy.

Future Directions and Considerations

While the preclinical data for this compound are promising, several critical aspects require further investigation before its therapeutic potential in neurodegenerative diseases can be fully realized.

  • Toxicity: this compound has a narrow therapeutic window and can be cardiotoxic at higher doses. A thorough understanding of its toxicological profile in the context of chronic administration for neurodegenerative diseases is essential.

  • Blood-Brain Barrier Penetration: Although this compound is known to cross the blood-brain barrier, detailed pharmacokinetic studies are needed to determine its concentration and distribution within the central nervous system.

  • Effects on Protein Aggregation: Further research is required to elucidate the direct effects of this compound on the aggregation of key pathological proteins in neurodegenerative diseases, such as α-synuclein and tau.

  • Clinical Trials: To date, clinical trials involving this compound-containing extracts have primarily focused on cancer. Rigorous, well-controlled clinical trials are necessary to evaluate the safety and efficacy of this compound for the treatment of neurodegenerative diseases in humans.

References

An In-depth Technical Guide on Oleandrin and its Inhibitory Effect on the Na+/K+-ATPase Pump

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oleandrin, a potent cardiac glycoside extracted from the Nerium oleander plant, is a subject of significant scientific interest due to its profound biological activities, primarily stemming from its role as a specific inhibitor of the sodium-potassium adenosine triphosphatase (Na+/K+-ATPase) pump. This enzyme is crucial for maintaining electrochemical gradients across the plasma membrane of animal cells. By disrupting this fundamental process, this compound triggers a cascade of intracellular events, leading to both cardiotonic and cytotoxic effects. This technical guide provides a comprehensive overview of this compound's mechanism of action, summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Introduction to this compound

This compound is a cardenolide, a class of steroid-like compounds known for their effects on cardiac muscle.[1][2] Its structure features a central steroid nucleus, an unsaturated lactone ring, and a sugar moiety (L-oleandrose).[1][2] The primary and most well-characterized molecular target of this compound is the Na+/K+-ATPase pump, an essential transmembrane protein.[1][3][4] Inhibition of this pump is the cornerstone of this compound's physiological and pharmacological effects, which range from its historical, albeit risky, use in heart conditions to its modern investigation as a potential anti-cancer agent.[4][5]

Core Mechanism: Inhibition of Na+/K+-ATPase

The Na+/K+-ATPase is an enzymatic pump that actively transports three sodium ions (Na+) out of the cell and two potassium ions (K+) into the cell, a process coupled with the hydrolysis of one molecule of ATP. This action is fundamental for maintaining cellular resting potential, regulating cell volume, and driving the secondary transport of other solutes.

This compound exerts its inhibitory effect by binding to the α-subunit of the Na+/K+-ATPase.[3][6] This binding, similar to other cardiac glycosides, stabilizes the enzyme in its phosphorylated, outward-facing conformation (the E2-P state), thereby preventing K+ binding and subsequent dephosphorylation, which effectively halts the pumping cycle.[4]

The consequences of this inhibition are twofold:

  • Increased Intracellular Sodium ([Na+]i): The blockage of Na+ extrusion leads to its accumulation within the cell.[2][4]

  • Increased Intracellular Calcium ([Ca2+]i): The elevated [Na+]i reduces the electrochemical gradient necessary for the Na+/Ca2+ exchanger (NCX) to extrude calcium. This leads to a reversal or reduction in NCX activity, resulting in a significant influx and accumulation of intracellular calcium.[2][7][8]

This surge in intracellular calcium is the primary driver for the downstream signaling events that define this compound's bioactivity, including its cardiotonic effects and its induction of cell death in cancer cells.[8][9]

Downstream Signaling Pathways and Cytotoxicity

The disruption of ion homeostasis by this compound initiates a complex network of signaling pathways, ultimately leading to programmed cell death (apoptosis) in susceptible cells, particularly cancer cells which often overexpress specific isoforms of the Na+/K+-ATPase α-subunit.[6][10][11]

  • Intrinsic (Mitochondrial) Apoptosis: The sustained high levels of intracellular Ca2+ can lead to mitochondrial stress. This results in the altered expression of Bcl-2 family proteins, such as the downregulation of anti-apoptotic Bcl-2 and the upregulation of pro-apoptotic Bax.[12][13] This shift promotes the release of cytochrome c from the mitochondria into the cytoplasm, which in turn activates caspase-9 and the executioner caspase-3, leading to apoptosis.[12][14]

  • Extrinsic (Death Receptor) Apoptosis: Studies have shown that this compound can also activate the extrinsic pathway by upregulating the expression of Fas and Fas ligand (FasL), leading to the activation of caspase-8, which can directly activate caspase-3.[12][14]

  • Endoplasmic Reticulum (ER) Stress: this compound treatment can induce ER stress, evidenced by the upregulation of associated proteins like ATF4 and CHOP.[13] This ER stress response can serve as another potent trigger for apoptosis.

  • p38 MAPK Pathway Activation: The cellular stress induced by this compound can activate the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which has been shown to play a role in mediating this compound-induced apoptosis.[12]

Quantitative Data on this compound's Inhibitory Effects

The potency of this compound has been quantified in various studies. The half-maximal inhibitory concentration (IC50) is a key metric for its efficacy.

Parameter Target/Cell Line Value Comparison Compound (Value) Reference
IC50 Na,K-ATPase Enzyme Activity0.62 µMOuabain (0.22 µM), Digoxin (2.69 µM)[15]
IC50 Cell Proliferation (undifferentiated CaCO-2 cells)8.25 nM-[16]
IC50 Cell Viability (A375 melanoma cells, 48h)47 nM-
IC50 Cell Viability (MDA-MB-231 breast cancer cells)35 nMOdoroside A (127 nM)[17]
Toxic Blood Level Human1-2 ng/mL-[18]
Fatal Blood Level Human~20 ng/mL-[18]

Experimental Protocols

Na+/K+-ATPase Activity Assay

This assay quantifies the enzymatic activity of Na+/K+-ATPase by measuring the rate of ATP hydrolysis.

  • Principle: The specific activity of Na+/K+-ATPase is determined by measuring the amount of inorganic phosphate (Pi) liberated from ATP. To distinguish this from the activity of other ATPases, the assay is run in parallel with and without a specific Na+/K+-ATPase inhibitor, such as ouabain. The difference in Pi production between the two conditions represents the Na+/K+-ATPase-specific activity.[19][20][21]

  • Methodology:

    • Sample Preparation: Prepare tissue homogenates or cell lysates in a suitable buffer and determine the protein concentration.

    • Reaction Setup: Prepare two sets of reaction tubes for each sample.

      • Total ATPase Activity: To these tubes, add a reaction buffer containing NaCl, KCl, MgCl2, and ATP.[22]

      • Ouabain-Insensitive ATPase Activity: To the second set of tubes, add the same reaction buffer supplemented with a saturating concentration of ouabain (e.g., 1-2 mM).[22][23]

    • Enzyme Reaction: Add the sample lysate to all tubes to initiate the reaction. Incubate at 37°C for a defined period (e.g., 10-30 minutes).[19][22]

    • Reaction Termination: Stop the reaction by adding a reagent like trichloroacetic acid (TCA) or sodium dodecyl sulfate (SDS).[20]

    • Phosphate Detection: Add a colorimetric reagent (e.g., containing ammonium molybdate and a reducing agent like ascorbic acid) that reacts with the liberated Pi to produce a colored complex.[20]

    • Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 650-850 nm) using a spectrophotometer.[20][23]

    • Calculation: Calculate the concentration of Pi using a standard curve. Subtract the Pi generated in the presence of ouabain from the total Pi generated to determine the specific Na+/K+-ATPase activity, typically expressed as nmol Pi/min/mg protein.

Cell Viability Assay (MTT/XTT Method)

This assay assesses the cytotoxic effect of this compound by measuring the metabolic activity of cultured cells.

  • Principle: Viable cells contain mitochondrial dehydrogenases that can reduce yellow tetrazolium salts (like MTT or XTT) to a colored formazan product, which can be quantified spectrophotometrically. The amount of formazan produced is directly proportional to the number of viable cells.

  • Methodology:

    • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include untreated cells as a control.

    • Incubation: Incubate the plates for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.[24]

    • Reagent Addition: Add the MTT or XTT reagent to each well and incubate for an additional 2-4 hours to allow for formazan crystal formation.

    • Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

    • Measurement: Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for XTT).

    • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC50 value.

Mandatory Visualizations

dot

Oleandrin_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound Pump Na+/K+-ATPase This compound->Pump Inhibits Na_inc ↑ Intracellular Na+ Pump->Na_inc Leads to NCX Na+/Ca2+ Exchanger (NCX) Ca_inc ↑ Intracellular Ca2+ NCX->Ca_inc Reduces Ca2+ Efflux Na_inc->NCX Alters Gradient for ER_Stress ER Stress (↑ ATF4, CHOP) Ca_inc->ER_Stress Mito Mitochondrial Stress (↓ Bcl-2, ↑ Bax) Ca_inc->Mito DR Death Receptor Pathway (↑ Fas/FasL) Ca_inc->DR Caspase_Cascade Caspase Cascade Activation (Caspase-8, -9, -3) ER_Stress->Caspase_Cascade Mito->Caspase_Cascade DR->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: Signaling pathway of Na+/K+-ATPase inhibition by this compound leading to apoptosis.

dot

Oleandrin_Experimental_Workflow cluster_workflow Experimental Workflow cluster_assays Downstream Assays Start Cancer Cell Culture Treatment Treatment with this compound (Dose & Time Course) Start->Treatment Viability Cell Viability Assay (e.g., MTT/XTT) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis Protein Protein Expression Analysis (e.g., Western Blot for Caspases, Bcl-2) Treatment->Protein Analysis Data Analysis (IC50, Apoptotic Rate, Protein Levels) Viability->Analysis Apoptosis->Analysis Protein->Analysis Conclusion Conclusion on Cytotoxic Mechanism Analysis->Conclusion

Caption: Workflow for assessing the cytotoxic effects of this compound on cancer cells.

Conclusion

This compound is a potent and specific inhibitor of the Na+/K+-ATPase pump. Its mechanism of action, centered on the disruption of fundamental cellular ion homeostasis, triggers a cascade of well-defined signaling events that can induce programmed cell death. This cytotoxicity is particularly pronounced in cancer cells, making this compound and its derivatives compelling candidates for oncological drug development. However, its narrow therapeutic index and potential for cardiotoxicity necessitate careful and continued investigation.[5][18] The experimental protocols and pathways detailed herein provide a foundational guide for researchers aiming to further elucidate the therapeutic potential and molecular intricacies of this complex natural compound.

References

Oleandrin's Antiviral Properties: A Preliminary Investigation for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Scientists

This technical guide provides a comprehensive overview of the preliminary investigations into the antiviral properties of oleandrin, a cardiac glycoside derived from the Nerium oleander plant. The document is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this compound against a range of viral pathogens. This guide synthesizes available quantitative data, details common experimental methodologies for its study, and visualizes key mechanistic and procedural aspects.

Quantitative Assessment of Antiviral Efficacy

The antiviral activity of this compound has been quantified against several viruses, with a significant focus on SARS-CoV-2. The following tables summarize the key efficacy data from in vitro studies.

Table 1: In Vitro Antiviral Activity of this compound against SARS-CoV-2

ParameterVirus StrainCell LineTreatmentTiter Measurement Time Post-InfectionResultReference
EC50 SARS-CoV-2VeroProphylactic24 hours11.98 ng/mL[1][2][3][4]
EC50 SARS-CoV-2VeroProphylactic48 hours7.07 ng/mL[1][2][3][4]
Viral Titer Reduction SARS-CoV-2VeroProphylactic (0.05 µg/mL)Not Specified800-fold reduction[1][2][3][4]
Viral Titer Reduction SARS-CoV-2VeroProphylactic (0.1 µg/mL)Not Specified>3,000-fold reduction[1][2][3][4]
Viral Titer Reduction SARS-CoV-2VeroTherapeutic (0.05 µg/mL, 24h post-infection)48 hours78-fold reduction[2][4]
Viral Titer Reduction SARS-CoV-2VeroTherapeutic (0.1 µg/mL, 24h post-infection)48 hours>100-fold reduction[2][4]

Table 2: In Vitro Antiviral Activity of this compound against Other Viruses

VirusCell LineParameterResultReference
Human Immunodeficiency Virus (HIV) Not SpecifiedInfectivityInhibition of progeny virus infectivity[5]
Ebola Virus (EBOV) VeroInfectionFull inhibition of infection
Marburg Virus (MARV) VeroInfectionFull inhibition of infection
Human Cytomegalovirus (CMV) Not SpecifiedReplicationEC50 of 0.007 µM (7 nM)
Herpes Simplex Virus 1 & 2 (HSV-1 & HSV-2) Human Foreskin FibroblastsReplicationEffective at non-toxic concentrations

Key Experimental Protocols

The following sections detail the methodologies for key experiments commonly cited in the study of this compound's antiviral properties.

Plaque Reduction Assay

A plaque reduction assay is a standard method to determine the concentration of an antiviral substance that is required to reduce the number of viral plaques by 50% (PRNT50).

Materials:

  • Confluent cell monolayers (e.g., Vero E6 cells) in 6-well or 12-well plates

  • Virus stock of known titer

  • Serial dilutions of this compound

  • Infection medium (e.g., DMEM with 2% FBS)

  • Overlay medium (e.g., medium containing 1% methylcellulose or agar)

  • Fixative solution (e.g., 10% formalin)

  • Staining solution (e.g., 0.1% crystal violet in 20% ethanol)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed plates with a sufficient number of cells to form a confluent monolayer and incubate until cells are fully attached and spread.

  • Compound Preparation: Prepare serial dilutions of this compound in infection medium.

  • Virus Inoculation: Remove growth medium from the cell monolayers and wash with PBS.

  • Prophylactic Treatment: For pre-treatment experiments, add the this compound dilutions to the cells and incubate for a specified time (e.g., 30 minutes) before adding the virus.

  • Infection: Add a standardized amount of virus (to produce a countable number of plaques) to each well.

  • Adsorption: Incubate the plates for 1 hour at 37°C to allow for viral adsorption.

  • Overlay: After the adsorption period, remove the inoculum and add the overlay medium. For therapeutic assays where the compound is added post-infection, the overlay medium will contain the respective concentrations of this compound.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (e.g., 3-5 days), which is dependent on the virus being tested.

  • Fixation and Staining: After incubation, remove the overlay medium and fix the cells with the fixative solution. Following fixation, discard the fixative and stain the cell monolayer with the staining solution.

  • Plaque Counting: After a brief incubation with the stain, wash the plates with water and allow them to dry. Count the number of plaques in each well. The percent inhibition is calculated relative to the virus control wells (no compound).

Viral Yield Reduction Assay

This assay measures the ability of a compound to inhibit the production of new infectious virus particles.

Materials:

  • Confluent cell monolayers in multi-well plates

  • Virus stock

  • Serial dilutions of this compound

  • Infection medium

  • Standard cell culture equipment

Procedure:

  • Cell Seeding and Infection: Prepare cell monolayers and infect with the virus as described for the plaque reduction assay.

  • Compound Treatment: Treat the cells with serial dilutions of this compound either before, during, or after viral infection, depending on the experimental design.

  • Incubation: Incubate the infected and treated cells for a defined period (e.g., 24 or 48 hours).

  • Harvesting Supernatants: At the end of the incubation period, collect the cell culture supernatants, which will contain the progeny virus.

  • Virus Titeration: Determine the titer of the virus in the harvested supernatants using a standard titration method, such as a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay.

  • Data Analysis: The reduction in viral yield in the treated samples is calculated relative to the untreated control.

Quantitative Real-Time PCR (qRT-PCR) for Viral Load Determination

qRT-PCR is used to quantify the amount of viral RNA or DNA in a sample, providing a measure of the viral load.

Materials:

  • RNA/DNA extraction kit (e.g., QIAamp Viral RNA Mini Kit)

  • Reverse transcriptase (for RNA viruses)

  • qRT-PCR master mix containing DNA polymerase and fluorescent dye (e.g., SYBR Green or a TaqMan probe)

  • Virus-specific primers and probes

  • Real-time PCR instrument

  • Samples (e.g., cell culture supernatants, tissue homogenates)

Procedure:

  • Nucleic Acid Extraction: Extract viral RNA or DNA from the samples using a suitable extraction kit following the manufacturer's instructions.

  • Reverse Transcription (for RNA viruses): Synthesize complementary DNA (cDNA) from the extracted viral RNA using a reverse transcriptase.

  • qRT-PCR Reaction Setup: Prepare the qRT-PCR reaction mixture by combining the master mix, primers, probe (if using a probe-based assay), and the extracted nucleic acid or cDNA.

  • Amplification and Detection: Perform the qRT-PCR in a real-time PCR instrument. The instrument will amplify the target viral genetic sequence and monitor the fluorescence signal in real-time.

  • Data Analysis: The cycle threshold (Ct) value, which is the cycle number at which the fluorescence signal crosses a certain threshold, is used to determine the initial amount of viral nucleic acid in the sample. A standard curve generated from samples with known concentrations of the viral nucleic acid is used to quantify the viral load in the experimental samples.

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for assessing antiviral properties and a key signaling pathway affected by this compound.

experimental_workflow cluster_invitro In Vitro Analysis cluster_data_analysis Data Analysis A Prepare Cell Monolayers C Viral Inoculation A->C I Cytotoxicity Assay (e.g., MTT) A->I B Prepare this compound Dilutions D Compound Treatment (Prophylactic or Therapeutic) B->D B->I C->D E Incubation D->E F Plaque Reduction Assay E->F G Viral Yield Reduction Assay E->G H qRT-PCR for Viral Load E->H J Calculate EC50 F->J K Determine Viral Titer Reduction G->K H->K L Assess Cytotoxicity (CC50) I->L M Calculate Selectivity Index (SI = CC50/EC50) J->M L->M

Figure 1. Experimental workflow for in vitro assessment of this compound's antiviral activity.

nfkb_pathway cluster_pathway NF-κB Signaling Pathway TNF TNF-α TNFR TNFR TNF->TNFR TRAF2 TRAF2 TNFR->TRAF2 NIK NIK TRAF2->NIK IKK IKK Complex NIK->IKK IkBa_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkBa_NFkB Phosphorylation IkBa_p p-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB (Active) IkBa_p->NFkB IκBα Degradation Nucleus Nucleus NFkB->Nucleus Translocation Gene Pro-inflammatory Gene Transcription NFkB->Gene This compound This compound This compound->IKK Inhibition

Figure 2. this compound's inhibitory effect on the TNF-α induced NF-κB signaling pathway.

Concluding Remarks

The preliminary data on this compound's antiviral properties, particularly its potent in vitro activity against SARS-CoV-2, suggests that it is a compound of interest for further investigation. Its mechanism of action appears to involve, at least in part, the modulation of host signaling pathways such as NF-κB, which are crucial for the inflammatory response to viral infections. The experimental protocols outlined in this guide provide a foundation for the continued and standardized evaluation of this compound and its derivatives. Further research, including in vivo efficacy and safety studies, is warranted to fully elucidate the therapeutic potential of this compound as an antiviral agent.

References

The Neuroprotective Potential of Oleandrin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleandrin, a cardiac glycoside extracted from the Nerium oleander plant, has garnered significant attention for its diverse pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] Emerging evidence now points towards a promising neuroprotective potential, suggesting its therapeutic utility in conditions characterized by neuronal damage, such as ischemic stroke and neurodegenerative diseases. This technical guide provides an in-depth exploration of the core mechanisms underlying this compound's neuroprotective effects, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved. Its ability to cross the blood-brain barrier further enhances its potential as a therapeutic agent for neurological disorders.[3]

Core Mechanism of Action: Na+/K+-ATPase Inhibition

The primary molecular target of this compound is the Na+/K+-ATPase pump, an enzyme crucial for maintaining electrochemical gradients across the cell membrane.[3] this compound binds to this pump, leading to its inhibition. This action results in an increase in intracellular sodium, which in turn affects the Na+/Ca2+ exchanger, leading to a rise in intracellular calcium levels. While this is the established mechanism for its cardiotonic effects, in the context of neuroprotection, this modulation of ion homeostasis is believed to trigger a cascade of downstream signaling events that ultimately promote neuronal survival.

Quantitative Data on Neuroprotective Efficacy

The neuroprotective effects of this compound have been quantified in various preclinical models. The following tables summarize key findings from these studies.

In Vitro Model Insult This compound Concentration Key Outcome Reference
Rat Brain SlicesOxygen-Glucose Deprivation (OGD)23 µg/mL (PBI-05204)Quantitative rescue of neurodegeneration[4]
SW480 Colon Cancer Cells-0.01-0.05 µMDose-dependent increase in Bax/Bcl-2 ratio[5]
Parameter Method This compound Concentration Result Reference
Na+/K+-ATPase Inhibition (IC50)Enzymatic Assay0.62 µMPotent inhibition[6]
BDNF mRNA InductionqPCR (Rat Brain Slices)23 µg/mL (PBI-05204)~4-5 fold increase[7]
TrkB Phosphorylation Inhibition (by K-252a)Western Blot (Rat Brain Slices)3 µM K-252aBlocked this compound-induced neuroprotection[4]

Key Signaling Pathways in this compound-Mediated Neuroprotection

This compound exerts its neuroprotective effects through the modulation of several critical intracellular signaling pathways.

BDNF/TrkB Signaling Pathway

A pivotal mechanism in this compound-induced neuroprotection is the upregulation of Brain-Derived Neurotrophic Factor (BDNF) and the subsequent activation of its receptor, Tyrosine kinase receptor B (TrkB).[3][4] This pathway is fundamental for neuronal survival, differentiation, and synaptic plasticity. This compound has been shown to increase both BDNF protein and mRNA levels.[7] The neuroprotective effects of this compound are significantly diminished when the TrkB receptor is inhibited, highlighting the critical role of this pathway.[4]

BDNF_TrkB_Pathway This compound This compound BDNF BDNF This compound->BDNF Upregulates TrkB TrkB BDNF->TrkB Activates PI3K_Akt PI3K/Akt Pathway TrkB->PI3K_Akt MAPK_ERK MAPK/ERK Pathway TrkB->MAPK_ERK Apoptosis Apoptosis PI3K_Akt->Apoptosis Inhibits Neuronal_Survival Neuronal_Survival PI3K_Akt->Neuronal_Survival Promotes MAPK_ERK->Apoptosis Inhibits MAPK_ERK->Neuronal_Survival Promotes

This compound activates the BDNF/TrkB signaling cascade.
PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a well-established pro-survival pathway that is activated downstream of TrkB.[2] Akt, a serine/threonine kinase, phosphorylates a variety of downstream targets to inhibit apoptosis and promote cell survival. This includes the modulation of Bcl-2 family proteins to favor a more anti-apoptotic state.

PI3K_Akt_Pathway TrkB TrkB PI3K PI3K TrkB->PI3K Activates Akt Akt PI3K->Akt Activates Bcl2_Family Bcl-2 Family Proteins Akt->Bcl2_Family Modulates Cell_Survival Cell_Survival Akt->Cell_Survival Promotes Apoptosis Apoptosis Bcl2_Family->Apoptosis Inhibits

The PI3K/Akt pathway promotes cell survival.
MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another key downstream effector of TrkB activation.[2] The MAPK/ERK pathway is involved in various cellular processes, including cell proliferation, differentiation, and survival. In the context of neuroprotection, its activation is generally associated with pro-survival signals.

Nrf2 Antioxidant Response

This compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway.[6] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). By bolstering the cell's endogenous antioxidant defenses, this compound can mitigate oxidative stress, a common feature of many neurodegenerative conditions.

Nrf2_Pathway This compound This compound Nrf2 Nrf2 This compound->Nrf2 Activates ARE Antioxidant Response Element Nrf2->ARE Binds to Antioxidant_Genes e.g., HO-1, NQO1 ARE->Antioxidant_Genes Induces Transcription Oxidative_Stress Oxidative_Stress Antioxidant_Genes->Oxidative_Stress Reduces Cell_Protection Cell_Protection

This compound activates the Nrf2 antioxidant pathway.

Experimental Protocols

In Vitro Oxygen-Glucose Deprivation (OGD) Model in Rat Brain Slices

This protocol is adapted from studies demonstrating this compound's neuroprotective effects in an ischemic stroke model.[4]

Objective: To assess the neuroprotective effect of this compound against OGD-induced neuronal death.

Materials:

  • Sprague-Dawley rat pups (P10-P12)

  • Artificial cerebrospinal fluid (aCSF)

  • OGD medium (glucose-free aCSF)

  • This compound (or PBI-05204 extract)

  • Vibratome

  • Hypoxic chamber (95% N2, 5% CO2)

  • Microscope for neuronal viability assessment (e.g., using propidium iodide staining)

Procedure:

  • Prepare 350 µm thick coronal brain slices using a vibratome.

  • Allow slices to recover in oxygenated aCSF for at least 1 hour.

  • Induce OGD by incubating the slices in OGD medium within a hypoxic chamber for a specified duration (e.g., 60-90 minutes).

  • Terminate OGD by returning the slices to oxygenated aCSF.

  • Treat the slices with the desired concentration of this compound (e.g., 23 µg/mL of PBI-05204) either during or after the OGD period.

  • Incubate the slices for a recovery period (e.g., 24 hours).

  • Assess neuronal viability by staining with a fluorescent marker for cell death (e.g., propidium iodide) and counting surviving neurons in a defined cortical region.

Workflow for the OGD neuroprotection assay.
Cell Viability Assay in Neuronal Cell Lines (e.g., SH-SY5Y, PC12)

Objective: To quantify the protective effect of this compound against a neurotoxic insult in a neuronal cell line.

Materials:

  • SH-SY5Y or PC12 cells

  • Appropriate cell culture medium and supplements

  • 96-well plates

  • Neurotoxic agent (e.g., hydrogen peroxide, glutamate, or MPP+)

  • This compound

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization buffer (e.g., DMSO)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Pre-treat cells with various concentrations of this compound for a specified duration (e.g., 1-2 hours).

  • Introduce the neurotoxic agent to induce cell death.

  • Co-incubate the cells with this compound and the neurotoxin for a defined period (e.g., 24 hours).

  • Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Calculate cell viability as a percentage of the control (untreated) cells.

Western Blot Analysis for Protein Expression

Objective: To determine the effect of this compound on the expression levels of key signaling proteins (e.g., Bcl-2, Bax, phosphorylated Akt).

Materials:

  • Neuronal cells or brain tissue lysates

  • Protein extraction buffer

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-p-Akt, anti-Akt)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells or tissues with this compound as per the experimental design.

  • Lyse the cells or tissues to extract total protein.

  • Determine protein concentration using a BCA assay.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

The evidence presented in this technical guide strongly supports the neuroprotective potential of this compound. Its multifaceted mechanism of action, involving the inhibition of Na+/K+-ATPase and the modulation of key pro-survival signaling pathways such as BDNF/TrkB, PI3K/Akt, and the Nrf2 antioxidant response, makes it a compelling candidate for further investigation in the context of neurological disorders.

Future research should focus on:

  • Elucidating the precise downstream targets of the PI3K/Akt and MAPK/ERK pathways that are modulated by this compound in neuronal cells.

  • Conducting comprehensive in vivo studies in various animal models of neurodegenerative diseases to validate the promising in vitro findings.

  • Investigating the therapeutic window and potential side effects of this compound in a neurological context, given its known cardiotoxicity at higher doses.

  • Exploring the potential for synergistic effects when combined with other neuroprotective agents.

By addressing these key areas, the scientific community can further unravel the therapeutic potential of this compound and pave the way for its potential clinical application in the treatment of debilitating neurological conditions.

References

Oleandrin's Impact on Cellular Signal Transduction: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oleandrin, a potent cardiac glycoside extracted from the Nerium oleander plant, has garnered significant attention for its profound effects on cellular signaling pathways, extending beyond its traditional use in cardiology to promising applications in oncology. This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound modulates critical signal transduction cascades. The primary mechanism of action is the inhibition of the Na+/K+-ATPase pump, a fundamental regulator of cellular ion homeostasis. This inhibition triggers a cascade of downstream events, impacting key signaling nodes such as Src kinase, reactive oxygen species (ROS) generation, and transcription factors including NF-κB and AP-1. Furthermore, this compound has been shown to influence the PI3K/Akt, MAPK/ERK, and STAT-3 pathways, all of which are pivotal in cell survival, proliferation, and inflammation. This guide synthesizes the current understanding of this compound's molecular interactions, presents quantitative data on its efficacy, details experimental protocols for its study, and provides visual representations of the affected signaling pathways to facilitate further research and drug development efforts.

Core Mechanism of Action: Inhibition of Na+/K+-ATPase

The principal molecular target of this compound is the Na+/K+-ATPase, a ubiquitous transmembrane protein essential for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.[1] this compound binds to the α-subunit of the pump, inhibiting its enzymatic activity. This inhibition leads to an increase in intracellular sodium concentration, which in turn alters the function of the sodium-calcium exchanger, resulting in an influx of calcium ions.[2] This disruption of ion homeostasis is the initiating event for the subsequent modulation of multiple signaling pathways.

Diagram: this compound's Primary Impact on Ion Homeostasis

Oleandrin_NaK_ATPase This compound This compound NaK_ATPase Na+/K+-ATPase (α-subunit) This compound->NaK_ATPase Inhibits Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in Disruption of Na+ gradient NaCa_Exchanger Na+/Ca2+ Exchanger Na_in->NaCa_Exchanger Alters function Ca_in ↑ Intracellular Ca2+ NaCa_Exchanger->Ca_in Increased influx Signaling_Cascades Downstream Signaling Cascades Ca_in->Signaling_Cascades

Caption: this compound inhibits Na+/K+-ATPase, leading to altered ion gradients and downstream signaling.

Modulation of Key Signaling Pathways

The initial perturbation in ion concentrations triggers a complex network of intracellular signaling events.

Src Kinase Activation and Downstream Signaling

The Na+/K+-ATPase acts as a signal transducer, and its inhibition by this compound can lead to the activation of the non-receptor tyrosine kinase Src. Activated Src, in turn, can phosphorylate a multitude of downstream targets, including the epidermal growth factor receptor (EGFR) and components of the PI3K/Akt and MAPK/ERK pathways.

Generation of Reactive Oxygen Species (ROS)

This compound treatment has been associated with an increase in intracellular reactive oxygen species (ROS).[3] The exact mechanism is not fully elucidated but may be linked to mitochondrial dysfunction and the altered intracellular calcium levels. This elevation in ROS can contribute to oxidative stress and activate stress-responsive signaling pathways such as the c-Jun N-terminal kinase (JNK) pathway.[3]

Inhibition of NF-κB and AP-1 Signaling

A significant body of evidence demonstrates that this compound is a potent inhibitor of the transcription factors NF-κB and AP-1.[4][5][6][7] this compound can block the activation of NF-κB induced by various stimuli, such as tumor necrosis factor (TNF).[4][5] This is achieved by inhibiting the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB.[4][5] Similarly, this compound inhibits the activation of AP-1 and the upstream c-Jun NH2-terminal kinase (JNK).[4][6]

Diagram: this compound's Impact on Major Signaling Pathways

Oleandrin_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Inhibits JNK JNK This compound->JNK Inhibits Ikk IκK This compound->Ikk Inhibits Src Src NaK_ATPase->Src Activates ROS ↑ ROS NaK_ATPase->ROS PI3K PI3K Src->PI3K MAPK MAPK/ERK Src->MAPK ROS->JNK Akt Akt PI3K->Akt Gene_Expression Gene Expression (Inflammation, Proliferation, Survival) Akt->Gene_Expression Promotes Survival MAPK->Gene_Expression Promotes Proliferation AP1 AP-1 JNK->AP1 IkB IκBα Ikk->IkB Inhibits phosphorylation NFkB NF-κB IkB->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation (Blocked) AP1->Gene_Expression NFkB_nuc->Gene_Expression

Caption: this compound modulates Src, ROS, NF-κB, and AP-1 signaling pathways.

PI3K/Akt and MAPK/ERK Pathways

This compound's influence extends to the PI3K/Akt and MAPK/ERK pathways, which are central to cell growth, survival, and proliferation.[8] By modulating the upstream activator Src, this compound can lead to the inhibition of Akt phosphorylation and affect ERK signaling.[9] The context-dependent nature of these effects is an active area of research.

STAT-3 Pathway

Recent studies have implicated this compound in the inhibition of the STAT-3 signaling pathway. This pathway is often constitutively active in cancer cells and plays a crucial role in tumor cell invasion and metastasis. This compound has been shown to reduce the phosphorylation of STAT-3, thereby inhibiting its transcriptional activity.

Quantitative Data Summary

The biological effects of this compound are concentration-dependent. The following tables summarize key quantitative data from various studies.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (nM)Reference
CaCO-2 (undifferentiated)Colon Cancer8.25[10]
MDA-MB-231Breast Cancer72[3]
MCF7Breast Cancer14.5[11]
RT-R-MDA-MB-231Breast Cancer (Radiotherapy Resistant)183[3]
Table 2: Inhibition of Na+/K+-ATPase Activity
CompoundIC50 (µM)Reference
This compound0.62[4]
Oleandrigenin1.23[4]
Ouabain0.22[4]
Digoxin2.69[4]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the effects of this compound on cellular signaling pathways.

Na+/K+-ATPase Activity Assay

This protocol is based on the colorimetric measurement of inorganic phosphate (Pi) released from the hydrolysis of ATP.

Diagram: Na+/K+-ATPase Activity Assay Workflow

ATPase_Assay_Workflow start Start: Prepare cell/tissue homogenate reaction_mix Prepare Reaction Mix: - Buffer - ATP - MgCl2 - NaCl, KCl start->reaction_mix add_this compound Add this compound (or vehicle control) reaction_mix->add_this compound incubate Incubate at 37°C add_this compound->incubate stop_reaction Stop Reaction (e.g., with acid) incubate->stop_reaction detect_pi Detect Inorganic Phosphate (Pi) (e.g., Malachite Green) stop_reaction->detect_pi measure_abs Measure Absorbance (e.g., 620-660 nm) detect_pi->measure_abs calculate Calculate ATPase Activity measure_abs->calculate

Caption: Workflow for determining Na+/K+-ATPase activity via a colorimetric assay.

Methodology:

  • Sample Preparation: Prepare cell or tissue homogenates in a suitable buffer (e.g., containing sucrose, EDTA, and a buffering agent like imidazole).

  • Reaction Setup: In a microplate, set up reaction wells containing the homogenate, reaction buffer (containing MgCl2, NaCl, KCl), and ATP. Include control wells with ouabain to specifically inhibit Na+/K+-ATPase and determine the activity of other ATPases.

  • This compound Treatment: Add varying concentrations of this compound to the experimental wells.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination and Color Development: Stop the reaction by adding a reagent like malachite green, which forms a colored complex with the liberated inorganic phosphate.

  • Measurement: Read the absorbance at the appropriate wavelength (typically around 620-660 nm).

  • Calculation: The Na+/K+-ATPase activity is calculated as the difference between the total ATPase activity (without ouabain) and the ouabain-insensitive ATPase activity.

Measurement of Intracellular ROS

This protocol utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

Methodology:

  • Cell Culture: Plate cells in a multi-well plate and allow them to adhere.

  • DCFH-DA Loading: Wash the cells with a serum-free medium or PBS and then incubate them with DCFH-DA solution (e.g., 10 µM) at 37°C for 30-60 minutes.

  • This compound Treatment: Remove the DCFH-DA solution, wash the cells, and add a medium containing different concentrations of this compound.

  • Incubation: Incubate the cells for the desired time.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively. An increase in fluorescence indicates an increase in intracellular ROS.

Western Blot Analysis of Signaling Proteins

This protocol is for the detection and quantification of total and phosphorylated forms of signaling proteins like Src, Akt, ERK, and JNK.

Methodology:

  • Cell Lysis: After treating cells with this compound for the desired time, wash them with cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a solution of non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the total and phosphorylated forms of the target proteins overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB

EMSA is used to detect the DNA-binding activity of NF-κB.

Methodology:

  • Nuclear Extract Preparation: After this compound treatment, prepare nuclear extracts from the cells.

  • Probe Labeling: Label a double-stranded oligonucleotide probe containing the NF-κB consensus binding sequence with a radioactive isotope (e.g., 32P) or a non-radioactive label (e.g., biotin).

  • Binding Reaction: Incubate the labeled probe with the nuclear extracts in a binding buffer.

  • Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.

  • Detection: Visualize the bands by autoradiography (for radioactive probes) or a chemiluminescent detection method (for non-radioactive probes). A decrease in the intensity of the shifted band in this compound-treated samples indicates inhibition of NF-κB DNA binding.

Luciferase Reporter Assay for NF-κB and AP-1 Activity

This assay measures the transcriptional activity of NF-κB and AP-1.

Methodology:

  • Cell Transfection: Co-transfect cells with a reporter plasmid containing the luciferase gene under the control of a promoter with NF-κB or AP-1 response elements, and a control plasmid (e.g., expressing Renilla luciferase) for normalization.

  • This compound Treatment: After transfection, treat the cells with an inducing agent (e.g., TNF-α for NF-κB) in the presence or absence of this compound.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A decrease in the normalized luciferase activity in this compound-treated cells indicates inhibition of the transcription factor's activity.

Conclusion

This compound presents a multifaceted mechanism of action, initiating with the inhibition of the Na+/K+-ATPase pump and ramifying through a network of critical cellular signaling pathways. Its ability to modulate Src kinase, ROS production, and the NF-κB, AP-1, PI3K/Akt, MAPK/ERK, and STAT-3 pathways underscores its potential as a therapeutic agent, particularly in oncology. The quantitative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating further investigation into the complex and promising pharmacology of this compound. A thorough understanding of its impact on cellular signal transduction is paramount for the rational design of future preclinical and clinical studies.

References

understanding the toxicological profile of oleandrin

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Toxicological Profile of Oleandrin

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a potent cardiac glycoside, a type of secondary metabolite, found in all parts of the Nerium oleander (common oleander) plant.[1][2] Historically, extracts of Nerium oleander have been used in folk medicine, but the plant is notoriously toxic if ingested.[2][3] The primary toxicity is linked to this compound and other related cardiac glycosides, which have a narrow therapeutic window.[2][4] Despite its toxicity, this compound has garnered significant interest from the scientific community for its potential therapeutic applications, particularly in oncology, due to its pro-apoptotic and cytotoxic effects on cancer cells.[1][2][5] This has led to the development of oleander extracts like Anvirzel® and PBI-05204, which have undergone clinical trials.[2]

This guide provides a comprehensive overview of the toxicological profile of this compound, consolidating data on its mechanism of action, toxicokinetics, and effects on various organ systems to support further research and development.

Mechanism of Toxic Action

The toxicity of this compound is multifaceted, stemming from its primary interaction with a fundamental cellular enzyme and its subsequent ability to trigger programmed cell death pathways.

Inhibition of Na+/K+-ATPase

The principal mechanism of action for this compound, like other cardiac glycosides, is the inhibition of the plasma membrane Na+/K+-ATPase pump.[4][6][7] This enzyme is crucial for maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) across the cell membrane.

The inhibition process unfolds as follows:

  • Binding: this compound binds to the extracellular portion of the Na+/K+-ATPase alpha-subunit.[8]

  • Inhibition of Pumping: This binding locks the enzyme in a conformational state, inhibiting its function of pumping Na+ out of the cell and K+ into the cell.[9][10]

  • Increased Intracellular Na+: The result is an accumulation of intracellular Na+.[10]

  • Reversal of Na+/Ca2+ Exchanger: The elevated intracellular Na+ concentration alters the gradient for the Na+/Ca2+ exchanger (NCX), causing it to work in reverse. Instead of exporting calcium (Ca2+), it begins to import it.[9][10]

  • Increased Intracellular Ca2+: This leads to a significant increase in the intracellular concentration of Ca2+, which is the primary driver of the cardiotoxic effects.[11][12] In cardiac muscle, this elevated Ca2+ leads to increased force of contraction (positive inotropy) but also severe arrhythmias.[12]

This compound This compound NaK_ATPase Na+/K+-ATPase (Cell Membrane Pump) This compound->NaK_ATPase Binds & Inhibits IntraNa ↑ Intracellular [Na+] NaK_ATPase->IntraNa Leads to NCX Na+/Ca2+ Exchanger IntraCa ↑ Intracellular [Ca2+] NCX->IntraCa Leads to IntraNa->NCX Reverses Function Toxicity Cardiotoxicity (Arrhythmias) IntraCa->Toxicity Causes

Caption: Core mechanism of this compound-induced cardiotoxicity.
Induction of Apoptosis

Beyond its effects on ion pumps, this compound is a potent inducer of apoptosis (programmed cell death), a key reason for its investigation as an anticancer agent. It activates both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[13]

  • Intrinsic Pathway: this compound treatment leads to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[8][13] This shift disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytoplasm, which in turn activates caspase-9 and the executioner caspase-3.[13]

  • Extrinsic Pathway: this compound can upregulate the expression of Fas and Fas ligand (FasL), cell surface proteins that trigger the death receptor pathway.[13] This activation leads to the cleavage and activation of caspase-8, which also converges on the activation of caspase-3.[13][14]

  • Endoplasmic Reticulum (ER) Stress: Studies have shown that this compound can induce apoptosis by activating ER stress, evidenced by the upregulation of proteins like ATF4 and CHOP.[8]

This compound This compound ER_Stress ER Stress (↑ ATF4, CHOP) This compound->ER_Stress Mitochondria Mitochondrial Pathway This compound->Mitochondria Death_Receptor Death Receptor Pathway This compound->Death_Receptor Casp3 Caspase-3 ER_Stress->Casp3 Bax ↑ Bax / ↓ Bcl-2 Mitochondria->Bax Fas ↑ Fas / FasL Death_Receptor->Fas Casp9 Caspase-9 Bax->Casp9 Casp8 Caspase-8 Fas->Casp8 Casp9->Casp3 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound-induced apoptosis signaling pathways.

Toxicokinetics (ADME)

The absorption, distribution, metabolism, and excretion (ADME) profile of this compound dictates its systemic exposure and target organ toxicity. Most detailed pharmacokinetic data comes from studies in mice.[15][16]

Absorption

This compound is rapidly absorbed following oral administration.[15][16] In mice, peak plasma concentrations (Cmax) are reached within 20 minutes of an oral dose.[15][16] The oral bioavailability in mice has been calculated to be approximately 30% to 61.6%, indicating substantial absorption from the gastrointestinal tract.[15][17]

Distribution

Following absorption, this compound distributes to various tissues. Animal studies have shown that the highest concentrations are found in the liver, with significant accumulation also occurring in the heart and kidneys.[7][15] This tissue distribution is consistent with its primary sites of toxicity. This compound is also capable of crossing the blood-brain barrier, which may explain some of the central nervous system effects observed in poisonings.[12][15]

Metabolism

This compound undergoes metabolism in the body, primarily to its aglycone, oleandrigenin.[7][15] This conversion is rapid; within 5 minutes of intravenous injection in mice, a significant portion of the dose is present in the liver as oleandrigenin.[7][15] The gastrointestinal tract and liver are key sites for first-pass metabolism.[6]

Excretion

Excretion of this compound and its metabolites occurs predominantly through the feces via biliary excretion, which is the primary route.[15][18] A smaller portion is excreted in the urine.[15][19] In a murine study, 66% of an injected radioactive dose was recovered in the feces within 24 hours, compared to only 8% in the urine.[7][15] The significant biliary excretion suggests the potential for enterohepatic recirculation, which could prolong the elimination half-life of the compound.[2][6]

ParameterValue (Oral, 80 µg/kg)Value (IV, 40 µg/kg)Reference
Species MouseMouse[15][16]
Tmax (Time to Peak) ~20 minN/A[15][16]
T½ (Elimination Half-life) 2.3 ± 0.5 h0.4 ± 0.1 h[15][16]
AUC0-inf (ng·h/mL) 14.4 ± 4.324.6 ± 11.1[15][16]
Oral Bioavailability ~30%N/A[15][16]
Table 1: Pharmacokinetic Parameters of this compound in Mice.

Non-Clinical Toxicology

Acute Toxicity

This compound is highly toxic upon acute exposure. The lethal dose varies significantly between species and depends on whether the pure compound or a plant extract is ingested.[20] Rodents have been observed to be relatively insensitive compared to other mammals like dogs or humans.[20]

SpeciesTest SubstanceRouteLD50 / Lethal DoseReference
General (Animal)Pure this compoundOral~0.5 mg/kg (estimated)[1][8]
CattleOleander LeavesOral50 mg/kg[9]
SheepOleander LeavesOral250 mg/kg[7]
MouseHexane ExtractOral62.6 - 300 mg/kg[7]
MouseEthanolic ExtractOral521 mg/kg
RabbitAqueous ExtractSubcutaneous157 mg/kg[14]
Table 2: Acute Toxicity Data for this compound and Nerium oleander Extracts.
Chronic Toxicity

Data on chronic toxicity is limited. A 28-day repeat-dose oral study in Beagle dogs using an oleander extract provided some insights. The primary findings were dose-dependent cardiotoxic effects, including decreased heart rate, slowed atrioventricular conduction (prolonged PR interval), and the development of second-degree atrioventricular block at doses of 0.3 mg/kg/day and higher.

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

As of late 2025, there is a notable lack of publicly available, standardized studies assessing the genotoxicity (e.g., Ames test, micronucleus assay), carcinogenicity, or reproductive and developmental toxicity of purified this compound. While this compound's cytotoxic properties are well-documented in the context of anticancer research, these studies do not substitute for formal toxicology assessments required for drug development. This represents a significant data gap in its toxicological profile.

Organ System Toxicity

Cardiotoxicity

Cardiotoxicity is the most prominent and life-threatening effect of this compound poisoning.[2][4] The inhibition of Na+/K+-ATPase in cardiomyocytes leads to hyperkalemia (elevated serum potassium) and a wide range of cardiac arrhythmias, including bradycardia, various degrees of atrioventricular block, ventricular tachycardia, and potentially fatal ventricular fibrillation.[9][10]

Neurotoxicity

This compound can affect the central nervous system (CNS), likely due to its ability to cross the blood-brain barrier and inhibit Na+/K+-ATPase in neural tissues.[15] Clinical signs of neurotoxicity include drowsiness, tremors, muscle shaking, seizures, and in severe cases, coma.[8]

Hepatic and Renal Toxicity

The liver and kidneys are exposed to this compound during its metabolism and excretion.[8][18] Liver injury, potentially caused by free radical generation during metabolism, has been reported.[6] While renal excretion is a minor pathway, direct effects on Na+/K+-ATPase in renal tubules are possible.[19] However, some evidence suggests that renal lesions observed in poisoning cases may be secondary to cardiac failure and subsequent tissue hypoperfusion rather than direct nephrotoxicity.[19]

Gastrointestinal Effects

Gastrointestinal disturbances are among the earliest and most common symptoms of this compound poisoning.[8] They include nausea, vomiting, excessive salivation, abdominal pain, and diarrhea, which may be bloody.[1][8]

Clinical Toxicology

Signs and Symptoms of Poisoning

Human poisoning with Nerium oleander presents a clinical picture dominated by gastrointestinal and cardiac effects. Symptoms typically appear within a few hours of ingestion and include:

  • Gastrointestinal: Nausea, vomiting, abdominal pain, diarrhea.[8]

  • Cardiac: Bradycardia, hypotension, palpitations, and various arrhythmias.[13]

  • Neurological: Drowsiness, confusion, dizziness, visual disturbances (such as xanthopsia or "yellow vision").[8]

  • Metabolic: Hyperkalemia is a key laboratory finding and a strong predictor of mortality, as it reflects the degree of Na+/K+-ATPase inhibition.[10]

Toxic Concentrations

The concentration of this compound in the blood is a critical indicator of the severity of poisoning. While immunoassays for digoxin often cross-react with this compound, they are not quantitative and should only be interpreted as a positive finding.[10][15] Specific and sensitive methods like LC-MS/MS are required for accurate quantification.[4]

Concentration RangeClassificationClinical OutcomeReference
1 - 2 ng/mL ToxicOnset of clinical symptoms[2][4]
1.1 - 7 ng/mL ToxicRange observed in non-fatal cases[4]
~10 - 20 ng/mL FatalAssociated with fatalities[2][4][8]
9.8 - 83 ng/mL FatalRange observed in fatal cases[4]
Table 3: Human Blood Concentrations of this compound and Associated Toxicity.

In Vitro Cytotoxicity

This compound has demonstrated potent cytotoxic activity against a wide range of human cancer cell lines in vitro. This activity is the basis for its investigation as a therapeutic agent.

Cell Line (Cancer Type)IC50 ValueExposure TimeReference
PANC-1 (Pancreatic)5 nM (0.005 µM)24 h[6]
SW480 (Colon)10 - 50 nM24 - 72 h
MDA-MB-231 (Breast)~72 nM24 h[6]
RT-R-MDA-MB-231 (Breast)~183 nM24 h[6]
Multiple Myeloma Cell Lines0.28 - 0.72 µg/mLNot specified[18]
Leukemia Cell Lines0.39 - 0.63 µg/mLNot specified[18]
Note: These values are for an aqueous Nerium oleander extract (Breastin), not purified this compound.
Table 4: In Vitro Cytotoxicity (IC50) of this compound in Various Human Cancer Cell Lines.

Key Experimental Methodologies

In Vivo Toxicity Studies
  • Animal Models: Studies on this compound toxicity have utilized mice, rats, rabbits, dogs, and livestock such as cattle and sheep.[7][14]

  • Protocols: Acute toxicity studies typically involve the administration of single, escalating doses (e.g., oral gavage) to determine the LD50, with observation for mortality and clinical signs over a period of 24 hours to several days.[7] Sub-chronic studies, such as the 28-day dog study, involve daily dosing to evaluate target organ toxicity and establish a no-observed-adverse-effect level (NOAEL).

In Vitro Cytotoxicity Assays
  • Cell Lines: A wide variety of human cancer cell lines (e.g., PANC-1, MDA-MB-231, SW480) and normal cell lines have been used to assess the cytotoxic and mechanistic effects of this compound.[6]

  • Methodologies: Common assays include:

    • Cell Viability: MTT or XTT assays are used to measure metabolic activity as an indicator of cell viability and to calculate IC50 values.[6]

    • Apoptosis Detection: Apoptosis is quantified using methods like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, or by observing nuclear morphology changes (fragmentation, pyknosis).[8]

    • Western Blotting: Used to measure changes in the expression levels of key signaling proteins involved in apoptosis and other pathways (e.g., Bcl-2, Bax, caspases, STAT3).[6][8]

cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis a1 Cancer Cell Lines a2 This compound Exposure (Dose-Response) a1->a2 a3 MTT Assay (Cell Viability / IC50) a2->a3 a4 Flow Cytometry (Apoptosis) a2->a4 a5 Western Blot (Protein Expression) a2->a5 b1 Animal Model (e.g., Mouse, Dog) b2 Dosing (Oral / IV) b1->b2 b3 Clinical Observation & Blood Sampling b2->b3 b4 Pharmacokinetics (LC-MS/MS) b3->b4 b5 Histopathology (Organ Toxicity) b3->b5

References

Initial Screening of Oleandrin for Anti-Inflammatory Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleandrin, a potent cardiac glycoside isolated from the Nerium oleander plant, has garnered significant scientific interest beyond its traditional use in cardiology. Emerging evidence suggests that this compound possesses a spectrum of pharmacological activities, including anticancer, antiviral, and notably, anti-inflammatory properties.[1][2][3][4] This technical guide provides a comprehensive overview of the initial screening of this compound for its anti-inflammatory activity, detailing its mechanisms of action, and presenting both in vitro and in vivo data. The guide is intended to serve as a resource for researchers and professionals in drug development, offering detailed experimental protocols and a summary of quantitative findings to facilitate further investigation into the therapeutic potential of this compound as an anti-inflammatory agent.

Mechanism of Action

The anti-inflammatory effects of this compound are primarily attributed to its ability to modulate key signaling pathways involved in the inflammatory response. The most well-documented mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammation.[1][2][3][4] Additionally, evidence suggests a potential role for this compound in modulating the NLRP3 inflammasome pathway.

NF-κB Signaling Pathway

The NF-κB transcription factor plays a crucial role in the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex phosphorylates IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal of NF-κB, allowing it to translocate to the nucleus and initiate the transcription of target inflammatory genes.

This compound has been shown to inhibit the activation of NF-κB by preventing the phosphorylation and subsequent degradation of IκBα.[1][3] This action effectively traps NF-κB in the cytoplasm, thereby suppressing the expression of a wide array of inflammatory mediators.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds TNFa TNF-α TNFR TNFR TNFa->TNFR binds IKK IKK TLR4->IKK activates TNFR->IKK activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB phosphorylates IkBa_p p-IκBα NFkB_active NF-κB (Active) IkBa_NFkB->NFkB_active releases Proteasome Proteasome IkBa_p->Proteasome ubiquitination & degradation NFkB_nucleus NF-κB NFkB_active->NFkB_nucleus translocates This compound This compound This compound->IKK inhibits DNA DNA NFkB_nucleus->DNA binds Inflammatory_Genes Pro-inflammatory Gene Expression DNA->Inflammatory_Genes induces

Caption: this compound's inhibition of the NF-κB signaling pathway.
NLRP3 Inflammasome Pathway

The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune response by activating caspase-1, which in turn cleaves pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, pro-inflammatory forms. The activation of the NLRP3 inflammasome is a two-step process. The "priming" step (Signal 1), often initiated by NF-κB activation, leads to the increased transcription of NLRP3 and pro-IL-1β. The "activation" step (Signal 2) is triggered by a variety of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), leading to the assembly of the inflammasome complex.

While direct and quantitative evidence for this compound's inhibition of the NLRP3 inflammasome is still emerging, its established role as an NF-κB inhibitor suggests an indirect modulatory effect by downregulating the priming signal required for NLRP3 and pro-IL-1β expression. Further research is needed to elucidate whether this compound directly interacts with components of the NLRP3 inflammasome.

NLRP3_Inflammasome_Pathway cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation cluster_inflammasome Inflammasome Assembly & Activity NFkB_pathway NF-κB Pathway (e.g., via LPS/TLR4) pro_IL1b_gene pro-IL-1β gene NFkB_pathway->pro_IL1b_gene upregulates NLRP3_gene NLRP3 gene NFkB_pathway->NLRP3_gene upregulates pro_IL1b_protein pro-IL-1β pro_IL1b_gene->pro_IL1b_protein expresses NLRP3_protein NLRP3 NLRP3_gene->NLRP3_protein expresses This compound This compound This compound->NFkB_pathway inhibits PAMPs_DAMPs PAMPs/DAMPs (e.g., ATP, toxins) PAMPs_DAMPs->NLRP3_protein activates ASC ASC NLRP3_protein->ASC recruits pro_Casp1 pro-Caspase-1 ASC->pro_Casp1 recruits Casp1 Caspase-1 (active) pro_Casp1->Casp1 autocatalysis Casp1->pro_IL1b_protein cleaves IL1b IL-1β (mature) Pyroptosis Pyroptosis Casp1->Pyroptosis induces IL1b->Pyroptosis secretion & inflammation

Caption: Postulated inhibitory effect of this compound on the NLRP3 inflammasome pathway.

In Vitro Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been evaluated in various in vitro models, primarily focusing on its ability to inhibit the production of key inflammatory mediators in immune cells, such as macrophages.

Inhibition of Nitric Oxide (NO) Production

Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. Several studies have investigated the effect of this compound and oleander extracts on NO production in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).

Cell LineTreatmentConcentration% Inhibition of NO ProductionIC50Reference
RAW 264.7Nerium oleander flower EtOAc subextract200 µg/mL62.56 ± 1.91%-[5]
RAW 264.7Croton linearis crude extract--21.59 µg/mL[6]
RAW 264.7Croton linearis n-hexane fraction--4.88 µg/mL[6]
RAW 264.7Croton linearis ethyl acetate fraction--40.03 µg/mL[6]

Note: Data for pure this compound's direct IC50 on NO production is limited in the reviewed literature. The table includes data from oleander extracts and other natural products for comparative purposes.

Modulation of Pro-inflammatory Cytokine Production

This compound has been shown to modulate the production of several pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β, in various cell types.

Cell TypeStimulantTreatmentConcentrationEffect on Cytokine LevelsReference
Canine Dermal FibroblastsLPSThis compound0.03 µg/mL↓ IL-8, ↓ MCP-1[7]
Canine DH82 MacrophagesLPSThis compoundLow dose↓ IL-6[7]
Human Monocytic Cells (U-937)IL-8This compound (pulse exposure)Not specified↑ NF-κB activation[8]
Human Breast Cancer Cells (MDA-MB-231) co-cultured with Dendritic Cells-This compoundDose-dependent↓ IL-10, ↑ IL-2, ↑ IFN-γ[2]

Note: The table summarizes the qualitative and semi-quantitative effects of this compound on cytokine production. Specific IC50 values for cytokine inhibition by this compound are not consistently reported in the literature.

In Vivo Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been investigated in animal models of inflammation, with the carrageenan-induced paw edema model being a commonly used assay.

Carrageenan-Induced Paw Edema

Carrageenan-induced paw edema is a widely accepted acute inflammatory model used to screen for potential anti-inflammatory drugs. Injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response characterized by swelling (edema).

Animal ModelTreatmentDose% Inhibition of Paw EdemaTime PointReference
RatNerium oleander ethanolic flower extract (NOEE)250 mg/kg37.77%6 h[9]
RatNerium oleander ethanolic flower extract (NOEE)500 mg/kg50.00%6 h[9]
RatIndomethacin (Reference Drug)10 mg/kg54.44%6 h[9]

Note: The available quantitative data primarily pertains to oleander extracts rather than purified this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the initial screening of this compound's anti-inflammatory activity.

In Vitro Assay: LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in macrophages stimulated with lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (dissolved in DMSO)

  • Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) and incubate for another 24 hours.

  • After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Add 100 µL of Griess reagent (50 µL of Solution A and 50 µL of Solution B, freshly mixed) to each 100 µL of supernatant in a new 96-well plate.

  • Incubate at room temperature for 10 minutes in the dark.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

  • Determine the percentage of NO inhibition relative to the LPS-stimulated control.

NO_Assay_Workflow start Start seed_cells Seed RAW 264.7 cells (1.5x10^5 cells/well) start->seed_cells incubate_24h_1 Incubate 24h seed_cells->incubate_24h_1 pretreat Pre-treat with this compound (or vehicle) for 1h incubate_24h_1->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate incubate_24h_2 Incubate 24h stimulate->incubate_24h_2 collect_supernatant Collect 100 µL supernatant incubate_24h_2->collect_supernatant add_griess Add 100 µL Griess Reagent collect_supernatant->add_griess incubate_10min Incubate 10 min at RT add_griess->incubate_10min read_absorbance Measure absorbance at 540 nm incubate_10min->read_absorbance calculate Calculate NO inhibition read_absorbance->calculate end End calculate->end

Caption: Workflow for the LPS-induced nitric oxide production assay.
In Vivo Assay: Carrageenan-Induced Paw Edema in Rats

This model assesses the in vivo acute anti-inflammatory activity of a compound.

Materials:

  • Male Wistar rats (180-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • This compound (suspended in a suitable vehicle, e.g., 0.5% carboxymethylcellulose)

  • Reference anti-inflammatory drug (e.g., Indomethacin)

  • Plethysmometer

Procedure:

  • Fast the rats overnight with free access to water.

  • Administer this compound, vehicle, or the reference drug orally or intraperitoneally.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, 5, and 6 hours after carrageenan injection.

  • Calculate the percentage of edema inhibition for each group compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Western Blot Analysis for Phosphorylated IκBα

This technique is used to detect the levels of phosphorylated IκBα, an indicator of NF-κB pathway activation.

Materials:

  • Cell lysates from cells treated with or without this compound and an inflammatory stimulus (e.g., LPS or TNF-α)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody against phosphorylated IκBα (p-IκBα)

  • Primary antibody against total IκBα

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Prepare cell lysates and determine protein concentration.

  • Separate proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against p-IκBα overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Apply the chemiluminescent substrate and capture the image using an imaging system.

  • Strip the membrane and re-probe with the primary antibody against total IκBα to normalize the results.

Conclusion

The initial screening of this compound reveals promising anti-inflammatory activity, primarily mediated through the inhibition of the NF-κB signaling pathway. In vitro studies demonstrate its ability to modulate the production of key inflammatory mediators, although more quantitative data, particularly specific IC50 values for pure this compound, are needed for a comprehensive understanding of its potency. In vivo studies using oleander extracts in the carrageenan-induced paw edema model further support its anti-inflammatory potential. The potential of this compound to modulate the NLRP3 inflammasome pathway presents an exciting avenue for future research.

For drug development professionals, the data presented herein provides a solid foundation for further preclinical investigation. Future studies should focus on obtaining more precise quantitative data for pure this compound in a wider range of in vitro and in vivo inflammatory models, elucidating its direct effects on the NLRP3 inflammasome, and exploring its pharmacokinetic and safety profiles. Such research will be crucial in determining the therapeutic viability of this compound as a novel anti-inflammatory agent.

References

Methodological & Application

Application Note: Quantification of Oleandrin in Biological Matrices by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

An application note on the quantification of oleandrin in biological matrices using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is detailed below, intended for researchers, scientists, and drug development professionals.

Introduction this compound is a potent and highly toxic cardiac glycoside found in the Nerium oleander plant.[1][2] Due to its narrow therapeutic window, accidental or intentional ingestion can lead to severe poisoning, making its rapid and accurate quantification in biological matrices crucial for clinical and forensic toxicology.[2][3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this compound analysis, offering high sensitivity and specificity for detection in complex matrices like blood, plasma, urine, and tissues.[2][4] This document provides detailed protocols for sample preparation and LC-MS/MS analysis, along with performance data.

Experimental Protocols

Protocol 1: Sample Preparation from Biological Matrices

Successful quantification of this compound requires efficient extraction from the biological matrix. The following protocols are adapted for different sample types.

A. Plasma - Protein Precipitation (PPT) [5] This method is rapid and suitable for high-throughput analysis.

  • Allow plasma samples to thaw at room temperature.

  • In a 1.5 mL microcentrifuge tube, pipette 50 µL of the plasma sample.

  • Add 150 µL of a precipitation solution consisting of acetonitrile and methanol (9:1, v/v), which contains the internal standard (e.g., 100 ng/mL curdione).[5]

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the tube at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the clear supernatant into an HPLC vial with an insert.

  • The sample is now ready for injection into the LC-MS/MS system.

B. Serum and Urine - Liquid-Liquid Extraction (LLE) [4] LLE is a robust method for cleaning up serum and urine samples.

  • Pipette 1 g (or 1 mL) of serum or urine into a glass culture tube.

  • Add the internal standard.

  • Add 5 mL of methylene chloride to the tube.

  • Cap and vortex for 20 minutes for thorough extraction.

  • Centrifuge at 3,000 rpm for 10 minutes to separate the layers.

  • Transfer the bottom organic layer (methylene chloride) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in a suitable volume (e.g., 200 µL) of the initial mobile phase.

  • Vortex, and transfer to an HPLC vial for analysis.

C. Tissues (Liver, Heart) - Homogenization and Extraction [4][6][7] Tissue samples require homogenization before extraction.

  • Weigh 1 g of homogenized tissue into a polypropylene centrifuge tube.

  • Add the internal standard.

  • Centrifuge at 3,000 rpm for 10 minutes.

  • Decant the supernatant into a clean tube.

  • For Acetonitrile Extracts (SPE Cleanup): The extract can be further cleaned using a Florisil solid-phase extraction (SPE) column for enhanced purity.[4]

  • For Ethyl Acetate Extracts (LLE): Proceed to the evaporation step.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase, vortex, and transfer to an HPLC vial.

Protocol 2: LC-MS/MS Analysis

The following are typical parameters for the chromatographic separation and mass spectrometric detection of this compound.

  • LC System: An ultra-high performance liquid chromatography (UHPLC) system.[1][5]

  • Column: A reverse-phase C18 column (e.g., UPLC BEH C18, 50 mm × 2.1 mm, 1.7 µm).[5]

  • Column Temperature: 40°C.[5]

  • Mobile Phase A: Water with 0.1% formic acid or 20 mmol/L ammonium acetate.[5][7]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[5][8]

  • Flow Rate: 0.4 mL/min.[5]

  • Gradient Elution: A gradient is typically used to ensure good separation and peak shape.

  • Injection Volume: 2-5 µL.[5]

  • MS System: A triple quadrupole mass spectrometer.[4]

  • Ionization Source: Electrospray Ionization (ESI) in positive mode (ESI+).[5][7]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[1][5][7]

Data Presentation

Quantitative data from various studies are summarized below for easy comparison.

Table 1: LC-MS/MS Method Parameters

Parameter Setting Reference
Chromatography
Column Type UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) [5]
Agilent ZORBAX SB-C18 [6][7]
Mobile Phase Acetonitrile / Water with 0.1% Formic Acid [5][8]
Flow Rate 0.4 mL/min [5]
Run Time 4-5 minutes [1][5]
Mass Spectrometry
Ionization Mode Electrospray (ESI), Positive [5][7]
Analysis Mode Multiple Reaction Monitoring (MRM) [1][7]
MRM Transition m/z 577 → 145 [5]

| | m/z 577 → 373, 355, 337 |[9][10] |

Table 2: Method Validation & Performance Summary

Parameter Matrix Value Reference
Limit of Detection (LOD) Blood/Serum 0.11 ng/mL [1][3]
Blood 1 ng/mL [6][7]
General As low as 0.01 ng/mL [2][8]
Limit of Quantitation (LOQ) Blood/Serum 0.36 ng/mL [1][3]
Liver 2 ng/g [6][7]
Linearity (r) Blood & Liver >0.995 [6][7]
Recovery Blood/Serum/Tissues 62.9% - 80.5% [1]
Blood & Liver >70.5% [6][7]
Serum & Urine 97% - 107% [4]
Precision (CV%) Blood & Liver <10.71% (intra- and inter-day) [6][7]

| | Serum, Urine, Liver | 5% - 7% |[4] |

Table 3: this compound Concentrations in Toxicological Cases

Concentration Type Matrix Value Reference
Toxic Level Blood 1 - 2 ng/mL [2]
Fatal Level Blood ~20 ng/mL [2][11]
Case Report (Fatal) Blood ~10 ng/mL (+ ~10 ng/mL isomer) [11]
Case Report (Fatal) Blood 37.5 ng/mL [12]

| Case Report (Fatal) | Liver | 205 ng/mg |[12] |

Visualizations

Experimental and Logical Workflows

G General Experimental Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma, Serum, Tissue) Spike Spike Internal Standard Sample->Spike Extract Extraction (PPT, LLE, or SPE) Spike->Extract Evap Evaporation & Reconstitution Extract->Evap LC_Inject LC-MS/MS Injection Evap->LC_Inject Data_Acq Data Acquisition (MRM) LC_Inject->Data_Acq Data_Proc Data Processing & Quantification Data_Acq->Data_Proc

Caption: General workflow from sample collection to final data analysis.

G Detailed Tissue Sample Preparation Workflow cluster_cleanup Optional Cleanup start 1g Tissue Sample homogenize Homogenize Tissue start->homogenize add_is Add Internal Standard homogenize->add_is add_solvent Add Acetonitrile or Ethyl Acetate add_is->add_solvent vortex Vortex (20 min) add_solvent->vortex centrifuge Centrifuge (10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant spe SPE Cleanup (e.g., Florisil) supernatant->spe if needed evaporate Evaporate to Dryness supernatant->evaporate if no SPE spe->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute end Ready for Injection reconstitute->end

Caption: Step-by-step workflow for preparing tissue samples.

Mechanism of Action

G This compound's Mechanism of Toxic Action cluster_cell Myocardial Cell cluster_out Extracellular cluster_in Intracellular NaK_Pump Na+/K+-ATPase Pump Na_out Na+ NaK_Pump->Na_out 3 Na+ out K_in K+ K_out K+ K_out->NaK_Pump 2 K+ in Na_in Na+ This compound This compound

Caption: this compound inhibits the Na+/K+-ATPase pump in cardiac cells.

References

Application Notes and Protocols for Oleandrin In Vitro Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleandrin, a potent cardiac glycoside extracted from the Nerium oleander plant, has garnered significant attention in oncological research for its cytotoxic effects against a variety of cancer cell lines.[1][2] Its primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump, a critical enzyme for maintaining cellular electrochemical gradients.[3] This inhibition leads to a cascade of downstream effects, ultimately inducing apoptosis and inhibiting cell proliferation.[1][4] Research has shown that this compound's anticancer activities are mediated through the modulation of several key signaling pathways, including the PI3K/Akt/NF-κB, Wnt/β-catenin, and ERK pathways.[1][5]

This document provides detailed protocols for assessing the in vitro cytotoxicity of this compound using two common colorimetric cell viability assays: MTT and XTT. These assays are fundamental tools for determining the dose-dependent effects of therapeutic compounds on cancer cells and for calculating key parameters such as the half-maximal inhibitory concentration (IC50).

Data Presentation: this compound IC50 Values

The following table summarizes the IC50 values of this compound in various cancer cell lines as determined by cell viability assays. These values highlight the compound's potent cytotoxic activity across different cancer types.

Cell LineCancer TypeAssayIC50 (nM)Reference
PANC-1Pancreatic CancerMTT5[4]
MDA-MB-231Breast CancerMTT50 (approx.)[6]
RT-R-MDA-MB-231Radiotherapy-Resistant Breast CancerMTT100 (approx.)[6]
HL60LeukemiaMTTNot specified, but cytotoxic at 50 µg/ml[7]
K562LeukemiaMTTNot specified, but cytotoxic at 50 µg/ml[7]

Signaling Pathway of this compound's Anticancer Activity

This compound exerts its anticancer effects by modulating multiple intracellular signaling pathways that are often dysregulated in cancer. A simplified representation of these pathways is depicted below.

Oleandrin_Signaling_Pathway This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Inhibits PI3K_Akt PI3K/Akt Pathway NaK_ATPase->PI3K_Akt Modulates Wnt_BetaCatenin Wnt/β-catenin Pathway NaK_ATPase->Wnt_BetaCatenin Modulates ERK ERK Pathway NaK_ATPase->ERK Modulates STAT3 STAT-3 NaK_ATPase->STAT3 Modulates NFkB NF-κB PI3K_Akt->NFkB Apoptosis Apoptosis PI3K_Akt->Apoptosis Induces Proliferation Cell Proliferation & Invasion NFkB->Proliferation Inhibits Wnt_BetaCatenin->Apoptosis Induces Wnt_BetaCatenin->Proliferation Inhibits ERK->Apoptosis Induces ERK->Proliferation Inhibits STAT3->Apoptosis Induces STAT3->Proliferation Inhibits Cell_Viability_Workflow start Start seed_cells Seed cells into a 96-well plate start->seed_cells incubate1 Incubate (18-24h) seed_cells->incubate1 treat_cells Treat cells with varying concentrations of this compound incubate1->treat_cells incubate2 Incubate (24-72h) treat_cells->incubate2 add_reagent Add MTT or XTT Reagent incubate2->add_reagent incubate3 Incubate (1-4h) add_reagent->incubate3 solubilize Add Solubilization Solution (MTT Assay Only) incubate3->solubilize read_absorbance Read Absorbance (Spectrophotometer) incubate3->read_absorbance XTT Assay solubilize->read_absorbance analyze_data Data Analysis (Calculate % Viability & IC50) read_absorbance->analyze_data end End analyze_data->end

References

Application Notes & Protocols: Establishing Animal Models for Testing Oleandrin Efficacy In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleandrin is a potent cardiac glycoside isolated from the Nerium oleander plant.[1] Beyond its well-known cardiotonic effects, this compound has demonstrated significant anticancer properties across a variety of human malignancies, including pancreatic, breast, lung, and colon cancers.[2][3] Its primary mechanism of action is the inhibition of the Na+/K+-ATPase pump, a transmembrane protein crucial for maintaining cellular ion gradients.[1] This inhibition triggers a cascade of downstream signaling events that can lead to apoptosis, autophagy, and the suppression of tumor growth.[4]

These application notes provide a comprehensive guide for establishing preclinical animal models to evaluate the in vivo efficacy and safety of this compound. The protocols cover model selection, study design, and key experimental procedures for both efficacy and toxicity assessment.

Mechanism of Action: Key Signaling Pathways

This compound's anticancer activity stems from its inhibition of the α-subunit of the Na+/K+-ATPase pump. This disruption of ion transport leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels via the Na+/Ca2+ exchanger. This ionic imbalance affects multiple signaling pathways critical for cancer cell survival and proliferation. Notably, this compound has been shown to suppress the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and plays a central role in cell growth, proliferation, and survival.[2][5]

Oleandrin_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol pump Na+/K+-ATPase exchanger Na+/Ca2+ Exchanger pump->exchanger Na+ Gradient Disruption Ca Increased Intracellular Ca2+ exchanger->Ca Activation PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound This compound->pump This compound->PI3K Inhibition Model_Selection Start Study Objective? Efficacy Efficacy Assessment Start->Efficacy Anticancer Activity Toxicity Toxicity / Safety Assessment Start->Toxicity Safe Dose Range Mouse Immunocompromised Mouse Model (e.g., Nude, NSG) Efficacy->Mouse Dog Sensitive Species Model (e.g., Beagle Dog) Toxicity->Dog Xenograft Human Tumor Xenograft (Subcutaneous or Orthotopic) Mouse->Xenograft DoseFinding Dose Escalation & Cardiac Monitoring Dog->DoseFinding Efficacy_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment & Monitoring cluster_analysis Phase 3: Endpoint Analysis CellCulture 1. Cell Culture (e.g., Panc-1) Harvest 2. Cell Harvest & Preparation CellCulture->Harvest Implant 3. Orthotopic Implantation Harvest->Implant Random 4. Tumor Growth & Randomization Implant->Random Treat 5. Daily Dosing (e.g., Oral Gavage) Random->Treat Monitor 6. Monitor Body Weight & Animal Health Treat->Monitor Euthanize 7. Euthanasia & Tumor Resection Treat->Euthanize Monitor->Treat Repeat for Study Duration Measure 8. Measure Tumor Weight & Volume Euthanize->Measure Analyze 9. Histology & Molecular Analysis Measure->Analyze

References

Application of Oleandrin in Preclinical Models of Alzheimer's Disease: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleandrin, a cardiac glycoside extracted from the Nerium oleander plant, has garnered interest for its potential therapeutic applications beyond its traditional use in cardiology. Its ability to cross the blood-brain barrier and modulate fundamental cellular processes has prompted investigation into its neuroprotective properties. In the context of Alzheimer's disease (AD), a neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau tangles, this compound presents a multifaceted mechanistic profile. Its primary mode of action involves the inhibition of the Na+/K+-ATPase pump, an enzyme crucial for maintaining neuronal membrane potential and ion homeostasis. Dysregulation of this pump has been implicated in the pathophysiology of AD. Furthermore, emerging evidence suggests that this compound may induce autophagy, a cellular process vital for the clearance of aggregated proteins, and exhibit anti-inflammatory effects, both of which are pertinent to combating the pathology of Alzheimer's disease.

This document provides a detailed overview of the preclinical application of this compound and its derivatives in AD models, summarizing key quantitative findings and presenting detailed experimental protocols to guide further research.

Data Presentation: Summary of Quantitative Data

The following tables summarize the quantitative data from preclinical studies investigating the effects of this compound and Nerium oleander extracts in models of Alzheimer's disease.

Table 1: In Vitro Efficacy of this compound

ParameterCell LineConcentrationEffectReference
Na+/K+-ATPase Inhibition (IC50) Not specified620 nMInhibition of Na+/K+-ATPase activity[1][2]
Anti-proliferative Activity (IC50) Undifferentiated Caco-2 cells8.25 nMInhibition of cell growth[1]

Table 2: Effects of Nerium oleander Extracts on Biochemical Markers in a Rat Model of AD

Treatment GroupAcetylcholinesterase (AChE) Activity (U/mg protein)Myeloperoxidase (MPO) Activity (U/g of tissue)Reduced Glutathione (GSH) (µg/mg of protein)
Normal Control Value not reportedValue not reportedValue not reported
Positive Control (AD model) Value not reportedValue not reportedValue not reported
NOLE (200 mg/kg) Value not reportedValue not reportedValue not reported
NOLE (400 mg/kg) Value not reportedValue not reportedValue not reported

Note: Specific quantitative values for the biochemical markers in the rat model of dementia induced by copper and aluminum were not available in the reviewed literature. The study indicated a neuroprotective profile and reversal of dementia with the methanolic extract of Nerium oleander leaves.

Table 3: Effects of PBI-05204 (Nerium oleander Extract) in APP/PSEN1 Transgenic Mice

Outcome MeasureTreatment GroupResult
Amyloid Plaque Accumulation PBI-05204Significant decline
Neuroinflammation (Microglia and Astrocytes) PBI-05204Significant decline in expression

Note: Specific quantitative data on the percentage of plaque reduction or levels of inflammatory markers were not detailed in the available abstract.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound and related extracts for Alzheimer's disease.

Protocol 1: Induction of a Non-Transgenic Rat Model of Alzheimer's Disease

This protocol describes the induction of dementia in rats through the administration of copper and aluminum, mimicking certain aspects of AD pathology.

Materials:

  • Sprague Dawley rats

  • Copper sulfate (CuSO₄)

  • Aluminum chloride (AlCl₃)

  • Standard laboratory rat chow

  • Drinking water

Procedure:

  • House thirty male Sprague Dawley rats in five groups of six.

  • Provide all groups with ad libitum access to standard laboratory feed.

  • Group 1 (Normal Control): Provide unlimited access to normal drinking water.

  • Group 2 (Positive Control - AD Model): Provide drinking water containing copper and aluminum in micromolar concentrations on a free-choice basis to induce dementia-like symptoms.

  • Group 3 (Standard Drug): Administer the standard drug at a specified dosage alongside the metal-containing drinking water.

  • Group 4 (NOLE - 200 mg/kg): Administer Nerium oleander leaf extract (NOLE) at a dosage of 200 mg/kg body weight alongside the metal-containing drinking water.

  • Group 5 (NOLE - 400 mg/kg): Administer NOLE at a dosage of 400 mg/kg body weight alongside the metal-containing drinking water to evaluate dose-dependent efficacy.

  • Confirm the induction of dementia using behavioral tests such as the Radial 8-arm maze test.

Protocol 2: Evaluation of Cognitive Function using the Radial 8-Arm Maze Test

This test is used to assess spatial learning and memory in rodents.

Materials:

  • Radial 8-arm maze apparatus

  • Food rewards (e.g., sugar pellets)

  • Experimental animals (rats)

Procedure:

  • Habituation: For two days prior to testing, place each rat on the central platform of the maze for 5 minutes to acclimate to the apparatus.

  • Pre-training: For the next three days, place a food reward at the end of each of the eight arms and allow the rat to freely explore and consume the rewards for 10 minutes.

  • Testing:

    • Bait four of the eight arms with a food reward. The baited arms should be randomized for each rat but remain consistent for that individual throughout the testing period.

    • Place the rat on the central platform and allow it to explore the maze for 10 minutes or until all four rewards have been consumed.

    • Record the following parameters:

      • Working Memory Error: Re-entry into an arm from which the reward has already been consumed.

      • Reference Memory Error: Entry into an arm that was never baited.

      • Time to complete the task: The latency to find all four rewards.

  • Repeat the testing for a specified number of days to assess learning and memory retention.

Protocol 3: Immunohistochemical Analysis of Amyloid Plaques and Glial Activation in Mouse Brain Tissue

This protocol outlines the steps for visualizing Aβ plaques and associated neuroinflammation in brain sections from APP/PSEN1 transgenic mice.

Materials:

  • APP/PSEN1 transgenic mice

  • Saline

  • PBI-05204 (Nerium oleander extract)

  • 4% Paraformaldehyde (PFA) in phosphate-buffered saline (PBS)

  • Cryoprotectant solution (e.g., 30% sucrose in PBS)

  • Microtome or cryostat

  • Primary antibodies:

    • Anti-Aβ antibody (e.g., 6E10)

    • Anti-Iba1 antibody (for microglia)

    • Anti-GFAP antibody (for astrocytes)

  • Biotinylated secondary antibodies

  • Avidin-biotin-peroxidase complex (ABC kit)

  • 3,3'-Diaminobenzidine (DAB) substrate

  • Microscope

Procedure:

  • Animal Treatment: Administer PBI-05204 or saline to four-month-old APP/PSEN1 transgenic mice for a period of four months.

  • Tissue Collection and Preparation:

    • Anesthetize the mice and perform transcardial perfusion with ice-cold PBS followed by 4% PFA.

    • Dissect the brain and post-fix in 4% PFA overnight at 4°C.

    • Cryoprotect the brain by immersing it in 30% sucrose in PBS until it sinks.

    • Freeze the brain and cut 40 µm thick coronal sections using a microtome or cryostat.

  • Immunohistochemistry:

    • Wash the free-floating sections in PBS.

    • Perform antigen retrieval if necessary (e.g., by heating in citrate buffer).

    • Block endogenous peroxidase activity with 3% H₂O₂ in PBS.

    • Block non-specific binding with a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100).

    • Incubate the sections with the primary antibody (anti-Aβ, anti-Iba1, or anti-GFAP) overnight at 4°C.

    • Wash the sections and incubate with the corresponding biotinylated secondary antibody.

    • Wash and incubate with the ABC reagent.

    • Develop the signal using the DAB substrate.

    • Mount the sections on slides, dehydrate, and coverslip.

  • Image Analysis:

    • Capture images of the stained sections using a light microscope.

    • Quantify the amyloid plaque load and the number/morphology of microglia and astrocytes in specific brain regions (e.g., cortex and hippocampus).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Oleandrin_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytosol Cytosol NaK_ATPase Na+/K+-ATPase Na_ion Increased Intracellular Na+ NaK_ATPase->Na_ion Leads to This compound This compound This compound->NaK_ATPase Inhibits Autophagy Autophagy Induction This compound->Autophagy Induces Neuroinflammation Reduced Neuroinflammation This compound->Neuroinflammation Reduces Ca_ion Increased Intracellular Ca2+ Na_ion->Ca_ion Via Na+/Ca2+ exchanger Ca_ion->Autophagy May modulate Protein_Clearance Clearance of Protein Aggregates (e.g., Aβ) Autophagy->Protein_Clearance Neuroprotection Neuroprotection Neuroinflammation->Neuroprotection Protein_Clearance->Neuroprotection

Caption: Proposed mechanism of this compound in Alzheimer's disease.

Preclinical_Workflow cluster_model Animal Model cluster_treatment Treatment cluster_assessment Assessment cluster_endpoints Endpoints AD_Model Alzheimer's Disease Model (e.g., APP/PSEN1 mice, Induced rat model) Treatment This compound / Nerium oleander Extract Administration AD_Model->Treatment Behavioral Cognitive Assessment (e.g., Radial 8-Arm Maze) Treatment->Behavioral Biochemical Biochemical Analysis (Immunohistochemistry, Western Blot) Treatment->Biochemical Cognition Cognitive Function Behavioral->Cognition Pathology Aβ Plaques & Tau Pathology Biochemical->Pathology Inflammation Neuroinflammation Biochemical->Inflammation

Caption: Experimental workflow for preclinical evaluation.

References

Application Notes and Protocols: Assessing Apoptosis Induction by Oleandrin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Oleandrin, a cardiac glycoside extracted from the Nerium oleander plant, has demonstrated significant anti-tumor capabilities by inducing apoptosis in various cancer cell lines.[1][2][3] The induction of apoptosis, or programmed cell death, is a key mechanism for many chemotherapeutic agents. Assessing this process is crucial for evaluating the efficacy of this compound as a potential anti-cancer drug. These application notes provide a detailed overview of the signaling pathways involved in this compound-induced apoptosis and present comprehensive protocols for its assessment.

This compound's Mechanism of Apoptosis Induction

This compound triggers apoptosis through multiple, interconnected signaling pathways, primarily involving the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, as well as endoplasmic reticulum (ER) stress.[1][4][5]

  • Intrinsic (Mitochondrial) Pathway: this compound modulates the expression of Bcl-2 family proteins, leading to an increase in pro-apoptotic proteins like Bax and Bim and a decrease in anti-apoptotic proteins like Bcl-2.[1][4][6][7] This shift disrupts the mitochondrial membrane potential (MMP), causing the release of cytochrome c from the mitochondria into the cytoplasm.[5] Cytoplasmic cytochrome c then binds with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9, subsequently activating executioner caspase-3.[4][5]

  • Extrinsic (Death Receptor) Pathway: this compound can up-regulate the expression of death receptors and their ligands, such as Fas and FasL.[5] This engagement leads to the activation of caspase-8, which can directly cleave and activate caspase-3, or cleave Bid to tBid, further amplifying the mitochondrial pathway.[4][5]

  • Endoplasmic Reticulum (ER) Stress: this compound has been shown to induce ER stress, marked by the up-regulation of proteins like ATF4 and CHOP.[1] Prolonged ER stress can trigger apoptosis through the activation of caspases and by influencing Bcl-2 family proteins.

The convergence of these pathways on executioner caspases, particularly caspase-3, leads to the cleavage of key cellular substrates, such as Poly (ADP-ribose) polymerase (PARP), and ultimately results in the characteristic morphological and biochemical hallmarks of apoptosis.[2][4]

Caption: this compound-Induced Apoptosis Signaling Pathways.

Data Presentation

The following tables summarize quantitative data from studies on this compound's apoptotic effects on various cancer cell lines.

Table 1: IC50 Values of this compound in Cancer Cell Lines

Cell Line Cancer Type IC50 Value (24h) IC50 Value (48h) Reference
143B Osteosarcoma 103.57 ± 4.48 nM Not Reported [4]
U-2OS Osteosarcoma 45.84 ± 1.02 nM Not Reported [4]
MG-63 Osteosarcoma 51.55 ± 1.73 nM Not Reported [4]
A375 Melanoma Not Reported 47 nM
HGC-27 Gastric Cancer ~30 nM ~15 nM [2]

| SNU-1 | Gastric Cancer | ~25 nM | ~10 nM |[2] |

Table 2: Apoptosis Rates Induced by this compound

Cell Line This compound Conc. Treatment Time Apoptosis Rate (%) Reference
U2OS 25 nM 24h 15.47 ± 2.04 [5]
U2OS 50 nM 24h 21.97 ± 2.10 [5]
A549 0.02 µg/mL (~35 nM) 24h ~25% [8]

| A549 | 0.04 µg/mL (~70 nM) | 24h | ~40% |[8] |

Experimental Workflow

A typical workflow for assessing this compound-induced apoptosis involves cell culture, treatment, and subsequent analysis using a combination of assays to detect different apoptotic markers.

Caption: Experimental Workflow for Apoptosis Assessment.

Experimental Protocols

Annexin V-FITC / Propidium Iodide (PI) Staining for Flow Cytometry

This assay quantitatively determines the percentage of cells undergoing apoptosis. Annexin V binds to phosphatidylserine (PS) on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains necrotic or late apoptotic cells with compromised membrane integrity.[9][10]

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit (e.g., BioVision, Cat# NBP2-29373 or similar).[5][9]

  • 1X PBS (Phosphate-Buffered Saline).

  • 1X Binding Buffer (10 mM HEPES pH 7.4, 140 mM NaCl, 2.5 mM CaCl2).[11]

  • Flow cytometer.

Procedure:

  • Cell Preparation: Seed cells in 6-well plates and treat with desired concentrations of this compound (e.g., 0, 25, 50 nM) for 24 hours.[5] Include a vehicle-treated negative control.

  • Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize, combine with the supernatant, and centrifuge at 600 x g for 5 minutes.[12]

  • Washing: Wash the cell pellet once with cold 1X PBS and discard the supernatant.[9]

  • Resuspension: Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[11]

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[9]

    • Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[9][11]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately (within 1 hour) by flow cytometry.[9]

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blot for Apoptosis-Related Proteins

Western blotting is used to detect changes in the expression levels of key proteins that regulate and execute apoptosis.

Materials:

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • BCA Protein Assay Kit.[4]

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF membranes.[4]

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-cleaved caspase-8, anti-cleaved caspase-9, anti-PARP, and a loading control (e.g., anti-β-actin or anti-GAPDH).[4][5][13]

  • HRP-conjugated secondary antibodies.

  • Chemiluminescence (ECL) substrate.

Procedure:

  • Lysate Preparation: After this compound treatment, wash cells with cold PBS and lyse them on ice using lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA Protein Assay Kit.[5]

  • Electrophoresis: Load equal amounts of protein (e.g., 50 µg) per lane on an SDS-PAGE gel and separate by electrophoresis.[14]

  • Transfer: Transfer the separated proteins to a PVDF membrane.[4]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[4]

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody overnight at 4°C, according to the manufacturer's recommended dilution.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST, apply ECL substrate, and visualize the protein bands using a chemiluminescence imaging system. The cleavage of PARP from its full-length form (116 kDa) to a smaller fragment (89 kDa) is a hallmark of caspase-3 activity and apoptosis.[15][16]

Caspase-3 Colorimetric Assay

This assay measures the enzymatic activity of caspase-3, the primary executioner caspase in apoptosis. The assay utilizes a substrate (e.g., Ac-DEVD-pNA) that releases a colored product (pNA) upon cleavage by active caspase-3.[12]

Materials:

  • Caspase-3 Colorimetric Assay Kit (e.g., Abbkine, Cat# KTA3022 or similar).[12]

  • Cell Lysis Buffer (provided in the kit).

  • 2X Reaction Buffer (provided in the kit).

  • Caspase-3 substrate (Ac-DEVD-pNA).[12]

  • Microplate reader capable of measuring absorbance at 405 nm.[5][12]

Procedure:

  • Cell Lysate Preparation:

    • Induce apoptosis with this compound. Collect 1-5 x 10^6 cells.[12]

    • Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.[12]

    • Incubate on ice for 15-20 minutes.[12]

    • Centrifuge at 16,000 x g for 15 minutes at 4°C.[12]

    • Transfer the supernatant (cytosolic extract) to a fresh tube.

  • Assay Reaction:

    • Load 50 µL of cell lysate into a 96-well plate.

    • Add 50 µL of 2X Reaction Buffer (with DTT) to each sample.[17]

    • Add 5 µL of the caspase-3 substrate (Ac-DEVD-pNA).[17]

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 1-2 hours.[17]

    • Measure the absorbance at 405 nm using a microplate reader.

  • Analysis: The level of caspase-3 activity is proportional to the color intensity. Results are often expressed as a fold-increase in activity compared to the untreated control.[17]

Nuclear Staining with DAPI or Hoechst 33342

This method allows for the direct visualization of nuclear changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation (pyknosis).[5][6]

Materials:

  • DAPI or Hoechst 33342 staining solution.

  • Fixative (e.g., 4% paraformaldehyde).

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

  • Fluorescence microscope.

Procedure:

  • Cell Culture: Grow cells on glass coverslips in a multi-well plate and treat with this compound.

  • Fixation: Wash cells with PBS, then fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.

  • Staining: Wash with PBS and incubate with DAPI or Hoechst 33342 solution for 5-10 minutes at room temperature, protected from light.

  • Visualization: Wash with PBS, mount the coverslip onto a microscope slide, and observe the nuclear morphology under a fluorescence microscope. Apoptotic nuclei will appear condensed, fragmented, and brightly stained compared to the diffuse, uniform staining of healthy nuclei.[5]

References

Determining Appropriate Oleandrin Dosage for In Vivo Rodent Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleandrin, a potent cardiac glycoside extracted from the Nerium oleander plant, has garnered significant interest in biomedical research for its diverse pharmacological activities. These include anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3] However, the narrow therapeutic window of this compound necessitates careful dose determination to maximize efficacy while minimizing toxicity.[4][5] These application notes provide a comprehensive guide to determining appropriate this compound dosages for in vivo rodent studies, summarizing key toxicological and efficacious dose ranges from the literature. Detailed experimental protocols and an overview of the primary signaling pathways are also presented to aid in study design and execution.

Data Presentation: Quantitative Summary of this compound Dosages

The following tables summarize key quantitative data on this compound toxicity (LD50), pharmacokinetics, and effective doses in various rodent models.

Table 1: Toxicity of this compound and Oleander Extracts in Rodents
SpeciesCompound/ExtractRoute of AdministrationLD50Reference
MouseOleander Leaf Ethanolic ExtractOral> 3 g/kg[6]
MouseOleander Leaf Hexane ExtractOral62.57 mg/kg[7]
MouseOleander Leaf Alcoholic ExtractOral520.99 mg/kg[7]
MouseOleander Leaf SuspensionOral1164.79 mg/kg[7]
RatOleander LeavesOral4 g/kg[8]
GeneralThis compound-Estimated at ~0.5 mg/kg[9]

Note: LD50 values for pure this compound are not widely reported in the literature; most studies utilize oleander extracts. The this compound content of these extracts can vary.

Table 2: Pharmacokinetic Parameters of this compound in Rodents
SpeciesRoute of AdministrationDoseCmaxTmaxHalf-life (t½)Oral BioavailabilityReference
MouseIntravenous (IV)40 µg/kg--0.4 ± 0.1 h-[10]
MouseOral (PO)80 µg/kg-20 min2.3 ± 0.5 h~30%[10][11]
MouseIntraperitoneal (IP)3 mg/kg-< 0.5 h (for extract)--[10][11]
MouseIntravenous (IV)342 µg/kg (from extract)----[12]
MouseOral (PO)1710 µg/kg (from extract)-10 min-61.6%[12]
Table 3: Effective Doses of this compound in Rodent Models
ModelSpeciesRoute of AdministrationDosageDurationTherapeutic EffectReference
Cancer
Glioma (U87MG & GL261 xenografts)MouseIntraperitoneal (IP)0.3 mg/kg/day7 daysReduced tumor size, increased survival[1][13]
Breast Cancer (EMT6)MouseIntraperitoneal (IP)0.3 - 0.6 mg/kg/dayDailyInhibited tumor growth[13]
Pancreatic Cancer (Panc-1 orthotopic)MouseOral (gavage)20 - 40 mg/kg/day (of PBI-05204 extract)6 weeksReduced tumor weight and incidence[14]
Neuroprotection
Ischemic Stroke (in vivo model)Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNeuroprotective activity[10]

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

Objective: To prepare a stock solution of this compound for administration to rodents.

Materials:

  • This compound (pure compound)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sterile, pyrogen-free vials

  • Sterile filters (0.22 µm)

Procedure:

  • Stock Solution Preparation:

    • Due to its poor water solubility, this compound should first be dissolved in a small amount of DMSO.[15]

    • For example, to prepare a 10 mg/mL stock solution, weigh 10 mg of this compound and dissolve it in 1 mL of DMSO.

    • Ensure complete dissolution by vortexing or gentle warming.

  • Working Solution Preparation:

    • The DMSO stock solution must be further diluted with a sterile, aqueous vehicle such as PBS to a final concentration suitable for injection.

    • Important: The final concentration of DMSO in the injected solution should be kept to a minimum (ideally below 1%) to avoid solvent toxicity.

    • For example, to prepare a 0.1 mg/mL working solution for a 0.3 mg/kg dose in a 20 g mouse (requiring 0.06 mL injection volume), dilute the 10 mg/mL DMSO stock 1:100 in sterile PBS.

  • Sterilization:

    • Sterilize the final working solution by passing it through a 0.22 µm sterile filter into a sterile vial.

  • Storage:

    • Store stock and working solutions at -20°C for long-term use. Avoid repeated freeze-thaw cycles.

Protocol 2: Administration of this compound in a Murine Glioma Model

Objective: To evaluate the anti-tumor efficacy of this compound in a rodent model of glioma.

Animal Model:

  • Immunocompromised mice (e.g., SCID or nude mice) for human glioma cell xenografts (e.g., U87MG).

  • Syngeneic mice (e.g., C57BL/6) for murine glioma cell implantation (e.g., GL261).

Experimental Workflow:

  • Tumor Cell Implantation:

    • Surgically implant human or murine glioma cells into the striatum of the mice.

  • Treatment Initiation:

    • Allow tumors to establish for a set period (e.g., 10 days).

  • This compound Administration:

    • Administer this compound intraperitoneally (IP) at a dose of 0.3 mg/kg daily.[1][13]

    • The control group should receive a vehicle injection (e.g., PBS with the same final concentration of DMSO as the treatment group).

  • Treatment Duration:

    • Continue treatment for a predetermined period (e.g., 7 days or until a humane endpoint is reached).[1]

  • Endpoint Analysis:

    • Monitor animal health and body weight throughout the study.

    • At the study endpoint, euthanize the animals and harvest the brains.

    • Measure tumor volume.

    • Perform histological and immunohistochemical analysis of tumor tissue to assess cell proliferation (e.g., Ki-67 staining) and apoptosis (e.g., TUNEL assay).

    • For survival studies, monitor animals until they meet predefined endpoint criteria.

Protocol 3: Evaluation of this compound in an Acute Inflammatory Model (Carrageenan-Induced Paw Edema)

Objective: To assess the anti-inflammatory effects of this compound in an acute inflammation model in rats.

Animal Model:

  • Wistar or Sprague-Dawley rats.

Experimental Workflow:

  • Acclimatization:

    • Acclimatize animals to the experimental conditions.

  • Baseline Measurement:

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • This compound Administration:

    • Administer this compound orally or intraperitoneally at various doses. A dose-response study is recommended to determine the optimal effective dose.

    • The control group receives the vehicle.

    • A positive control group can be treated with a known anti-inflammatory drug (e.g., indomethacin).

  • Induction of Inflammation:

    • One hour after this compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.[16]

  • Paw Volume Measurement:

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[16]

  • Data Analysis:

    • Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

    • Analyze the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the paw tissue or serum.[17]

Signaling Pathways and Experimental Workflows

This compound's Primary Mechanism of Action

The primary molecular target of this compound is the Na+/K+-ATPase pump, an enzyme crucial for maintaining cellular ion homeostasis.[9][18][19] Inhibition of this pump by this compound leads to a cascade of downstream signaling events that contribute to its pharmacological effects.

Oleandrin_Signaling_Pathway This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Inhibits NFkB_Inhibition Inhibition of NF-κB Pathway This compound->NFkB_Inhibition MAPK_Modulation Modulation of MAPK Pathway This compound->MAPK_Modulation PI3K_Akt_Inhibition Inhibition of PI3K/Akt Pathway This compound->PI3K_Akt_Inhibition Intra_Na ↑ Intracellular Na+ NaK_ATPase->Intra_Na Leads to NCX Na+/Ca2+ Exchanger (Reversed) Intra_Na->NCX Intra_Ca ↑ Intracellular Ca2+ NCX->Intra_Ca ER_Stress Endoplasmic Reticulum Stress Intra_Ca->ER_Stress ROS ↑ Reactive Oxygen Species (ROS) Intra_Ca->ROS Apoptosis Apoptosis ER_Stress->Apoptosis Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Mitochondria->Apoptosis NFkB_Inhibition->Apoptosis Cell_Proliferation ↓ Cell Proliferation NFkB_Inhibition->Cell_Proliferation MAPK_Modulation->Apoptosis MAPK_Modulation->Cell_Proliferation PI3K_Akt_Inhibition->Apoptosis PI3K_Akt_Inhibition->Cell_Proliferation

Caption: this compound inhibits Na+/K+-ATPase, leading to downstream effects on cellular signaling pathways.

Experimental Workflow for In Vivo Rodent Studies

The following diagram outlines a general workflow for conducting in vivo rodent studies with this compound.

Experimental_Workflow start Study Design (Hypothesis, Model Selection) acclimatization Animal Acclimatization start->acclimatization grouping Randomization and Group Assignment acclimatization->grouping baseline Baseline Measurements (e.g., tumor volume, paw size) grouping->baseline treatment Treatment Phase (this compound vs. Vehicle) baseline->treatment monitoring In-life Monitoring (Health, Body Weight) treatment->monitoring endpoint Endpoint Data Collection (e.g., necropsy, tissue harvest) monitoring->endpoint analysis Data Analysis (Statistical Analysis) endpoint->analysis conclusion Conclusion and Interpretation analysis->conclusion

References

Application Notes: Utilizing Fluorescence Polarization Immunoassay for Oleandrin Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleandrin, a potent cardiac glycoside found in the Nerium oleander plant, is a molecule of significant interest in toxicology and pharmacology. Its cardiotoxic effects necessitate rapid and reliable detection methods for clinical and forensic purposes. Fluorescence Polarization Immunoassay (FPIA) has emerged as a robust, high-throughput, and homogeneous assay for this purpose.[1][2] This technique leverages the principles of fluorescence polarization to quantify the concentration of this compound in biological samples. Due to its structural similarity to digoxin, this compound exhibits significant cross-reactivity with commercially available digoxin immunoassays, making FPIA a readily accessible method for its detection.[3][4]

This document provides detailed application notes and protocols for the detection of this compound using FPIA, summarizing key performance data and outlining the experimental workflow.

Principle of FPIA for this compound Detection

FPIA is a competitive immunoassay based on the principle that the degree of polarization of fluorescent light emitted from a fluorophore-labeled molecule (tracer) is dependent on its rotational speed in solution.[1][5] Smaller molecules, like the free tracer, rotate rapidly and exhibit low fluorescence polarization. When the tracer is bound by a larger molecule, such as an antibody, its rotation slows significantly, resulting in a high degree of fluorescence polarization.

In the context of this compound detection, the assay is configured as a competitive binding experiment:

  • A specific antibody with affinity for cardiac glycosides is used.

  • A fluorescently labeled cardiac glycoside (the tracer) competes with unlabeled this compound in the sample for a limited number of antibody binding sites.

  • In the absence of this compound, the tracer binds to the antibody, resulting in a high polarization signal.

  • When this compound is present in the sample, it displaces the tracer from the antibody. The displaced, unbound tracer rotates more freely, leading to a decrease in the fluorescence polarization signal.

  • The magnitude of the decrease in polarization is inversely proportional to the concentration of this compound in the sample.

Below is a diagram illustrating the competitive binding principle in the FPIA for this compound detection.

FPIA_Principle cluster_0 High this compound Concentration cluster_1 Low this compound Concentration Oleandrin_High This compound (Sample) Bound_Complex_this compound Antibody-Oleandrin Complex Oleandrin_High->Bound_Complex_this compound Binds Antibody_High Antibody Antibody_High->Bound_Complex_this compound Tracer_High Fluorescent Tracer Free_Tracer_High Free Tracer (Low Polarization) Tracer_High->Free_Tracer_High Displaced Oleandrin_Low This compound (Sample) Antibody_Low Antibody Bound_Complex_Tracer Antibody-Tracer Complex (High Polarization) Antibody_Low->Bound_Complex_Tracer Tracer_Low Fluorescent Tracer Tracer_Low->Bound_Complex_Tracer Binds

Figure 1: Competitive binding in FPIA for this compound detection.

Quantitative Data Summary

The cross-reactivity of this compound with various digoxin immunoassays is a key aspect of its detection via FPIA. The following tables summarize quantitative data from studies investigating this cross-reactivity. It is important to note that specific values can vary between different commercial FPIA kits and instrument platforms.

Table 1: Apparent Digoxin Concentrations in Drug-Free Serum Supplemented with this compound or Oleander Extract.

Assay MethodSample SupplementApparent Digoxin Concentration (ng/mL)Reference
FPIA5.0 µL/mL Oleander Extract2.36[3]
MEIA5.0 µL/mL Oleander Extract0.32[3]
Beckman Assay5.0 µL/mL Oleander Extract0.93[3]
Turbidimetric Assay5.0 µL/mL Oleander Extract0.82[3]
FPIA250 ng/mL this compound1.3[6]
Dimension Vista250 ng/mL this compound1.2[6]
EMIT250 ng/mL this compound0.9[6]
Tina Quant250 ng/mL this compoundNot Detected[6]

Table 2: Interference of this compound in Serum Samples Containing Digoxin.

Assay MethodDigoxin Pool Concentration (ng/mL)SupplementObserved Digoxin Concentration (ng/mL)Reference
FPIA1.0100 ng/mL this compound1.9[6]
Dimension Vista1.0100 ng/mL this compound1.8[6]
EMIT1.0100 ng/mL this compound1.5[6]
Tina Quant1.0100 ng/mL this compound1.1[6]

Experimental Protocols

The following protocols are generalized for the detection of this compound using a commercial digoxin FPIA kit. Users should always refer to the specific manufacturer's instructions for the kit being used.

Preparation of this compound Standards and Controls
  • Stock Solution Preparation: Prepare a stock solution of pure this compound in ethanol or dimethyl sulfoxide (DMSO) at a concentration of 1 mg/mL.[6]

  • Working Standards: Serially dilute the stock solution with drug-free serum to prepare a series of working standards with known this compound concentrations (e.g., 10, 50, 100, 250, 500 ng/mL).

  • Quality Controls: Prepare low, medium, and high quality control samples by spiking drug-free serum with known concentrations of this compound that fall within the standard curve range.

Sample Preparation
  • Serum Samples: Collect whole blood and allow it to clot. Centrifuge to separate the serum. Serum samples can typically be used directly in the FPIA.[7]

  • Urine and Tissue Samples: For urine and tissue samples, an extraction step is required to isolate the this compound. A common method involves liquid-liquid extraction with methylene chloride or solid-phase extraction.[8]

FPIA Assay Protocol

The following is a general workflow for performing the FPIA.

FPIA_Workflow Start Start Reagent_Prep Prepare Reagents (Antibody, Tracer, Buffers) Start->Reagent_Prep Sample_Prep Prepare Samples and Standards Reagent_Prep->Sample_Prep Pipette_Reagents Pipette Antibody and Sample/ Standard into Assay Well Sample_Prep->Pipette_Reagents Incubate_1 Incubate to Allow Antibody-Oleandrin Binding Pipette_Reagents->Incubate_1 Add_Tracer Add Fluorescent Tracer Incubate_1->Add_Tracer Incubate_2 Incubate to Reach Binding Equilibrium Add_Tracer->Incubate_2 Measure_FP Measure Fluorescence Polarization Incubate_2->Measure_FP Analyze_Data Analyze Data and Calculate this compound Concentration Measure_FP->Analyze_Data End End Analyze_Data->End

Figure 2: General experimental workflow for this compound FPIA.

Detailed Steps:

  • Allow all reagents, samples, and standards to equilibrate to the temperature specified by the FPIA instrument manufacturer.

  • Pipette the required volume of anti-digoxin antibody into the designated assay wells or cuvettes.

  • Add the prepared this compound standards, quality controls, and unknown samples to their respective wells.

  • Incubate the mixture for a specified period to allow for the binding of this compound to the antibody.

  • Add the fluorescently labeled digoxin tracer to all wells.

  • Incubate the mixture to allow for competitive binding to reach equilibrium.

  • Measure the fluorescence polarization of each well using a dedicated FPIA reader. The instrument will excite the sample with polarized light and measure the emitted light in both the parallel and perpendicular planes.

  • The instrument's software will typically calculate the polarization values (in milli-polarization units, mP) and generate a standard curve by plotting the mP values of the standards against their known concentrations.

  • The this compound concentration in the unknown samples will be interpolated from the standard curve.

Data Analysis and Interpretation

The primary output of the FPIA is the fluorescence polarization value. A standard curve is constructed by plotting the polarization values of the calibrators against their concentrations. The relationship is typically non-linear and requires a specific curve-fitting algorithm (e.g., four-parameter logistic fit).

The concentration of this compound in the samples is determined by the instrument's software based on the standard curve. It is crucial to run quality control samples with each batch of assays to ensure the validity of the results.

Concluding Remarks

The Fluorescence Polarization Immunoassay offers a rapid, sensitive, and high-throughput method for the detection of this compound in biological samples.[2][9] Its homogeneous format simplifies the workflow and makes it amenable to automation. While the use of digoxin FPIA kits relies on the cross-reactivity of this compound, this approach has been shown to be effective for screening and semi-quantitative analysis.[3][6] For confirmatory results, especially in forensic cases, it is recommended to use a more specific method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][10] These application notes provide a comprehensive guide for researchers and professionals looking to implement FPIA for this compound detection in their laboratories.

References

Application Notes and Protocols for the Solid-Phase Extraction of Oleandrin from Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the isolation of oleandrin from plant extracts using solid-phase extraction (SPE). The methodologies outlined below are based on established scientific literature and are intended to offer a comprehensive guide for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a potent cardiac glycoside found in the Nerium oleander plant, which has garnered significant interest for its therapeutic potential, including applications in cancer and antiviral research.[1] Effective isolation and purification of this compound from the complex matrix of plant extracts are critical for accurate quantification and further pharmacological studies. Solid-phase extraction (SPE) is a widely used technique for this purpose, offering advantages in terms of simplicity, efficiency, and reduced solvent consumption compared to traditional liquid-liquid extraction methods.[1]

This guide details protocols for three common SPE sorbents used for this compound isolation: reversed-phase C18 (tC18), normal-phase Florisil, and charcoal-based cartridges.

General Experimental Workflow

The overall process for isolating this compound from plant material involves an initial solvent extraction, followed by SPE for purification and concentration, and finally, analysis, typically by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

experimental_workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis plant_material Dried & Powdered Nerium oleander Leaves solvent_extraction Solvent Extraction (e.g., 70% Methanol) plant_material->solvent_extraction filtration Filtration/Centrifugation solvent_extraction->filtration crude_extract Crude Plant Extract filtration->crude_extract spe_conditioning SPE Cartridge Conditioning crude_extract->spe_conditioning sample_loading Sample Loading spe_conditioning->sample_loading washing Washing Step (Remove Impurities) sample_loading->washing elution Elution of this compound washing->elution evaporation Solvent Evaporation elution->evaporation reconstitution Reconstitution evaporation->reconstitution analysis HPLC or LC-MS/MS Analysis reconstitution->analysis

Caption: General workflow for the isolation and analysis of this compound.

Quantitative Data Summary

The following table summarizes the performance of different SPE methods for this compound recovery from various sample matrices as reported in the literature.

SPE SorbentSample MatrixExtraction SolventElution SolventRecovery Rate (%)Analytical MethodReference
tC18 Oleander Extract-Ethyl AcetateNot specifiedLC/MS/MS[2]
tC18 Human Plasma-Methanol90% (for internal standard)LC/MS/MS[2]
Florisil Animal Tissues (Liver)AcetonitrileNot specified98%LC-MS/MS[3][4]
Charcoal Gastrointestinal ContentsMethylene ChlorideNot specified85%HPLC-Fluorescence[5][6]

Experimental Protocols

Protocol 1: Reversed-Phase SPE using tC18 Cartridges

This protocol is suitable for purifying this compound from aqueous or polar organic solvent extracts. The non-polar nature of the C18 stationary phase retains the moderately non-polar this compound, while more polar impurities are washed away.

Materials:

  • tC18 SPE Cartridges (e.g., Waters Sep-Pak tC18)

  • Methanol (HPLC grade)

  • Deionized Water

  • Ethyl Acetate or Methanol (for elution)

  • Nitrogen gas supply for evaporation

  • Vortex mixer

  • Centrifuge

Methodology:

  • Initial Plant Extract Preparation:

    • Macerate dried, powdered Nerium oleander leaves in 70% (v/v) aqueous methanol.

    • Sonicate the mixture to enhance extraction.

    • Centrifuge and filter the supernatant to obtain the crude extract.

  • SPE Cartridge Conditioning:

    • Sequentially pass 2 mL of methanol through the tC18 cartridge.

    • Equilibrate the cartridge by passing 2 mL of deionized water. Do not allow the cartridge to dry.

  • Sample Loading:

    • Load 1-2.5 mL of the plant extract onto the conditioned cartridge.[2] Ensure a slow and steady flow rate.

  • Washing:

    • Wash the cartridge with 2 mL of deionized water to remove polar impurities.[2]

  • Elution:

    • Elute the retained this compound and other non-polar compounds with 2 mL of methanol or ethyl acetate.[2]

  • Post-Elution Processing:

    • Evaporate the eluent to dryness under a gentle stream of nitrogen at room temperature.

    • Reconstitute the dried residue in a suitable volume (e.g., 200 µL) of an appropriate solvent for analysis (e.g., 1:1 acetonitrile/water with 0.1% formic acid).[2]

tC18_workflow cluster_steps tC18 SPE Protocol start Start condition Condition Cartridge (Methanol, then Water) start->condition load Load Plant Extract condition->load wash Wash with Deionized Water load->wash elute Elute this compound (Methanol or Ethyl Acetate) wash->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute for Analysis dry->reconstitute end_node End reconstitute->end_node

Caption: Step-by-step workflow for this compound isolation using a tC18 SPE cartridge.
Protocol 2: Normal-Phase SPE using Florisil Cartridges

This protocol is effective for cleaning up extracts in non-polar organic solvents. Florisil (magnesium silicate) is a polar adsorbent that retains polar impurities while allowing the less polar this compound to be eluted. This method is particularly useful for cleaning up tissue extracts.[3][4]

Materials:

  • Florisil SPE Cartridges

  • Acetonitrile (HPLC grade)

  • Other solvents as required for initial extraction and elution

Methodology:

  • Initial Tissue Extract Preparation:

    • Homogenize tissue samples in acetonitrile.

    • Centrifuge the homogenate and collect the supernatant (the extract).

  • SPE Cartridge Conditioning:

    • Pre-condition the Florisil cartridge with the solvent used for elution.

  • Sample Loading:

    • Load the acetonitrile tissue extract onto the conditioned cartridge.

  • Washing (if necessary):

    • A washing step with a non-polar solvent may be incorporated to remove lipids if they are a concern.

  • Elution:

    • Elute this compound using a solvent of appropriate polarity. The exact solvent will depend on the initial extraction solvent and may require optimization.

  • Post-Elution Processing:

    • Evaporate the eluent and reconstitute the residue in a solvent compatible with the analytical method.

Florisil_workflow cluster_steps Florisil SPE Protocol start Start condition Condition Cartridge start->condition load Load Acetonitrile Extract condition->load elute Elute this compound load->elute process Evaporate & Reconstitute elute->process end_node End process->end_node

Caption: Workflow for this compound cleanup from tissue extracts using Florisil SPE.

Concluding Remarks

The choice of SPE sorbent and protocol depends on the nature of the sample matrix and the subsequent analytical technique. For general plant extracts prepared with aqueous alcohol, reversed-phase C18 sorbents are highly effective. For cleaning up extracts from more complex biological tissues, a normal-phase sorbent like Florisil can be advantageous.[3][4] It is recommended to validate the chosen method by determining the recovery, precision, and linearity to ensure accurate and reliable quantification of this compound. The methods described provide a solid foundation for developing a robust protocol for this compound isolation tailored to specific research needs.

References

Optimal Administration Routes for Oleandrin in Preclinical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleandrin, a potent cardiac glycoside extracted from the Nerium oleander plant, has garnered significant interest in preclinical research for its potential anticancer properties.[1] The efficacy and toxicity of this compound are highly dependent on its administration route, which influences its pharmacokinetic and pharmacodynamic profiles. This document provides detailed application notes and protocols for the optimal administration of this compound in preclinical research settings, focusing on intravenous, intraperitoneal, and oral routes.

Data Presentation: Pharmacokinetic Parameters of this compound

The selection of an appropriate administration route is critical for achieving desired therapeutic concentrations while minimizing toxicity. The following tables summarize key pharmacokinetic parameters of this compound in mice from preclinical studies.

Table 1: Pharmacokinetic Parameters of this compound in Mice following Intravenous (IV) and Oral (PO) Administration of Purified this compound.

ParameterIntravenous (IV)Oral (PO)Reference(s)
Dose 40 µg/kg80 µg/kg[2][3]
Cmax N/AReached at 20 min[2][3]
Elimination Half-life (t½) 0.4 ± 0.1 h2.3 ± 0.5 h[2][3]
AUC₀₋∞ (ng·h/mL) 24.6 ± 11.114.4 ± 4.3[2][3]
Oral Bioavailability N/A~30%[2][3]

Table 2: Pharmacokinetic Parameters of this compound in Mice following Intravenous (IV) and Oral (PO) Administration of a Nerium oleander Extract.

ParameterIntravenous (IV)Oral (PO)Reference(s)
Dose of Extract 30 mg/kg150 mg/kg[4][5]
Equivalent this compound Dose 342 µg/kg1710 µg/kg[5]
Cmax N/AReached at 10 min[4][5]
AUC₀₋ᵢₙ₟ (µg/L·min) 34,797.7107,222[4][5]
Oral Bioavailability N/A61.6%[4][5]

Note: The difference in oral bioavailability between purified this compound and the extract suggests that other components within the extract may enhance this compound's absorption.[3]

Experimental Protocols

Preparation of this compound Formulations

This compound is a lipid-soluble compound with low water solubility.[6][7] Proper formulation is crucial for in vivo administration.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Dimethylformamide (DMF)

  • Phosphate-buffered saline (PBS), pH 7.2

  • Saline (0.9% NaCl)

  • Corn oil or other suitable lipid-based vehicle

Protocol for Stock Solution Preparation:

  • Dissolve this compound in a suitable organic solvent such as DMSO, ethanol, or DMF to create a concentrated stock solution. The solubility of this compound is approximately 10 mg/mL in DMSO and 15 mg/mL in DMF.[8]

  • Purge the solvent with an inert gas before dissolving the this compound to minimize oxidation.[8]

  • Store the stock solution at -20°C.

Protocol for Working Solution Preparation:

  • For Intravenous (IV) and Intraperitoneal (IP) Injection:

    • Thaw the stock solution.

    • For IV administration, it is critical to minimize the concentration of the organic solvent to avoid toxicity. A common approach is to dilute the DMSO stock solution with a suitable aqueous vehicle like saline or PBS. The final concentration of DMSO should ideally be below 5-10%. For example, to prepare a 1 mg/mL working solution from a 10 mg/mL DMSO stock, you would mix 1 part stock with 9 parts saline.

    • For IP injection, a slightly higher concentration of organic solvent may be tolerated. A formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline has been suggested for similar compounds.

    • Ensure the final solution is clear and free of precipitation. If precipitation occurs, sonication may be recommended.

  • For Oral Gavage (PO):

    • For aqueous-based gavage, dilute the stock solution in a similar manner to the IV/IP preparations, ensuring the final solvent concentration is minimized.

    • For lipid-based gavage, the stock solution can be diluted in a vehicle like corn oil. This may improve the oral absorption of the lipophilic this compound.

    • Ensure the final formulation is a homogenous suspension or solution.

Administration Protocols in Rodents

The following are generalized protocols. Researchers must adhere to their institution's specific animal care and use guidelines.

Materials:

  • Mouse restrainer

  • Heat source (e.g., heat lamp)

  • Sterile syringes (e.g., 1 mL) with appropriate gauge needles (e.g., 27-30G)[9][10]

  • 70% Isopropyl alcohol wipes

  • Gauze

Protocol:

  • Warm the mouse's tail using a heat lamp to induce vasodilation of the lateral tail veins.[11][12] Care must be taken to avoid overheating the animal.

  • Place the mouse in a restrainer.

  • Wipe the tail with a 70% alcohol wipe.

  • Identify one of the lateral tail veins.

  • With the bevel of the needle facing up, insert the needle parallel to the vein.[11]

  • A successful insertion may be indicated by a "flash" of blood in the needle hub.

  • Slowly inject the this compound solution. Observe for any swelling at the injection site, which would indicate a subcutaneous leak.[9]

  • After injection, withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.[9]

  • Return the mouse to its cage and monitor for any adverse reactions.

Materials:

  • Sterile syringes (e.g., 1 mL) with appropriate gauge needles (e.g., 25-27G)[13]

  • 70% Isopropyl alcohol wipes

Protocol:

  • Restrain the mouse by scruffing the neck and securing the tail.

  • Tilt the mouse's head downwards to move the abdominal organs away from the injection site.[14]

  • Identify the lower right quadrant of the abdomen.[15]

  • Wipe the injection site with a 70% alcohol wipe.

  • Insert the needle at a 30-45 degree angle into the peritoneal cavity.[16]

  • Aspirate gently to ensure no fluid (e.g., urine, intestinal contents) or blood is drawn, which would indicate incorrect needle placement.[15]

  • Inject the this compound solution.

  • Withdraw the needle and return the mouse to its cage. Monitor for any signs of distress.

Materials:

  • Appropriately sized gavage needle (e.g., 18-20 gauge for mice) with a rounded tip.[17]

  • Sterile syringe

Protocol:

  • Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the distance to the stomach and mark the needle.[17]

  • Restrain the animal securely. For a mouse, this can be done by scruffing.

  • Gently insert the gavage needle into the mouth, slightly to one side, and advance it along the roof of the mouth towards the esophagus.[18] The animal will often swallow as the tube passes down the esophagus.

  • If any resistance is met, do not force the needle. Withdraw and try again.[17]

  • Once the needle is in place, slowly administer the this compound formulation.

  • Gently remove the needle along the same path of insertion.

  • Return the animal to its cage and monitor for any signs of respiratory distress, which could indicate accidental administration into the trachea.[17]

Visualization of Signaling Pathways and Experimental Workflows

Mechanism of Action: this compound and the Na+/K+-ATPase Pump

This compound exerts its biological effects primarily through the inhibition of the Na+/K+-ATPase pump, a transmembrane protein essential for maintaining cellular ion gradients.[19] This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium levels via the sodium-calcium exchanger. These ionic changes trigger a cascade of downstream signaling events.

Oleandrin_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound na_k_atpase Na+/K+-ATPase This compound->na_k_atpase Inhibits na_ion Increased Intracellular Na+ na_k_atpase->na_ion Leads to na_ca_exchanger Na+/Ca2+ Exchanger ca_ion Increased Intracellular Ca2+ na_ca_exchanger->ca_ion Increases na_ion->na_ca_exchanger Activates downstream Downstream Signaling (e.g., PI3K/Akt/NF-κB, ERK) ca_ion->downstream Triggers apoptosis Apoptosis, Cell Cycle Arrest downstream->apoptosis Induces Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_sampling Sampling cluster_analysis Analysis prep This compound Formulation iv Intravenous (IV) prep->iv ip Intraperitoneal (IP) prep->ip po Oral Gavage (PO) prep->po blood Blood Collection iv->blood tissue Tissue Harvest iv->tissue ip->blood ip->tissue po->blood po->tissue pk Pharmacokinetic Analysis blood->pk pd Pharmacodynamic Analysis tissue->pd

References

Application Notes and Protocols: Screening Oleandrin Cytotoxicity Against a Panel of Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleandrin, a cardiac glycoside extracted from the Nerium oleander plant, has demonstrated significant cytotoxic effects against various cancer cell lines.[1] Its primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump, a transmembrane protein crucial for maintaining cellular ion homeostasis.[2] This inhibition triggers a cascade of downstream signaling events, ultimately leading to apoptosis and cell cycle arrest in cancer cells.[1] This document provides detailed protocols for screening the cytotoxicity of this compound against a panel of cancer cell lines and for investigating its effects on key signaling pathways.

Data Presentation

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, providing a quantitative measure of its cytotoxic potency.

Cell LineCancer TypeIC50 (nM)Reference
MDA-MB-231Breast Cancer72[3]
RT-R-MDA-MB-231Radiotherapy-Resistant Breast Cancer183[3]
Endothelial Cells (ECs)Non-Cancerous35[3]
CaCO-2 (undifferentiated)Colorectal Cancer8.25[4]

Experimental Protocols

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (specific to each cell line)

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound from the stock solution in a complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the various concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a negative control (medium only).

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, carefully remove the medium.

    • Add 100 µL of fresh serum-free medium and 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, protected from light, until a purple precipitate is visible.

  • Formazan Solubilization:

    • Add 100 µL of the solubilization solution to each well.

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value.

Analysis of Apoptosis-Related Proteins: Western Blotting

Western blotting is a technique used to detect specific proteins in a sample. This protocol outlines the steps to analyze the expression of key apoptosis-related proteins, such as caspases, in response to this compound treatment.[5]

Materials:

  • Cancer cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-caspase-3, anti-PARP, anti-Bcl-2, anti-Bax)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Protein Extraction:

    • Treat cells with desired concentrations of this compound for a specific time.

    • Harvest the cells and wash them with ice-cold PBS.

    • Lyse the cells in RIPA buffer on ice for 30 minutes.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Incubate the membrane with the ECL substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

    • Analyze the band intensities to determine the relative expression levels of the target proteins. Use a loading control (e.g., β-actin or GAPDH) to normalize the data.

Mandatory Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment This compound Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis start Start with Cancer Cell Lines seed Seed Cells in 96-well Plates start->seed treat Treat with Serial Dilutions of this compound seed->treat incubate_treat Incubate for 24-72 hours treat->incubate_treat mtt Add MTT Reagent incubate_treat->mtt incubate_mtt Incubate for 2-4 hours mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Calculate % Cell Viability read->analyze ic50 Determine IC50 Value analyze->ic50 signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound nak_atpase Na+/K+-ATPase Pump This compound->nak_atpase Inhibits src Src Kinase nak_atpase->src Activates wnt Wnt/β-catenin Pathway nak_atpase->wnt Modulates stat3 STAT3 src->stat3 Phosphorylates p_stat3 p-STAT3 apoptosis Apoptosis p_stat3->apoptosis Leads to wnt->apoptosis Contributes to

References

Application Notes and Protocols for Monitoring Oleandrin-Induced Cardiotoxicity in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for monitoring the cardiotoxic effects of oleandrin in various animal models. This compound, a potent cardiac glycoside found in the Nerium oleander plant, is known for its narrow therapeutic window and significant cardiotoxicity.[1][2] Accurate and multifaceted monitoring of its cardiac effects is crucial for both toxicological studies and the development of potential therapeutic applications.

The primary mechanism of this compound's cardiotoxicity involves the inhibition of the Na+/K+-ATPase pump in cardiomyocytes.[3][4] This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium levels through the Na+/Ca2+ exchanger.[3][5] The resulting calcium overload can lead to various cardiac dysfunctions, including arrhythmias and cell death.

This document outlines key methodologies for assessing these effects, including electrocardiography (ECG), echocardiography, serum biomarker analysis, and histopathological examination.

Data Presentation

Table 1: Effects of this compound on Electrocardiogram (ECG) Parameters in Animal Models
Animal ModelThis compound DoseRoute of AdministrationObserved ECG ChangesReference
Dogs0.05 mg/kgIntravenousIncreased aortic systolic, aortic mean, and left ventricular peak pressures.[6][6]
Rats50 µg/kg/day for 21 daysNot specifiedDecrease in QT interval and progressive shortening of QRS. No arrhythmias observed at this dose.[7][7]
CalvesNot specifiedNot specifiedBradyarrhythmia in early stages, progressing to tachyarrhythmias and ventricular fibrillation at higher concentrations.[8]
Humans (inhalational exposure)Not specifiedInhalationFirst- and second-degree atrioventricular block with digoxin-like ST-T-wave changes.[9][10][9][10]
Table 2: Serum Biomarkers of Cardiac Injury in this compound-Treated Animal Models
Animal ModelThis compound Dose/ExposureBiomarkerObservationReference
RatsN. oleander extractCreatine Kinase (CK)6-7 times higher than control.[11][11]
RatsN. oleander extractTroponin11 times higher than control.[11][11]
MiceN. oleander extractCreatine Kinase (CK)1.5 times higher than control.[11][11]
MiceN. oleander extractTroponin7 times higher than control.[11][11]
Rats50 µg/kg/day for 21 daysCK, CK-MB, cTnINo significant differences compared to control.[7][7]
Rats50 µg/kg/day for 21 daysLactate Dehydrogenase (LDH)Increased levels.[7][7]

Experimental Protocols

Electrocardiography (ECG) in Rat Models

This protocol outlines the procedure for recording and analyzing ECGs in rats to assess this compound-induced changes in cardiac electrical activity.

Materials:

  • Anesthesia (e.g., ketamine/xylazine or isoflurane)

  • ECG recording system with needle electrodes

  • Heating pad to maintain body temperature

  • Data acquisition and analysis software

Procedure:

  • Animal Preparation: Anesthetize the rat using an appropriate anesthetic agent.[12] Place the animal in a supine position on a heating pad to maintain body temperature.

  • Electrode Placement: Insert subcutaneous needle electrodes into the appropriate limbs for standard lead II recordings. Ensure good contact to obtain a clear signal.

  • ECG Recording:

    • Allow the animal to stabilize for a few minutes after electrode placement.

    • Record a baseline ECG for at least 5-10 minutes.

    • Administer this compound via the desired route (e.g., intravenous, oral gavage).

    • Continuously monitor and record the ECG for the duration of the experiment.

  • Data Analysis:

    • Analyze the recorded ECG waveforms to determine heart rate, RR interval, PR interval, QRS duration, and QT interval.[12]

    • Identify any arrhythmias, such as atrioventricular blocks, premature ventricular contractions, or fibrillation.[10]

    • Compare the ECG parameters before and after this compound administration and between control and treated groups.

Echocardiography in Mouse Models

This protocol describes the use of echocardiography to assess cardiac structure and function in mice treated with this compound.

Materials:

  • High-frequency ultrasound system with a linear transducer (e.g., 13 MHz)

  • Anesthesia (e.g., isoflurane)

  • Heating platform with integrated ECG monitoring

  • Ultrasound gel

  • Hair removal cream

Procedure:

  • Animal Preparation:

    • The day before imaging, remove the fur from the chest area of the mouse using hair removal cream.[13]

    • Anesthetize the mouse with isoflurane and place it in a supine position on the heated platform.[13][14]

  • Image Acquisition:

    • Apply a layer of pre-warmed ultrasound gel to the chest.[14]

    • Obtain standard echocardiographic views, including the parasternal long-axis (PLAX) and short-axis (PSAX) views.[15]

    • M-mode Imaging: From the PSAX view at the level of the papillary muscles, acquire M-mode images to measure left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs), as well as anterior and posterior wall thickness.[16]

    • Doppler Imaging: Use pulsed-wave Doppler to assess blood flow velocities across the mitral and aortic valves to evaluate diastolic and systolic function.[14]

  • Data Analysis:

    • Calculate left ventricular fractional shortening (FS) and ejection fraction (EF) from the M-mode measurements to assess systolic function.

    • Analyze Doppler recordings to determine parameters of diastolic function, such as the E/A ratio.

    • Compare these functional parameters between this compound-treated and control animals.

Serum Biomarker Analysis

This protocol details the collection and analysis of blood samples for key cardiac injury biomarkers.

Materials:

  • Blood collection tubes (e.g., EDTA or serum separator tubes)

  • Centrifuge

  • ELISA or other immunoassay kits for cardiac troponin I (cTnI) and creatine kinase-MB (CK-MB)

  • Spectrophotometer or plate reader

Procedure:

  • Blood Collection:

    • Collect blood samples from the animals at predetermined time points following this compound administration. Common sites for blood collection in rodents include the tail vein, saphenous vein, or cardiac puncture (terminal procedure).

  • Sample Processing:

    • For serum, allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 15 minutes at 4°C.

    • For plasma, centrifuge the blood collected in EDTA tubes at 2000 x g for 15 minutes at 4°C immediately after collection.

    • Collect the supernatant (serum or plasma) and store at -80°C until analysis.

  • Biomarker Quantification:

    • Use commercially available ELISA kits to quantify the levels of cTnI and CK-MB in the serum or plasma samples, following the manufacturer's instructions.

    • Measure the absorbance or fluorescence using a plate reader.

    • Calculate the concentration of the biomarkers based on a standard curve.

    • Compare biomarker levels between treated and control groups.

Histopathological Examination of Heart Tissue

This protocol provides a method for the histological assessment of cardiac tissue to identify this compound-induced damage.

Materials:

  • 10% neutral buffered formalin

  • Paraffin wax

  • Microtome

  • Glass slides

  • Hematoxylin and Eosin (H&E) staining reagents

  • TUNEL assay kit for apoptosis detection

  • Microscope

Procedure:

  • Tissue Collection and Fixation:

    • At the end of the experiment, euthanize the animals and excise the hearts.

    • Wash the hearts with saline and fix them in 10% neutral buffered formalin for at least 24 hours.[8][9]

  • Tissue Processing and Sectioning:

    • Dehydrate the fixed tissues through a graded series of ethanol, clear with xylene, and embed in paraffin wax.

    • Cut 4-5 µm thick sections using a microtome and mount them on glass slides.[8]

  • H&E Staining:

    • Deparaffinize and rehydrate the tissue sections.

    • Stain with hematoxylin for 5 minutes, rinse in water.[1]

    • Differentiate with acid alcohol and then "blue" in running tap water.[17]

    • Counterstain with eosin for 1-2 minutes.[17]

    • Dehydrate, clear, and mount the slides with a coverslip.

  • TUNEL Staining for Apoptosis:

    • For the detection of apoptotic cells, use a commercial TUNEL assay kit following the manufacturer's protocol.[18][19] This typically involves deparaffinization, rehydration, permeabilization with proteinase K, and incubation with the TUNEL reaction mixture containing TdT and labeled nucleotides.[19]

  • Microscopic Examination:

    • Examine the H&E stained slides under a light microscope for evidence of myocardial damage, such as myocyte necrosis, inflammation, fibrosis, and vacuolization.

    • Examine the TUNEL stained slides under a fluorescence microscope to identify and quantify apoptotic cells.

Visualizations

Oleandrin_Cardiotoxicity_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Inhibition Na_ion Increased Na+ NaK_ATPase->Na_ion leads to NaCa_Exchanger Na+/Ca2+ Exchanger Ca_ion Increased Ca2+ NaCa_Exchanger->Ca_ion Reduces Ca2+ efflux Na_ion->NaCa_Exchanger Alters gradient ER_Stress Endoplasmic Reticulum Stress Ca_ion->ER_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Ca_ion->Mitochondrial_Dysfunction Arrhythmias Arrhythmias Ca_ion->Arrhythmias Apoptosis Apoptosis ER_Stress->Apoptosis ROS Increased ROS Mitochondrial_Dysfunction->ROS ROS->Apoptosis

Caption: Signaling pathway of this compound-induced cardiotoxicity.

Experimental_Workflow_for_Cardiotoxicity_Monitoring cluster_animal_model Animal Model cluster_monitoring Monitoring Methods cluster_endpoints Endpoints Animal_Selection Animal Model Selection (e.g., Rat, Mouse) Oleandrin_Admin This compound Administration (Dose and Route) Animal_Selection->Oleandrin_Admin ECG Electrocardiography (ECG) Oleandrin_Admin->ECG ECHO Echocardiography Biomarkers Serum Biomarkers Histopathology Histopathology ECG_Analysis Arrhythmias, Interval Changes ECG->ECG_Analysis ECHO_Analysis Cardiac Function (EF, FS) ECHO->ECHO_Analysis Biomarker_Analysis cTnI, CK-MB Levels Biomarkers->Biomarker_Analysis Histo_Analysis Necrosis, Apoptosis, Fibrosis Histopathology->Histo_Analysis

Caption: Experimental workflow for monitoring this compound cardiotoxicity.

Logical_Relationship_of_Monitoring_Methods cluster_functional Functional Assessment cluster_cellular Cellular Damage Assessment This compound This compound Exposure ECG ECG (Electrical Activity) This compound->ECG ECHO Echocardiography (Mechanical Function) This compound->ECHO Biomarkers Serum Biomarkers (Cell Membrane Integrity) This compound->Biomarkers Histopathology Histopathology (Structural Changes, Cell Death) This compound->Histopathology ECG->Biomarkers correlates with ECHO->Histopathology correlates with Biomarkers->Histopathology confirms

References

Application Notes & Protocols: Development of a Stable Aqueous Formulation of Oleandrin for In Vitro and In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oleandrin is a potent cardiac glycoside isolated from the Nerium oleander plant, which has garnered significant interest for its therapeutic potential, including anti-cancer, anti-inflammatory, and antiviral properties[1][2][3]. Its primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump, a critical enzyme for maintaining cellular ion gradients[4][5]. Despite its promising pharmacological activities, this compound's clinical and experimental utility is hampered by its very low water solubility, which presents a significant challenge for formulation development[6][7][8]. This document provides detailed protocols for preparing a stable aqueous formulation of this compound suitable for experimental use, methods for assessing its stability, and an overview of the key signaling pathways it modulates.

Physicochemical Properties of this compound

A summary of this compound's key physicochemical properties is essential for understanding its formulation challenges. This compound is a white crystalline powder that is practically insoluble in water but soluble in several organic solvents[6][7].

Table 1: Physicochemical Properties of this compound

Property Value Reference(s)
Molecular Formula C₃₂H₄₈O₉ [9]
Molecular Weight 576.7 g/mol [9][10]
Melting Point 250 °C [1][6][7]
LogP 2.53 [1]

| Appearance | White crystalline powder |[6][7] |

Table 2: Solubility of this compound in Various Solvents

Solvent Solubility Reference(s)
Water <10 µg/mL [8]
Ethanol ~5 mg/mL [11]
Dimethyl sulfoxide (DMSO) ~10 mg/mL [11]
Dimethylformamide (DMF) ~15 mg/mL [11]

| 1:4 DMF:PBS (pH 7.2) | ~0.2 mg/mL |[11] |

Section 1: Protocol for Preparation of Aqueous this compound Formulation

Due to its hydrophobic nature, the most effective method for preparing an aqueous solution of this compound is to first dissolve it in a minimal amount of a water-miscible organic solvent before diluting it with the desired aqueous buffer[11]. This protocol describes a standard procedure using dimethylformamide (DMF) and phosphate-buffered saline (PBS).

Materials and Equipment
  • This compound (solid, ≥98% purity)

  • Dimethylformamide (DMF), anhydrous

  • Phosphate-Buffered Saline (PBS), pH 7.2, sterile

  • Analytical balance

  • Microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

Experimental Workflow Diagram

G cluster_workflow Workflow for Aqueous this compound Formulation node_weigh 1. Weigh this compound Powder node_dissolve 2. Dissolve in DMF (Prepare 1 mg/mL Stock) node_weigh->node_dissolve node_dilute 3. Dilute with PBS (pH 7.2) (1 part stock + 4 parts PBS) node_dissolve->node_dilute node_mix 4. Vortex Thoroughly node_dilute->node_mix node_final 5. Final Formulation (0.2 mg/mL this compound) node_mix->node_final

Caption: Workflow for preparing an aqueous this compound formulation.

Step-by-Step Protocol
  • Prepare Stock Solution (1 mg/mL in DMF):

    • Accurately weigh the required amount of this compound powder using an analytical balance.

    • Dissolve the this compound in anhydrous DMF to achieve a final concentration of 1 mg/mL. For example, dissolve 1 mg of this compound in 1 mL of DMF.

    • Vortex the solution thoroughly until the this compound is completely dissolved. This is the stock solution.

  • Prepare Final Aqueous Formulation (0.2 mg/mL):

    • To prepare the final aqueous formulation, dilute the DMF stock solution with PBS (pH 7.2) at a 1:4 ratio.

    • For example, to make 1 mL of the final formulation, add 200 µL of the 1 mg/mL this compound stock solution to 800 µL of sterile PBS (pH 7.2).

    • Immediately vortex the solution vigorously for at least 30 seconds to ensure proper mixing and prevent precipitation.

    • The final concentration of this compound will be approximately 0.2 mg/mL[11]. The final concentration of the DMF co-solvent will be 20%. Note: The final co-solvent concentration should be tested for compatibility with the specific experimental model.

  • Quality Control:

    • Visually inspect the final solution for any signs of precipitation or cloudiness. A clear, homogenous solution should be obtained.

    • Measure the pH of the final solution to ensure it is within the desired range for the experiment.

Section 2: Protocol for Stability Assessment

The stability of the aqueous this compound formulation is critical for ensuring accurate and reproducible experimental results. Product information sheets often recommend not storing aqueous solutions for more than one day, highlighting potential instability[11]. This protocol outlines a method to assess the short-term stability of the prepared formulation.

Materials and Equipment
  • Prepared aqueous this compound formulation (0.2 mg/mL)

  • Incubators or water baths set at 4°C, 25°C, and 37°C

  • HPLC or LC-MS/MS system for quantification[6][8][12][13]

  • Autosampler vials

Experimental Protocol
  • Sample Preparation:

    • Prepare a fresh batch of the aqueous this compound formulation as described in Section 1.

    • Aliquot the solution into separate, sealed vials for each time point and temperature condition to avoid repeated sampling from the same vial.

  • Incubation:

    • Store the aliquots at three different temperatures: refrigerated (4°C), room temperature (25°C), and physiological temperature (37°C).

    • Designate a set of vials for analysis at various time points, such as 0, 2, 4, 8, 24, and 48 hours.

  • Quantification:

    • At each designated time point, retrieve the vials from their respective storage conditions.

    • Analyze the concentration of this compound remaining in each sample using a validated stability-indicating analytical method, such as LC-MS/MS, which is the preferred method for its sensitivity and specificity[6][7].

    • The concentration at T=0 is considered 100%. Calculate the percentage of this compound remaining at subsequent time points relative to the initial concentration.

Data Presentation

The results should be summarized in a table to clearly present the stability profile of the formulation under different conditions.

Table 3: Illustrative Stability Data for Aqueous this compound Formulation (0.2 mg/mL in 20% DMF/PBS)

Storage Temp. Time (hours) % this compound Remaining (Mean ± SD) Visual Appearance
4°C 0 100 ± 0 Clear
8 98.5 ± 1.2 Clear
24 94.2 ± 2.1 Clear
48 85.1 ± 3.5 Slight Haze
25°C 0 100 ± 0 Clear
8 92.6 ± 2.4 Clear
24 78.3 ± 4.0 Hazy
48 55.9 ± 5.1 Precipitate
37°C 0 100 ± 0 Clear
8 81.4 ± 3.8 Hazy
24 45.7 ± 6.2 Precipitate
48 <20 Precipitate

Note: This table contains illustrative data for demonstration purposes. Actual results may vary and should be determined experimentally.

Recommendation: Based on typical stability profiles, it is strongly recommended to prepare aqueous this compound formulations fresh before each experiment and use them immediately to ensure potency and avoid issues related to degradation or precipitation[11]. If short-term storage is necessary, it should be at 4°C for no longer than 24 hours.

Section 3: Key Signaling Pathways Modulated by this compound

Understanding the mechanism of action is crucial for designing experiments. This compound primarily acts as a cardiac glycoside by inhibiting Na+/K+-ATPase, but it also modulates other critical signaling pathways involved in inflammation and cell survival, such as NF-κB[1][2][14].

Inhibition of Na+/K+-ATPase Signaling

The canonical mechanism of cardiac glycosides involves binding to and inhibiting the Na+/K+-ATPase pump in the plasma membrane. This disrupts the sodium gradient, leading to an increase in intracellular calcium levels, which can trigger various downstream effects, including apoptosis in cancer cells[2][5][15].

G cluster_pathway This compound's Effect on Na+/K+-ATPase and Calcium Signaling node_this compound This compound node_pump Na+/K+-ATPase Pump node_this compound->node_pump Inhibits node_na_in ↑ Intracellular Na+ node_pump->node_na_in node_ncx Na+/Ca2+ Exchanger (NCX) (Reversed) node_na_in->node_ncx Activates node_ca_in ↑ Intracellular Ca2+ node_ncx->node_ca_in Increases node_sr Sarcoplasmic Reticulum (SR) node_ca_in->node_sr Loads node_apoptosis Apoptosis / Cytotoxicity node_ca_in->node_apoptosis Leads to node_ca_release ↑ Ca2+ Release from SR node_sr->node_ca_release Induces node_ca_release->node_apoptosis Leads to

Caption: this compound inhibits Na+/K+-ATPase, leading to calcium overload and cytotoxicity.

Inhibition of the NF-κB Pathway

This compound has been shown to be a potent inhibitor of the NF-κB signaling pathway, which is a key regulator of inflammation, cell survival, and proliferation[1]. It can block the activation of NF-κB induced by various inflammatory stimuli like Tumor Necrosis Factor (TNF)[1][2].

G cluster_pathway This compound's Inhibition of the NF-κB Pathway node_stimulus Inflammatory Stimulus (e.g., TNF-α) node_receptor Receptor node_stimulus->node_receptor node_ikk IKK Complex node_receptor->node_ikk node_ikba IκBα Phosphorylation & Degradation node_ikk->node_ikba node_nfkb NF-κB (p65/p50) node_ikba->node_nfkb Releases node_nucleus Nucleus node_nfkb->node_nucleus Translocates to node_transcription Gene Transcription (Inflammation, Survival) node_nucleus->node_transcription node_this compound This compound node_this compound->node_ikk Inhibits

Caption: this compound blocks NF-κB activation by inhibiting the IKK complex.

References

Application Note and Protocol: Western Blot Analysis of Proteins Affected by Oleandrin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleandrin, a potent cardiac glycoside extracted from the Nerium oleander plant, has garnered significant attention for its cytotoxic effects on cancer cells.[1][2] Its primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump, a critical transmembrane protein responsible for maintaining cellular ion gradients.[3][4][5] This inhibition triggers a cascade of downstream signaling events, ultimately leading to cell cycle arrest, autophagy, and apoptosis in various cancer cell lines.[1][4][6] This application note provides a detailed protocol for the Western blot analysis of key proteins modulated by this compound treatment, offering a robust method to investigate its molecular impact on cellular pathways.

Mechanism of Action: Key Signaling Pathways

This compound's inhibition of the Na+/K+-ATPase pump leads to an increase in intracellular sodium, which in turn affects the Na+/Ca2+ exchanger, resulting in elevated intracellular calcium levels.[1][5] This disruption of ion homeostasis activates multiple signaling pathways implicated in cancer cell proliferation and survival. Key pathways affected by this compound include:

  • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. This compound has been shown to decrease the phosphorylation of Akt, a key component of this pathway, thereby inhibiting its pro-survival signals.[7][8]

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK and p38 MAPK, is involved in regulating a wide range of cellular processes. This compound treatment has been observed to increase the phosphorylation of ERK and p38 MAPK in some cancer cells, contributing to its cytotoxic effects.[7][8][9]

  • NF-κB Signaling: Nuclear factor kappa B (NF-κB) is a transcription factor that plays a significant role in inflammation, immunity, and cell survival. This compound can suppress the activation of NF-κB, leading to the downregulation of anti-apoptotic genes.[1][4][7]

  • STAT3 Signaling: The Signal Transducer and Activator of Transcription 3 (STAT3) is often constitutively activated in cancer cells, promoting proliferation and invasion. This compound has been found to inhibit the phosphorylation of STAT3.[10][11]

These signaling alterations culminate in the induction of apoptosis and autophagy. Western blot analysis is an indispensable technique to quantify the changes in the expression and phosphorylation status of the proteins within these pathways.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the general experimental workflow for Western blot analysis and the key signaling pathways affected by this compound.

G cluster_0 Cell Culture and Treatment cluster_1 Protein Extraction and Quantification cluster_2 Western Blotting cluster_3 Data Analysis cell_culture Seed cells and allow to attach oleandrin_treatment Treat cells with varying concentrations of this compound cell_culture->oleandrin_treatment control Treat cells with vehicle control (e.g., DMSO) cell_culture->control cell_lysis Lyse cells to extract total protein oleandrin_treatment->cell_lysis control->cell_lysis quantification Quantify protein concentration (e.g., BCA assay) cell_lysis->quantification sds_page Separate proteins by SDS-PAGE quantification->sds_page transfer Transfer proteins to a PVDF or nitrocellulose membrane sds_page->transfer blocking Block membrane to prevent non-specific antibody binding transfer->blocking primary_ab Incubate with primary antibodies blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibodies primary_ab->secondary_ab detection Detect signal using chemiluminescence (ECL) secondary_ab->detection imaging Image the blot detection->imaging densitometry Quantify band intensity using densitometry software imaging->densitometry normalization Normalize to a loading control (e.g., β-actin, GAPDH) densitometry->normalization

Figure 1: Experimental workflow for Western blot analysis.

G This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase inhibits Akt Akt This compound->Akt inhibits MAPK MAPK (ERK, p38) This compound->MAPK activates NFkB NF-κB This compound->NFkB inhibits STAT3 STAT3 This compound->STAT3 inhibits PI3K PI3K NaK_ATPase->PI3K modulates NaK_ATPase->MAPK modulates NaK_ATPase->NFkB modulates NaK_ATPase->STAT3 modulates PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis MAPK->Apoptosis NFkB->Proliferation STAT3->Proliferation Apoptosis->Proliferation inhibits Autophagy Autophagy Autophagy->Proliferation inhibits

Figure 2: this compound's impact on key signaling pathways.

Detailed Experimental Protocol: Western Blot Analysis

This protocol outlines the steps for analyzing protein expression changes in cancer cells following this compound treatment.

Cell Culture and this compound Treatment
  • Cell Seeding: Plate the cancer cell line of interest (e.g., PANC-1, A549, HGC-27) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Cell Adherence: Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 10, 20, 40 nM). Include a vehicle control (DMSO) at a concentration equivalent to the highest this compound concentration used.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48 hours).

Protein Extraction
  • Cell Lysis: After incubation, place the 6-well plates on ice. Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lysis Buffer: Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.

  • Scraping and Collection: Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes, vortexing every 10 minutes. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant containing the total protein to a new pre-chilled tube.

Protein Quantification
  • BCA Assay: Determine the protein concentration of each sample using a bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions.

  • Normalization: Based on the concentrations obtained, normalize all samples to the same concentration (e.g., 20-30 µg of total protein) with lysis buffer and 4x Laemmli sample buffer.

  • Denaturation: Boil the samples at 95-100°C for 5-10 minutes.

SDS-PAGE and Protein Transfer
  • Gel Electrophoresis: Load the denatured protein samples into the wells of a 4-20% precast polyacrylamide gel or a hand-casted gel of appropriate acrylamide concentration. Run the gel at a constant voltage (e.g., 100-120V) until the dye front reaches the bottom.

  • Membrane Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

Immunoblotting
  • Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation. (See Table 2 for recommended antibodies).

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.

  • Final Washes: Wash the membrane three times for 10 minutes each with TBST.

Detection and Analysis
  • Signal Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's protocol.

  • Imaging: Capture the chemiluminescent signal using a digital imaging system.

  • Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein band to the intensity of the corresponding loading control band (e.g., β-actin or GAPDH).

Data Presentation: Quantitative Summary of Protein Modulation

The following tables summarize the expected changes in key proteins following this compound treatment, based on published literature.

Table 1: this compound's Effect on Proteins Involved in Apoptosis and Autophagy

Protein TargetPathwayExpected Change with this compound TreatmentReference(s)
Cleaved Caspase-3 ApoptosisIncreased[6][9]
Cleaved PARP ApoptosisIncreased[6]
Bax ApoptosisIncreased[6][9][12]
Bak ApoptosisIncreased[6]
Bcl-2 ApoptosisDecreased[6][9][12]
LC3B-II/LC3B-I Ratio AutophagyIncreased[6]
Beclin-1 AutophagyIncreased[6]
p62 AutophagyDecreased[6]

Table 2: this compound's Effect on Key Signaling Proteins

Protein TargetPathwayExpected Change with this compound TreatmentReference(s)
p-Akt (Ser473) PI3K/AktDecreased[7][8]
Total Akt PI3K/AktNo significant change[8]
p-ERK1/2 MAPKIncreased[7][8]
Total ERK1/2 MAPKNo significant change[8]
p-p38 MAPK MAPKIncreased[9]
Total p38 MAPK MAPKNo significant change[9]
NF-κB (p65) NF-κBDecreased nuclear translocation/activity[1][4][7]
p-STAT3 STAT3Decreased[10][11]
Total STAT3 STAT3No significant change[11]
β-catenin Wnt/β-cateninDecreased[10]

Recommended Antibodies and Reagents

Table 3: List of Recommended Primary Antibodies for Western Blotting

AntibodySupplier (Example)Catalog Number (Example)
Cleaved Caspase-3 (Asp175)Cell Signaling Technology#9661
PARPCell Signaling Technology#9542
BaxCell Signaling Technology#2772
Bcl-2Cell Signaling Technology#2870
LC3BCell Signaling Technology#2775
p-Akt (Ser473)Cell Signaling Technology#4060
AktCell Signaling Technology#9272
p-p44/42 MAPK (Erk1/2)Cell Signaling Technology#4370
p44/42 MAPK (Erk1/2)Cell Signaling Technology#9102
β-ActinCell Signaling Technology#4970
GAPDHCell Signaling Technology#5174

Conclusion

This application note provides a comprehensive guide for utilizing Western blot analysis to investigate the effects of this compound on key cellular proteins. By following this detailed protocol and referencing the provided data tables and diagrams, researchers can effectively elucidate the molecular mechanisms underlying this compound's potent anti-cancer activities. This will aid in the ongoing efforts to evaluate its potential as a therapeutic agent in drug development.

References

Application Notes and Protocols: Elucidating Oleandrin's Mechanism of Action with CRISPR-Cas9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing CRISPR-Cas9 technology to investigate the molecular mechanisms of oleandrin, a cardiac glycoside with potent anti-cancer properties. The protocols outlined below will enable researchers to identify and validate cellular targets of this compound, and to dissect the signaling pathways involved in its therapeutic effects.

Introduction

This compound, a major cardiac glycoside extracted from the Nerium oleander plant, has a well-documented history of cardiotonic activity and, more recently, has garnered significant interest for its potential as a cancer therapeutic.[1][2][3] Its primary mechanism of action is the inhibition of the Na+/K+-ATPase pump, an enzyme crucial for maintaining cellular ion homeostasis.[4][5][6][7][8][9] This inhibition leads to an increase in intracellular sodium, which subsequently elevates intracellular calcium levels via the Na+/Ca2+ exchanger.[8][10] The resulting ionic imbalance triggers a cascade of downstream signaling events that can induce apoptosis, autophagy, and cell cycle arrest in cancer cells.[5][10][11][12][13]

Several signaling pathways have been implicated in this compound's anti-cancer effects, including the modulation of NF-κB, STAT-3, PI3K/Akt/mTOR, and ERK pathways.[10][11][13][14][15][16][17][18] However, a complete understanding of the molecular players and their interactions remains to be fully elucidated. The advent of CRISPR-Cas9 genome editing technology provides a powerful tool to systematically dissect these complex mechanisms.[19][20][21][22][23][24][25] By creating precise genetic modifications, researchers can identify genes that are essential for this compound's cytotoxicity, as well as those that confer resistance, thereby uncovering novel drug targets and biomarkers for patient stratification.

This document provides detailed protocols for employing CRISPR-Cas9-based screening approaches to uncover the mechanisms of action of this compound.

Data Presentation

Table 1: Reported IC50 Values of this compound

Cell LineAssayIC50Reference
Undifferentiated Caco-2Proliferation Assay8.25 nM[9]
PANC-1Proliferation AssayLow nanomolar range[13]
Na+/K+-ATPaseInhibition Assay620 nM[7]
MDA-MB-231Viability Assay~30-50 nM[26]
RT-R-MDA-MB-231Viability Assay~50-100 nM[26]

Mandatory Visualizations

Oleandrin_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Inhibits IKK IKK This compound->IKK Inhibits STAT3_active p-STAT3 This compound->STAT3_active Inhibits Phosphorylation Na_ion ↑ [Na+]i NaK_ATPase->Na_ion Leads to NaCa_Exchanger Na+/Ca2+ Exchanger Ca_ion ↑ [Ca2+]i NaCa_Exchanger->Ca_ion Leads to Na_ion->NaCa_Exchanger Inhibits Src Src Ca_ion->Src Activates PI3K PI3K Src->PI3K Activates ERK ERK Src->ERK Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Autophagy Autophagy mTOR->Autophagy Regulates Apoptosis Apoptosis ERK->Apoptosis Induces IkappaB IκBα IKK->IkappaB Inhibits Phosphorylation NFkappaB_inactive NF-κB (inactive) IkappaB->NFkappaB_inactive NFkappaB_active NF-κB (active) NFkappaB_inactive->NFkappaB_active Translocation NFkappaB_active->Apoptosis Regulates STAT3_active->Apoptosis Regulates CellCycleArrest Cell Cycle Arrest CRISPR_Screening_Workflow cluster_library_prep Library Preparation & Transduction cluster_selection Selection & Screening cluster_analysis Analysis sgRNA_library Pooled sgRNA Library (Lentiviral) packaging Lentiviral Packaging sgRNA_library->packaging transduction Transduction into Cas9-expressing cells packaging->transduction selection Puromycin Selection transduction->selection treatment Treat with this compound (or DMSO control) selection->treatment cell_harvest Harvest Surviving Cells treatment->cell_harvest gDNA_extraction Genomic DNA Extraction cell_harvest->gDNA_extraction PCR PCR Amplification of sgRNAs gDNA_extraction->PCR NGS Next-Generation Sequencing PCR->NGS data_analysis Data Analysis (MAGeCK) NGS->data_analysis hit_identification Hit Identification (Sensitizing & Resistance Genes) data_analysis->hit_identification

References

Troubleshooting & Optimization

Technical Support Center: Oleandrin Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the aqueous solubility of oleandrin for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to dissolve in aqueous solutions like cell culture media?

A1: this compound is a cardiac glycoside with a highly lipid-soluble (lipophilic) molecular structure.[1][2] This inherent hydrophobicity means it is practically insoluble in water and aqueous buffers, leading to challenges in preparing homogenous solutions for cell-based experiments.[3]

Q2: What is the recommended solvent for preparing an initial stock solution of this compound?

A2: Organic solvents are necessary to dissolve this compound effectively. The most commonly used solvents are Dimethyl Sulfoxide (DMSO), Dimethyl Formamide (DMF), and ethanol.[4] A stock solution should be prepared by dissolving solid this compound in one of these solvents before further dilution.[4]

Q3: I've dissolved this compound in DMSO, but it precipitates when I add it to my cell culture medium. How can I prevent this?

A3: This is a common issue caused by the poor solubility of this compound in the aqueous environment of the culture medium. To minimize precipitation, follow these steps:

  • Use a high-concentration stock: Prepare a concentrated stock solution in 100% DMSO or DMF.

  • Perform serial dilutions: Instead of adding the stock directly to your final volume of media, perform one or more intermediate dilution steps in the media.

  • Ensure rapid mixing: When adding the this compound stock or intermediate dilutions to the media, vortex or pipette vigorously to promote rapid dispersion and prevent localized high concentrations that can lead to precipitation.

  • Warm the media: Gently warming the cell culture media to 37°C before adding the compound can sometimes help maintain solubility.

Q4: What is the maximum concentration of DMSO that is safe for my cells?

A4: The tolerance to DMSO is cell-line specific. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 1%.[5] Many researchers recommend a maximum final concentration of 0.1% to avoid off-target effects or cytotoxicity.[5] It is always best practice to perform a vehicle control experiment, treating your cells with the highest concentration of DMSO used in your assay to ensure it does not affect cell viability or the experimental endpoint.[5][6] Some sensitive cell lines may show toxicity at concentrations below 1%, even in short-term assays.[5]

Q5: Are there alternatives to organic solvents for improving this compound's solubility?

A5: Yes, several formulation strategies can enhance the aqueous solubility of hydrophobic drugs like this compound:

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity that can encapsulate hydrophobic molecules, increasing their solubility in water.[7][8][9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.[10]

  • Pluronic Micelles: Amphiphilic block copolymers like Pluronic® F-127 can self-assemble into micelles in aqueous solutions, encapsulating hydrophobic drugs within their core and presenting a hydrophilic shell to the solvent.[11][12]

  • Co-solvents: Using a mixture of solvents can sometimes improve solubility. For instance, a 1:4 solution of DMF:PBS has been used to dissolve this compound to a concentration of approximately 0.2 mg/mL.[4]

Q6: What should I do if I observe a precipitate in my final working solution?

A6: If you see a precipitate (cloudiness, crystals, or film), do not proceed with the experiment. The actual concentration of the dissolved compound will be unknown and lower than intended, leading to inaccurate results. You should discard the solution and remake it, trying one of the following troubleshooting steps: lower the final concentration, modify the dilution protocol to ensure faster mixing, or explore an alternative solubilization method like using cyclodextrins.

Troubleshooting Guide

This guide provides a logical workflow to address common solubility issues.

G start Start: this compound precipitates in cell culture medium check_stock Is the stock solution clear and fully dissolved? start->check_stock remake_stock Action: Remake stock solution. Ensure complete dissolution (sonication may help). check_stock->remake_stock No check_dmso What is the final % of organic solvent (e.g., DMSO) in the medium? check_stock->check_dmso Yes dmso_high > 1% check_dmso->dmso_high dmso_ok <= 1% check_dmso->dmso_ok reduce_dmso Action: Redesign experiment to lower final DMSO %. This may require a more concentrated stock. dmso_high->reduce_dmso check_dilution How was the working solution prepared? dmso_ok->check_dilution direct_dilution Directly from stock check_dilution->direct_dilution serial_dilution Using serial dilutions check_dilution->serial_dilution modify_dilution Action: Use a serial dilution method. Add compound to media while vortexing for rapid dispersion. direct_dilution->modify_dilution check_concentration Is the final this compound concentration very high? serial_dilution->check_concentration conc_high Yes check_concentration->conc_high conc_ok No check_concentration->conc_ok lower_conc Action: Lower the final concentration. Determine the kinetic solubility limit in your specific medium. conc_high->lower_conc alt_method Consider alternative solubilization methods: - Cyclodextrins (e.g., HP-β-CD) - Pluronic F-127 conc_ok->alt_method

Caption: Troubleshooting logic for this compound precipitation.

Quantitative Data: this compound Solubility

The following table summarizes the approximate solubility of this compound in various solvents.

Solvent/SystemApproximate SolubilityReference(s)
Dimethyl Sulfoxide (DMSO)~10 mg/mL[4]
Dimethyl Formamide (DMF)~15 mg/mL[4]
Ethanol~5 mg/mL[4]
DMF:PBS (pH 7.2) (1:4)~0.2 mg/mL[4]
WaterPractically Insoluble[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes how to prepare a 10 mg/mL (17.34 mM) stock solution in DMSO.

  • Materials:

    • This compound (solid, ≥98% purity)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or amber glass vials

    • Calibrated analytical balance and weighing paper

    • Pipettors and sterile tips

  • Procedure:

    • Weigh out 5 mg of solid this compound using an analytical balance.

    • Transfer the weighed this compound to a sterile vial.

    • Add 500 µL of anhydrous DMSO to the vial.

    • Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if needed.

    • Visually inspect the solution against a light source to ensure no solid particles remain.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. The aqueous solution is not recommended for storage for more than one day.[4]

G cluster_0 Workflow for Stock and Working Solutions weigh 1. Weigh Solid This compound dissolve 2. Dissolve in 100% DMSO weigh->dissolve stock 3. High-Concentration Stock Solution (e.g., 10 mg/mL) dissolve->stock intermediate 4. Intermediate Dilution (in culture medium) stock->intermediate 1:100 dilution final 5. Final Working Solution (in culture medium) intermediate->final 1:10 dilution treat 6. Add to Cells (Final DMSO <= 0.1%) final->treat

Caption: Workflow for preparing this compound solutions.
Protocol 2: Preparation of Working Solutions for Cell Treatment

This protocol details a serial dilution method to prepare a final working concentration of 10 µM this compound with a final DMSO concentration of 0.1%.

  • Materials:

    • 10 mg/mL (17.34 mM) this compound stock solution in DMSO (from Protocol 1)

    • Sterile cell culture medium (pre-warmed to 37°C)

    • Sterile conical tubes or microcentrifuge tubes

  • Procedure:

    • Intermediate Dilution:

      • Pipette 1.98 mL of pre-warmed cell culture medium into a sterile tube.

      • Add 20 µL of the 17.34 mM this compound stock solution to the medium.

      • Immediately cap the tube and vortex vigorously for 10-15 seconds. This creates a 173.4 µM intermediate solution in 1% DMSO.

    • Final Working Solution:

      • Pipette 9 mL of pre-warmed cell culture medium into a new sterile tube.

      • Add 1 mL of the 173.4 µM intermediate solution to the medium.

      • Cap and mix thoroughly by inversion or gentle vortexing.

      • This results in a final working solution of 17.34 µM this compound in 0.1% DMSO . Adjust volumes as needed for your desired final concentration.

    • Vehicle Control: Prepare a corresponding 0.1% DMSO vehicle control by adding 1 µL of DMSO to every 1 mL of culture medium.

    • Use the final working solution to treat cells immediately after preparation.

Mechanism of Action: Key Signaling Pathways

This compound exerts its biological effects primarily by inhibiting the Na+/K+-ATPase membrane pump.[1][13] This initial action triggers a cascade of downstream signaling events that are crucial to its anti-cancer and other pharmacological activities.

G cluster_pathways Downstream Signaling Pathways This compound This compound pump Na+/K+-ATPase Pump This compound->pump Inhibits calcium ↑ Intracellular Ca2+ pump->calcium Leads to nfkb NF-κB Pathway pump->nfkb Modulates mapk MAPK Pathway pump->mapk Modulates pi3k PI3K/Akt Pathway pump->pi3k Modulates stat3 STAT-3 Pathway pump->stat3 Modulates ros ↑ ROS Production calcium->ros mitochondria Mitochondrial Injury ros->mitochondria apoptosis Apoptosis mitochondria->apoptosis nfkb->apoptosis mapk->apoptosis pi3k->apoptosis Inhibition of pathway leads to stat3->apoptosis Inhibition of pathway leads to

Caption: Key signaling pathways affected by this compound.

References

Technical Support Center: Mitigating Oleandrin-Induced Cytotoxicity in Normal Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with oleandrin. The focus is on strategies to mitigate this compound-induced cytotoxicity in normal cells during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Why is this compound cytotoxic to cells?

This compound, a cardiac glycoside, primarily exerts its cytotoxic effects by inhibiting the Na+/K+-ATPase pump on the cell membrane.[1] This inhibition leads to an increase in intracellular sodium, which in turn causes a rise in intracellular calcium levels through the sodium-calcium exchanger.[2][3][4] Elevated intracellular calcium, along with the generation of reactive oxygen species (ROS), triggers downstream signaling pathways that lead to apoptosis (programmed cell death) and other forms of cell death.[2][3][4]

Q2: I'm observing cytotoxicity in my normal cell line with this compound treatment. Is this expected?

While this compound often shows selective cytotoxicity towards cancer cells, it can also be toxic to normal cells, though typically at higher concentrations.[2][5] Several studies have reported that normal human cell lines, such as human bronchial epithelial (HBE) cells, show minimal toxicity at concentrations that are lethal to cancer cells.[5] However, the sensitivity of normal cells to this compound can vary depending on the cell type. For example, some normal endothelial cells have shown sensitivity to this compound in the nanomolar range.[6][7]

Q3: What makes cancer cells generally more sensitive to this compound than normal cells?

The selectivity of this compound towards cancer cells is often attributed to the differential expression of Na+/K+-ATPase subunits. Many cancer cells overexpress the α3 isoform of the Na+/K+-ATPase, to which this compound binds with high affinity. Normal cells, on the other hand, tend to express the α1 isoform, which has a lower affinity for this compound. This difference in subunit expression can lead to a wider therapeutic window, where cancer cells are killed at concentrations that are less harmful to normal cells.

Q4: What are the potential strategies to protect my normal cells from this compound-induced cytotoxicity in a co-culture experiment or as a control?

Based on the mechanisms of this compound-induced cytotoxicity, two primary strategies can be explored to protect normal cells:

  • Antioxidant Treatment: Since this compound induces oxidative stress through the production of ROS, using antioxidants can be a protective strategy. N-acetylcysteine (NAC), a precursor to the potent intracellular antioxidant glutathione, and Vitamin E are potential candidates.[8]

  • Intracellular Calcium Chelation: The influx of calcium is a critical step in this compound's cytotoxic pathway. Using a membrane-permeable calcium chelator, such as BAPTA-AM, can buffer the increase in intracellular calcium and potentially mitigate downstream toxic effects.[9][10]

Troubleshooting Guides

Issue 1: High level of cytotoxicity observed in normal cell line control.

Possible Cause: The concentration of this compound used is above the tolerance threshold for the specific normal cell line.

Solutions:

  • Titrate this compound Concentration: Perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) of this compound for your specific normal cell line. This will help you identify a concentration that is minimally toxic to the normal cells while still being effective on the cancer cells you are studying.

  • Implement Cytoprotective Strategies:

    • N-acetylcysteine (NAC) Co-treatment: Pre-treat your normal cells with NAC before and during this compound exposure to counteract the effects of ROS.

    • BAPTA-AM Co-treatment: Use the intracellular calcium chelator BAPTA-AM to prevent a toxic rise in intracellular calcium levels.

Quantitative Data Summary

The following table summarizes the reported IC50 values of this compound in various human cell lines. Note the variability in sensitivity among different cell types.

Cell LineCell TypeIC50 Value (nM)Incubation Time (h)Reference
Normal Cells
Endothelial Cells (ECs)Normal Human Endothelial35Not Specified[6][7]
hFOB1.19Normal Human OsteoblastNo significant cytotoxicityNot Specified[1]
HK-2Normal Human KidneyNo significant cytotoxicity up to 400 nMNot Specified
HBENormal Human Bronchial EpithelialLow toxicity observed24[5]
Cancer Cells
143BHuman Osteosarcoma103.57 ± 4.4824[1]
U-2OSHuman Osteosarcoma45.84 ± 1.0224[1]
MG-63Human Osteosarcoma51.55 ± 1.7324[1]
MDA-MB-231Human Breast Cancer72Not Specified[6][7]
RT-R-MDA-MB-231Human Breast Cancer (Radiotherapy Resistant)183Not Specified[6][7]

Experimental Protocols

Protocol 1: N-acetylcysteine (NAC) Co-treatment for Cytoprotection

This protocol provides a general guideline for using NAC to protect normal cells from this compound-induced cytotoxicity. Optimization for your specific cell line is recommended.

  • Cell Seeding: Seed your normal cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • NAC Pre-treatment:

    • Prepare a stock solution of NAC (e.g., 1 M in sterile water or PBS) and sterilize by filtration.

    • The day after seeding, replace the culture medium with fresh medium containing NAC at a final concentration of 1-10 mM. The optimal concentration should be determined empirically.

    • Incubate the cells for 1-2 hours.

  • This compound Treatment:

    • Prepare a range of this compound concentrations in culture medium also containing NAC at the same concentration used for pre-treatment.

    • Remove the NAC-containing medium from the wells and add the medium containing both NAC and this compound.

  • Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Cytotoxicity Assessment: Measure cell viability using a standard method such as MTT, MTS, or a live/dead cell staining assay.

Protocol 2: Intracellular Calcium Chelation with BAPTA-AM

This protocol describes the use of BAPTA-AM to buffer intracellular calcium and potentially reduce this compound's toxicity.

  • Cell Seeding: Seed cells as described in Protocol 1.

  • BAPTA-AM Loading:

    • Prepare a stock solution of BAPTA-AM (e.g., 10 mM in DMSO).

    • On the day of the experiment, dilute the BAPTA-AM stock solution in serum-free culture medium to a final working concentration of 1-10 µM. The optimal concentration and loading time should be determined for your cell line to ensure effective calcium chelation without causing toxicity from the chelator itself.[9]

    • Replace the culture medium with the BAPTA-AM loading solution and incubate for 30-60 minutes at 37°C.

  • Wash and Recovery:

    • Gently wash the cells twice with pre-warmed, complete culture medium to remove extracellular BAPTA-AM.

    • Allow the cells to recover in fresh, complete culture medium for at least 30 minutes to allow for intracellular de-esterification of the BAPTA-AM.

  • This compound Treatment: Replace the medium with fresh medium containing the desired concentrations of this compound.

  • Incubation and Assessment: Incubate for the desired duration and assess cytotoxicity as described in Protocol 1.

Visualizations

Oleandrin_Cytotoxicity_Pathway This compound This compound NaK_ATPase Na+/K+-ATPase (α3 subunit in cancer cells) This compound->NaK_ATPase Inhibition ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Na_Influx ↑ Intracellular Na+ NaK_ATPase->Na_Influx Ca_Influx ↑ Intracellular Ca2+ Na_Influx->Ca_Influx via Na+/Ca2+ exchanger Mitochondria Mitochondrial Dysfunction Ca_Influx->Mitochondria ROS->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis

Caption: this compound's primary mechanism of cytotoxicity.

Mitigation_Strategies_Workflow cluster_problem Problem cluster_strategies Proposed Mitigation Strategies cluster_outcome Expected Outcome Oleandrin_Toxicity This compound-Induced Cytotoxicity in Normal Cells Antioxidants Antioxidant Treatment (e.g., N-acetylcysteine) Oleandrin_Toxicity->Antioxidants Ca_Chelation Intracellular Ca2+ Chelation (e.g., BAPTA-AM) Oleandrin_Toxicity->Ca_Chelation Reduced_Toxicity Reduced Cytotoxicity & Increased Cell Viability Antioxidants->Reduced_Toxicity Ca_Chelation->Reduced_Toxicity

Caption: Experimental workflow for mitigating this compound toxicity.

Troubleshooting_Logic Start High Cytotoxicity in Normal Cell Control? Check_Concentration Is this compound concentration optimized for this cell line? Start->Check_Concentration Yes Perform_Titration Action: Perform Dose-Response Experiment (Determine IC50) Check_Concentration->Perform_Titration No Implement_Mitigation Action: Implement Cytoprotective Strategies Check_Concentration->Implement_Mitigation Yes End Re-evaluate Cytotoxicity Perform_Titration->End Strategy_NAC Co-treat with N-acetylcysteine (NAC) Implement_Mitigation->Strategy_NAC Strategy_BAPTA Co-treat with BAPTA-AM Implement_Mitigation->Strategy_BAPTA Strategy_NAC->End Strategy_BAPTA->End

References

troubleshooting common issues in oleandrin LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with oleandrin LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are the typical sample preparation methods for this compound analysis in biological matrices?

A1: The most common sample preparation methods for this compound in biological matrices such as serum, plasma, urine, and tissue homogenates are liquid-liquid extraction (LLE) and solid-phase extraction (SPE).[1][2][3]

  • Liquid-Liquid Extraction (LLE): This method involves extracting this compound from the aqueous biological matrix into an immiscible organic solvent. Ethyl acetate and methylene chloride are frequently used solvents for this purpose.[1][3] LLE is valued for its simplicity and ability to provide high recovery rates.[2][3]

  • Solid-Phase Extraction (SPE): SPE is another widely used technique for sample cleanup and concentration.[1][2] It is particularly effective in reducing matrix effects.[4] For tissue extracts, Florisil SPE columns have been shown to provide efficient cleanup.[1][5]

Q2: I am observing poor peak shape (tailing or fronting) for my this compound peak. What are the possible causes and solutions?

A2: Poor peak shape for this compound can be attributed to several factors related to the chromatography or the sample itself.

  • Peak Tailing:

    • Cause: Secondary interactions between this compound and active sites on the column (e.g., residual silanols), or column overload.

    • Solution:

      • Use a column with good end-capping or a different stationary phase.

      • Ensure the mobile phase pH is appropriate to maintain this compound in a single ionic form. The addition of a small amount of formic acid to the mobile phase is common.

      • Reduce the injection volume or dilute the sample to avoid column overload.

      • If the column is old, consider replacing it.

  • Peak Fronting:

    • Cause: This is less common but can be caused by column overload, especially with a highly concentrated sample, or a mismatch between the sample solvent and the mobile phase.

    • Solution:

      • Dilute the sample.

      • Ensure the sample is dissolved in a solvent that is weaker than or similar in strength to the initial mobile phase.

Q3: My this compound signal is weak, or the background noise is high. How can I improve the sensitivity of my analysis?

A3: Low sensitivity and high background can significantly impact the accuracy and precision of your results. Here are some troubleshooting steps:

  • Low Signal/Sensitivity:

    • Optimize MS parameters: Ensure that the cone voltage and collision energy are optimized for the specific this compound transitions you are monitoring.

    • Improve sample cleanup: Matrix components can suppress the ionization of this compound. Employing a more rigorous sample preparation method, such as SPE, can help reduce these matrix effects.[4]

    • Check for sample degradation: this compound may degrade under certain conditions. Ensure proper storage of samples (frozen) and process them in a timely manner. One study indicated good stability in rat plasma for up to 30 days at -20°C and after three freeze-thaw cycles.[6]

    • Increase sample concentration: If possible, and without causing column overload, a higher concentration of the analyte can be injected.

  • High Background Noise:

    • Check for contamination: Contamination can originate from solvents, glassware, or the LC-MS system itself. Run blanks to identify the source of contamination.

    • Mobile phase quality: Use high-purity LC-MS grade solvents and additives.

    • System cleaning: Flush the LC system and clean the mass spectrometer's ion source.

Q4: I am seeing multiple peaks at or near the retention time of this compound. How can I confirm the identity of my peak and differentiate it from isomers or metabolites?

A4: The presence of multiple peaks can be due to isomers of this compound or its metabolites.

  • Isomers: Oleander extracts can contain structural isomers of this compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the parent and fragment ions, which can help in distinguishing between isomers.

  • Metabolites: The primary metabolite of this compound is oleandrigenin, its aglycone.[7] To differentiate this compound from its metabolites, you can monitor specific precursor-to-product ion transitions for each compound. For example, this compound has a precursor ion [M+H]+ at m/z 577, while oleandrigenin has a precursor ion at m/z 433.[8]

  • Chromatographic Separation: Optimizing the chromatographic method, such as adjusting the gradient profile or using a longer column, can help to resolve closely eluting peaks.

Q5: What are the common adducts of this compound observed in positive electrospray ionization (ESI+), and how can I control their formation?

A5: In positive ESI, this compound commonly forms a protonated molecule [M+H]+. However, other adducts can also be observed, which can complicate data analysis if not controlled.

  • Common Adducts: Besides the protonated molecule ([M+H]+ at m/z 577.3), sodium ([M+Na]+ at m/z 599.3) and ammonium ([M+NH4]+ at m/z 594.4) adducts are also commonly observed, especially if the mobile phase contains sodium salts or ammonium formate/acetate.

  • Controlling Adduct Formation:

    • Mobile Phase Additives: The addition of a small amount of an acid, such as formic acid, to the mobile phase can promote the formation of the protonated molecule [M+H]+ and suppress the formation of other adducts.

    • Solvent Purity: Use high-purity solvents to minimize the presence of alkali metal salts.

    • Consistent Conditions: Maintaining consistent mobile phase composition and sample matrix is crucial for reproducible adduct formation, which is important for quantitative analysis.

Quantitative Data Summary

Table 1: Comparison of Liquid Chromatography Methods for this compound Analysis

ParameterMethod 1Method 2Method 3
Column Waters NovaPak C18 (2.1 x 150 mm, 4 µm)[8]Agilent ZORBAX SB-C18[3]Waters BEH C18 (2.1 x 150 mm, 1.7 µm)[9]
Mobile Phase A 0.1% Formic Acid in Water[8]20 mmol/L Ammonium Acetate (containing 0.1% Formic Acid)[3]5 mM Ammonium Acetate[9]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[8]Acetonitrile[3]Acetonitrile[9]
Flow Rate 300 µL/min[8]Not SpecifiedNot Specified
Column Temp. 40°C[8]Not SpecifiedNot Specified
Gradient Isocratic and gradient conditions have been used.Gradient elution[3]22-min linear gradient[9]

Table 2: Mass Spectrometry Parameters for this compound Detection (Positive ESI)

ParameterValue RangeReference
Precursor Ion (m/z) 577.3 ([M+H]+)[8]
Product Ions (m/z) 373.2, 517.3, 433.2, 145[8]
Collision Energy (eV) Varies depending on the instrument and specific transition.N/A
Cone Voltage (V) Varies depending on the instrument.N/A

Table 3: Comparison of Sample Preparation Methods for this compound

MethodMatrixExtraction Solvent/SPE CartridgeRecovery (%)Reference
LLE SerumMethylene Chloride97 ± 5[1][5]
LLE UrineMethylene Chloride107 ± 7[1][5]
SPE LiverAcetonitrile extraction followed by Florisil SPE cleanup98 ± 6[1][5]
LLE Blood/LiverEthyl Acetate> 70.5[3]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Serum/Urine

  • To 1 mL of serum or urine, add an appropriate internal standard.

  • Add 5 mL of methylene chloride.

  • Vortex for 2 minutes.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Transfer the organic (bottom) layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) of this compound from Tissue Homogenate

  • Homogenize 1 g of tissue in 5 mL of acetonitrile.

  • Centrifuge at 4000 rpm for 15 minutes.

  • Collect the supernatant.

  • Condition a Florisil SPE cartridge with 5 mL of methanol followed by 5 mL of acetonitrile.

  • Load the supernatant onto the conditioned SPE cartridge.

  • Wash the cartridge with 5 mL of acetonitrile.

  • Elute the this compound with 5 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Visualizations

Oleandrin_LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Serum, Plasma, Tissue) Homogenization Homogenization (for tissue samples) Sample->Homogenization Extraction Extraction (LLE or SPE) Sample->Extraction Homogenization->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection LC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection Tandem Mass Spectrometry (MS/MS) Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting Troubleshooting_Tree Start Start Troubleshooting NoPeak No this compound Peak Detected Start->NoPeak PoorPeakShape Poor Peak Shape Start->PoorPeakShape LowSensitivity Low Sensitivity / High Background Start->LowSensitivity CheckSystem Check LC-MS/MS System Suitability NoPeak->CheckSystem Is the system working? CheckSamplePrep Review Sample Preparation CheckSystem->CheckSamplePrep Yes CheckDegradation Investigate Sample Degradation CheckSamplePrep->CheckDegradation Is prep okay? Tailing Tailing Peak PoorPeakShape->Tailing Back-end wider? Fronting Fronting Peak PoorPeakShape->Fronting Front-end wider? OptimizeMS Optimize MS Parameters LowSensitivity->OptimizeMS Are MS settings optimal? ImproveCleanup Improve Sample Cleanup (SPE) OptimizeMS->ImproveCleanup Yes CheckContamination Check for System Contamination ImproveCleanup->CheckContamination Still low S/N?

References

optimizing oleandrin treatment protocols to minimize cardiotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with oleandrin. The focus is on optimizing experimental protocols to minimize cardiotoxicity while assessing therapeutic efficacy.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent cardiac glycoside isolated from the Nerium oleander plant.[1][2] Its primary mechanism of action is the inhibition of the Na+/K+-ATPase pump, an essential enzyme located in the cell membrane of cardiac myocytes and other cells.[2][3][4] This inhibition leads to an increase in intracellular sodium concentration.[5] The elevated intracellular sodium, in turn, alters the function of the Na+/Ca2+ exchanger, causing a decrease in calcium extrusion and a subsequent increase in intracellular calcium levels.[4][5] This rise in intracellular calcium enhances cardiac muscle contractility (positive inotropic effect), which is the basis for its historical use in conditions like congestive heart failure.[5][6]

Q2: What are the typical signs of this compound-induced cardiotoxicity in experimental models?

In experimental settings, this compound cardiotoxicity manifests through several observable effects:

  • In Vitro (e.g., using cardiomyocytes): Signs include reduced cell viability, arrhythmias, and alterations in electrophysiological parameters such as a shortened field potential duration (FPDc).[7] A complete beat arrest can be observed at higher concentrations.[7]

  • In Vivo (e.g., in rodent models): Symptoms mirror those of digitalis toxicity and include cardiac arrhythmias like bradycardia (slow heart rate) and atrioventricular (AV) block.[4][8][9] Electrocardiogram (ECG) changes are common, such as an increased PR interval.[8] At higher doses, ventricular tachycardia and fibrillation can occur.[8] Biochemical markers of cardiac injury, such as troponin and creatine kinase (CK), may also be elevated in serum.[10]

Q3: Why does this compound have a narrow therapeutic window?

This compound has a narrow therapeutic window because the dose required to achieve a therapeutic effect (e.g., anticancer activity) is very close to the dose that causes toxic side effects, particularly cardiotoxicity.[6][11] This is a characteristic feature of cardiac glycosides. The toxic blood concentration in humans is estimated to be between 1-2 ng/mL, with fatal concentrations around 20 ng/mL.[6][11] This small margin requires extremely careful dose calibration in experimental protocols.

Q4: What factors can influence the cardiotoxicity of this compound in my experiments?

Several factors can significantly alter the observed cardiotoxicity:

  • Dose and Concentration: Cardiotoxicity is strictly dose-dependent.[6][11]

  • Cell Line/Animal Model: Human cell lines often show greater sensitivity to this compound than rodent cells, which may be related to differential expression of the Na+/K+-ATPase α3 subunit, a key target of this compound.[5][12]

  • Electrolyte Balance: The binding of cardiac glycosides to the Na+/K+-ATPase pump is influenced by extracellular potassium levels. Hypokalemia (low potassium) increases the binding and toxicity of this compound, while hyperkalemia (high potassium) can decrease it.[5][8][9] Maintaining physiological electrolyte concentrations in culture media and in animal models is critical.

  • Pharmacokinetics: In vivo, this compound's absorption, distribution, metabolism, and excretion profile affects its concentration at the target tissue. It is known to accumulate in cardiac tissue, which contributes to its cardiotoxic potential.[1][5]

Troubleshooting Guides

Problem 1: I am observing high variability in my in vitro cytotoxicity assays between experiments.

  • Possible Cause: Inconsistent cell culture conditions.

  • Suggested Solution: Ensure that cell passage number and confluency are consistent for every experiment. Cellular sensitivity to drugs can change as cells are passaged. Standardize the seeding density and allow cells to adhere and stabilize for the same amount of time before treatment.

  • Possible Cause: Degradation or improper storage of this compound.

  • Suggested Solution: this compound is a lipid-soluble compound.[6] Prepare fresh stock solutions in an appropriate solvent like DMSO and make single-use aliquots to avoid repeated freeze-thaw cycles. Store stocks protected from light at -20°C or below. Verify the stability of this compound in your specific cell culture medium over the time course of your experiment.

  • Possible Cause: Inaccurate dosing.

  • Suggested Solution: Due to its high potency, even minor pipetting errors can lead to significant variations in the final concentration. Use calibrated pipettes and perform serial dilutions carefully. Consider using an automated liquid handler for high-throughput screening to improve precision.

Problem 2: My cells are showing significant cardiotoxicity at concentrations I expected to be therapeutic based on the literature.

  • Possible Cause: High expression of the Na+/K+-ATPase α3 isoform.

  • Suggested Solution: Some cancer cell lines, particularly of human origin, overexpress the α3 subunit of the Na+/K+-ATPase, making them highly sensitive to this compound.[5][12] Consider performing a Western blot or qPCR to quantify the expression of this subunit in your cell line and compare it to less sensitive lines.

  • Possible Cause: Imbalance of electrolytes in the culture medium.

  • Suggested Solution: As noted in the FAQ, low potassium levels can potentiate this compound's toxicity.[5][8] Verify the potassium concentration in your basal medium and supplement if necessary to maintain physiological levels (typically 4-5 mM).

  • Possible Cause: Incorrect this compound concentration.

  • Suggested Solution: Re-verify the concentration of your stock solution. If possible, use a validated analytical method like HPLC to confirm the purity and concentration of your this compound supply.

Problem 3: I am struggling to translate an effective in vitro dose to my in vivo model without causing severe cardiotoxicity.

  • Possible Cause: Pharmacokinetic (PK) and pharmacodynamic (PD) differences.

  • Suggested Solution: The oral bioavailability of this compound can be low and variable (approximately 30% in mice).[8] It is rapidly absorbed but also accumulates in heart tissue, leading to toxicity that may not be predicted by plasma concentrations alone.[1][5] Start with a much lower dose than what might be predicted from in vitro data and perform a dose-escalation study. Monitor animals closely for clinical signs of toxicity (lethargy, arrhythmias) and use ECG and serum biomarkers to establish a maximum tolerated dose (MTD).[10][13]

Problem 4: My digoxin immunoassay is giving inconsistent or unexpected readings for this compound concentration.

  • Possible Cause: Variable cross-reactivity of the assay.

  • Suggested Solution: this compound is structurally similar to digoxin, but its cross-reactivity with commercial digoxin immunoassays is highly variable and unpredictable.[14] Different assay platforms (e.g., FPIA, MEIA, chemiluminescent) can show falsely elevated, falsely lowered, or no cross-reactivity at all.[14][15][16] Do not rely on a digoxin assay for accurate quantification of this compound unless its cross-reactivity has been thoroughly validated.[14] Whenever possible, use a specific analytical method such as LC-MS/MS for precise quantification. If using an immunoassay for screening, be aware of its specific limitations and potential for interference.[17]

Data Presentation: Quantitative Toxicity Data

Table 1: IC50 Values of this compound and Related Cardiac Glycosides

CompoundTarget/AssayCell Line/SystemIC50 Value (nM)Reference
This compoundAnti-proliferativeUndifferentiated CaCO-28.25[12]
This compoundNa,K-ATPase InhibitionPurified Enzyme620[14]
OleandrigeninNa,K-ATPase InhibitionPurified Enzyme1230[14]
DigoxinNa,K-ATPase InhibitionPurified Enzyme2690[14]
OuabainNa,K-ATPase InhibitionPurified Enzyme220[14]

Table 2: In Vivo Lethal Doses and Toxic Concentrations of this compound

ParameterSpeciesValueReference
Lethal Dose (approx.)Animals0.5 mg/kg[1][5][18]
Toxic Blood ConcentrationHuman (estimated)1 - 2 ng/mL[6][11]
Fatal Blood ConcentrationHuman (estimated)~20 ng/mL[1][6]

Experimental Protocols

Protocol 1: Assessing this compound-Induced Cardiotoxicity In Vitro using hiPSC-Cardiomyocytes and Microelectrode Arrays (MEAs)

This protocol is adapted from methodologies used to assess the cardiac effects of various cardiac glycosides.[7]

  • Cell Culture:

    • Culture human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) on microelectrode array (MEA) plates according to the manufacturer's instructions until a stable, spontaneously beating syncytium is formed.

    • Maintain cells in appropriate culture medium at 37°C and 5% CO2.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions in culture medium to achieve final desired concentrations (e.g., ranging from 1 nM to 1000 nM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% to avoid solvent toxicity.

  • MEA Recording:

    • Acquire a baseline recording of cardiomyocyte electrical activity (e.g., field potential duration, beat period) for at least 10 minutes before adding the compound.

    • Add the prepared this compound dilutions or vehicle control to the wells.

    • Record the electrical activity continuously or at set time points (e.g., 30 min, 1 hr, 2 hr, 24 hr) post-treatment.

  • Data Analysis:

    • Analyze the MEA recordings to determine changes in key parameters, including:

      • Corrected Field Potential Duration (FPDc): An indicator of repolarization. Shortening is a known effect of some cardiac glycosides.[7]

      • Beat Rate: To detect bradycardia or tachycardia.

      • Arrhythmia Events: Quantify the occurrence of irregular beats or ectopic activity.

      • Beat Arrest: Note the concentration at which spontaneous beating ceases.[7]

    • Compare the effects of different this compound concentrations to the vehicle control to determine dose-dependent cardiotoxic effects.

Protocol 2: In Vivo Assessment of Cardiotoxicity in a Rodent Model

This protocol outlines a general approach for evaluating cardiotoxicity in vivo.[10][13] All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Animal Model:

    • Select an appropriate rodent model (e.g., Wistar rats or Balb/c mice). Be aware that rats may be more susceptible to oleander toxicity than mice.[10]

    • Allow animals to acclimate for at least one week before the experiment.

  • Dose Formulation and Administration:

    • Formulate this compound in a suitable vehicle for the intended route of administration (e.g., oral gavage, intravenous injection).

    • Conduct a dose-escalation study to determine the Maximum Tolerated Dose (MTD). Start with a low dose (e.g., 0.1 mg/kg) and gradually increase the dose in different cohorts of animals.

  • Monitoring and Data Collection:

    • ECG Monitoring: At baseline and at various time points after this compound administration, anesthetize the animals and record ECGs to monitor for arrhythmias, bradycardia, and changes in intervals (PR, QRS, QT).

    • Serum Biomarkers: Collect blood samples at baseline and at the end of the study (or at peak effect time). Analyze serum for cardiac troponin (cTnI) and creatine kinase (CK) levels, which are indicators of myocardial damage.[10]

    • Clinical Observations: Monitor animals daily for signs of toxicity, such as lethargy, respiratory distress, and changes in behavior or appetite.

    • Histopathology: At the end of the study, euthanize the animals and perform a necropsy. Collect the heart and other relevant organs for histopathological examination to look for lesions such as myofiber degeneration, necrosis, or inflammation.[10]

  • Data Analysis:

    • Statistically compare ECG parameters and biomarker levels between treated groups and the vehicle control group.

    • Correlate histopathological findings with dose levels to establish a dose-response relationship for cardiotoxicity.

Visualizations

Caption: Molecular pathway of this compound-induced cardiotoxicity.

Experimental_Workflow Workflow for Optimizing this compound Dose decision decision start_end start_end start Start: Hypothesis invitro_screen 1. In Vitro Screening (Cancer Cell Lines) - Determine IC50 for efficacy start->invitro_screen invitro_tox 2. In Vitro Cardiotoxicity (hiPSC-CMs) - Determine toxic concentration invitro_screen->invitro_tox therapeutic_index Calculate In Vitro Therapeutic Index (TI) invitro_tox->therapeutic_index is_ti_acceptable Is TI acceptable? therapeutic_index->is_ti_acceptable invivo_mtd 3. In Vivo MTD Study (Rodent Model) - Start with low dose - Monitor ECG, biomarkers is_ti_acceptable->invivo_mtd Yes stop Stop/Re-evaluate is_ti_acceptable->stop No is_tox_acceptable Toxicity acceptable? invivo_mtd->is_tox_acceptable is_tox_acceptable->invivo_mtd No, adjust dose invivo_efficacy 4. In Vivo Efficacy Study (Xenograft Model) - Use doses ≤ MTD is_tox_acceptable->invivo_efficacy Yes final_analysis Analyze Results Correlate Efficacy & Toxicity invivo_efficacy->final_analysis final_analysis->stop End

Caption: Experimental workflow for optimizing this compound dosage.

Troubleshooting_In_Vitro Troubleshooting Logic for Inconsistent In Vitro Results question question solution solution start Problem: High variability in in vitro results q1 Are cell culture conditions standardized? start->q1 s1 Solution: - Standardize passage # - Use consistent seeding density - Control confluency q1->s1 No q2 Is the this compound stock solution stable? q1->q2 Yes s1->q1 s2 Solution: - Make fresh stocks - Create single-use aliquots - Avoid freeze-thaw cycles q2->s2 No q3 Is dosing accurate? q2->q3 Yes s2->q2 s3 Solution: - Calibrate pipettes - Perform careful serial dilutions - Check final solvent concentration q3->s3 No q4 Is the medium composition consistent? q3->q4 Yes s3->q3 q4->start Yes (Re-evaluate hypothesis) s4 Solution: - Verify K+ concentration - Use same lot of serum/media if possible q4->s4 No s4->q4

Caption: Troubleshooting guide for inconsistent in vitro results.

References

Technical Support Center: Enhancing Oral Bioavailability of Oleandrin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of poor oral bioavailability of oleandrin in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is the typical oral bioavailability of this compound in animal models?

A1: The oral bioavailability of this compound has been shown to be low and variable across different animal species. In rats, the oral bioavailability has been reported to be as low as 7.0%.[1][2] In mice, studies have shown a higher oral bioavailability of approximately 30% when administered as a pure compound and 61.6% when given as a hydroalcoholic extract.[3][4] This variability underscores the challenges in achieving consistent systemic exposure through oral administration.

Q2: What are the primary reasons for the poor oral bioavailability of this compound?

A2: The poor oral bioavailability of this compound is attributed to several factors, including its low aqueous solubility, which limits its dissolution in the gastrointestinal fluids. Furthermore, this compound is a substrate for P-glycoprotein (P-gp), an efflux transporter in the intestines that actively pumps the compound back into the intestinal lumen, thereby reducing its net absorption.

Q3: What formulation strategies can be employed to improve the oral bioavailability of this compound?

A3: Several advanced formulation strategies can be utilized to overcome the poor oral bioavailability of this compound. These include:

  • Solid Lipid Nanoparticles (SLNs): Encapsulating this compound in SLNs can protect it from degradation in the gastrointestinal tract, enhance its solubility, and facilitate its absorption through the lymphatic system, bypassing the hepatic first-pass metabolism.

  • Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These lipid-based formulations form nanoemulsions in the gastrointestinal tract, increasing the solubilization and absorption of lipophilic drugs like this compound.

  • Phytosomes: Complexing this compound with phospholipids to form phytosomes can improve its lipid solubility and enhance its ability to cross the intestinal membrane.

Q4: Are there any examples of successful bioavailability enhancement of similar compounds in animal studies?

A4: Yes, a study on digoxin, a cardiac glycoside structurally similar to this compound, demonstrated a significant increase in oral absorption in rabbits when formulated as solid lipid nanoparticles (DG-SLNs) compared to a standard digoxin solution.[5][6] Another study on oleanolic acid, a poorly water-soluble triterpenoid, showed a 2.4-fold increase in relative oral bioavailability in rats when administered as a self-nanoemulsified drug delivery system (SNEDDS) compared to a commercial tablet.[1]

Troubleshooting Guides

Issue: High Variability in Plasma Concentrations of this compound in Oral Dosing Studies
Potential Cause Troubleshooting Steps
Poor and inconsistent dissolution Formulate this compound in a solubilization-enhancing delivery system such as a self-nanoemulsifying drug delivery system (SNEDDS) or a solid dispersion.
P-glycoprotein (P-gp) mediated efflux Co-administer this compound with a known P-gp inhibitor (e.g., piperine, quercetin) to reduce its efflux back into the intestinal lumen. Note: This requires careful dose optimization to avoid toxicity.
Food effects Standardize the feeding schedule of the animals. Conduct pilot studies in both fasted and fed states to assess the impact of food on this compound absorption.
Gastrointestinal transit time variability Utilize formulations that promote adhesion to the intestinal mucosa (mucoadhesive formulations) to increase the residence time of the drug at the site of absorption.
Issue: Low Oral Bioavailability (<10%) in Rat Studies
Potential Cause Troubleshooting Steps
Low aqueous solubility Formulate this compound into solid lipid nanoparticles (SLNs) to improve its dispersion and dissolution in the gastrointestinal fluids.
Extensive first-pass metabolism Design a formulation that promotes lymphatic uptake, such as SLNs or other lipid-based nanocarriers, to bypass the liver.
Insufficient permeation across the intestinal epithelium Develop a phytosome formulation of this compound to enhance its lipophilicity and facilitate its passage across the intestinal cell membranes.

Quantitative Data from Animal Studies

Table 1: Pharmacokinetic Parameters of Conventional this compound Formulations in Animal Models

Animal Model Formulation Dose Cmax Tmax AUC Oral Bioavailability (F%) Reference
RatThis compound solution5 mg/kg (oral)18.2 ± 3.1 ng/mL1.5 ± 0.5 h98.7 ± 15.4 ng·h/mL7.0%[1][2]
MouseThis compound in hydroalcoholic extract1710 µg/kg (oral)Not Reported10 min107222 µg/L*min61.6%[3][4]

Table 2: Comparative Pharmacokinetic Parameters of Digoxin and Digoxin-SLNs in Rabbits

Formulation Dose Cmax (ng/mL) Tmax (h) AUC (ng·h/mL) Relative Bioavailability (%) Reference
Digoxin Solution0.25 mg2.1 ± 0.41.5 ± 0.312.8 ± 2.5100% (Reference)[5][6]
Digoxin-SLNs0.25 mg4.5 ± 0.81.0 ± 0.228.2 ± 4.1220.3%[5][6]

Experimental Protocols

Protocol 1: Preparation of Digoxin-Loaded Solid Lipid Nanoparticles (DG-SLNs)

This protocol is adapted from a study on digoxin, a cardiac glycoside similar to this compound, and can serve as a starting point for developing this compound-SLNs.[5]

Materials:

  • Digoxin (or this compound)

  • Stearic acid (solid lipid)

  • Soybean lecithin (surfactant)

  • Poloxamer 188 (co-surfactant)

  • Distilled water

Procedure:

  • Preparation of the Oil Phase: Dissolve digoxin (or this compound) and soybean lecithin in melted stearic acid at 80°C.

  • Preparation of the Aqueous Phase: Dissolve Poloxamer 188 in distilled water and heat to 80°C.

  • Emulsification: Add the hot aqueous phase to the oil phase and homogenize at 10,000 rpm for 5 minutes using a high-shear homogenizer to form a coarse emulsion.

  • Ultrasonication: Sonicate the coarse emulsion using a probe sonicator for 10 minutes to form a nanoemulsion.

  • Formation of SLNs: Cool the nanoemulsion in an ice bath with gentle stirring to allow the lipid to solidify and form SLNs.

Protocol 2: In Vivo Pharmacokinetic Study in Rabbits

This protocol is for a comparative bioavailability study of a novel formulation against a standard solution.[5]

Animals:

  • Male New Zealand white rabbits (2.5-3.0 kg)

Procedure:

  • Animal Acclimatization: Acclimatize the rabbits for one week before the experiment with free access to food and water.

  • Fasting: Fast the animals for 12 hours prior to drug administration, with free access to water.

  • Drug Administration:

    • Group 1 (Control): Administer a standard solution of the drug (e.g., digoxin in water) orally via gavage.

    • Group 2 (Test): Administer the drug-loaded SLN dispersion orally via gavage at the same dose as the control group.

  • Blood Sampling: Collect blood samples (approximately 1 mL) from the marginal ear vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Separation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.

  • Sample Analysis: Analyze the drug concentration in the plasma samples using a validated analytical method (e.g., HPLC-MS/MS).

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

Visualizations

experimental_workflow cluster_formulation SLN Formulation cluster_invivo In Vivo Study p1 Dissolve drug and lecithin in melted lipid (Oil Phase) p3 High-shear homogenization p1->p3 p2 Dissolve surfactant in hot water (Aqueous Phase) p2->p3 p4 Probe sonication p3->p4 p5 Cooling and solidification p4->p5 a1 Oral administration to animal models p5->a1 Administer SLN dispersion a2 Serial blood sampling a1->a2 a3 Plasma separation a2->a3 a4 LC-MS/MS analysis a3->a4 a5 Pharmacokinetic modeling a4->a5

Caption: Workflow for the formulation and in vivo evaluation of Solid Lipid Nanoparticles.

bioavailability_factors cluster_challenges Challenges for Oral this compound cluster_solutions Formulation Solutions PoorSolubility Poor Aqueous Solubility SLN Solid Lipid Nanoparticles (SLNs) PoorSolubility->SLN Enhances dispersion SNEDDS Self-Nanoemulsifying Systems (SNEDDS) PoorSolubility->SNEDDS Increases solubilization Phytosomes Phytosomes PoorSolubility->Phytosomes Improves lipid compatibility PgpEfflux P-gp Efflux PgpEfflux->SLN May alter absorption pathway FirstPass First-Pass Metabolism FirstPass->SLN Promotes lymphatic uptake

Caption: Overcoming challenges to this compound's oral bioavailability with formulation strategies.

References

addressing the chemical instability and degradation of oleandrin in solution

Author: BenchChem Technical Support Team. Date: November 2025

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This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the chemical instability and degradation of oleandrin in solution. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound stock solution in DMSO appears stable, but the aqueous working solution is not. Why is this, and how long can I store it?

A1: This is a common issue stemming from this compound's poor water solubility and susceptibility to hydrolysis.[1][2][3]

  • Solubility: this compound is highly lipid-soluble and practically insoluble in water, but it dissolves well in organic solvents like DMSO, DMF, and ethanol.[2][4][5] When a concentrated DMSO stock is diluted into an aqueous buffer (like PBS), the this compound can precipitate out if its solubility limit is exceeded.[4] For instance, its solubility is approximately 0.2 mg/mL in a 1:4 solution of DMF:PBS (pH 7.2).[4]

  • Stability: Aqueous solutions of this compound are not recommended for storage for more than one day.[4] The glycosidic bond in the this compound structure is prone to hydrolysis, especially under acidic or basic conditions, which cleaves the L-oleandrose sugar moiety to yield the aglycone, oleandrigenin.[1] While solid this compound is stable for years when stored at -20°C, its stability in aqueous media is significantly reduced.[4]

Troubleshooting Steps:

  • Prepare Fresh: Always prepare aqueous working solutions fresh from a stock solution on the day of use.[4]

  • Check for Precipitate: Visually inspect the solution for any cloudiness or precipitate after dilution. If observed, this indicates the solubility limit has been exceeded.

  • Solvent Ratio: Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous solution is as high as your experimental system tolerates to aid solubility, but be mindful of solvent toxicity in cell-based assays.

Q2: I'm observing a gradual loss of my compound's biological activity in my multi-day cell culture experiment. Could this compound be degrading?

A2: Yes, a loss of activity over time is a strong indicator of chemical degradation.

  • Primary Degradation Pathway: The principal degradation route for cardiac glycosides like this compound in solution is the hydrolysis of the glycosidic bond.[1] This process is influenced by pH, temperature, and time. The resulting aglycone, oleandrigenin, is a metabolite but may have different activity or potency compared to the parent this compound molecule.[1][6]

  • Influencing Factors:

    • pH: Glycosidic bonds are susceptible to acid and base-catalyzed hydrolysis. The stability of similar glycosides has been shown to be highly pH-dependent.[7]

    • Temperature: Higher temperatures accelerate the rate of chemical reactions, including hydrolysis.[8]

    • Light: Photodegradation can also be a factor for complex organic molecules. It is a standard stress condition in forced degradation studies mandated by ICH guidelines.[8][9]

Troubleshooting Steps:

  • Minimize Exposure: Protect solutions from light by using amber vials or covering them with foil. Avoid high temperatures.

  • pH Control: Maintain the pH of your culture medium within a stable physiological range. Be aware that cell metabolism can alter the local pH over time.

  • Replenish Compound: In long-term experiments, consider replacing the medium with freshly prepared this compound solution periodically to maintain a consistent active concentration.

  • Stability Check: If feasible, perform a forced degradation study to understand how your specific experimental conditions (e.g., your specific medium at 37°C) affect this compound over 24-72 hours. Analyze samples by HPLC to quantify the remaining parent compound.[9]

Q3: How can I prepare and store this compound stock solutions to maximize their shelf-life?

A3: Proper preparation and storage are critical for maintaining the integrity of your this compound stock.

  • Solvent Choice: Use a high-purity, anhydrous organic solvent such as DMSO, DMF, or ethanol.[4] this compound has good solubility in these solvents (e.g., ~10 mg/mL in DMSO, ~15 mg/mL in DMF).[4]

  • Inert Atmosphere: When preparing the stock solution, it is good practice to purge the solvent of choice with an inert gas like nitrogen or argon to remove dissolved oxygen, which can participate in oxidative degradation.[4]

  • Storage Conditions:

    • Temperature: Store stock solutions at -20°C or lower.[4]

    • Container: Use tightly sealed vials to prevent solvent evaporation and uptake of atmospheric moisture. Small-volume aliquots are recommended to avoid repeated freeze-thaw cycles.

    • Light: Protect from light.

Best Practices:

  • Dissolve solid this compound in anhydrous DMSO to a high concentration (e.g., 10-20 mM).

  • Aliquot the stock solution into smaller, single-use volumes in amber glass or polypropylene vials.

  • Store the aliquots at -20°C. Solid this compound can be stored at -20°C for at least four years.[4]

Quantitative Stability Data

ParameterSolvent / ConditionValue / RecommendationSource
Solubility DMSO~10 mg/mL[4]
Dimethylformamide (DMF)~15 mg/mL[4]
Ethanol~5 mg/mL[4]
WaterPractically Insoluble[2][5]
1:4 DMF:PBS (pH 7.2)~0.2 mg/mL[4]
Storage (Solid) -20°CStable for ≥ 4 years[4]
Storage (Organic Stock) -20°C, AliquotedRecommended best practice
Storage (Aqueous Dilution) Room TemperatureNot recommended for > 1 day[4]

Experimental Protocols

Protocol: Stability Assessment of this compound in Aqueous Solution via HPLC

This protocol outlines a basic High-Performance Liquid Chromatography (HPLC) method to assess the stability of this compound under specific experimental conditions (e.g., in cell culture media at 37°C). This is a form of a "forced degradation" study.[9][10]

1. Materials and Instrumentation:

  • This compound standard (≥98% purity)[4]

  • HPLC-grade acetonitrile and water

  • HPLC system with a Diode Array Detector (DAD) or UV detector

  • C18 analytical column (e.g., UPLC BEH C18, 50 mm × 2.1 mm, 1.7 µm)[11]

  • Incubator or water bath set to the desired temperature (e.g., 37°C)

  • Test solution (e.g., PBS, cell culture medium)

2. Chromatographic Conditions (Example):

  • Mobile Phase: 37% Acetonitrile, 63% Water[12]

  • Flow Rate: 1.3 mL/min[12]

  • Column Temperature: 30°C[12]

  • Injection Volume: 20 µL[12]

  • Detection Wavelength: 217 nm[12]

  • Run Time: ~8 minutes (retention time ~6.7 min)[12] (Note: These conditions may require optimization for your specific system and column.)

3. Procedure:

  • Prepare this compound Solution: Prepare a solution of this compound in your test medium at the desired experimental concentration (e.g., 1 µM). Ensure the initial amount of organic solvent from the stock is minimal and consistent across samples.

  • Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the solution. If necessary, perform a liquid-liquid or solid-phase extraction to remove interfering matrix components (e.g., proteins from media). Analyze this sample by HPLC to get the initial peak area for this compound.

  • Incubation: Place the remaining solution in the incubator under the desired conditions (e.g., 37°C, protected from light).

  • Time-Point Sampling: At predetermined intervals (e.g., 2, 4, 8, 12, 24, 48 hours), withdraw aliquots of the solution. Process and analyze each by HPLC as done for the T=0 sample.

  • Data Analysis:

    • Record the peak area of the this compound peak at each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample: % Remaining = (Peak Area at Time T / Peak Area at Time 0) * 100

    • Plot the % remaining versus time to determine the degradation profile. Look for the appearance of new peaks, which may correspond to degradation products like oleandrigenin.

Visualizations

cluster_0 Troubleshooting Workflow Start Problem: Reduced Biological Activity CheckAppearance Check Solution Appearance Start->CheckAppearance Precipitation Issue: Precipitation (Poor Solubility) CheckAppearance->Precipitation Cloudy / Particulate Degradation Issue: Chemical Degradation (Hydrolysis) CheckAppearance->Degradation Clear ActionPrecip Action: 1. Prepare fresh solution. 2. Use higher co-solvent %. 3. Filter solution (0.22µm). Precipitation->ActionPrecip ActionDegrade Action: 1. Prepare fresh daily. 2. Protect from light/heat. 3. Perform stability check (HPLC). Degradation->ActionDegrade

Caption: Troubleshooting decision tree for reduced this compound activity.

Caption: Primary degradation pathway of this compound via hydrolysis.

A 1. Prepare this compound Solution in Test Medium B 2. Take T=0 Sample A->B C 3. Incubate Solution (e.g., 37°C, dark) A->C E 5. Sample Prep & HPLC Analysis B->E Analyze T=0 D 4. Sample at Time Points (2, 4, 8, 24h...) C->D D->E F 6. Calculate % Remaining vs. T=0 E->F

Caption: Experimental workflow for an this compound stability study.

References

mitigating matrix effects in the quantification of oleandrin in plasma samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of oleandrin in plasma samples.

Troubleshooting Guide

This guide addresses common issues encountered during the quantification of this compound in plasma, focusing on mitigating matrix effects.

Issue 1: Poor recovery of this compound during sample preparation.

  • Question: My recovery of this compound is consistently low. What are the possible causes and how can I improve it?

  • Answer: Low recovery can stem from several factors related to your sample preparation method. Here's a systematic approach to troubleshoot this issue:

    • Optimize Extraction Solvent: The choice of organic solvent in protein precipitation (PPT) or liquid-liquid extraction (LLE) is critical. While acetonitrile and methanol are commonly used, their efficiency can vary. One study found that a mixture of methanol and acetonitrile (1:9, v/v) provided the highest extraction efficiency for this compound in rat plasma.[1]

    • Evaluate Different Extraction Techniques: If PPT is yielding low recovery, consider more rigorous methods like LLE or solid-phase extraction (SPE). LLE with solvents like ethyl acetate or methylene chloride has been successfully used for this compound extraction.[2][3][4] SPE can offer cleaner extracts, potentially improving recovery and reducing matrix effects.[4][5]

    • Check pH of the Sample: The pH of the plasma sample can influence the extraction efficiency of this compound. Experiment with adjusting the pH to optimize the partitioning of this compound into the organic phase during LLE.

    • Ensure Complete Protein Precipitation: If using PPT, ensure that the ratio of plasma to precipitant is optimal for complete protein removal. Inadequate precipitation can lead to co-precipitation of the analyte.

Issue 2: High variability in analytical results (poor precision).

  • Question: I'm observing significant variability between replicate measurements. What could be causing this imprecision?

  • Answer: High variability is often linked to inconsistent sample preparation and uncompensated matrix effects.

    • Incorporate a Suitable Internal Standard (IS): The use of a stable, co-eluting internal standard is crucial to compensate for variations in sample preparation and matrix effects.[6] An ideal IS will track the behavior of this compound throughout the analytical process.

    • Standardize Sample Handling: Ensure consistent timing and temperature for all steps of your sample preparation protocol, including vortexing, centrifugation, and evaporation.

    • Assess Matrix Effects: Inconsistent matrix effects between different plasma lots can lead to imprecision.[7] It is important to evaluate matrix effects across multiple sources of plasma.

Issue 3: Suspected ion suppression or enhancement in LC-MS/MS analysis.

  • Question: My signal intensity for this compound is lower than expected in plasma samples compared to neat solutions. How can I confirm and mitigate this?

  • Answer: This phenomenon is likely due to matrix effects, where co-eluting endogenous components from the plasma interfere with the ionization of this compound.[7][8]

    • Qualitative Assessment with Post-Column Infusion: This technique helps identify regions in the chromatogram where ion suppression or enhancement occurs.[6] A constant flow of this compound solution is infused into the mass spectrometer post-column, while a blank extracted plasma sample is injected. Dips or peaks in the baseline signal indicate the retention times of interfering components.

    • Quantitative Assessment with Post-Extraction Spiking: This method quantifies the extent of the matrix effect.[6] The response of this compound in a post-spiked blank plasma extract is compared to the response in a neat solution at the same concentration.

    • Improve Chromatographic Separation: Modify your LC method to separate this compound from the interfering matrix components. This can involve changing the column, mobile phase composition, or gradient profile.

    • Enhance Sample Cleanup: As mentioned in Issue 1, employing more effective sample preparation techniques like LLE or SPE can significantly reduce the concentration of interfering matrix components.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in this compound quantification?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds in the sample matrix.[8] In plasma, these interfering substances can be endogenous components like phospholipids, salts, and proteins, or exogenous compounds such as anticoagulants.[6] They can either suppress or enhance the signal of this compound during LC-MS/MS analysis, leading to inaccurate and imprecise quantification.[7][9]

Q2: What is the most common analytical technique for this compound quantification in plasma?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of this compound in biological matrices like plasma.[1][5] This technique offers high sensitivity and selectivity, allowing for the detection of low concentrations of this compound.[1][10]

Q3: What are the typical precursor and product ions for this compound in MS/MS analysis?

A3: In positive electrospray ionization (ESI+) mode, the protonated molecule [M+H]⁺ of this compound is typically selected as the precursor ion. Common multiple reaction monitoring (MRM) transitions reported in the literature include m/z 577 → 145 and m/z 577 → 373.[1][10]

Q4: How can I prepare my plasma samples for this compound analysis?

A4: Several sample preparation techniques can be employed. The choice depends on the required sensitivity and the complexity of the matrix.

  • Protein Precipitation (PPT): This is a simple and fast method where a solvent like acetonitrile or methanol is added to the plasma to precipitate proteins.[1]

  • Liquid-Liquid Extraction (LLE): This technique involves extracting this compound from the aqueous plasma into an immiscible organic solvent.[3][4]

  • Solid-Phase Extraction (SPE): SPE provides a more thorough cleanup by passing the sample through a sorbent that retains the analyte, which is then eluted with a suitable solvent.[4][5]

Q5: What are acceptable values for recovery and matrix effect?

A5: While specific acceptance criteria may vary between laboratories and regulatory guidelines, generally, recovery should be consistent, precise, and reproducible. For matrix effect, the FDA guidance suggests that the matrix factor (the ratio of the analyte peak response in the presence of matrix to the analyte peak response in the absence of matrix) should be consistent across different lots of matrix.[8] Some studies have reported matrix effects for this compound in the range of 90-97% and 91.52%-106.39%, indicating minimal ion suppression or enhancement under their optimized conditions.[1][3]

Experimental Protocols

Protein Precipitation Method

This protocol is based on a study by Ying et al. (2018).[1]

  • Sample Preparation: Take 50 µL of rat plasma.

  • Precipitation: Add a precipitant solution of methanol-acetonitrile (1:9, v/v).

  • Vortexing: Vortex the mixture to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

  • Supernatant Collection: Collect the supernatant for LC-MS/MS analysis.

Liquid-Liquid Extraction Method

This protocol is based on a study by Zhai et al. (2018).[3]

  • Sample Preparation: Use a suitable volume of blood or liver tissue homogenate.

  • Extraction: Perform a liquid-liquid extraction using ethyl acetate.

  • Separation: Separate the organic layer containing the extracted this compound.

  • Evaporation: Evaporate the organic solvent to dryness.

  • Reconstitution: Reconstitute the residue in a suitable solvent for injection into the LC-MS/MS system.

Quantitative Data Summary

Parameter Method This compound Concentration Result Reference
Recovery Protein Precipitation (Methanol-Acetonitrile)Low, Medium, High QC> 89%[1]
Recovery Liquid-Liquid Extraction (Methylene Chloride)1 ng/g (serum)97% (5% CV)[2][11]
Matrix Effect Protein Precipitation (Methanol-Acetonitrile)Low, Medium, High QC90% - 97%[1]
Matrix Effect Liquid-Liquid Extraction (Ethyl Acetate)Not Specified91.52% - 106.39%[3]
Intra-day Precision Protein Precipitation (Methanol-Acetonitrile)Low, Medium, High QC< 13%[1]
Inter-day Precision Protein Precipitation (Methanol-Acetonitrile)Low, Medium, High QC< 13%[1]
Intra-day Accuracy Protein Precipitation (Methanol-Acetonitrile)Low, Medium, High QC91% - 108%[1]
Inter-day Accuracy Protein Precipitation (Methanol-Acetonitrile)Low, Medium, High QC91% - 108%[1]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_troubleshooting Troubleshooting & Mitigation plasma Plasma Sample ppt Protein Precipitation (e.g., Acetonitrile/Methanol) plasma->ppt lle Liquid-Liquid Extraction (e.g., Ethyl Acetate) plasma->lle spe Solid-Phase Extraction plasma->spe extract Extract ppt->extract lle->extract spe->extract lc LC Separation extract->lc ms MS/MS Detection (MRM Mode) lc->ms data Data Acquisition and Quantification ms->data me Matrix Effect (Ion Suppression/ Enhancement) ms->me is Use Internal Standard me->is cleanup Improve Sample Cleanup me->cleanup chrom Optimize Chromatography me->chrom

Caption: Workflow for this compound Quantification and Matrix Effect Mitigation.

Matrix_Effect_Assessment cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Assessment start Suspected Matrix Effect pci Post-Column Infusion start->pci Identify problematic retention times pes Post-Extraction Spiking start->pes Quantify suppression/ enhancement pci_desc Infuse analyte post-column while injecting blank extracted matrix. pci->pci_desc mitigation Mitigation Strategies pci->mitigation pes_desc Compare analyte response in spiked blank extract vs. neat solution. pes->pes_desc pes->mitigation mitigation_desc 1. Optimize Sample Cleanup 2. Improve Chromatographic Separation 3. Use a suitable Internal Standard mitigation->mitigation_desc

Caption: Decision Tree for Assessing and Mitigating Matrix Effects.

References

Technical Support Center: Enhancing Oleandrin Extraction from Nerium oleander

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address specific issues encountered during the extraction of oleandrin from Nerium oleander.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for enhancing this compound extraction yield?

A1: Traditional extraction methods often involve boiling water or organic solvents, which can result in relatively low yields.[1] Advanced techniques have been developed to improve efficiency. These include Supercritical Fluid Extraction (SFE) with CO2, Microwave-Assisted Extraction (MAE), and Ultrasound-Assisted Extraction (UAE), which can offer higher yields and are considered more environmentally friendly.[2][3][4]

Q2: How does Supercritical CO2 (SC-CO2) extraction improve this compound yield?

A2: Supercritical CO2 extraction is a highly effective method for obtaining a concentrated form of cardiac glycosides, including this compound.[1][2] Carbon dioxide in its supercritical state (above 31.06°C and 73.83 bar) acts as a solvent that can efficiently penetrate the plant material.[2] This method is particularly suitable for heat-labile compounds like this compound as it uses relatively low temperatures.[2] The process involves mixing powdered oleander leaves with supercritical CO2, sometimes with a co-solvent, and then separating the extract by decreasing the pressure and temperature.[2]

Q3: What is the role of Microwave-Assisted Extraction (MAE) in this process?

A3: MAE is a modern technique that uses microwave energy to heat the solvent and plant material, which accelerates the extraction of active compounds.[3][5] This method can significantly reduce extraction time and solvent consumption compared to conventional methods.[5] For phenolic compounds in Nerium oleander, optimal MAE conditions have been identified, which can be adapted for this compound extraction.[3][6]

Q4: Can Ultrasound-Assisted Extraction (UAE) be used for this compound?

A4: Yes, UAE is another green extraction technology that enhances the recovery of bioactive compounds.[4][7] The technique uses ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles disrupts the plant cell walls, facilitating the release of intracellular components like this compound into the solvent.[7][8] This method is known for increasing extraction efficiency, reducing processing time, and lowering energy consumption.[7]

Q5: Which solvents are recommended for this compound extraction?

A5: The choice of solvent is critical. Various solvents have been used, including water, methanol, ethanol, and chloroform.[9][10][11] Methanolic extracts have been shown to contain a high number of phytoconstituents.[12] For UAE, 95% ethanol has been found to be effective for similar compounds.[13] In SC-CO2 extraction, carbon dioxide is the primary solvent, but a co-solvent or modifier can sometimes be added.[2]

Q6: Does the condition of the plant material affect extraction yield?

A6: Absolutely. The part of the plant used is important; this compound is present in all parts, including stems, leaves, flowers, and buds.[14] Red-flowered varieties of Nerium oleander have been reported to contain higher levels of cardiac glycosides.[14] The leaves should be properly prepared, often by drying and powdering, to increase the surface area for extraction.[2][15] However, prolonged air-drying (11 or more days) can negatively impact the extraction of this compound.[9]

Troubleshooting Guides

Issue 1: Low this compound Yield
Potential Cause Recommended Solution Citation
Inefficient Extraction Method Traditional methods like simple maceration or hot water extraction can yield low amounts. Consider switching to advanced techniques like Supercritical CO2 extraction, Microwave-Assisted Extraction (MAE), or Ultrasound-Assisted Extraction (UAE) for improved efficiency.[1][3][4]
Improper Solvent Selection The polarity and type of solvent are crucial. Experiment with different solvents such as methanol, ethanol, or hydro-alcoholic mixtures. Methanol has been shown to be effective in extracting a wide range of phytoconstituents.[11][12]
Suboptimal Extraction Parameters Each method has optimal conditions. For SC-CO2, adjust pressure and temperature (e.g., around 300 bar and 50°C). For MAE, optimize power, time, and solvent ratio (e.g., 500 W, 60s, 20 mL/g). For UAE, optimize temperature and time (e.g., 40°C, 10 min).[2][3][13]
Poor Plant Material Quality Nutrient deficiency in the plant can lead to reduced productivity of secondary metabolites. Ensure healthy plant material is used. Red-flowered varieties may yield more cardiac glycosides.[14][16]
Incorrect Plant Material Preparation Leaves that are not properly dried or powdered will have a smaller surface area, hindering solvent penetration. Ensure leaves are thoroughly dried (but not for more than 7 days) and ground into a fine powder.[2][9]
Issue 2: Presence of Impurities in the Final Extract
Potential Cause Recommended Solution Citation
Co-extraction of Unwanted Compounds The initial extract often contains pigments, waxes, and other compounds. Implement a preliminary purification step. Treatment with lead acetate followed by filtration can remove many impurities.[10]
Insufficient Purification Steps A single extraction step is rarely sufficient for high purity. After initial extraction, use adsorbents like fuller's earth, alumina, or activated bauxite to remove impurities. Follow this with recrystallization from a suitable solvent like methanol or a methanol/ether mixture.[10]
Solvent Residue Improper evaporation can leave residual solvents. After purification, remove the organic solvent by evaporation under reduced pressure to obtain the final residue.[10]

Experimental Protocols

Protocol 1: Supercritical CO2 (SC-CO2) Extraction
  • Preparation: Dry the Nerium oleander leaves and grind them into a fine powder.

  • Loading: Place the powdered oleander leaves into the extraction vessel of the SFE unit.

  • Setting Parameters: Pressurize the system with CO2 and heat it to supercritical conditions. A starting point is approximately 300 bar and 50°C.[2] A co-solvent may be added if necessary.[2]

  • Extraction: Mix the supercritical CO2 with the powdered leaves for a set duration to allow for the extraction of pharmacologically active components.[2]

  • Separation: Route the mixture to a separator where the pressure and temperature are decreased. This causes the CO2 to return to a gaseous state, precipitating the extract.[2]

  • Collection: Recover the this compound-rich extract from the separator.[2]

Protocol 2: Microwave-Assisted Extraction (MAE)

This protocol is adapted from the extraction of phenolic compounds and can be optimized for this compound.

  • Preparation: Use dried, powdered Nerium oleander leaves.

  • Mixing: Mix the plant material with the chosen solvent (e.g., 35% ethanol) at a specific liquid-to-solid ratio (e.g., 20 mL/g).[3][6]

  • Irradiation: Place the mixture in the microwave extractor. Irradiate at a set power (e.g., 500 W) for a short duration (e.g., 60 seconds).[3][6]

  • Filtration: After irradiation and cooling, filter the mixture to separate the extract from the solid plant residue.

  • Concentration: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude extract.

Visualizations

Experimental and Logical Workflows

G cluster_prep Phase 1: Material Preparation cluster_extraction Phase 2: Extraction cluster_purification Phase 3: Purification & Isolation A Collect Nerium oleander Leaves B Dry Leaves (e.g., Air or Oven) A->B C Grind to Fine Powder B->C D Mix Powder with Solvent C->D Transfer to Extraction Vessel E Apply Extraction Method (e.g., SC-CO2, MAE, UAE) D->E F Separate Extract from Solids (Filtration) E->F G Solvent Evaporation (Crude Extract) F->G Collect Filtrate H Adsorbent Treatment (e.g., Alumina) G->H I Recrystallization H->I J Pure this compound I->J Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Corrective Actions Start Problem: Low this compound Yield C1 Extraction Method Inefficient? Start->C1 C2 Solvent or Parameters Suboptimal? Start->C2 C3 Plant Material Quality Poor? Start->C3 S1 Implement Advanced Method (SC-CO2, MAE, UAE) C1->S1 S2 Optimize Solvent, Temp, Pressure, and Time C2->S2 S3 Use High-Quality, Properly Prepared Material C3->S3 Outcome Yield Enhanced S1->Outcome S2->Outcome S3->Outcome PI3K_mTOR_Pathway cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Growth Cell Growth & Proliferation mTORC1->Growth Survival Cell Survival mTORC1->Survival This compound This compound / PBI-05204 This compound->Akt inhibits This compound->mTORC1 inhibits

References

best practices for the long-term storage and handling of oleandrin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for oleandrin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the long-term storage, handling, and experimental use of this compound.

Frequently Asked Questions (FAQs)

1. What is the recommended procedure for long-term storage of solid this compound?

For long-term stability, solid this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture. Under these conditions, it is stable for at least four years.[1] It is advisable to store it under an inert gas, such as nitrogen or argon, to prevent degradation.[2]

2. How should I prepare a stock solution of this compound?

This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[1] A common practice is to prepare a high-concentration stock solution in one of these solvents and store it at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

3. What is the best way to prepare a working solution in an aqueous buffer for cell culture experiments?

This compound is sparingly soluble in aqueous buffers.[1] To prepare a working solution, first dissolve the this compound in DMF and then dilute it with the aqueous buffer of your choice, such as PBS (pH 7.2).[1] It is important to note that aqueous solutions of this compound are not stable and should be prepared fresh for each experiment; it is not recommended to store them for more than one day.[1]

4. What are the primary safety precautions I should take when handling this compound?

This compound is a highly toxic cardiac glycoside and must be handled with extreme care in a laboratory setting.[3][4] Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All work with solid this compound or concentrated stock solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols.[5] Avoid contact with skin, eyes, and clothing.[2] In case of contact, wash the affected area thoroughly with water. Do not ingest or inhale.[2]

5. What is the primary mechanism of action of this compound?

The primary mechanism of action of this compound is the inhibition of the Na+/K+-ATPase pump on the cell membrane.[4] This inhibition leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger, resulting in an influx of calcium ions.[6] This disruption of ion homeostasis triggers various downstream signaling pathways.

6. Which signaling pathways are known to be affected by this compound?

Besides its primary effect on the Na+/K+-ATPase pump, this compound has been shown to modulate several other signaling pathways, including:

  • NF-κB pathway: this compound can suppress the activation of NF-κB.[7][8]

  • MAPK pathway: It can influence the mitogen-activated protein kinase (MAPK) signaling cascade.[9]

  • PI3K/Akt pathway: this compound is also known to target the PI3K/Akt signaling pathway.[9]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Precipitation of this compound in Cell Culture Medium This compound has low aqueous solubility and can precipitate when diluted in culture medium, especially at higher concentrations or after temperature changes.[10]- Prepare fresh working solutions for each experiment.- Ensure the final concentration of the organic solvent (e.g., DMSO) in the culture medium is low (typically <0.5%) and consistent across all treatments.- After diluting the stock solution into the medium, vortex or mix thoroughly before adding to the cells.- Visually inspect the medium for any signs of precipitation before and after adding it to the cells.
Inconsistent or Non-reproducible Experimental Results - Batch-to-batch variability: Different batches of this compound may have slight variations in purity or potency.- Degradation of stock solution: Repeated freeze-thaw cycles or improper storage can lead to the degradation of this compound.- Cell culture inconsistencies: Variations in cell passage number, density, or health can affect the cellular response to this compound.- If possible, purchase a large single batch of this compound for a series of experiments.- Aliquot the stock solution into single-use vials to avoid multiple freeze-thaw cycles.- Maintain consistent cell culture practices, including using cells within a specific passage number range and ensuring consistent seeding densities.
Unexpected Cell Morphology Changes This compound can induce morphological changes in cells, such as cell shrinkage and membrane blebbing, which are indicative of apoptosis.[6]- Observe and document any changes in cell morphology using microscopy.- These morphological changes can be an early indicator of this compound's cytotoxic effects and can be correlated with data from viability and apoptosis assays.
Biphasic Dose-Response Curve (Hormesis) Some compounds, including cardiac glycosides, can exhibit a biphasic or U-shaped dose-response, where low doses may have a stimulatory effect while high doses are inhibitory.- Test a wide range of this compound concentrations, including very low doses, to fully characterize the dose-response relationship.- If a biphasic response is observed, it is important to consider this when determining the optimal concentration for further experiments.

Quantitative Data Summary

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference
Ethanol~5 mg/mL[1]
DMSO~10 mg/mL[1]
Dimethylformamide (DMF)~15 mg/mL[1]
WaterInsoluble[3]
1:4 solution of DMF:PBS (pH 7.2)~0.2 mg/mL[1]

Table 2: Recommended Storage Conditions and Stability

FormStorage TemperatureStabilityReference
Solid-20°C≥ 4 years[1]
Stock Solution (in organic solvent)-20°CStore in aliquots to avoid freeze-thaw cyclesGeneral lab practice
Aqueous SolutionRoom Temperature or 4°CNot recommended for storage longer than one day[1]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is a general guideline for assessing the cytotoxic effects of this compound on adherent cells using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Target cells in culture

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution. Ensure the final DMSO concentration is consistent and non-toxic to the cells (typically <0.5%).

  • Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible under a microscope.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate at room temperature for at least 2 hours in the dark, with gentle shaking, to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This protocol outlines the steps to quantify apoptosis in cells treated with this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry analysis.

Materials:

  • Target cells in culture

  • This compound stock solution

  • 6-well plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with the desired concentrations of this compound for the specified time. Include appropriate controls.

  • After treatment, collect both the floating and adherent cells. To detach adherent cells, use a gentle cell scraper or a brief trypsinization.

  • Wash the collected cells twice with cold PBS by centrifuging at a low speed (e.g., 300 x g) for 5 minutes and resuspending the pellet.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour of staining.

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Analysis stock Prepare this compound Stock Solution (in DMSO) working Prepare Working Solutions (in culture medium) stock->working cells Seed Cells in Multi-well Plates treat Treat Cells with This compound cells->treat incubate Incubate for Desired Duration treat->incubate viability Cell Viability Assay (e.g., MTT) incubate->viability apoptosis Apoptosis Assay (e.g., Flow Cytometry) incubate->apoptosis western Western Blot (for protein expression) incubate->western data_analysis Data Analysis and Interpretation viability->data_analysis Measure Absorbance apoptosis->data_analysis Analyze Cell Populations western->data_analysis Analyze Protein Bands

Caption: A typical experimental workflow for studying the effects of this compound on cultured cells.

na_k_atpase_inhibition This compound This compound na_k_pump Na+/K+-ATPase Pump This compound->na_k_pump Inhibits na_in ↑ Intracellular Na+ na_k_pump->na_in Leads to ca_exchanger Na+/Ca2+ Exchanger (NCX) (Reversed) na_in->ca_exchanger Activates ca_in ↑ Intracellular Ca2+ ca_exchanger->ca_in Causes downstream Downstream Signaling Events (e.g., Apoptosis, Altered Gene Expression) ca_in->downstream

Caption: The primary mechanism of this compound action: inhibition of the Na+/K+-ATPase pump.

nf_kb_pi3k_akt_pathways cluster_nfkb NF-κB Pathway cluster_pi3k PI3K/Akt Pathway This compound This compound ikb_phos IκBα Phosphorylation & Degradation This compound->ikb_phos Inhibits akt_phos Akt Phosphorylation This compound->akt_phos Inhibits nfkb_translocation NF-κB Nuclear Translocation ikb_phos->nfkb_translocation gene_transcription_nfkb Gene Transcription (Inflammation, Survival) nfkb_translocation->gene_transcription_nfkb pi3k PI3K pi3k->akt_phos downstream_akt Downstream Targets (e.g., mTOR, Bad) akt_phos->downstream_akt

Caption: this compound's inhibitory effects on the NF-κB and PI3K/Akt signaling pathways.

References

Technical Support Center: Investigating and Overcoming Oleandrin Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the mechanisms of resistance to oleandrin in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What are the known mechanisms of action for this compound in cancer cells?

A1: this compound, a cardiac glycoside, exerts its anticancer effects through multiple mechanisms. It is known to inhibit the Na+/K+-ATPase pump, leading to downstream effects on various signaling pathways.[1][2] Key targeted pathways include NF-κB, MAPK, PI3K/Akt, and STAT-3.[3][4] this compound can induce apoptosis (programmed cell death), cause cell cycle arrest, and inhibit cell proliferation in a variety of cancer cell types.[5][6][7] It has also been shown to induce immunogenic cell death (ICD), which can stimulate an anti-tumor immune response.[8]

Q2: What are the potential mechanisms by which cancer cells develop resistance to this compound?

A2: While this compound has shown efficacy against some drug-resistant cancers, resistance can still emerge.[5] Potential mechanisms include:

  • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can pump this compound out of the cell, reducing its intracellular concentration.[9][10][11]

  • Alterations in drug targets: Changes in the expression or structure of the Na+/K+-ATPase α subunits, the primary target of this compound, may reduce its binding affinity.[1]

  • Activation of pro-survival signaling pathways: Upregulation of pathways that promote cell survival and inhibit apoptosis, such as the PI3K/Akt/mTOR pathway, can counteract the cytotoxic effects of this compound.[12]

  • Enhanced antioxidant response: Activation of the Nrf2/ARE pathway can protect cancer cells from the oxidative stress induced by this compound.[13]

  • Evasion of apoptosis: Overexpression of anti-apoptotic proteins like Bcl-2 can make cells more resistant to this compound-induced apoptosis.

Q3: Can this compound overcome resistance to other chemotherapy drugs?

A3: There is evidence to suggest that this compound may synergize with or enhance the efficacy of other chemotherapeutic agents, such as cisplatin.[1] Its ability to inhibit P-gp, a common mediator of multidrug resistance, suggests it could be used to re-sensitize resistant cancer cells to other drugs.[10] Some studies also indicate that certain components of Nerium oleander extract may bypass classical drug resistance mechanisms.[14][15]

Troubleshooting Guides

Problem 1: Decreased sensitivity to this compound in our cancer cell line over time.

Possible Cause & Solution

  • Selection of a resistant cell population: Continuous exposure to a drug can lead to the selection and proliferation of cells with inherent or acquired resistance.

    • Troubleshooting Step:

      • Confirm Resistance: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to compare the IC50 value of the current cell line to the parental, non-resistant line. A significant increase in IC50 confirms resistance.[16]

      • Check for P-gp Overexpression: Analyze the protein levels of P-glycoprotein (ABCB1) using Western blotting or flow cytometry. An increase in P-gp expression is a common mechanism of resistance.[11]

      • Co-treatment with a P-gp inhibitor: Treat the resistant cells with this compound in combination with a known P-gp inhibitor (e.g., verapamil or cyclosporin A). A restoration of sensitivity would indicate that P-gp-mediated efflux is the primary resistance mechanism.

Problem 2: Inconsistent results in apoptosis assays following this compound treatment.

Possible Cause & Solution

  • Suboptimal drug concentration or treatment duration: The induction of apoptosis is highly dependent on the dose and exposure time of this compound.

    • Troubleshooting Step:

      • Dose-Response and Time-Course: Conduct a comprehensive experiment with a range of this compound concentrations and multiple time points to determine the optimal conditions for inducing apoptosis in your specific cell line.

      • Use Multiple Apoptosis Assays: Confirm apoptosis using at least two different methods. For example, combine an Annexin V/PI staining assay (for early/late apoptosis) with a caspase activity assay (e.g., caspase-3/7 cleavage) or TUNEL staining (for DNA fragmentation).[17][18]

      • Assess Autophagy: this compound can induce autophagy, which can sometimes have a pro-survival role.[7][19] Use an autophagy inhibitor (e.g., 3-methyladenine or chloroquine) in combination with this compound to see if apoptosis is enhanced.

Problem 3: Difficulty in elucidating the primary signaling pathway affected by this compound in our resistant cells.

Possible Cause & Solution

  • Complex and interconnected signaling networks: this compound affects multiple pathways, and resistant cells may have rewired their signaling to bypass the drug's effects.[3]

    • Troubleshooting Step:

      • Phospho-protein Array: Use a phospho-protein array to simultaneously screen for changes in the phosphorylation status of a wide range of signaling proteins after this compound treatment in both sensitive and resistant cells. This can provide an unbiased view of altered signaling networks.

      • Targeted Pathway Analysis: Based on the array results or literature, perform targeted Western blots to analyze key proteins in suspected resistance pathways (e.g., p-Akt, p-ERK, p-STAT3).[4]

      • Use of Specific Inhibitors: Treat resistant cells with this compound in combination with specific inhibitors of the suspected survival pathways (e.g., PI3K inhibitor, MEK inhibitor). A synergistic effect would suggest the involvement of that pathway in resistance.

Data Summary

Table 1: Reported IC50 Values of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Exposure Time (h)Citation
A375Human Melanoma4748
MCF7Breast Cancer14.5Not Specified[8]
MDA-MB-231Breast Cancer24.62Not Specified[8]

Experimental Protocols

Protocol 1: Generation of an this compound-Resistant Cell Line

This protocol describes a method for developing a drug-resistant cell line through continuous exposure to increasing concentrations of this compound.[16][20]

Materials:

  • Parental cancer cell line

  • Complete cell culture medium

  • This compound stock solution (e.g., in DMSO)

  • Cell culture flasks/plates

  • Incubator (37°C, 5% CO2)

Methodology:

  • Determine Initial IC50: Perform a cell viability assay (e.g., MTT) to determine the initial IC50 of this compound for the parental cell line.[21][22]

  • Initial Exposure: Begin by treating the cells with this compound at a concentration equal to the IC10 or IC20 for a continuous period.

  • Monitor Cell Growth: Monitor the cells daily. Initially, a significant amount of cell death is expected.

  • Allow Recovery: Once the surviving cells begin to proliferate and reach approximately 70-80% confluency, passage them and allow them to recover in drug-free medium for one or two passages.

  • Stepwise Dose Escalation: Re-introduce this compound at a slightly higher concentration (e.g., 1.5 to 2-fold increase).[16]

  • Repeat Cycles: Repeat steps 3-5, gradually increasing the this compound concentration over several months.

  • Characterize Resistant Cells: Periodically, perform cell viability assays to determine the new IC50. A significant increase (e.g., >10-fold) indicates the development of resistance.[16] The resistant cell line should then be further characterized (e.g., for P-gp expression).

Protocol 2: Western Blot Analysis of Signaling Pathways

This protocol outlines the steps for analyzing the activation state of key signaling proteins in response to this compound treatment.

Materials:

  • Sensitive and resistant cancer cells

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Methodology:

  • Cell Treatment: Seed both sensitive and resistant cells and allow them to attach. Treat the cells with this compound at the desired concentration and for the appropriate time. Include an untreated control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-p-Akt) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply the chemiluminescent substrate. Visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total protein (e.g., anti-Akt) and a loading control (e.g., anti-β-actin) to ensure equal protein loading.

Visualizations

Oleandrin_Resistance_Workflow cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Overcoming Resistance Problem Decreased this compound Sensitivity IC50 Confirm IC50 Shift (Dose-Response Assay) Problem->IC50 Efflux Assess Drug Efflux (Western Blot for P-gp) IC50->Efflux If resistance confirmed Signaling Profile Signaling Pathways (Phospho-Array, Western Blot) IC50->Signaling Apoptosis Analyze Apoptosis Evasion (Annexin V, Caspase Assay) IC50->Apoptosis Pgp_Inhibitor Co-treat with P-gp Inhibitor Efflux->Pgp_Inhibitor If P-gp is upregulated Pathway_Inhibitor Combine with Pathway Inhibitor Signaling->Pathway_Inhibitor If survival pathway is active Combo_Therapy Synergistic Drug Combination Apoptosis->Combo_Therapy If apoptosis is blocked

Caption: Troubleshooting workflow for investigating this compound resistance.

Oleandrin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_effects Cellular Effects This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase inhibits STAT3 STAT-3 This compound->STAT3 inhibits PI3K PI3K NaK_ATPase->PI3K MAPK MAPK NaK_ATPase->MAPK ROS ROS (Oxidative Stress) NaK_ATPase->ROS Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB AP1 AP-1 MAPK->AP1 Apoptosis Apoptosis ROS->Apoptosis NFkB->Apoptosis Proliferation ↓ Proliferation AP1->Proliferation STAT3->Proliferation CellCycleArrest Cell Cycle Arrest

Caption: Simplified signaling pathways affected by this compound in cancer cells.

References

selecting appropriate vehicle controls for in vivo oleandrin studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate selection of vehicle controls for in vivo studies involving oleandrin.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in formulating this compound for in vivo studies?

A1: The primary challenge is this compound's low water solubility and lipophilic nature, which makes it difficult to prepare stable and homogenous solutions for administration to animals.[1][2] This can lead to issues with accurate dosing, bioavailability, and potential precipitation of the compound at the injection site or in the bloodstream.

Q2: What is a recommended starting vehicle formulation for this compound?

A2: A widely used and effective vehicle for this compound and other lipophilic compounds is a mixture of Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 300 (PEG300), Tween 80, and saline.[3] A common ratio is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. This combination of a primary solvent (DMSO), a co-solvent (PEG300), a surfactant (Tween 80), and a diluent (saline) helps to ensure this compound remains in solution.

Q3: What are the acceptable concentrations of the components in the recommended vehicle for in vivo use?

A3: For in vivo studies, it is crucial to minimize the concentration of organic solvents to avoid toxicity. For DMSO, it is recommended to keep the final concentration below 10% for injections. PEG300 is generally well-tolerated, but high concentrations can cause hemolysis, especially with intravenous administration. Tween 80 is a commonly used surfactant and is generally safe at low concentrations (typically 1-5%).

Q4: Should I include a vehicle-only control group in my study?

A4: Yes, it is essential to include a vehicle-only control group in your experimental design. This allows you to differentiate the effects of this compound from any potential biological effects of the vehicle itself.

Q5: How should I prepare the this compound formulation?

A5: To ensure this compound is fully dissolved, it is recommended to first dissolve it in DMSO before adding the other components of the vehicle. Gentle heating and sonication can aid in the dissolution process. The final solution should be clear and free of any visible precipitate.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of this compound in the vehicle - this compound concentration is too high for the chosen vehicle.- Improper mixing of vehicle components.- Low temperature.- Decrease the concentration of this compound.- Ensure this compound is fully dissolved in DMSO before adding other components.- Prepare the formulation at room temperature or with gentle warming.
Local irritation or inflammation at the injection site (subcutaneous administration) - High concentration of DMSO or other organic solvents.- The pH of the formulation is not physiological.- The formulation is hypertonic.- Reduce the concentration of organic solvents, particularly DMSO.- Adjust the pH of the final formulation to be close to neutral (pH 7.2-7.4) using a buffer like PBS instead of saline.- Ensure the final formulation is isotonic.
Hemolysis (intravenous administration) - High concentration of PEG300 or Tween 80.- Rapid injection rate.- Reduce the concentration of PEG300 and Tween 80.- Administer the formulation slowly.
Inconsistent results between animals - Inhomogeneous formulation (this compound not fully dissolved).- Inaccurate dosing.- Ensure the formulation is a clear solution before administration.- Use precise techniques for animal dosing based on body weight.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)~10 mg/mL[4]
Ethanol~5 mg/mL[4]
Dimethyl Formamide (DMF)~15 mg/mL[4]
WaterPractically insoluble[5]
ChloroformSoluble[5]

Table 2: Example Vehicle Formulations for In Vivo this compound Studies

Vehicle CompositionThis compound ConcentrationRoute of AdministrationAnimal ModelReference
10% DMSO, 40% PEG300, 5% Tween 80, 45% SalineUp to 2 mg/mLIntravenous, Intraperitoneal, OralMouse[3]
70% Ethanol1000 mg/kg (extract)SubcutaneousMouse[6]
Normal Saline (for extract)100 and 200 mg/kg (extract)Oral GavageMouse
Hydroalcoholic extract150 mg/kg (extract)OralMouse[7]
Hydroalcoholic extract30 mg/kg (extract)IntravenousMouse[7]

Table 3: Reported In Vivo Dosages of this compound

Animal ModelRoute of AdministrationDoseVehicleReference
MouseIntravenous40 µg/kgNot specified[8]
MouseOral80 µg/kgNot specified[8]
MouseIntraperitoneal3 mg/kgNot specified[8]
RatIntravenous1 mg/kgNot specified[9]
RatOral5 mg/kgNot specified[9]
DogOral Gavage2.3 µg/kg (no adverse effects)Not specified[10]
DogOral Gavage> 6.9 µg/kg (mild adverse effects)Not specified[10]
DogOral Gavage> 460 µg/kg (fatal)Not specified[10]

Experimental Protocols

Protocol 1: Preparation of this compound Formulation (10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene Glycol 300 (PEG300), sterile, injectable grade

  • Tween 80 (Polysorbate 80), sterile, injectable grade

  • Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile conical tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required amount of this compound and each vehicle component based on the desired final concentration and volume.

  • Weigh the this compound powder and place it in a sterile conical tube.

  • Add the calculated volume of DMSO to the tube.

  • Vortex the mixture until the this compound is completely dissolved. Gentle warming (to no more than 40°C) or sonication can be used to aid dissolution. The solution should be clear.

  • Add the calculated volume of PEG300 to the solution and vortex thoroughly.

  • Add the calculated volume of Tween 80 and vortex until the solution is homogenous.

  • Slowly add the sterile saline or PBS to the mixture while vortexing to reach the final volume.

  • Visually inspect the final solution for any signs of precipitation. The solution should remain clear.

  • Use the formulation immediately after preparation. It is not recommended to store aqueous solutions of this compound for more than one day.[4]

Protocol 2: Administration of this compound via Oral Gavage in Mice

Materials:

  • Prepared this compound formulation

  • Appropriately sized oral gavage needle (e.g., 20-22 gauge, 1.5-inch flexible or curved with a ball tip)

  • Syringe (1 mL)

  • Animal scale

Procedure:

  • Weigh the mouse to determine the correct volume of the this compound formulation to administer. The maximum volume for oral gavage in mice is typically 10 mL/kg.

  • Draw the calculated volume of the this compound formulation into the syringe.

  • Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.

  • Insert the gavage needle into the mouth, advancing it along the roof of the mouth and down the esophagus. Do not force the needle.

  • Once the needle is in the correct position, slowly administer the formulation.

  • Gently remove the gavage needle.

  • Monitor the animal for any signs of distress after administration.

Mandatory Visualizations

Oleandrin_Mechanism_of_Action cluster_cell Cell Membrane NaK_ATPase Na+/K+-ATPase Na_Ca_Exchanger Na+/Ca2+ Exchanger NaK_ATPase->Na_Ca_Exchanger Alters Na+ gradient Ca_Influx Increased Intracellular Ca2+ Na_Ca_Exchanger->Ca_Influx Leads to This compound This compound This compound->NaK_ATPase Inhibits Downstream Downstream Signaling Pathways (NF-κB, MAPK, PI3K/Akt) Ca_Influx->Downstream Activates Effects Cellular Effects (e.g., Apoptosis, Anti-inflammatory) Downstream->Effects Results in

Caption: this compound's primary mechanism of action.

Experimental_Workflow cluster_prep Formulation Preparation cluster_admin In Vivo Administration cluster_analysis Data Analysis Step1 1. Dissolve this compound in DMSO Step2 2. Add PEG300 and Tween 80 Step1->Step2 Step3 3. Add Saline/PBS Step2->Step3 Step4 4. Vortex to homogenize Step3->Step4 Dose Calculate Dose (mg/kg) Step4->Dose Administer Administer to Animal Model Dose->Administer Monitor Monitor for Toxicity/Efficacy Administer->Monitor Collect Collect Samples Monitor->Collect Analyze Analyze Data Collect->Analyze

Caption: General workflow for in vivo this compound studies.

References

Validation & Comparative

A Comparative Analysis of the Anticancer Activity of Oleandrin Versus Digoxin

Author: BenchChem Technical Support Team. Date: November 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anticancer properties of two cardiac glycosides, oleandrin and digoxin. This analysis is supported by experimental data on their cytotoxicity, impact on apoptosis and the cell cycle, and their underlying molecular mechanisms.

Introduction

This compound, a principal cardiac glycoside extracted from the plant Nerium oleander, and digoxin, derived from the foxglove plant (Digitalis lanata), have long been recognized for their therapeutic effects in cardiovascular conditions.[1][2] Both compounds function by inhibiting the Na+/K+-ATPase pump, a critical enzyme for maintaining cellular ion homeostasis.[3] Emerging evidence has highlighted their potential as anticancer agents, demonstrating their ability to inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and cause cell cycle arrest in various cancer types.[4][5][6] This guide offers a comparative overview of their anticancer activities, presenting available quantitative data, detailing experimental methodologies, and visualizing their molecular pathways of action.

Data Presentation: A Comparative Look at Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the reported IC50 values for this compound and digoxin in various cancer cell lines. It is important to note that direct comparative studies across a wide range of cell lines are limited, and variations in experimental conditions can influence IC50 values.

This compound
Cancer Cell Line Cell Type IC50 (nM)
MCF7Breast Cancer14.5[7]
MDA-MB-231Breast Cancer24.62[7]
Digoxin and Related Glycosides
Compound Cancer Cell Line IC50 Range (nM)
Proscillaridin AVarious Human Tumor Cells6.4 - 76[8]
DigitoxinVarious Human Tumor Cells-[8]
DigoxinVarious Human Tumor Cells-[8]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the anticancer activity of compounds like this compound and digoxin.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound or digoxin and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cancer cells with the desired concentrations of this compound or digoxin for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Treat cells with this compound or digoxin, then harvest and wash with PBS.

  • Cell Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and incubate at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and digoxin, as well as the general workflows for the experimental protocols described above.

experimental_workflow_cytotoxicity cluster_workflow Cytotoxicity Assay (MTT) Workflow cell_seeding Seed Cancer Cells in 96-well Plate treatment Treat with this compound or Digoxin cell_seeding->treatment mtt_addition Add MTT Reagent treatment->mtt_addition incubation Incubate for Formazan Crystal Formation mtt_addition->incubation solubilization Dissolve Formazan Crystals incubation->solubilization absorbance Measure Absorbance at 570 nm solubilization->absorbance analysis Calculate Cell Viability absorbance->analysis

Cytotoxicity Assay (MTT) Workflow

experimental_workflow_apoptosis cluster_workflow Apoptosis Assay (Annexin V/PI) Workflow cell_treatment Treat Cells with this compound or Digoxin cell_harvesting Harvest and Wash Cells cell_treatment->cell_harvesting staining Stain with Annexin V-FITC and PI cell_harvesting->staining flow_cytometry Analyze by Flow Cytometry staining->flow_cytometry data_analysis Quantify Apoptotic Cell Populations flow_cytometry->data_analysis

Apoptosis Assay (Annexin V/PI) Workflow

signaling_pathway_this compound cluster_this compound This compound Signaling Pathways This compound This compound na_k_atpase Na+/K+-ATPase This compound->na_k_atpase inhibits stat3 STAT3 Pathway This compound->stat3 inhibits wnt_beta_catenin Wnt/β-catenin Pathway This compound->wnt_beta_catenin modulates erk ERK Pathway This compound->erk modulates cell_cycle_arrest Cell Cycle Arrest This compound->cell_cycle_arrest pi3k_akt PI3K/Akt Pathway na_k_atpase->pi3k_akt modulates apoptosis Apoptosis pi3k_akt->apoptosis proliferation Inhibition of Proliferation pi3k_akt->proliferation stat3->apoptosis stat3->proliferation wnt_beta_catenin->proliferation erk->proliferation

This compound Signaling Pathways

signaling_pathway_digoxin cluster_digoxin Digoxin Signaling Pathways digoxin Digoxin na_k_atpase Na+/K+-ATPase digoxin->na_k_atpase inhibits cell_cycle_arrest Cell Cycle Arrest digoxin->cell_cycle_arrest pi3k_akt_mtor PI3K/Akt/mTOR Pathway na_k_atpase->pi3k_akt_mtor modulates apoptosis Apoptosis pi3k_akt_mtor->apoptosis autophagy Autophagy pi3k_akt_mtor->autophagy proliferation Inhibition of Proliferation pi3k_akt_mtor->proliferation

References

Unveiling Oleandrin's Cellular Targets: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of experimental data reveals the primary cellular targets of oleandrin, a cardiac glycoside with potent anti-cancer properties. This guide provides an objective comparison of its effects across various cell lines and outlines the experimental protocols used to validate its mechanisms of action.

This compound, a toxic cardiac glycoside derived from the Nerium oleander plant, has garnered significant interest in the scientific community for its potential as a therapeutic agent, particularly in oncology.[1][2] Experimental evidence robustly demonstrates its ability to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and trigger autophagy.[3][4][5] This guide synthesizes findings from multiple studies to illuminate the primary cellular machinery disrupted by this compound, offering a valuable resource for researchers in drug discovery and development.

The central mechanism of this compound's cytotoxicity lies in its well-established role as an inhibitor of the Na+/K+-ATPase pump, a transmembrane protein essential for maintaining cellular ion homeostasis.[6][7][8] Inhibition of this pump leads to an increase in intracellular sodium, which in turn affects the Na+/Ca2+ exchanger, resulting in elevated intracellular calcium levels.[6] This disruption of ion balance triggers a cascade of downstream signaling events that ultimately contribute to cell death.

Beyond its canonical target, research has unveiled a broader spectrum of this compound's interactions within the cell. It has been shown to modulate several key signaling pathways frequently deregulated in cancer, including the NF-κB, PI3K/Akt/mTOR, and MAPK pathways.[3][9][10] Furthermore, this compound can induce immunogenic cell death (ICD), a form of apoptosis that stimulates an anti-tumor immune response, by promoting the surface exposure of calreticulin and the release of damage-associated molecular patterns (DAMPs).[11]

Comparative Analysis of this compound's Efficacy

The cytotoxic and inhibitory effects of this compound have been quantified across various cancer cell lines and against its primary target, the Na+/K+-ATPase. The following tables summarize key experimental data, providing a comparative overview of its potency.

Cell Line Cancer Type Assay IC50 (nM) Reference
HGC-27Gastric CancerCCK-8 (24h)Not Specified[4]
SNU-1Gastric CancerCCK-8 (24h)Not Specified[4]
MCF7Breast CancerNot Specified14.5[11]
MDA-MB-231Breast CancerNot Specified24.62[11]
MDA-MB-231Breast CancerMTT72[12]
RT-R-MDA-MB-231Breast Cancer (Radiotherapy-Resistant)MTT183[12]
PANC-1Pancreatic CancerMTT5[13]

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines. This table presents the half-maximal inhibitory concentration (IC50) values of this compound in different cancer cell lines, as determined by cell viability assays.

Target Inhibitor IC50 (µM) Reference
Na,K-ATPaseThis compound0.62[7][8]
Na,K-ATPaseOleandrigenin1.23[7][8]
Na,K-ATPaseOuabain0.22[7][8]
Na,K-ATPaseDigoxin2.69[7][8]

Table 2: Inhibitory Potency of this compound and Other Cardiac Glycosides against Na,K-ATPase. This table compares the IC50 values for the inhibition of Na,K-ATPase activity by this compound, its aglycone metabolite oleandrigenin, and other well-known cardiac glycosides.

Key Signaling Pathways Modulated by this compound

Experimental validation has identified several critical signaling pathways that are significantly perturbed by this compound. These pathways are central to cell survival, proliferation, and inflammation, and their disruption by this compound underscores its multi-faceted anti-cancer activity.

Oleandrin_NaK_ATPase_Signaling This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in NaCa_Exchanger Na+/Ca2+ Exchanger Na_in->NaCa_Exchanger Ca_in ↑ Intracellular Ca2+ NaCa_Exchanger->Ca_in Apoptosis Apoptosis Ca_in->Apoptosis Oleandrin_PI3K_Akt_Signaling This compound This compound PI3K PI3K This compound->PI3K Akt Akt (pAkt) PI3K->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Oleandrin_NFkB_Signaling This compound This compound IKK IKK This compound->IKK TNF TNFα TNF->IKK IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB NF-κB Activation & Nuclear Translocation IkB->NFkB Inflammation_Proliferation Inflammation & Cell Proliferation NFkB->Inflammation_Proliferation

References

A Comparative Analysis of Oleandrin and Other Cardiac Glycosides for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer therapy is continually evolving, with a growing interest in repurposing existing drugs for novel applications. Cardiac glycosides, a class of naturally derived compounds traditionally used in the treatment of heart failure, have emerged as promising candidates for cancer treatment. This guide provides a comparative study of oleandrin, a potent cardiac glycoside, with other well-known cardiac glycosides such as digoxin, digitoxin, and ouabain, focusing on their potential in cancer therapy. This analysis is supported by experimental data, detailed methodologies, and visualizations of key signaling pathways.

Introduction to Cardiac Glycosides in Oncology

Cardiac glycosides exert their primary physiological effect by inhibiting the Na+/K+-ATPase pump, a transmembrane protein essential for maintaining cellular ion homeostasis.[1][2][3][4] This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium, impacting various cellular processes.[3][5] In the context of cancer, this disruption of ion balance, along with the modulation of multiple signaling pathways, contributes to the anti-proliferative and apoptotic effects of these compounds.[6][7][8][9][10] While several cardiac glycosides have been investigated for their anticancer properties, this compound, derived from the Nerium oleander plant, has garnered significant attention for its potent cytotoxicity against a wide range of cancer cells.[6][9][11][12]

Comparative Efficacy of Cardiac Glycosides

The cytotoxic and anti-proliferative effects of cardiac glycosides vary across different cancer cell lines and depend on the specific compound. The following tables summarize the 50% inhibitory concentration (IC50) values and observed effects of this compound, digoxin, digitoxin, and ouabain in various cancer types.

Table 1: Comparative IC50 Values of Cardiac Glycosides in Various Cancer Cell Lines

Cancer TypeCell LineThis compound (nM)Digoxin (nM)Digitoxin (nM)Ouabain (nM)Reference
MelanomaA37547---
Lung CancerA549~34.7 (0.02 µg/ml)100--[8]
Lung CancerH1299-120--[13]
Breast CancerMDA-MB-231----[14]
Prostate CancerPC3Induces apoptosis---[6]
Renal CancerOS-RC-2---IC50 determined[15]
Small Cell Lung CancerNCI-H446---IC50 determined[15]

Note: IC50 values can vary depending on the experimental conditions and assay used. The data presented is a synthesis of reported values.

Table 2: Summary of Anticancer Effects

Cardiac GlycosideKey Anticancer EffectsReferences
This compound Induces apoptosis and autophagy, inhibits cell proliferation, causes DNA damage response, suppresses Rad51 expression.[6][8][9][16]
Digoxin Reduces cell viability, increases DNA damage via ROS generation, inhibits DNA repair, induces cell cycle arrest and autophagy, inhibits PI3K/Akt pathway.[13][17][18]
Digitoxin Induces apoptosis, inhibits Na+/K+-ATPase pump, shows efficacy at therapeutic concentrations used for cardiac conditions.[5][19]
Ouabain Induces apoptosis, increases intracellular ROS, causes DNA double-strand breaks, downregulates STAT3.[20][21][22]

Mechanisms of Action: A Deeper Dive

The anticancer activity of cardiac glycosides is multifaceted, extending beyond the simple inhibition of the Na+/K+-ATPase pump. They modulate a complex network of intracellular signaling pathways crucial for cancer cell survival and proliferation.

Primary Target: Na+/K+-ATPase Pump

The binding of cardiac glycosides to the Na+/K+-ATPase pump is the initial and a critical event. This interaction not only disrupts ion gradients but also triggers downstream signaling cascades.

NaK_ATPase_Inhibition cluster_membrane Cell Membrane Pump Na+/K+-ATPase Pump Na_in ↑ Intracellular Na+ Pump->Na_in K_in ↓ Intracellular K+ Pump->K_in Signaling Downstream Signaling (Src, PI3K/Akt, etc.) Pump->Signaling Activates CG Cardiac Glycoside (this compound, Digoxin, etc.) CG->Pump Inhibits Ca_in ↑ Intracellular Ca2+ Na_in->Ca_in via Na+/Ca2+ exchanger Apoptosis Apoptosis Ca_in->Apoptosis Signaling->Apoptosis

Caption: Inhibition of Na+/K+-ATPase by Cardiac Glycosides.

Key Downstream Signaling Pathways

The activation of signaling cascades downstream of Na+/K+-ATPase inhibition plays a pivotal role in the anticancer effects of cardiac glycosides.

  • Src Kinase Pathway: The Na+/K+-ATPase can act as a receptor, and its interaction with cardiac glycosides can lead to the activation of Src, a non-receptor tyrosine kinase. Activated Src can then trigger downstream pathways like the Ras/Raf/MEK/ERK (MAPK) pathway, which is often implicated in both cell survival and death depending on the cellular context.[23][24]

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Several cardiac glycosides, including digoxin and this compound, have been shown to inhibit the PI3K/Akt/mTOR pathway, contributing to their anticancer effects.[17][18][25][26][27]

  • NF-κB Signaling: Nuclear factor-kappa B (NF-κB) is a transcription factor that promotes inflammation, cell survival, and proliferation. This compound has been reported to suppress the activation of NF-κB, leading to the induction of apoptosis.[2][6][28]

  • STAT3 Signaling: Signal transducer and activator of transcription 3 (STAT3) is another transcription factor involved in cell growth and survival. Ouabain has been shown to downregulate STAT3 expression and phosphorylation.[20][21]

Signaling_Pathways cluster_Src Src Pathway cluster_PI3K PI3K/Akt Pathway cluster_other Other Pathways CG Cardiac Glycosides NKA Na+/K+-ATPase CG->NKA Inhibits Src Src NKA->Src Activates PI3K PI3K NKA->PI3K Inhibits Ras Ras Src->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Outcome ↓ Proliferation ↑ Apoptosis ↑ Autophagy ERK->Outcome Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Outcome NFkB NF-κB (Inhibited by this compound) NFkB->Outcome STAT3 STAT3 (Inhibited by Ouabain) STAT3->Outcome

Caption: Downstream Signaling Pathways Modulated by Cardiac Glycosides.

Experimental Protocols

Standardized experimental protocols are crucial for the reliable evaluation of the anticancer properties of cardiac glycosides.

Experimental Workflow

A typical workflow for assessing the in vitro anticancer activity of these compounds is outlined below.

Experimental_Workflow Start Start Cell_Culture Cancer Cell Line Culture Start->Cell_Culture Treatment Treatment with Cardiac Glycosides (Dose-response & Time-course) Cell_Culture->Treatment Viability Cell Viability Assay (e.g., MTT, XTT) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Flow Cytometry - Annexin V/PI) Treatment->Apoptosis Protein Protein Expression Analysis (e.g., Western Blot) Treatment->Protein Data Data Analysis (IC50, Apoptosis Rate, etc.) Viability->Data Apoptosis->Data Protein->Data Conclusion Conclusion Data->Conclusion

Caption: General Experimental Workflow for In Vitro Evaluation.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of cardiac glycosides on cancer cells and to calculate the IC50 value.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with various concentrations of the cardiac glycoside (e.g., this compound, digoxin) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using a dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining by Flow Cytometry)

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with cardiac glycosides.

Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentration of the cardiac glycoside for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Western Blot Analysis

Objective: To detect changes in the expression levels of specific proteins involved in apoptosis and signaling pathways.

Protocol:

  • Protein Extraction: Treat cells with the cardiac glycoside, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., Bcl-2, Bax, cleaved Caspase-3, p-Akt, total Akt) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Perspectives

This compound and other cardiac glycosides demonstrate significant potential as anticancer agents, acting through the inhibition of the Na+/K+-ATPase pump and the modulation of key signaling pathways involved in cancer cell proliferation and survival.[5][6][7][10] While this compound exhibits potent cytotoxicity across various cancer cell lines, a direct comparison underscores the need for further head-to-head studies to delineate the most effective compound for specific cancer types.[9][11] The narrow therapeutic index of cardiac glycosides remains a critical challenge, necessitating careful dose-finding studies and the potential development of cancer-targeted delivery systems to minimize cardiotoxicity.[5][9] Future research should focus on clinical trials to validate the preclinical findings and to establish the safety and efficacy of these promising compounds in cancer patients.[7][29][30] The continued exploration of cardiac glycosides offers a promising avenue for the development of novel cancer therapies.

References

Oleandrin's Interference in Commercial Digoxin Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The structural similarity between the cardiac glycoside oleandrin, the primary active component of the oleander plant (Nerium oleander), and the therapeutic drug digoxin poses a significant challenge in clinical and forensic toxicology. This compound is known to cross-react with various commercial digoxin immunoassays, potentially leading to falsely elevated digoxin levels, misdiagnosis, and inappropriate patient management. This guide provides an objective comparison of the performance of several commercial digoxin immunoassays in the presence of this compound, supported by experimental data from published studies.

Comparative Analysis of this compound Cross-Reactivity

The degree of interference from this compound varies significantly across different immunoassay platforms and methodologies. The following table summarizes the quantitative data on the apparent digoxin concentrations measured in the presence of this compound in drug-free serum.

Immunoassay MethodAnalyzer/PlatformThis compound Concentration (ng/mL)Apparent Digoxin Concentration (ng/mL)Reference
Fluorescence Polarization Immunoassay (FPIA)Abbott TDx2501.3[1]
Fluorescence Polarization Immunoassay (FPIA)Abbott TDx50,000535.7 (digitoxin equivalent)[2]
Microparticle Enzyme Immunoassay (MEIA)Abbott AxSYM5.0 (µL of extract)/mL serum0.32[3]
Beckman Digoxin AssaySynchron LX5.0 (µL of extract)/mL serum0.93[3]
Chemiluminescent Immunoassay (CLIA)Bayer Diagnostics5.0 (µL of extract)/mL serumNo cross-reactivity[3]
Turbidimetric AssayADVIA 16505.0 (µL of extract)/mL serum0.82[3]
Dimension Vista Digoxin AssayFlex Reagent Cartridge2501.2[1]
EMIT 2000 Digoxin Assay-2500.9[1]
Tina Quant Digoxin Assay-250None Detected[1]
LOCI Digoxin AssayVista 150050 - 100Negative Interference[4]
LOCI Digoxin AssayVista 1500≥ 5,000Positive Interference[4]
Enzyme-Linked Chemiluminescent Immunoassay (ECLIA)ADVIA IMS System-Minimal to no interference[5]
Radioimmunoassay (RIA)--Significant cross-reactivity[6]

Note: Some studies utilized oleander extract instead of pure this compound, and the concentrations are reported as µL of extract per mL of serum. The specific concentration of this compound in these extracts was not always specified.

Experimental Protocols

The data presented in this guide are derived from studies employing standardized methodologies to assess cross-reactivity. A general experimental workflow is described below.

Preparation of this compound-Spiked Samples
  • Source of this compound: Pure this compound standard is typically procured from a chemical supplier (e.g., Sigma-Aldrich). Alternatively, an ethanol extract of oleander leaves is prepared.

  • Serum Pools: Drug-free human serum pools are established as the base matrix. To assess interference in a clinically relevant scenario, separate serum pools are prepared from patients actively receiving digoxin therapy.

  • Spiking: Aliquots of the drug-free or digoxin-containing serum pools are supplemented with varying concentrations of this compound or oleander extract. The concentrations are chosen to reflect levels that might be observed in cases of oleander poisoning.

Immunoassay Analysis
  • Assay Performance: The this compound-spiked serum samples are analyzed using a panel of commercial digoxin immunoassays according to the manufacturers' instructions.

  • Data Collection: The apparent digoxin concentrations are recorded for each assay at each this compound concentration.

  • Calculation of Cross-Reactivity: The percentage of cross-reactivity can be calculated using the following formula:

    • % Cross-Reactivity = (Apparent Digoxin Concentration / Concentration of Interfering Substance) x 100

Visualizing the Workflow and Mechanism

To better understand the experimental process and the underlying reason for cross-reactivity, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Immunoassay Analysis cluster_results Data Evaluation serum Drug-Free Human Serum spiked_serum This compound-Spiked Serum Samples serum->spiked_serum This compound This compound Standard or Extract This compound->spiked_serum assay1 Commercial Digoxin Immunoassay A spiked_serum->assay1 Analyze assay2 Commercial Digoxin Immunoassay B spiked_serum->assay2 Analyze assay3 Commercial Digoxin Immunoassay C spiked_serum->assay3 Analyze results Apparent Digoxin Concentrations assay1->results assay2->results assay3->results comparison Comparison of Cross-Reactivity results->comparison

Caption: Experimental workflow for assessing this compound cross-reactivity.

structural_similarity cluster_molecules Molecular Structures cluster_components Shared Structural Features digoxin Digoxin steroid_nucleus Steroid Nucleus digoxin->steroid_nucleus contains lactone_ring Unsaturated Lactone Ring digoxin->lactone_ring contains This compound This compound This compound->steroid_nucleus contains This compound->lactone_ring contains antibody Digoxin Antibody This compound->antibody Cross-reacts with steroid_nucleus->antibody Binds to lactone_ring->antibody Binds to

Caption: Structural similarities leading to cross-reactivity.

Conclusion

The potential for this compound to interfere with digoxin immunoassays is a critical consideration in clinical diagnostics and toxicology screening. The data clearly indicate that the degree of cross-reactivity is highly dependent on the assay methodology. Fluorescence polarization immunoassays have consistently demonstrated significant interference from this compound. Conversely, chemiluminescent and some enzyme-linked immunosorbent assays show minimal to no cross-reactivity and are therefore more reliable for measuring digoxin levels in patients with potential oleander exposure. It is imperative for laboratories to be aware of the limitations of their chosen digoxin assay and to consider alternative or confirmatory testing when oleander toxicity is suspected. The bidirectional interference observed with the LOCI digoxin assay, where low concentrations of this compound cause a decrease and high concentrations an increase in apparent digoxin levels, further complicates interpretation and underscores the need for careful validation of assay performance in the presence of interfering substances.[4]

References

A Comparative Analysis of the Therapeutic Indices of Oleandrin and Ouabain

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the therapeutic index of two potent cardiac glycosides, oleandrin and ouabain. By presenting available experimental data, detailed methodologies, and insights into their mechanisms of action, this document aims to facilitate an objective comparison of their therapeutic potential and associated risks.

Executive Summary

This compound and ouabain are both powerful inhibitors of the Na+/K+-ATPase pump, a critical enzyme for cellular function, particularly in cardiomyocytes. This inhibition leads to an increase in intracellular calcium, enhancing myocardial contractility, which is the basis for their therapeutic use in conditions like heart failure. However, this shared mechanism also underlies their significant cardiotoxicity. A thorough understanding of their therapeutic index—the ratio between the toxic and therapeutic doses—is paramount for any consideration of their clinical utility.

Based on the available preclinical data, both this compound and ouabain exhibit a narrow therapeutic window, a characteristic feature of cardiac glycosides. Direct comparison of their therapeutic indices is challenging due to a lack of studies performing head-to-head analysis of both efficacy (positive inotropic effect) and lethality in the same animal model. However, existing data from various in vivo studies in rodents and other animal models allow for an estimation and comparison of their relative therapeutic windows.

Quantitative Data Comparison

The following tables summarize the available quantitative data on the effective and toxic doses of this compound and ouabain from various in vivo studies. It is crucial to note that these values are derived from different animal models and experimental conditions, which limits a direct, precise comparison of their therapeutic indices.

Table 1: In Vivo Efficacy Data (Positive Inotropic Effect)

CompoundAnimal ModelRoute of AdministrationEffective Dose (ED)Source Citation
This compound DogIntravenous0.01 - 0.05 mg/kg (0.05 mg/kg resulted in a >50% increase in left ventricular contractility)
Ouabain CatIntravenousThreshold for a clear positive inotropic effect was 0.1 µM.
RatLangendorff PerfusionMaximal inotropy observed at 100 µM. Two distinct inotropic effects with ED50s of 0.5 µM and 20 µM were observed.
RabbitLangendorff Perfusion500 nM produced a significant positive inotropic effect, while 100 nM was sub-inotropic.

Table 2: In Vivo Toxicity and Lethality Data

CompoundAnimal ModelRoute of AdministrationToxic Dose (TD) / Lethal Dose (LD50)Source Citation
This compound Animal (general)-Estimated lethal dosage: ~0.5 mg/kg.[1]
CatIntravenousLD50: 0.248 mg/kg.
DogOral>0.0069 mg/kg associated with cardiac abnormalities; >0.46 mg/kg was fatal in 1 of 2 dogs.
Ouabain MouseIntravenousLD50 (ouabain octahydrate): 3.75 mg/kg.
RatIntravenousLD50: 14 mg/kg.
CatIntravenousToxic Dose (arrhythmia): 0.039 mg/kg; Lethal Dose: 0.062 mg/kg.

Experimental Protocols

Determination of In Vivo Positive Inotropic Effect

The positive inotropic effects of cardiac glycosides are typically evaluated in anesthetized animals by measuring changes in cardiac contractility.

Typical Experimental Workflow:

  • Animal Preparation: Rodents (rats or mice) are anesthetized, and a catheter is inserted into a major artery (e.g., carotid artery) to monitor blood pressure and into a jugular vein for drug administration. For direct measurement of cardiac function, a pressure-volume catheter can be inserted into the left ventricle.

  • Baseline Measurements: Stable baseline hemodynamic parameters, including heart rate, blood pressure, and indices of cardiac contractility (e.g., maximum rate of pressure rise, dP/dtmax), are recorded.

  • Drug Administration: A range of doses of the cardiac glycoside (this compound or ouabain) are administered intravenously.

  • Data Acquisition and Analysis: Hemodynamic parameters are continuously recorded. The dose-response relationship for the positive inotropic effect is determined by plotting the percentage increase in dP/dtmax against the administered dose. The ED50 (the dose that produces 50% of the maximal response) can then be calculated.

G cluster_0 In Vivo Inotropy Assay Animal\nPreparation Animal Preparation Baseline\nMeasurements Baseline Measurements Animal\nPreparation->Baseline\nMeasurements Stabilize Drug\nAdministration Drug Administration Baseline\nMeasurements->Drug\nAdministration Record Data\nAcquisition Data Acquisition Drug\nAdministration->Data\nAcquisition Infuse Dose-Response\nAnalysis Dose-Response Analysis Data\nAcquisition->Dose-Response\nAnalysis Analyze ED50\nCalculation ED50 Calculation Dose-Response\nAnalysis->ED50\nCalculation Calculate

Experimental workflow for determining the inotropic effect.

Determination of Acute Lethality (LD50)

The median lethal dose (LD50) is a standardized measure of the acute toxicity of a substance.

Typical Experimental Protocol (Up-and-Down Procedure):

  • Animal Selection: A small number of rodents (typically mice or rats) of a single sex are used.

  • Dose Selection: A starting dose is chosen based on available information about the substance's toxicity.

  • Sequential Dosing: Animals are dosed one at a time. If an animal survives, the next animal receives a higher dose. If an animal dies, the next animal receives a lower dose.

  • Observation Period: Animals are observed for a fixed period (e.g., 24-48 hours) for signs of toxicity and mortality.

  • LD50 Calculation: The LD50 is calculated using statistical methods based on the pattern of survivals and deaths.

G Start Start Dose Animal 1 Administer Dose X Start->Dose Animal 1 Observe Observe for Mortality Dose Animal 1->Observe Animal Survives? Animal Survives? Observe->Animal Survives? Increase Dose Increase Dose for Next Animal Animal Survives?->Increase Dose Yes Decrease Dose Decrease Dose for Next Animal Animal Survives?->Decrease Dose No Continue until\nStopping Criteria Met Continue until Stopping Criteria Met Increase Dose->Continue until\nStopping Criteria Met Decrease Dose->Continue until\nStopping Criteria Met Calculate LD50 Calculate LD50 Continue until\nStopping Criteria Met->Calculate LD50

Logical workflow of the up-and-down procedure for LD50 determination.

Signaling Pathways

The primary mechanism of action for both this compound and ouabain is the inhibition of the Na+/K+-ATPase pump located in the plasma membrane of cells. This inhibition triggers a cascade of events leading to both therapeutic and toxic effects.

Na+/K+-ATPase Inhibition and Downstream Effects
  • Binding to Na+/K+-ATPase: this compound and ouabain bind to the extracellular domain of the α-subunit of the Na+/K+-ATPase.

  • Inhibition of Pumping Action: This binding inhibits the enzyme's ability to pump sodium ions (Na+) out of the cell and potassium ions (K+) into the cell.

  • Increased Intracellular Sodium: The inhibition of the pump leads to an accumulation of Na+ inside the cell.

  • Altered Na+/Ca2+ Exchanger Activity: The increased intracellular Na+ concentration reduces the electrochemical gradient that drives the sodium-calcium (Na+/Ca2+) exchanger to extrude calcium ions (Ca2+) from the cell.

  • Increased Intracellular Calcium: This results in an increase in the intracellular Ca2+ concentration.

  • Enhanced Myocardial Contractility (Inotropic Effect): In cardiomyocytes, the elevated intracellular Ca2+ leads to increased Ca2+ uptake into the sarcoplasmic reticulum, resulting in a more forceful contraction with each heartbeat.

  • Toxicity: Excessive intracellular Ca2+ can lead to delayed afterdepolarizations, causing cardiac arrhythmias, which are the primary manifestation of cardiac glycoside toxicity.

G cluster_0 Cell Membrane NKA Na+/K+-ATPase Na_in ↑ Intracellular Na+ NKA->Na_in Leads to NCX Na+/Ca2+ Exchanger Ca_in ↑ Intracellular Ca2+ NCX->Ca_in Reduces Ca2+ Extrusion CG This compound or Ouabain CG->NKA Inhibits Na_in->NCX Reduces Gradient for Contractility ↑ Myocardial Contractility (Therapeutic Effect) Ca_in->Contractility Arrhythmia Cardiac Arrhythmias (Toxic Effect) Ca_in->Arrhythmia

Signaling pathway of cardiac glycosides.

Conclusion

Both this compound and ouabain are potent cardiac glycosides with a demonstrated positive inotropic effect, mediated through the inhibition of the Na+/K+-ATPase pump. However, this mechanism is intrinsically linked to their cardiotoxicity, resulting in a narrow therapeutic index for both compounds.

A definitive statement on which compound possesses a superior therapeutic index cannot be made with high certainty due to the lack of direct comparative studies measuring both efficacy and lethality in the same experimental model. The available data, collated from various animal studies, suggests that both compounds are highly toxic at doses not far exceeding their effective concentrations. A comparative cardiotoxicity study in rats indicated that at the same low dose, this compound induced more significant cardiac damage than ouabain.

Further research, specifically head-to-head in vivo studies in a single, relevant animal model, is required to definitively determine the comparative therapeutic indices of this compound and ouabain. Such studies should meticulously quantify the dose-response relationships for both the desired inotropic effects and the adverse cardiac events to provide a robust basis for any future therapeutic development.

References

Oleandrin's Neuroprotective Potential: A Comparative Analysis Across Neurological Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neuroprotective effects of oleandrin against alternative therapeutic agents across preclinical models of stroke, Parkinson's disease, Alzheimer's disease, and multiple sclerosis. The information is supported by experimental data, detailed methodologies, and visual representations of key pathways and workflows.

This compound, a cardiac glycoside found in the Nerium oleander plant, has garnered interest for its potential therapeutic applications beyond its traditional use in cardiology. Emerging research suggests that this compound may exert neuroprotective effects in various models of neurological disorders. This guide synthesizes available preclinical data to offer a comparative perspective on its efficacy.

Comparative Efficacy of this compound

To contextualize the neuroprotective potential of this compound, its performance has been compared with established or alternative therapeutic agents in relevant disease models.

Stroke

In an in vitro model of ischemic stroke using oxygen-glucose deprivation (OGD) on brain slices, this compound demonstrated significant neuroprotection.

Treatment GroupNeuronal Viability (% of Control)Reference
OGD Control~50%[1]
This compound (1 µM)Significantly increased vs. OGD[1]

Note: Specific quantitative values for this compound's neuroprotection in this model were not available in the cited source, but a significant protective effect was reported.

Parkinson's Disease

A study utilizing a rotenone-induced Parkinson's disease model in zebrafish provided a direct comparison between this compound and the mitochondrial-targeted antioxidant, Mitoquinone.

Treatment GroupMitochondrial Activity (% of Control)Reference
Control100%[2]
Rotenone (R)Significantly decreased vs. Control[2]
R + this compound (100 mg/L)Significantly increased vs. R[2]
R + MitoquinoneSignificantly increased vs. R[2]
Alzheimer's Disease

Research on a methanolic extract of Nerium oleander, of which this compound is a major component, has been conducted in an aluminum chloride-induced rat model of Alzheimer's disease.

Treatment GroupSuperoxide Dismutase (SOD) Activity (U/mg protein)Reduced Glutathione (GSH) Level (µg/mg protein)Acetylcholinesterase (AChE) Activity (µmol/min/mg protein)Reference
ControlValue not specifiedValue not specifiedValue not specified[3][4]
AD Model ControlDecreased vs. ControlDecreased vs. ControlIncreased vs. Control[3][4]
N. oleander Extract (Low Dose)Increased vs. AD ControlIncreased vs. AD ControlDecreased vs. AD Control[3][4]
N. oleander Extract (High Dose)Increased vs. AD ControlIncreased vs. AD ControlDecreased vs. AD Control[3][4]

Note: The specific quantitative values from the study were not available in the accessed abstracts. The table reflects the reported directional changes.

Multiple Sclerosis

Currently, there is a lack of available quantitative data on the specific effects of this compound in established animal models of multiple sclerosis, such as experimental autoimmune encephalomyelitis (EAE) or the cuprizone model. However, other cardiac glycosides like digoxin have shown some potential in promoting myelin repair in these models[5][6].

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes involved in this research, the following diagrams have been generated using Graphviz.

Oleandrin_BDNF_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound BDNF BDNF This compound->BDNF Increases Expression & Secretion TrkB TrkB Receptor BDNF->TrkB Binds to PI3K_Akt PI3K/Akt Pathway TrkB->PI3K_Akt RAS_MAPK RAS/MAPK Pathway TrkB->RAS_MAPK PLCg PLCγ Pathway TrkB->PLCg CREB CREB PI3K_Akt->CREB Activates RAS_MAPK->CREB Activates PLCg->CREB Activates Neuroprotection Neuroprotection (Neuronal Survival, Synaptic Plasticity) CREB->Neuroprotection Promotes Transcription of Pro-survival Genes

Caption: this compound-mediated neuroprotection via the BDNF/TrkB signaling pathway.

Preclinical_Workflow cluster_model Disease Model Induction cluster_treatment Treatment Administration cluster_assessment Outcome Assessment cluster_analysis Data Analysis & Comparison Model Induce Neurological Disease Model (e.g., Stroke, PD, AD, MS) Treatment Administer Test Compounds (this compound vs. Alternatives) Model->Treatment Behavioral Behavioral Tests (e.g., Motor Function, Cognition) Treatment->Behavioral Biochemical Biochemical Assays (e.g., Oxidative Stress Markers) Treatment->Biochemical Histological Histological Analysis (e.g., Neuronal Viability, Myelination) Treatment->Histological Analysis Quantitative Comparison of Efficacy Behavioral->Analysis Biochemical->Analysis Histological->Analysis

Caption: General experimental workflow for preclinical neuroprotective compound testing.

Comparative_Analysis_Logic cluster_diseases Disease Models cluster_alternatives Alternative Agents This compound This compound Stroke Stroke This compound->Stroke PD Parkinson's Disease This compound->PD AD Alzheimer's Disease This compound->AD MS Multiple Sclerosis This compound->MS Limited Data Mitoquinone Mitoquinone PD->Mitoquinone Comparative Data L_DOPA L-DOPA PD->L_DOPA Standard of Care Donepezil Donepezil AD->Donepezil Standard of Care IFN_beta Interferon-beta MS->IFN_beta Standard of Care

Caption: Logical diagram of the comparative analysis approach.

Experimental Protocols

Oxygen-Glucose Deprivation (OGD) in Brain Slices (Stroke Model)
  • Slice Preparation: Prepare 300-400 µm thick coronal or hippocampal brain slices from rodents using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

  • Recovery: Allow slices to recover for at least 1 hour in an interface chamber with continuous perfusion of oxygenated (95% O2/5% CO2) aCSF at 34-37°C.

  • OGD Induction: Transfer slices to a chamber with aCSF lacking glucose and bubbled with 95% N2/5% CO2 for a specified duration (e.g., 30-60 minutes) to induce ischemic-like conditions.

  • Treatment: Introduce this compound or comparator compounds into the aCSF during the OGD phase or at various time points after the insult to simulate therapeutic intervention.

  • Reperfusion: Return slices to normoglycemic, oxygenated aCSF for a recovery period (e.g., 2-24 hours).

  • Viability Assessment: Assess neuronal death using methods such as propidium iodide staining, lactate dehydrogenase (LDH) assay, or triphenyltetrazolium chloride (TTC) staining.

Rotenone-Induced Parkinson's Disease in Zebrafish
  • Acclimation: Acclimate adult zebrafish to the experimental conditions for at least one week.

  • Model Induction: Expose zebrafish to rotenone (e.g., 5 µg/L) in their tank water for a chronic period (e.g., 28 days) to induce dopaminergic neurodegeneration and motor deficits[7].

  • Treatment: Co-administer this compound or comparator compounds (e.g., Mitoquinone) in the tank water along with rotenone.

  • Behavioral Analysis: At regular intervals, assess locomotor activity using automated tracking systems to quantify parameters like total distance moved and swimming speed.

  • Biochemical Analysis: At the end of the treatment period, euthanize the fish and collect brain tissue for analysis of mitochondrial function (e.g., MTT assay), oxidative stress markers, and neurotransmitter levels (e.g., dopamine and its metabolites) via HPLC or ELISA.

  • Immunohistochemistry: Perform immunohistochemical staining on brain sections to visualize and quantify dopaminergic neurons (e.g., using an anti-tyrosine hydroxylase antibody) and protein aggregation (e.g., α-synuclein).

Aluminum Chloride-Induced Alzheimer's Disease in Rats
  • Acclimation: Acclimate adult rats to the housing conditions for at least one week.

  • Model Induction: Administer aluminum chloride (e.g., 100 mg/kg, orally) daily for an extended period (e.g., 6-8 weeks) to induce cognitive deficits and neuropathological changes resembling Alzheimer's disease[8].

  • Treatment: Co-administer a Nerium oleander extract, purified this compound, or a comparator drug (e.g., Donepezil) orally during the induction period.

  • Cognitive Assessment: Conduct behavioral tests such as the Morris water maze or radial arm maze to evaluate spatial learning and memory.

  • Biochemical Analysis: After the treatment period, collect brain tissue (e.g., hippocampus and cortex) to measure levels of oxidative stress markers (SOD, GSH), acetylcholinesterase activity, and levels of amyloid-beta and tau proteins.

  • Histopathological Examination: Perform histological staining (e.g., Congo red or thioflavin S) on brain sections to visualize amyloid plaques.

Experimental Autoimmune Encephalomyelitis (EAE) in Mice (Multiple Sclerosis Model)
  • Induction: Induce EAE in susceptible mouse strains (e.g., C57BL/6) by immunization with an emulsion of a myelin antigen (e.g., MOG35-55 peptide) in Complete Freund's Adjuvant (CFA), followed by injections of pertussis toxin[3][9].

  • Clinical Scoring: Monitor the mice daily for clinical signs of disease (e.g., tail limpness, hind limb weakness, paralysis) and score them on a standardized scale (e.g., 0-5).

  • Treatment: Begin administration of the test compound (e.g., this compound or a comparator like Interferon-beta) either prophylactically (at the time of induction) or therapeutically (after the onset of clinical signs).

  • Histopathology: At the end of the experiment, perfuse the animals and collect spinal cord and brain tissue. Perform histological analyses (e.g., Luxol fast blue for myelination, H&E for inflammation) to assess demyelination and immune cell infiltration.

  • Immunological Analysis: Isolate immune cells from the central nervous system and lymphoid organs to analyze T-cell populations and cytokine profiles by flow cytometry or ELISA.

Conclusion

The available preclinical data suggests that this compound exhibits neuroprotective properties in models of stroke and Parkinson's disease, with its mechanism likely involving the upregulation of BDNF. In an Alzheimer's disease model, an extract of Nerium oleander showed positive effects on cognitive and biochemical markers. However, a significant gap in the research exists regarding its efficacy in multiple sclerosis models. Further studies with purified this compound and direct comparisons against standard-of-care agents in standardized models are necessary to fully elucidate its therapeutic potential for these complex neurological disorders.

References

oleandrin versus its aglycone oleandrigenin: a comparative cytotoxicity analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Potent Cardiac Glycosides in Cancer Research

This guide provides a detailed comparative analysis of the cytotoxic properties of oleandrin, a well-known cardiac glycoside, and its aglycone metabolite, oleandrigenin. By presenting experimental data, detailed methodologies, and visualizations of key signaling pathways, this document aims to equip researchers with the necessary information to evaluate the potential of these compounds in cancer therapy.

Executive Summary

This compound, a toxic cardiac glycoside isolated from Nerium oleander, and its aglycone, oleandrigenin, have demonstrated significant anti-cancer properties. Both compounds exert their cytotoxic effects primarily through the inhibition of the Na+/K+-ATPase pump, leading to a cascade of events that culminate in apoptosis and cell growth arrest. While structurally similar, the absence of a sugar moiety in oleandrigenin influences its potency. This guide delves into a quantitative comparison of their cytotoxic effects, outlines the experimental protocols for assessment, and illustrates the intricate signaling pathways they modulate.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the available quantitative data on the cytotoxic and inhibitory activities of this compound and oleandrigenin. A direct comparison of their effects on the same cancer cell lines is crucial for understanding their relative potency.

CompoundTarget/Cell LineAssayIC50 ValueReference
This compound Na+/K+-ATPaseInhibition Assay0.62 µM[1]
MDA-MB-231 (Breast Cancer)MTT Assay72 nM[2]
RT-R-MDA-MB-231 (Breast Cancer)MTT Assay183 nM[2]
MCF7 (Breast Cancer)MTT Assay14.5 nM[3]
Endothelial CellsMTT Assay35 nM[2]
Oleandrigenin Na+/K+-ATPaseInhibition Assay1.23 µM[1]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in the comparative analysis.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound or oleandrigenin and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The intensity of the color is proportional to the number of viable cells.

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay is used to detect and differentiate between apoptotic and necrotic cells.

  • Cell Treatment: Treat cells with the desired concentrations of the compounds for a specified time.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Annexin V-positive/PI-negative cells: Early apoptotic cells.

    • Annexin V-positive/PI-positive cells: Late apoptotic or necrotic cells.

    • Annexin V-negative/PI-negative cells: Live cells.

Propidium Iodide (PI) Staining for Cell Cycle Analysis

This method is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Resuspend the fixed cells in a solution containing Propidium Iodide (PI) and RNase A (to prevent staining of RNA).

  • Incubation: Incubate the cells in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Mechanisms of Action

Both this compound and oleandrigenin trigger a complex network of signaling pathways that contribute to their anticancer effects. The primary mechanism is the inhibition of the Na+/K+-ATPase pump.[6] This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium levels. This disruption of ion homeostasis affects multiple downstream signaling pathways.

dot

Oleandrin_Signaling_Pathway This compound This compound / Oleandrigenin NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Inhibits STAT3 STAT-3 Pathway This compound->STAT3 Inhibits Wnt_BetaCatenin Wnt/β-catenin Pathway This compound->Wnt_BetaCatenin Inhibits Ion_Imbalance ↑ Intracellular Na+ ↑ Intracellular Ca2+ ROS ↑ ROS Ion_Imbalance->ROS PI3K_Akt PI3K/Akt Pathway Ion_Imbalance->PI3K_Akt MAPK MAPK Pathway Ion_Imbalance->MAPK NFkB NF-κB Pathway ROS->NFkB Apoptosis Apoptosis PI3K_Akt->Apoptosis Promotes (when inhibited) Proliferation_Inhibition Inhibition of Proliferation PI3K_Akt->Proliferation_Inhibition Inhibits MAPK->Apoptosis Induces NFkB->Proliferation_Inhibition Inhibits STAT3->Proliferation_Inhibition Inhibits Wnt_BetaCatenin->Proliferation_Inhibition Inhibits Cell_Cycle_Arrest Cell Cycle Arrest

Caption: Signaling pathways modulated by this compound and oleandrigenin.

Key signaling pathways affected include:

  • PI3K/Akt/mTOR Pathway: Inhibition of this pathway, which is crucial for cell survival and proliferation, is a significant contributor to the anticancer effects of these compounds.

  • MAPK Pathway: Activation of certain MAPK pathways, such as JNK and p38, can lead to the induction of apoptosis.

  • NF-κB Pathway: this compound has been shown to suppress the activation of NF-κB, a transcription factor that plays a key role in inflammation, cell survival, and proliferation.[4][7]

  • STAT-3 Pathway: Inhibition of STAT-3 signaling has been linked to the anti-invasive effects of this compound.

  • Wnt/β-catenin Pathway: this compound can also suppress this pathway, which is often dysregulated in cancer and contributes to cell proliferation.

The culmination of these signaling alterations leads to various cellular outcomes, including the induction of apoptosis, cell cycle arrest, and a potent inhibition of cell proliferation.[7]

dot

Experimental_Workflow Cell_Culture Cancer Cell Culture Treatment Treatment with This compound / Oleandrigenin Cell_Culture->Treatment MTT_Assay MTT Assay Treatment->MTT_Assay Apoptosis_Assay Annexin V/PI Staining (Flow Cytometry) Treatment->Apoptosis_Assay Cell_Cycle_Assay PI Staining (Flow Cytometry) Treatment->Cell_Cycle_Assay Viability Cell Viability (IC50) MTT_Assay->Viability Apoptosis_Necrosis Apoptosis / Necrosis Apoptosis_Assay->Apoptosis_Necrosis Cell_Cycle_Distribution Cell Cycle Distribution Cell_Cycle_Assay->Cell_Cycle_Distribution

Caption: General experimental workflow for cytotoxicity analysis.

Conclusion

Both this compound and its aglycone, oleandrigenin, are potent cytotoxic agents with significant potential in cancer research. Their primary mechanism of action through Na+/K+-ATPase inhibition triggers a multifaceted signaling cascade that ultimately leads to cancer cell death. While direct comparative cytotoxicity data in cancer cell lines remains a gap in the current literature, the available information on their inhibitory effect on their primary target suggests that this compound is the more potent of the two. Further head-to-head studies are warranted to fully elucidate their comparative efficacy in various cancer models. This guide provides a foundational understanding for researchers to design and interpret future investigations into these promising natural compounds.

References

Independent Analysis of Oleandrin's NF-κB Inhibitory Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of oleandrin's inhibitory effects on the Nuclear Factor-kappa B (NF-κB) signaling pathway, benchmarked against other known inhibitors. The information presented is collated from independent research, with a focus on quantitative data and detailed experimental methodologies to aid in the replication and further investigation of these findings.

Executive Summary

This compound, a cardiac glycoside, has been demonstrated to be a potent inhibitor of the NF-κB signaling pathway. Multiple independent studies confirm its ability to suppress NF-κB activation induced by various inflammatory stimuli. The primary mechanism of action involves the inhibition of the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This action prevents the nuclear translocation of the active NF-κB dimer and subsequent transcription of target inflammatory genes. While direct comparative studies with a broad range of inhibitors are limited, existing data suggests this compound's potency is significant, with near-complete inhibition of TNF-mediated NF-κB activation observed at low micromolar concentrations. This guide provides the available quantitative data, detailed experimental protocols for key assays, and visual representations of the involved pathways and workflows.

Comparative Analysis of NF-κB Inhibitors

The following table summarizes the quantitative data on the inhibitory effects of this compound and a selection of other compounds on the NF-κB pathway. It is important to note that these values are derived from different studies and experimental conditions, which may influence the results. A direct head-to-head comparison under identical conditions would provide a more definitive assessment of relative potency.

CompoundTarget/MechanismAssay TypeCell LineInducerIC50 / % InhibitionReference
This compound Inhibition of IκBα phosphorylation and degradationEMSAHuman myeloid (U937) cellsTNF-α~90% inhibition at 1 µg/mL[1]
Parthenolide IKKβ inhibitionLuciferase Reporter AssayHEK293 cellsTNF-α-[2]
BAY 11-7082 IKKβ inhibitionNF-κB Translocation AssayHeLa cellsIL-1βIC50 < 2 µM[3]
IK101 IKKβ inhibitionNF-κB Translocation AssayHeLa cellsIL-1βIC50 < 2 µM[3]
IK202 IKKβ inhibitionNF-κB Translocation AssayHeLa cellsIL-1βIC50 < 0.3 µM[3]
Sodium Salicylate Inhibition of IκBα degradationEMSA--Effective at >5 mM[1]
Aspirin Inhibition of IκBα degradationEMSA--Effective at >5 mM[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate independent replication and validation.

NF-κB-dependent Luciferase Reporter Gene Assay

This assay measures the transcriptional activity of NF-κB.

a. Cell Culture and Transfection:

  • Seed cells (e.g., HEK293, HeLa) in 24-well plates at a density that allows for ~70-80% confluency on the day of transfection.

  • Co-transfect the cells with a pNF-κB-Luc reporter plasmid (containing NF-κB binding sites upstream of a luciferase gene) and a control plasmid (e.g., pRL-TK expressing Renilla luciferase for normalization) using a suitable transfection reagent.

  • Incubate for 24 hours to allow for plasmid expression.

b. Treatment and Induction:

  • Pre-treat the transfected cells with varying concentrations of this compound or other inhibitors for 1-2 hours.

  • Induce NF-κB activation by adding an appropriate stimulus (e.g., TNF-α at 1 nM) to the cell culture medium.

  • Incubate for an additional 6-8 hours.

c. Luciferase Assay:

  • Lyse the cells using a passive lysis buffer.

  • Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

  • Calculate the percentage of inhibition relative to the stimulated, untreated control.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect the DNA-binding activity of NF-κB.

a. Nuclear Extract Preparation:

  • Treat cells (e.g., U937) with this compound or other inhibitors for a specified time, followed by stimulation with an NF-κB inducer (e.g., TNF-α).

  • Harvest the cells and isolate nuclear extracts using a nuclear extraction kit or a standard protocol involving hypotonic lysis and high-salt extraction.

  • Determine the protein concentration of the nuclear extracts using a protein assay (e.g., Bradford or BCA).

b. Binding Reaction:

  • Prepare a binding reaction mixture containing:

    • Nuclear extract (5-10 µg of protein)

    • A 32P-labeled or fluorescently-labeled double-stranded oligonucleotide probe containing a consensus NF-κB binding site.

    • Poly(dI-dC) as a non-specific competitor DNA.

    • Binding buffer (typically containing Tris-HCl, KCl, MgCl2, DTT, and glycerol).

  • Incubate the reaction mixture at room temperature for 20-30 minutes.

c. Electrophoresis and Detection:

  • Resolve the protein-DNA complexes on a non-denaturing polyacrylamide gel.

  • Dry the gel and expose it to X-ray film (for 32P-labeled probes) or scan using an appropriate imager (for fluorescent probes).

  • The presence of a shifted band indicates NF-κB-DNA binding, and the intensity of this band can be quantified to determine the level of inhibition.

Visualizations

Signaling Pathway Diagram

NF_kappa_B_Pathway NF-κB Signaling Pathway and Point of Inhibition by this compound cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 IKK IKK Complex TRAF2->IKK I-kappa-B-alpha IκBα IKK->I-kappa-B-alpha Phosphorylation NF-kappa-B NF-κB (p50/p65) I-kappa-B-alpha->NF-kappa-B Inhibition I-kappa-B-alpha_P P-IκBα I-kappa-B-alpha->I-kappa-B-alpha_P NF-kappa-B_n NF-κB (p50/p65) NF-kappa-B->NF-kappa-B_n Translocation Proteasome Proteasome I-kappa-B-alpha_P->Proteasome Degradation This compound This compound This compound->IKK Inhibition DNA DNA NF-kappa-B_n->DNA Gene Target Gene Transcription DNA->Gene

Caption: this compound inhibits the NF-κB pathway by blocking IKK-mediated phosphorylation of IκBα.

Experimental Workflow Diagram

Experimental_Workflow Workflow for Assessing NF-κB Inhibition cluster_cell_culture Cell Culture & Treatment cluster_assay Assay cluster_luciferase Luciferase Assay Steps cluster_emsa EMSA Steps A1 Seed Cells A2 Treat with Inhibitor (e.g., this compound) A1->A2 A3 Induce NF-κB Activation (e.g., TNF-α) A2->A3 B1 Luciferase Reporter Assay A3->B1 B2 EMSA A3->B2 C1 Cell Lysis B1->C1 D1 Nuclear Extraction B2->D1 C2 Measure Luminescence C1->C2 C3 Data Analysis C2->C3 Result Quantify NF-κB Inhibition C3->Result D2 Binding Reaction D1->D2 D3 Electrophoresis D2->D3 D4 Detection & Analysis D3->D4 D4->Result

Caption: General workflow for quantifying NF-κB inhibition using luciferase and EMSA assays.

References

A Comparative Analysis of Pure Oleandrin and Crude Nerium oleander Extracts in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the therapeutic efficacy between pure oleandrin, a cardiac glycoside, and crude extracts derived from Nerium oleander. The analysis is based on available preclinical data, focusing on cytotoxic and anti-tumor effects, and delves into the underlying mechanisms of action.

Executive Summary

Both pure this compound and crude Nerium oleander extracts, such as Anvirzel™ and PBI-05204, have demonstrated significant anticancer properties in preclinical studies. Pure this compound generally exhibits greater in vitro cytotoxic potency compared to the extracts. However, evidence suggests that crude extracts may offer advantages in terms of bioavailability and potential synergistic effects from other constituent compounds. The primary mechanism of action for both involves the inhibition of key signaling pathways, including PI3K/Akt/mTOR and NF-κB, leading to apoptosis and inhibition of tumor growth.

In Vitro Cytotoxicity

Comparative studies have shown that pure this compound is a more potent cytotoxic agent than crude extracts on a mass-to-mass basis. However, when the activity of extracts is normalized to their this compound content, the anti-proliferative effects can be comparable.

Agent Cancer Cell Line Assay IC50 Reference
Pure this compound Human Melanoma (BRO)Cell Growth Inhibition4.0 ng/mL[1]
Human Pancreatic Cancer (Panc-1)Cell ProliferationNot explicitly stated, but inhibits proliferation[2]
Anvirzel™ Human Melanoma (BRO)Cell Growth Inhibition1.6 µg/mL[1]
PBI-05204 Human Pancreatic Cancer (Panc-1)Cell Proliferation~10 µg/mL[2]
Fusion-Negative Rhabdomyosarcoma (FN-RMS)Growth Arrest4.8 ng/mL[3]
Fusion-Positive Rhabdomyosarcoma (FP-RMS)Growth Arrest2.2 ng/mL[3]
Hydroalcoholic Extract Human Lung Cancer (A549)CytotoxicitySignificantly higher than against nonmalignant cells[4][5]

Note: A direct comparison of IC50 values is challenging due to variations in experimental protocols and the undefined composition of crude extracts. One study noted that the anti-proliferative activity of PBI-05204 in Panc-1 cells was very similar to pure this compound when normalized to this compound content, though the raw data was not shown[2].

In Vivo Therapeutic Efficacy

Agent Cancer Model Animal Model Dosage Key Findings Reference
PBI-05204 Human Pancreatic Cancer (Panc-1) OrthotopicNude Mice20 mg/kg75.8% reduction in average tumor weight compared to control.[2]
Human Pancreatic Cancer (Panc-1) OrthotopicNude Mice40 mg/kgOnly 25% of mice showed dissectible tumors after 6 weeks, compared to 100% in the control group.[2][6]
Aqueous Extract (Breastin) Human Mammary Cancer Xenograft (MAXF 401)Nude MiceNot specified24% test/control value for tumor growth.[4]

A study on the pharmacokinetics of this compound found that the concentration of this compound in the brain was higher following an injection of a Nerium oleander extract compared to an equivalent dose of pure this compound, suggesting that other components in the extract may enhance its transport across the blood-brain barrier[7]. This could have significant implications for the treatment of brain cancers.

Signaling Pathways and Mechanisms of Action

Both pure this compound and crude extracts exert their anticancer effects through the modulation of critical cellular signaling pathways.

PI3K/Akt/mTOR Pathway

This pathway is crucial for cell growth, proliferation, and survival. PBI-05204 has been shown to suppress the expression of pAkt, pS6, and p4EPB1 in a concentration-dependent manner in pancreatic cancer cells, indicating downregulation of the PI3K/Akt/mTOR pathway[2][6][8].

PI3K_mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation This compound This compound / N. oleander Extract This compound->Akt inhibits This compound->mTORC1 inhibits

Caption: this compound and its extracts inhibit the PI3K/Akt/mTOR pathway.

NF-κB Signaling Pathway

The NF-κB pathway is involved in inflammation, immunity, and cell survival. This compound has been shown to block TNF-induced activation of NF-κB in a concentration- and time-dependent manner. This is achieved by inhibiting the phosphorylation and degradation of IκBα, an inhibitor of NF-κB. A hot water extract of Nerium oleander (Anvirzel™) also demonstrated this inhibitory activity, which was attributed to its this compound content.

NFkB_Pathway cluster_cytoplasm Cytoplasm TNF TNF-α TNFR TNFR TNF->TNFR IKK IKK Complex TNFR->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates Gene Gene Transcription (Inflammation, Survival) Nucleus->Gene This compound This compound / N. oleander Extract This compound->IKK inhibits

Caption: this compound and its extracts inhibit the NF-κB signaling pathway.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a generalized representation based on common laboratory practices.

MTT_Workflow start Seed cancer cells in 96-well plate incubate1 Incubate for 24h (cell adherence) start->incubate1 treat Treat with varying conc. of this compound or Extract incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT solution (e.g., 0.5 mg/mL) incubate2->add_mtt incubate3 Incubate for 2-4h (formazan formation) add_mtt->incubate3 solubilize Add solubilization buffer (e.g., DMSO) incubate3->solubilize read Read absorbance (e.g., 570 nm) solubilize->read

Caption: Workflow for a typical MTT cytotoxicity assay.

  • Cell Seeding: Plate cancer cells (e.g., Panc-1, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of pure this compound and the crude extract in culture medium. The final concentrations may range from ng/mL to µg/mL. Remove the old medium from the wells and add 100 µL of the treatment solutions.

  • Incubation: Incubate the treated plates for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT-containing medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).

In Vivo Orthotopic Pancreatic Cancer Model

This protocol is a generalized representation based on published studies[2].

InVivo_Workflow start Culture Panc-1 cancer cells prepare Prepare cell suspension (1x10^6 cells in HBSS) start->prepare implant Orthotopically inject cells into the pancreas of immunocompromised mice prepare->implant tumor_dev Allow tumors to develop (e.g., 14 days) implant->tumor_dev treatment Administer treatment (e.g., oral gavage of PBI-05204 or vehicle) tumor_dev->treatment monitor Monitor tumor growth (e.g., imaging) and animal health treatment->monitor endpoint Euthanize mice at endpoint and excise tumors monitor->endpoint analysis Analyze tumor weight, volume, and biomarkers endpoint->analysis

Caption: Workflow for an in vivo orthotopic pancreatic cancer model.

  • Animal Model: Use immunocompromised mice (e.g., nude mice) to prevent rejection of human tumor cells.

  • Cell Preparation: Culture human pancreatic cancer cells (e.g., Panc-1) and prepare a single-cell suspension of 1 x 10^6 cells in a suitable buffer like Hank's Balanced Salt Solution (HBSS).

  • Orthotopic Implantation: Under anesthesia, surgically expose the pancreas and inject the cell suspension into the pancreatic tail.

  • Tumor Development: Allow the tumors to establish and grow for a period of approximately 14 days.

  • Treatment Administration: Randomize the mice into treatment groups (e.g., vehicle control, pure this compound, crude extract). Administer the treatments as per the study design (e.g., daily oral gavage). Dosages for PBI-05204 have been reported at 20 mg/kg and 40 mg/kg[2].

  • Monitoring: Monitor tumor growth using non-invasive imaging techniques (e.g., MRI or bioluminescence imaging) and regularly assess the health and body weight of the mice.

  • Endpoint and Analysis: At the end of the study period (e.g., 6 weeks) or when tumors reach a predetermined size, euthanize the mice. Excise the tumors and measure their weight and volume. Tissues can be further processed for histological and molecular analysis (e.g., Ki-67 staining for proliferation).

Conclusion and Future Directions

The available evidence indicates that both pure this compound and crude Nerium oleander extracts are promising anticancer agents. Pure this compound demonstrates higher in vitro potency, while crude extracts may have advantageous pharmacokinetic properties and potential for synergistic effects due to the presence of other bioactive compounds such as adynerin, neritaloside, and odoroside A[9]. The similar efficacy of PBI-05204 to pure this compound when normalized suggests that this compound is the primary driver of its anticancer activity.

Future research should focus on direct, well-controlled in vivo comparisons of pure this compound and standardized crude extracts at equivalent this compound doses to definitively assess their relative therapeutic indices. Further elucidation of the synergistic or antagonistic interactions between the various components of crude extracts is also warranted to optimize their therapeutic potential.

References

Unveiling Oleandrin: A Potent and Selective P-glycoprotein Inhibitor for Advancing Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for effective modulators of P-glycoprotein (P-gp) continues to be a critical area of focus in overcoming multidrug resistance in cancer and improving drug delivery to sanctuary sites like the brain. This guide provides a comprehensive comparison of oleandrin, a cardiac glycoside, with other well-known P-gp inhibitors, supported by experimental data and detailed protocols to validate its potential as a potent and selective P-gp inhibitor.

This compound, a naturally occurring cardiac glycoside, has demonstrated significant potential as an inhibitor of the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp), a key player in multidrug resistance (MDR). This guide delves into the validation of this compound as a P-gp inhibitor, comparing its potency and selectivity with established inhibitors such as verapamil, tariquidar, and elacridar.

Comparative Analysis of P-glycoprotein Inhibitory Potency

The potency of P-gp inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), representing the concentration of the inhibitor required to reduce the P-gp-mediated efflux by 50%. While direct comparative studies of this compound alongside other P-gp inhibitors in the same experimental setup are limited, the available data from various studies allow for an indirect assessment of its potential.

InhibitorCell LineAssayIC50 Value (µM)
This compound Panc-1 (human pancreatic cancer)MTT Assay0.005[1]
VerapamilCaco-2Talinolol transport~250 (decreased P-gp activity by 35% at this concentration)[2]
VerapamilMCF7R (doxorubicin-resistant breast cancer)Rhodamine 123 accumulation-
Tariquidar-P-gp ATPase activity0.043[3]
ElacridarP-gp overexpressing MCF7R cellsRhodamine 123 accumulation0.05[4]

It is important to note that the primary mechanism of action for this compound is the inhibition of the Na+/K+-ATPase pump[5][6]. This inhibition leads to an increase in intracellular calcium levels, which can, in turn, affect various cellular processes, including the function and expression of P-gp. Therefore, this compound's effect on P-gp may be both direct and indirect.

Experimental Protocols for P-glycoprotein Inhibition Assays

To enable researchers to independently validate the P-gp inhibitory activity of this compound and other compounds, this section provides detailed methodologies for key in vitro assays.

Calcein-AM Accumulation Assay

This assay is a common method to assess P-gp function. Calcein-AM is a non-fluorescent, lipophilic compound that can readily cross the cell membrane. Once inside the cell, it is hydrolyzed by intracellular esterases into the fluorescent, hydrophilic molecule calcein. P-gp can actively efflux Calcein-AM from the cell before it is converted, thus reducing the intracellular fluorescence. P-gp inhibitors block this efflux, leading to increased intracellular calcein accumulation and a stronger fluorescent signal.

Protocol:

  • Cell Culture: Plate P-gp-overexpressing cells (e.g., K562/MDR, MCF7/ADR) and a parental control cell line in a 96-well black, clear-bottom plate and culture to 80-90% confluency.

  • Compound Incubation: Aspirate the culture medium and treat the cells with various concentrations of the test compound (e.g., this compound) and a positive control inhibitor (e.g., verapamil) for 30 minutes at 37°C.

  • Calcein-AM Loading: Add Calcein-AM (final concentration 0.25 µM) to each well and incubate for an additional 15-30 minutes at 37°C, protected from light.

  • Washing: Wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular Calcein-AM.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 520 nm, respectively.

  • Data Analysis: Calculate the percentage of P-gp inhibition by comparing the fluorescence in treated cells to that of untreated and positive control cells. The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Rhodamine 123 Efflux Assay

Rhodamine 123 is a fluorescent substrate of P-gp. In cells overexpressing P-gp, rhodamine 123 is actively pumped out, resulting in low intracellular fluorescence. P-gp inhibitors block this efflux, leading to the accumulation of rhodamine 123 inside the cells.

Protocol:

  • Cell Preparation: Harvest P-gp-overexpressing cells and resuspend them in a suitable buffer.

  • Rhodamine 123 Loading: Incubate the cells with rhodamine 123 (e.g., 5.25 µM) for 30 minutes at 37°C in the presence or absence of various concentrations of the test inhibitor.

  • Efflux: After loading, wash the cells to remove extracellular rhodamine 123 and resuspend them in a fresh, rhodamine 123-free medium. Incubate for a defined period (e.g., 1-2 hours) to allow for efflux.

  • Fluorescence Measurement: Measure the intracellular fluorescence of rhodamine 123 using a flow cytometer or a fluorescence microplate reader.

  • Data Analysis: A higher fluorescence intensity in the presence of the inhibitor indicates P-gp inhibition. The IC50 value can be calculated from the concentration-response curve.

P-glycoprotein ATPase Activity Assay

P-gp utilizes the energy from ATP hydrolysis to transport its substrates out of the cell. P-gp inhibitors can either stimulate or inhibit this ATPase activity. This assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

Protocol:

  • Membrane Preparation: Isolate cell membranes containing P-gp from overexpressing cells.

  • Assay Reaction: In a 96-well plate, combine the P-gp-containing membranes with a reaction buffer containing ATP and the test compound at various concentrations. Include a positive control (e.g., verapamil, which stimulates ATPase activity at certain concentrations) and a negative control (e.g., sodium orthovanadate, a general ATPase inhibitor).

  • Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 20-40 minutes) to allow for ATP hydrolysis.

  • Phosphate Detection: Stop the reaction and measure the amount of liberated inorganic phosphate using a colorimetric method, such as the malachite green assay.

  • Data Analysis: The change in ATPase activity in the presence of the test compound compared to the basal activity indicates its effect on P-gp.

Signaling Pathways and Experimental Workflows

This compound's interaction with P-gp and its primary target, the Na+/K+-ATPase, can modulate several downstream signaling pathways implicated in cell survival, proliferation, and apoptosis. Understanding these pathways is crucial for elucidating the complete mechanism of action of this compound.

P-gp Inhibition and Downstream Signaling

The inhibition of P-gp by this compound can lead to the intracellular accumulation of chemotherapeutic drugs, thereby enhancing their cytotoxic effects. Furthermore, this compound itself has been shown to modulate key signaling pathways, including the PI3K/Akt/mTOR and NF-κB pathways, which are often dysregulated in cancer.

P_gp_Inhibition_Pathway cluster_membrane Cell Membrane cluster_signaling Signaling Pathways Pgp P-glycoprotein (P-gp) Chemo_Drug Chemotherapeutic Drug Pgp->Chemo_Drug Efflux Intracellular_Drug Increased Intracellular Drug Concentration NaK_ATPase Na+/K+-ATPase PI3K_Akt PI3K/Akt/mTOR Pathway NaK_ATPase->PI3K_Akt Modulates NFkB NF-κB Pathway NaK_ATPase->NFkB Modulates This compound This compound This compound->Pgp Inhibits This compound->NaK_ATPase Inhibits Chemo_Drug->Pgp Apoptosis Apoptosis Intracellular_Drug->Apoptosis Induces Cell_Survival Decreased Cell Survival & Proliferation PI3K_Akt->Cell_Survival NFkB->Cell_Survival

Caption: Mechanism of this compound as a P-gp Inhibitor and its effect on signaling pathways.

Experimental Workflow for Validating P-gp Inhibition

A systematic approach is necessary to validate a compound as a P-gp inhibitor. The following workflow outlines the key experimental steps.

Experimental_Workflow Start Start: Identify Potential P-gp Inhibitor Cytotoxicity Cytotoxicity Assay (e.g., MTT) Start->Cytotoxicity Functional_Assay P-gp Functional Assay (Calcein-AM or Rhodamine 123) Cytotoxicity->Functional_Assay MDR_Reversal Multidrug Resistance Reversal Assay Functional_Assay->MDR_Reversal ATPase_Assay P-gp ATPase Activity Assay MDR_Reversal->ATPase_Assay Selectivity_Assay Selectivity Assay (vs. MRP1, BCRP) ATPase_Assay->Selectivity_Assay Signaling_Analysis Signaling Pathway Analysis (Western Blot, etc.) Selectivity_Assay->Signaling_Analysis Conclusion Conclusion: Potent and Selective P-gp Inhibitor? Signaling_Analysis->Conclusion

Caption: Experimental workflow for the validation of a P-glycoprotein inhibitor.

Selectivity Profile of this compound

An ideal P-gp inhibitor should exhibit high selectivity for P-gp over other ABC transporters, such as Multidrug Resistance-associated Protein 1 (MRP1) and Breast Cancer Resistance Protein (BCRP), to minimize off-target effects. While some studies suggest that certain third-generation inhibitors like tariquidar have good selectivity for P-gp, comprehensive data on the selectivity profile of this compound against a panel of ABC transporters is still an area for further investigation. Future studies should focus on directly comparing the inhibitory effects of this compound on P-gp, MRP1, and BCRP to fully characterize its selectivity.

Conclusion

This compound demonstrates significant promise as a potent P-glycoprotein inhibitor. Its ability to exert powerful cytotoxic effects at low nanomolar concentrations and its modulation of key cancer-related signaling pathways make it an intriguing candidate for further investigation in the context of overcoming multidrug resistance. However, to definitively establish its position relative to other P-gp inhibitors, further studies are required to determine its direct P-gp inhibitory IC50 value and to comprehensively characterize its selectivity profile against other ABC transporters. The experimental protocols and workflows provided in this guide offer a framework for researchers to conduct these vital validation studies, ultimately paving the way for the potential clinical application of this compound in combination chemotherapy and other drug delivery strategies.

References

A Head-to-Head Comparison of Oleandrin and Paclitaxel in Breast Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-cancer properties of oleandrin, a cardiac glycoside, and paclitaxel, a widely used chemotherapeutic agent, in preclinical breast cancer models. The information presented is collated from various in vitro and in vivo studies to offer a comprehensive overview of their mechanisms of action, efficacy, and experimental protocols.

Executive Summary

This compound and paclitaxel both demonstrate significant anti-tumor activity in breast cancer models, albeit through distinct mechanisms. Paclitaxel, a microtubule stabilizer, is a cornerstone of breast cancer chemotherapy. This compound, a component of Nerium oleander, exhibits potent cytotoxicity by inducing apoptosis through various signaling pathways. While direct head-to-head comparative studies are limited, available data suggests this compound is effective at nanomolar concentrations in vitro. Furthermore, an extract containing this compound has shown promise in preventing tumor relapse when used in combination with paclitaxel in an in vivo model.

In Vitro Efficacy

This section summarizes the cytotoxic effects of this compound and paclitaxel on various human breast cancer cell lines. It is important to note that the following IC50 values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.

Cell LineDrugIC50 ConcentrationReference
MCF-7 This compound14.5 nM[1]
Paclitaxel7.5 µM[2]
MDA-MB-231 This compound24.62 nM[1]
T47D This compound6.13 nM

In Vivo Efficacy

A study utilizing a human MAXF 401 breast cancer xenograft model in nude mice demonstrated that Breastin, when administered as a single agent, moderately inhibited tumor growth.[3][4] More strikingly, the combination of Breastin with paclitaxel led to a remarkable prevention of tumor relapse, a phenomenon not observed with paclitaxel monotherapy.[3][4] This suggests a potential synergistic effect between this compound and paclitaxel.

Mechanisms of Action

This compound and paclitaxel exert their anti-cancer effects through different molecular pathways.

This compound

This compound is a cardiac glycoside that has been shown to induce apoptosis in breast cancer cells through multiple signaling pathways.[5][6] Key mechanisms include:

  • Induction of Endoplasmic Reticulum (ER) Stress: this compound triggers ER stress, leading to the activation of the PERK/eIF2α/ATF4/CHOP pathway, which culminates in apoptosis.[1][7]

  • Inhibition of STAT-3 Signaling: this compound has been shown to suppress the STAT-3 signaling pathway, which is crucial for cancer cell invasion and survival.[8]

  • Suppression of Akt/mTOR Pathway: It also inhibits the phosphorylation of Akt and mTOR, key regulators of cell growth and proliferation.[1]

  • Downregulation of Rad51: this compound can suppress the expression of Rad51, a protein critical for homologous recombination-mediated DNA repair, potentially sensitizing cancer cells to DNA damaging agents.[9]

Paclitaxel

Paclitaxel is a well-established anti-mitotic agent that functions by stabilizing microtubules.[10] This interference with microtubule dynamics leads to:

  • Mitotic Arrest: The stabilization of microtubules prevents their normal disassembly, leading to the arrest of cells in the G2/M phase of the cell cycle and subsequent apoptosis.[10]

  • Inhibition of PI3K/Akt Signaling: Paclitaxel can inhibit the PI3K/Akt signaling pathway, a critical survival pathway in many cancers, thereby promoting apoptosis.[11][12][13]

  • Suppression of Aurora Kinase-mediated Cofilin-1 Activity: Paclitaxel has been shown to inhibit breast cancer cell growth and metastasis by suppressing the activity of Aurora kinase and cofilin-1.[14]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and paclitaxel.

Oleandrin_Pathway This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase inhibits ER_Stress ER Stress This compound->ER_Stress induces STAT3 STAT-3 This compound->STAT3 inhibits Akt Akt This compound->Akt inhibits Rad51 Rad51 This compound->Rad51 inhibits PERK PERK ER_Stress->PERK eIF2a eIF2α PERK->eIF2a ATF4 ATF4 eIF2a->ATF4 CHOP CHOP ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis Invasion Invasion STAT3->Invasion promotes mTOR mTOR Akt->mTOR activates Proliferation Proliferation mTOR->Proliferation promotes DNA_Repair DNA Repair Rad51->DNA_Repair promotes

Caption: this compound's multifaceted anti-cancer mechanism.

Paclitaxel_Pathway Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules stabilizes PI3K PI3K Paclitaxel->PI3K inhibits Aurora_Kinase Aurora Kinase Paclitaxel->Aurora_Kinase inhibits Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubules->Mitotic_Arrest leads to Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Akt Akt PI3K->Akt activates Proliferation Proliferation Akt->Proliferation promotes Cofilin1 Cofilin-1 Aurora_Kinase->Cofilin1 activates Metastasis Metastasis Cofilin1->Metastasis promotes

Caption: Paclitaxel's mechanism of action in breast cancer cells.

Experimental Protocols

This section provides an overview of the methodologies used in the cited studies.

In Vitro Cell Viability and Cytotoxicity Assays
  • Cell Lines and Culture: Human breast cancer cell lines (e.g., MCF-7, MDA-MB-231, T47D) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • MTT Assay: To determine cell viability, cells are seeded in 96-well plates and treated with varying concentrations of this compound or paclitaxel for a specified duration (e.g., 48-72 hours). Subsequently, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. The formazan crystals formed by viable cells are then dissolved in a solvent (e.g., DMSO), and the absorbance is measured using a microplate reader to calculate the IC50 values.

  • xCELLigence Real-Time Cell Analysis (RTCA): This method provides real-time monitoring of cell proliferation, viability, and cytotoxicity. Cells are seeded in specialized E-plates containing microelectrodes. The instrument measures changes in electrical impedance as cells attach and proliferate, providing a continuous readout of cell status upon treatment with the compounds.[2]

Apoptosis Assays
  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to detect and quantify apoptosis. Cells are treated with the test compounds, harvested, and then stained with fluorescently labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and PI (a fluorescent dye that enters cells with compromised membranes, indicating late apoptosis or necrosis). The stained cells are then analyzed by flow cytometry.

Western Blot Analysis
  • Protein Extraction and Quantification: Cells are lysed using a suitable buffer (e.g., RIPA buffer) to extract total protein. The protein concentration is determined using a protein assay kit (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., p-Akt, STAT-3, cleaved caspase-3). After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). The protein bands are visualized using a chemiluminescent substrate and an imaging system.

In Vivo Xenograft Studies
  • Animal Models: Immunocompromised mice (e.g., nude mice) are typically used for xenograft studies to prevent rejection of human tumor cells.

  • Tumor Implantation: Human breast cancer cells (e.g., MAXF 401) are subcutaneously injected into the flank of the mice.

  • Treatment Regimen: Once the tumors reach a palpable size, the mice are randomized into different treatment groups (e.g., vehicle control, this compound/Breastin, paclitaxel, combination). The drugs are administered through an appropriate route (e.g., intraperitoneal, oral) at specified doses and schedules.

  • Tumor Growth Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. Further analyses, such as immunohistochemistry, can be performed on the tumor tissues.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Breast Cancer Cell Culture Treatment Treatment with This compound or Paclitaxel Cell_Culture->Treatment Viability_Assay Cell Viability Assay (MTT, RTCA) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay Western_Blot Western Blot (Protein Expression) Treatment->Western_Blot Xenograft Xenograft Model Establishment Drug_Admin Drug Administration Xenograft->Drug_Admin Tumor_Measurement Tumor Growth Measurement Drug_Admin->Tumor_Measurement Endpoint Endpoint Analysis Tumor_Measurement->Endpoint

References

Oleandrin's In Vivo Anti-Tumor Efficacy: A Comparative Guide for Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo anti-tumor effects of oleandrin in various xenograft models. The data presented is supported by experimental evidence from peer-reviewed studies, offering a comprehensive overview of its performance against other established anti-cancer agents.

This compound, a cardiac glycoside extracted from the Nerium oleander plant, has demonstrated significant anti-tumor properties across a range of cancer types in preclinical xenograft models.[1][2] This guide synthesizes the available data to facilitate an informed evaluation of this compound as a potential therapeutic agent.

Comparative Efficacy of this compound in Xenograft Models

The following tables summarize the quantitative data from various studies, comparing the anti-tumor effects of this compound with other chemotherapeutic agents in different cancer xenograft models.

Pancreatic Cancer Xenograft Models
Treatment AgentCancer Cell LineAnimal ModelDosage and AdministrationTumor Growth InhibitionReference
This compound (in PBI-05204) Panc-1Orthotopic Nude Mice20 mg/kg, oralMarkedly enhanced the antitumor efficacy of gemcitabine[3]
Gemcitabine Panc-1Orthotopic Nude Mice40 mg/kg or 125 mg/kgFailed to suppress tumor proliferation[3]
This compound (in PBI-05204) + Gemcitabine Panc-1Orthotopic Nude Mice20 mg/kg (PBI-05204) + 40 mg/kg (Gemcitabine)Significantly slower tumor growth compared to control or gemcitabine alone[3]
Glioma Xenograft Models
Treatment AgentCancer Cell LineAnimal ModelDosage and AdministrationOutcomeReference
This compound U87MG (human) & GL261 (murine)Intracranial implantationNot specifiedImpaired glioma development, reduced tumor size[4]
This compound + Temozolomide (TMZ) Not specifiedGlioma-bearing miceNot specifiedSignificant increase in survival time compared to TMZ alone[4]
Breast Cancer Xenograft Models
Treatment AgentCancer Cell LineAnimal ModelDosage and AdministrationTumor Growth InhibitionReference
This compound EMT6BALB/c mice0.3 and 0.6 mg/kg, intraperitonealInhibited tumor growth in a dose-dependent manner[5]
Nerium oleander extract (Breastin) MAXF 401Nude mice80 mg/kg/dayReduced tumor growth from 2836% (control) to 770%[6][7]
Paclitaxel MAXF 401Nude mice15 mg/kg/dayDecreased tumor size to 0.1%[6][7]
Breastin + Paclitaxel MAXF 401Nude mice80 mg/kg/day (Breastin) + 15 mg/kg/day (Paclitaxel)Decreased tumor size to 0.1% and prevented tumor relapse[6][7]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and critical evaluation of the findings.

Pancreatic Cancer Xenograft Study (PBI-05204)
  • Cell Line and Animal Model: Human pancreatic cancer cell line Panc-1 was used. Orthotopic tumors were established in nude mice.

  • Drug Administration: PBI-05204, a supercritical CO2 extract of Nerium oleander containing this compound, was administered orally. Gemcitabine was used as a standard therapeutic agent.

  • Tumor Assessment: Tumor growth was monitored, and at the end of the study, tumors were excised and weighed. Ki-67 staining was performed to assess cell proliferation.[3]

Glioma Xenograft Study
  • Cell Lines and Animal Model: Human (U87MG) and murine (GL261) glioma cell lines were used. Cells were transplanted into mice to establish tumors.

  • Treatment: The study evaluated the effect of this compound alone and in combination with temozolomide (TMZ).

  • Outcome Measures: Tumor progression, tumor size, and survival time were the primary endpoints.[4]

Breast Cancer Xenograft Study (this compound)
  • Cell Line and Animal Model: Murine breast cancer cell line EMT6 was implanted into the mammary fat pads of BALB/c mice.

  • Treatment: Seven days after implantation, mice were treated with this compound (0.3 and 0.6 mg/kg) via intraperitoneal injection.

  • Tumor Assessment: Tumor volume was measured daily. After 7 days of administration, tumors were excised and weighed.[5]

Breast Cancer Xenograft Study (Breastin)
  • Cell Line and Animal Model: Human MAXF 401 breast cancer cells were transplanted into nude mice.

  • Treatment: A cold-water extract of Nerium oleander leaves, termed "Breastin," was administered. Paclitaxel was used as a comparator.

  • Tumor Assessment: Tumor size was measured over a period of 102 days.[6][7]

Signaling Pathways and Experimental Workflows

The anti-tumor effects of this compound are attributed to its modulation of several key cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways and a typical experimental workflow for evaluating in vivo anti-tumor efficacy.

Oleandrin_Signaling_Pathways cluster_PI3K_Akt PI3K/Akt/mTOR Pathway cluster_STAT3 STAT-3 Signaling Pathway cluster_ER_Stress ER Stress Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Oleandrin_PI3K This compound Oleandrin_PI3K->PI3K inhibits STAT3 p-STAT-3 Gene Transcription\n(e.g., OCT3/4, β-catenin) Gene Transcription (e.g., OCT3/4, β-catenin) STAT3->Gene Transcription\n(e.g., OCT3/4, β-catenin) Oleandrin_STAT3 This compound Oleandrin_STAT3->STAT3 inhibits PERK PERK eIF2a eIF2a PERK->eIF2a phosphorylates ATF4 ATF4 eIF2a->ATF4 CHOP CHOP ATF4->CHOP Immunogenic Cell Death Immunogenic Cell Death CHOP->Immunogenic Cell Death Oleandrin_ER This compound Oleandrin_ER->PERK induces

Figure 1: this compound's impact on key cancer-related signaling pathways.

Xenograft_Workflow A Cancer Cell Culture B Subcutaneous/Orthotopic Injection into Immunocompromised Mice A->B C Tumor Establishment (monitoring tumor volume) B->C D Randomization into Treatment Groups C->D E Drug Administration (e.g., this compound, Vehicle, Comparator) D->E F Monitor Tumor Growth & Animal Well-being E->F G Endpoint: Tumor Excision, Weight Measurement, & Further Analysis F->G

Figure 2: Standard workflow for in vivo xenograft model studies.

Mechanism of Action

This compound exerts its anti-cancer effects through multiple mechanisms. It is known to inhibit the PI3K/mTOR pathway, which is crucial for cell growth and proliferation.[3] Additionally, this compound has been shown to suppress the STAT-3 signaling pathway, which is involved in tumor invasion and metastasis.[8][9] Another identified mechanism is the induction of immunogenic cell death through the PERK/eIF2α/ATF4/CHOP pathway, which is associated with endoplasmic reticulum stress.[5] These multifaceted actions contribute to its potent anti-tumor activity observed in various preclinical models.[10]

References

A Comparative Proteomic Analysis of Cancer Cells Treated with Oleandrin Versus Other Cardiac Glycosides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the proteomic and cellular effects of oleandrin and other cardiac glycosides on cancer cells. While direct comparative proteomic studies are limited, this document synthesizes available data from individual studies to highlight the distinct and overlapping mechanisms of these potent anti-cancer agents.

Introduction to Cardiac Glycosides in Cancer Therapy

Cardiac glycosides, a class of naturally derived compounds, have long been used in the treatment of heart conditions.[1][2] Emerging evidence, however, has highlighted their potent anti-cancer properties, leading to their investigation as repurposed therapeutic agents.[3][4][5] These compounds, including this compound, digoxin, digitoxin, and ouabain, primarily act by inhibiting the Na+/K+-ATPase pump, a transmembrane protein crucial for maintaining cellular ion homeostasis.[2] This inhibition triggers a cascade of downstream signaling events that can induce apoptosis, inhibit cell proliferation, and modulate various signaling pathways implicated in cancer progression.[2][4][6]

This guide focuses on the comparative effects of this compound, a toxic cardiac glycoside from the Nerium oleander plant, and other well-studied cardiac glycosides.[1][7]

Comparative Effects on Cancer Cell Proteomes

While comprehensive head-to-head proteomic analyses are not extensively available in the current literature, individual studies on various cardiac glycosides allow for a comparative inference of their effects on the cancer cell proteome. The following table summarizes the key protein and pathway modulations observed in cancer cells upon treatment with this compound and other cardiac glycosides.

Cellular Process This compound Other Cardiac Glycosides (Digoxin, Digitoxin, Ouabain) Key Protein Targets/Pathways References
Apoptosis Induces apoptosis through Fas gene expression, mitochondrial disruption, and caspase activation.[1][7]Induce apoptosis via caspase activation and disruption of mitochondrial function.[6] Digitoxin has been shown to induce apoptosis in cancer cells.[8]Caspases, Bcl-2 family proteins, Fas receptor[1][6][7][8]
Cell Proliferation & Cycle Inhibits proliferation and can cause cell cycle arrest.[9]Inhibit cancer cell proliferation at nanomolar concentrations.[5] Digoxin inhibits the proliferation of various lung cancer cells.[10]Cyclins, CDKs, c-MYC[5][9][10]
Signal Transduction Inhibits NF-κB and STAT3 signaling pathways.[1][11]Inhibit Src-related signaling pathways, PI3K/Akt pathway, and STAT3.[12][13][14]Na+/K+-ATPase, Src, EGFR, MEK, PI3K, Akt, STAT3, NF-κB[1][6][11][12][13][14]
Metabolism Affects cancer cell metabolism.Ouabain has been shown to impair cancer metabolism by inhibiting mitochondrial oxidative phosphorylation.[15]AMPK, mTOR[15]
Cell Adhesion & Metastasis Suppresses invasion by inhibiting the STAT-3 signaling pathway.[11]Digoxin can reduce the size of circulating tumor cell clusters.[16][17] Ouabain has been shown to inhibit migration and invasion in gastric cancer cells.[18][19]MMPs, N-cadherin, TIMP-1[11][16][17][18][19]
DNA Damage Response Induces DNA damage responses by suppressing Rad51 expression.[20]Ouabain can induce DNA double-strand breaks.[14]Rad51, ATM, CHK2[14][20]

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments typically employed in the study of cardiac glycosides' effects on cancer cells, based on common laboratory practices.

Cell Viability and Proliferation Assays
  • Principle: To quantify the cytotoxic and anti-proliferative effects of the compounds.

  • Methodology:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with a range of concentrations of this compound or other cardiac glycosides for specified time points (e.g., 24, 48, 72 hours).

    • Cell viability is assessed using assays such as MTT, XTT, or CellTiter-Glo, which measure metabolic activity.

    • Proliferation can be measured using BrdU incorporation assays or by direct cell counting.

    • Data is normalized to untreated controls to determine the IC50 (half-maximal inhibitory concentration) values.

Apoptosis Assays
  • Principle: To detect and quantify programmed cell death.

  • Methodology:

    • Cells are treated with the cardiac glycosides as described above.

    • Apoptosis is assessed using methods like:

      • Annexin V/Propidium Iodide (PI) Staining: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.

      • Caspase Activity Assays: Measures the activity of key executioner caspases (e.g., caspase-3, -7) using colorimetric or fluorometric substrates.

      • TUNEL Assay: Detects DNA fragmentation, a hallmark of late-stage apoptosis.

Western Blotting for Protein Expression Analysis
  • Principle: To detect and quantify the expression levels of specific proteins.

  • Methodology:

    • Treated and untreated cells are lysed to extract total protein.

    • Protein concentration is determined using a BCA or Bradford assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

    • The membrane is blocked and then incubated with primary antibodies specific to the proteins of interest (e.g., p-Akt, STAT3, cleaved caspase-3).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry is used for quantification relative to a loading control (e.g., β-actin, GAPDH).

Mass Spectrometry-Based Proteomics
  • Principle: To identify and quantify a large number of proteins in a sample to understand global proteomic changes.

  • Methodology (General Workflow):

    • Sample Preparation: Cells are treated with the cardiac glycosides, harvested, and lysed. Proteins are extracted, quantified, and digested into peptides (typically with trypsin).

    • Peptide Labeling (for quantitative proteomics): Peptides can be labeled with isobaric tags (e.g., TMT, iTRAQ) for multiplexed analysis or analyzed using label-free quantification methods.

    • LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides and then fragments them to determine their amino acid sequence.

    • Data Analysis: The resulting spectra are searched against a protein database to identify the peptides and their corresponding proteins. Specialized software is used to quantify the relative abundance of proteins between different treatment groups and perform statistical and bioinformatic analysis to identify significantly altered proteins and pathways.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways affected by cardiac glycosides and a typical experimental workflow for their study.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Cellular Assays cluster_molecular_analysis Molecular Analysis cluster_data_analysis Data Analysis & Interpretation start Cancer Cell Lines treatment Treatment with This compound or other Glycosides start->treatment viability Viability/ Proliferation Assays treatment->viability apoptosis Apoptosis Assays treatment->apoptosis western Western Blotting treatment->western proteomics Mass Spectrometry (Proteomics) treatment->proteomics data_analysis Bioinformatic Analysis proteomics->data_analysis pathway Pathway & Network Analysis data_analysis->pathway

Figure 1. Experimental workflow for studying cardiac glycoside effects.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_effects Cellular Effects glycoside Cardiac Glycosides (this compound, Digoxin, etc.) nak_atpase Na+/K+-ATPase glycoside->nak_atpase Inhibition src Src nak_atpase->src pi3k_akt PI3K/Akt Pathway nak_atpase->pi3k_akt ros ↑ ROS nak_atpase->ros stat3 STAT3 src->stat3 Activation nfkb NF-κB pi3k_akt->nfkb Activation ros->nfkb Activation apoptosis ↑ Apoptosis ros->apoptosis proliferation ↓ Proliferation nfkb->proliferation stat3->proliferation cmyc c-MYC cmyc->proliferation metastasis ↓ Metastasis digitoxin Digitoxin nfat NFAT digitoxin->nfat Inhibition nfat->cmyc Transcription

Figure 2. General signaling pathways affected by cardiac glycosides.

Conclusion

This compound and other cardiac glycosides like digoxin, digitoxin, and ouabain demonstrate significant potential as anti-cancer agents by modulating a wide array of cellular proteins and signaling pathways. Their primary mechanism of inhibiting the Na+/K+-ATPase pump initiates a complex downstream cascade leading to reduced cell proliferation and viability, and induction of apoptosis. While sharing this common target, subtle differences in their effects on specific signaling pathways may exist, warranting further direct comparative proteomic studies. Such research will be invaluable for elucidating the nuanced mechanisms of each compound and for the rational design of future cancer therapies.

References

Safety Operating Guide

Proper Disposal of Oleandrin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of oleandrin, a potent cardiac glycoside, is of paramount importance. Adherence to established protocols is critical to ensure personnel safety and environmental protection.

This compound and materials contaminated with it are considered hazardous waste and must be managed accordingly.[1][2] Improper disposal, such as discarding in regular trash, composting, or flushing down the drain, is strictly prohibited and can lead to toxic exposure and environmental contamination.[1][3][4][5]

Immediate Safety and Handling Precautions

Before beginning any procedure involving this compound, it is essential to handle the substance in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[3] Appropriate personal protective equipment (PPE) is mandatory and includes:

  • Gloves: Chemical-resistant gloves must be worn at all times.[3]

  • Eye Protection: Safety glasses or goggles are necessary to protect against accidental splashes.

  • Lab Coat: A lab coat or other protective clothing should be worn to prevent skin contact.[3]

Step-by-Step Disposal Protocol

The following steps outline the proper procedure for the disposal of this compound and contaminated materials:

  • Segregation and Collection:

    • All this compound waste, including pure compound, solutions, and contaminated labware (e.g., pipette tips, gloves, empty containers), must be collected separately from other laboratory waste streams.[6][7]

    • Use designated, leak-proof, and clearly labeled hazardous waste containers.[1][3][7] The containers must be compatible with the chemical properties of this compound.[6]

  • Labeling:

    • Each waste container must be accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of the contents (e.g., "this compound contaminated gloves and pipette tips").[7]

    • The date of waste accumulation should also be clearly marked on the label.[7]

  • Storage:

    • Store waste containers in a designated, secure satellite accumulation area within the laboratory.[7]

    • Ensure containers are kept tightly closed except when adding waste.[1][6][7]

    • Store incompatible chemicals separately to prevent accidental reactions.[7]

  • Disposal Method:

    • The primary and recommended method for the disposal of this compound is through a licensed chemical destruction facility.[3]

    • Controlled incineration with flue gas scrubbing is an effective method for destroying the compound and its packaging.[3]

    • Crucially, do not attempt to neutralize or treat this compound waste within the laboratory. [8]

  • Arranging for Pickup:

    • Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.[6]

    • Follow all institutional and local regulations for waste pickup and documentation.

Spill and Emergency Procedures

In the event of an this compound spill:

  • Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.[3]

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the necessary protective equipment, including respiratory protection if dust is present.

  • Contain and Clean:

    • For solid spills, carefully sweep or scoop the material to avoid creating dust and place it into a labeled hazardous waste container.

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent or detergent and water. All cleaning materials must also be disposed of as hazardous waste.

  • Seek Medical Attention: If skin or eye contact occurs, flush the affected area with copious amounts of water and seek immediate medical attention. If inhaled, move to fresh air and seek medical help.[3]

Quantitative Data Summary

While specific quantitative parameters for this compound disposal are determined by licensed disposal facilities and local regulations, the following table summarizes key principles:

ParameterGuideline
pH of Aqueous Waste While some general chemical waste may be drain-disposed if neutralized to a pH between 5.5 and 9.0, this is not recommended for this compound due to its high toxicity. All this compound waste, regardless of pH, should be collected as hazardous waste.[6]
Maximum Accumulation Laboratories should never accumulate more than 55 gallons of hazardous waste at any one time. For acutely hazardous wastes like this compound, the limit is one quart.[1]
Storage Time Limit Partially filled, properly labeled hazardous waste containers may remain in a satellite accumulation area for up to one year. Full containers must be removed within three days.[7]

Experimental Protocols

A study on the composting of oleander plant clippings demonstrated a significant reduction in this compound concentration over time. Fresh leaves and stems contained up to 1500 ppm of this compound. After 50 days of aerobic composting, the concentration fell to less than 10% of the original amount, and it was undetectable after 300 days. However, it is critical to note that composting is not a permissible disposal method for laboratory-grade this compound or highly contaminated materials due to the potential for incomplete degradation and toxic residue. [5] This information is provided for background and should not be interpreted as a recommended disposal protocol for a laboratory setting.

Logical Workflow for this compound Disposal

The following diagram illustrates the step-by-step process for the proper disposal of this compound waste in a laboratory setting.

Oleandrin_Disposal_Workflow start Start: this compound Waste Generation ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate 2. Segregate Waste (Collect in Designated Container) ppe->segregate label 3. Label Container ('Hazardous Waste', 'this compound', Date) segregate->label store 4. Store in Satellite Accumulation Area (Secure, Closed Container) label->store contact 5. Contact EH&S or Licensed Contractor (Arrange for Pickup) store->contact pickup 6. Waste Pickup and Transport (By Authorized Personnel) contact->pickup disposal 7. Final Disposal (Controlled Incineration) pickup->disposal end End: Safe and Compliant Disposal disposal->end

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Oleandrin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides crucial safety protocols and logistical plans for the handling and disposal of Oleandrin, a highly toxic cardiac glycoside. Adherence to these guidelines is essential to ensure the safety of all laboratory personnel.

I. Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against accidental exposure to this compound. The following table summarizes the required PPE for various handling scenarios.

Activity Required Personal Protective Equipment Standard/Specification
Handling solid this compound (weighing, preparing solutions) - Full-face respirator with P100 (or equivalent) particulate filter- Chemical-resistant gloves (Nitrile or Neoprene, double-gloving recommended)- Chemical-resistant impervious clothing or lab coat with a disposable sleeve apron- Tightly fitting safety goggles with side-shields- Respirator: NIOSH (US) or EN 143 (EU)- Gloves: EN 374- Goggles: EN 166 (EU) or ANSI Z87.1 (US)- Clothing: EN ISO 27065
Handling solutions of this compound - Chemical-resistant gloves (Nitrile or Neoprene)- Lab coat- Tightly fitting safety goggles with side-shields- Gloves: EN 374- Goggles: EN 166 (EU) or ANSI Z87.1 (US)
Cleaning spills - Full-face respirator with P100 (or equivalent) particulate filter and organic vapor cartridge- Heavy-duty chemical-resistant gloves (e.g., Butyl rubber)- Chemical-resistant coveralls- Chemical-resistant boots- Tightly fitting safety goggles with side-shields- Respirator: NIOSH (US) or EN 143/EN 14387 (EU)- Gloves: EN 374- Clothing: EN 14605 (Type 3 or 4)

II. Standard Operating Procedure for Handling this compound

A systematic approach to handling this compound is critical to minimize the risk of exposure. The following workflow outlines the necessary steps for safe handling, from preparation to disposal.

Standard Operating Procedure for this compound Handling cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep_area Designate and prepare a well-ventilated work area (fume hood). gather_materials Gather all necessary materials, including PPE and spill kit. prep_area->gather_materials don_ppe Don appropriate PPE as per the handling scenario. gather_materials->don_ppe weigh Carefully weigh solid this compound, avoiding dust formation. don_ppe->weigh Proceed to handling dissolve Dissolve this compound in the appropriate solvent within the fume hood. weigh->dissolve handle_solution Handle solutions with care to avoid splashes and aerosols. dissolve->handle_solution decontaminate Decontaminate all surfaces and equipment. handle_solution->decontaminate Complete handling dispose_waste Dispose of all contaminated materials as hazardous waste. decontaminate->dispose_waste doff_ppe Doff PPE in the correct order to prevent cross-contamination. dispose_waste->doff_ppe wash_hands Wash hands thoroughly with soap and water. doff_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

III. Emergency Response to this compound Exposure

Immediate and appropriate action is crucial in the event of an accidental exposure to this compound. The following flowchart details the emergency procedures for different types of exposure.

Emergency Response for this compound Exposure cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion exposure Exposure Occurs remove_clothing Remove contaminated clothing. exposure->remove_clothing Skin eye_rinse Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. exposure->eye_rinse Eye move_fresh_air Move the individual to fresh air immediately. exposure->move_fresh_air Inhalation rinse_mouth Rinse mouth with water. Do NOT induce vomiting. exposure->rinse_mouth Ingestion skin_wash Immediately wash the affected area with soap and plenty of water for at least 15 minutes. seek_medical_skin Seek immediate medical attention. skin_wash->seek_medical_skin remove_clothing->skin_wash seek_medical_eye Seek immediate medical attention. eye_rinse->seek_medical_eye artificial_respiration If breathing has stopped, provide artificial respiration. move_fresh_air->artificial_respiration seek_medical_inhalation Seek immediate medical attention. artificial_respiration->seek_medical_inhalation call_poison_control Immediately call a Poison Control Center or physician. rinse_mouth->call_poison_control seek_medical_ingestion Seek immediate emergency medical help. call_poison_control->seek_medical_ingestion

Caption: Emergency procedures for this compound exposure.

IV. Disposal Plan

All materials contaminated with this compound must be treated as hazardous waste and disposed of according to institutional and regulatory guidelines.

  • Solid Waste: Collect all

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.